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  • Product: 2-Methoxyquinoline-7-carboxylic acid
  • CAS: 1374258-40-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Methoxyquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Authored fr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights, focusing on the synthesis, characterization, and potential applications of this molecule in drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The specific placement of substituents on the quinoline core significantly influences the molecule's physicochemical properties and its interaction with biological targets[3]. This guide focuses on a specific derivative, 2-Methoxyquinoline-7-carboxylic acid, providing a technical overview for researchers engaged in the design and synthesis of novel therapeutics.

Compound Profile: 2-Methoxyquinoline-7-carboxylic acid

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This section details the essential identifiers and physicochemical characteristics of 2-Methoxyquinoline-7-carboxylic acid.

While a specific CAS (Chemical Abstracts Service) number for 2-Methoxyquinoline-7-carboxylic acid is not readily found in major chemical databases, its structural isomers and related derivatives are well-documented. For instance, the methyl ester, Methyl 2-methoxyquinoline-7-carboxylate, is registered under CAS number 1451154-40-7[4][5]. The isomeric 3-Methoxyquinoline-7-carboxylic acid has the CAS number 2241594-60-3[6].

The absence of a dedicated CAS number suggests that 2-Methoxyquinoline-7-carboxylic acid may be a novel compound or one that has not been extensively commercialized. For research and regulatory purposes, careful characterization is paramount.

Table 1: Physicochemical Properties of 2-Methoxyquinoline-7-carboxylic acid

PropertyValueSource
Molecular Formula C11H9NO3PubChem[7]
Molecular Weight 203.19 g/mol PubChem[6]
Monoisotopic Mass 203.05824 DaPubChem[7]
InChI Key UUJCLULZZFVJER-UHFFFAOYSA-NPubChem[7]
SMILES COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1PubChem[7]
Predicted XlogP 2.0PubChem[7]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]

Synthesis and Purification

The proposed pathway involves the directed ortho-metalation of a suitable brominated precursor, followed by carboxylation. This approach offers high regioselectivity and is a workhorse in modern organic synthesis.

Proposed Synthetic Workflow

Synthesis_Workflow A Start: 7-Bromo-2-methoxyquinoline B Dissolve in anhydrous THF A->B C Cool to -78 °C under Nitrogen B->C D Add n-Butyllithium (n-BuLi) dropwise C->D E Lithiation Reaction (Formation of Aryllithium) D->E F Quench with excess solid Carbon Dioxide (CO2) E->F G Carboxylation F->G H Aqueous Workup (Acidification with HCl) G->H I Precipitation of Crude Product H->I J Purification: Recrystallization or Column Chromatography I->J K Final Product: 2-Methoxyquinoline-7-carboxylic acid J->K

Caption: Proposed synthetic workflow for 2-Methoxyquinoline-7-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 7-Bromo-2-methoxyquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

  • Solid Carbon Dioxide (Dry Ice)

  • 5M Hydrochloric Acid (HCl)

  • Dichloromethane

  • Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 7-bromo-2-methoxyquinoline in anhydrous THF.

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium intermediate is typically rapid.

  • Carboxylation: After stirring for 30-60 minutes at -78 °C, add an excess of freshly crushed solid carbon dioxide to the reaction mixture in one portion.

  • Quench and Workup: Allow the reaction to slowly warm to room temperature. Remove the volatile solvents in vacuo.

  • Extraction: Partition the resulting residue between dichloromethane and water. Separate the aqueous layer.

  • Acidification and Precipitation: Cool the aqueous phase in an ice bath and acidify to approximately pH 3-4 with 5M HCl. The desired carboxylic acid should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or ethanol[8].

Causality and Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, such as water. Strict anhydrous and inert atmosphere conditions are critical to prevent quenching of the reagent and ensure high yields.

  • Low Temperature (-78 °C): The lithiation is performed at very low temperatures to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the solvent.

  • Excess Carbon Dioxide: A large excess of CO2 is used to ensure complete carboxylation of the aryllithium species and to minimize the formation of ketone byproducts.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of a synthesized compound. The following techniques would be essential for validating the successful synthesis of 2-Methoxyquinoline-7-carboxylic acid.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline core, a singlet for the methoxy group (~4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for all 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the methoxy carbon (~55 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated exact mass (e.g., [M+H]⁺ at m/z 204.0655).[7]
FT-IR Characteristic stretches for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-O (~1250 cm⁻¹).
Melting Point A sharp, defined melting point, indicating high purity.

Potential Applications in Drug Discovery

While direct biological activity data for 2-Methoxyquinoline-7-carboxylic acid is not extensively published, the broader class of quinoline carboxylic acids has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and arresting the cell cycle[1].

  • Antimicrobial and Antiviral Potential: The quinoline scaffold is a key component in several antimicrobial and antiviral drugs. These compounds can act by inhibiting essential microbial enzymes or interfering with viral replication[1].

  • Anti-inflammatory Properties: Certain quinoline-2-carboxylic acid derivatives have been investigated for their ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators[1].

The presence of both a hydrogen bond donor (the carboxylic acid) and acceptors (the methoxy and quinoline nitrogens) on the 2-Methoxyquinoline-7-carboxylic acid scaffold makes it an attractive candidate for forming key interactions with biological targets such as enzymes and receptors.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for 2-Methoxyquinoline-7-carboxylic acid is not available, general guidelines for handling similar aromatic carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood[9][10][11].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[5][9].

  • In case of exposure:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell[9][10][12].

Conclusion

2-Methoxyquinoline-7-carboxylic acid represents a potentially valuable building block in the field of medicinal chemistry. While it appears to be a less-studied derivative within the quinoline family, its structural features suggest it could be a promising scaffold for developing novel therapeutics. This guide provides a foundational framework for its synthesis, characterization, and potential applications, intended to empower researchers in their drug discovery efforts. The proposed synthetic route, based on established methodologies, offers a clear path to accessing this compound for further investigation.

References

  • PubChemLite. 2-methoxyquinoline-7-carboxylic acid (C11H9NO3). [Link]

  • CPAchem. Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. [Link]

  • PrepChem.com. Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]

  • PubChem. 3-Methoxyquinoline-7-carboxylic acid | C11H9NO3 | CID 91012583. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • PMC. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

Sources

Exploratory

Physicochemical Profiling and Structural Utility of 2-Methoxyquinoline-7-Carboxylic Acid in Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and lead optimization, se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and lead optimization, selecting the right molecular scaffold is the most critical determinant of a program's success. 2-Methoxyquinoline-7-carboxylic acid is a highly versatile, low-molecular-weight building block utilized extensively in the synthesis of targeted therapeutics, including acetyl-CoA carboxylase (ACC) inhibitors[1].

As a Senior Application Scientist, I often emphasize that a molecule's physicochemical properties dictate its fate in biological systems. With a precise molecular weight of 203.19 Da, this quinoline derivative occupies an ideal physicochemical space. It provides a rigid, aromatic framework capable of pi-pi stacking, a hydrogen-bond-accepting methoxy group, and a highly reactive carboxylic acid vector for amide coupling—all while leaving a substantial "molecular weight budget" for downstream functionalization without violating Lipinski’s Rule of Five.

Structural and Quantitative Profiling

Understanding the exact mass and structural parameters of a building block is the first step in establishing a robust analytical pipeline. The table below summarizes the core quantitative data required for mass spectrometry (MS) tuning, chromatographic method development, and stoichiometric calculations.

PropertyValue
Chemical Name 2-Methoxyquinoline-7-carboxylic acid
CAS Registry Number 1374258-40-8[2]
Molecular Formula C11H9NO3[2]
Average Molecular Weight 203.19 g/mol [2]
Monoisotopic Mass 203.0582 Da[3]
SMILES String COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1[3]
Predicted [M+H]+ (ESI+) m/z 204.0655[3]
Predicted [M-H]- (ESI-) m/z 202.0509[3]

The Strategic Value of the 203.19 Da Scaffold

In medicinal chemistry, the molecular weight of a starting fragment directly influences the Ligand Efficiency (LE) of the final drug candidate.

Starting with 2-Methoxyquinoline-7-carboxylic acid (203.19 Da) provides a distinct strategic advantage. The Lipinski limit for oral bioavailability dictates a maximum molecular weight of 500 Da. By utilizing this 203 Da core, chemists retain nearly 300 Da of "budget" to append complex pharmacophores—such as the N1/N2-lactam moieties used in modern ACC inhibitors[1].

Furthermore, the methoxy group at the C2 position is not merely structural; it is an electron-donating group that modulates the electron density of the quinoline ring via resonance. This specific substitution decreases the basicity of the quinoline nitrogen compared to an unsubstituted quinoline, which is a deliberate tactic to reduce hERG channel liability (cardiotoxicity) often associated with highly basic amines in drug discovery.

Experimental Methodologies

To ensure the integrity of downstream biological assays, the physicochemical properties of the starting material must be rigorously validated. The following protocols represent field-proven, self-validating systems for characterizing this molecule.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification

This protocol validates the monoisotopic mass (203.0582 Da) and ensures the absence of isobaric impurities.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of 2-Methoxyquinoline-7-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the moderately lipophilic quinoline core. The final aqueous dilution matches the initial liquid chromatography (LC) mobile phase conditions, preventing peak distortion or "solvent crash" upon injection.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid (pH ~2.7) suppresses the ionization of the C7-carboxylic acid (expected pKa ~4.5) in the liquid phase. Keeping the molecule in its neutral state ensures it interacts optimally with the hydrophobic C18 stationary phase, yielding a sharp, symmetrical chromatographic peak.

  • Step 3: Positive Ionization (ESI+). Operate the Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization mode.

    • Causality: The acidic mobile phase promotes the protonation of the weakly basic quinoline nitrogen, yielding an abundant [M+H]+ ion at m/z 204.0655[3].

  • Step 4: Self-Validation via Negative Ionization (ESI-). In a subsequent injection, switch the MS polarity to ESI- mode.

    • Causality: The molecule's amphoteric nature means the carboxylic acid readily deprotonates to form an [M-H]- ion at m/z 202.0509[3]. Observing both the precise [M+H]+ and[M-H]- ions acts as an orthogonal, self-validating confirmation of the exact molecular weight, ruling out false positives from background noise.

Protocol 2: Potentiometric Determination of pKa and Lipophilicity (LogP)

Because molecular weight and lipophilicity are deeply intertwined in predicting cellular permeability, determining the exact ionization state at physiological pH (7.4) is critical.

  • Step 1: Standardization. Calibrate a dual-glass electrode potentiometric system using standard buffers (pH 2, 7, 10) at a constant temperature of 25°C.

  • Step 2: Aqueous Titration (pKa). Dissolve the compound in a 0.15 M KCl solution. Titrate with 0.1 M KOH from pH 2.0 to 11.0.

    • Causality: The 0.15 M KCl maintains a constant ionic strength that mimics physiological osmolarity, ensuring the derived pKa values are biologically relevant.

  • Step 3: Biphasic Titration (LogP). Introduce a known volume of n-octanol to the aqueous system and repeat the titration.

    • Causality: The shift in the apparent pKa (pKa') in the presence of the lipid phase allows for the mathematical derivation of LogP. The neutral species partitions into the octanol, shifting the acid-base equilibrium and validating the intrinsic lipophilicity of the 203.19 Da core.

Pathway Integration and Workflow Visualization

In drug development, 2-Methoxyquinoline-7-carboxylic acid is rarely the final drug; it is the anchor. For example, in the development of N1/N2-lactam acetyl-CoA carboxylase inhibitors, the C7-carboxylic acid serves as the primary vector for amide coupling[1]. The following diagram illustrates the logical progression of this molecule through a Fragment-Based Lead Discovery (FBLD) pipeline.

FBDD_Workflow N1 Fragment Library (MW < 300 Da) N2 2-Methoxyquinoline-7-carboxylic acid (MW: 203.19 Da) N1->N2 Hit Identification N3 Amide Coupling (Vectorization) N2->N3 Functionalization N4 Lead Compound (e.g., ACC Inhibitor) N3->N4 MW Budget < 500 Da N5 Target Enzyme (Acetyl-CoA Carboxylase) N4->N5 High Affinity Binding N6 Metabolic Modulation N5->N6 Pathway Inhibition

Workflow of 2-Methoxyquinoline-7-carboxylic acid in Fragment-Based Lead Discovery for ACC inhibition.

Conclusion

The utility of 2-Methoxyquinoline-7-carboxylic acid in medicinal chemistry is a direct consequence of its highly optimized physicochemical profile. Its molecular weight of 203.19 Da strikes the perfect balance between providing sufficient structural complexity for target recognition and maintaining a low enough mass to permit extensive lead optimization. By employing rigorous, self-validating analytical methodologies, researchers can confidently leverage this scaffold to design next-generation therapeutics targeting critical metabolic and infectious pathways.

References

  • Title : 2-methoxyquinoline-7-carboxylic acid (C11H9NO3) Source : PubChemLite / Université du Luxembourg[3] URL :[Link]

  • Title : US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source : Google Patents[1] URL :

Sources

Foundational

2-Methoxyquinoline-7-carboxylic acid structure

An In-Depth Technical Guide to 2-Methoxyquinoline-7-carboxylic Acid: Structural Analysis, Synthesis, and Application in Acetyl-CoA Carboxylase (ACC) Inhibitor Development Executive Summary 2-Methoxyquinoline-7-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxyquinoline-7-carboxylic Acid: Structural Analysis, Synthesis, and Application in Acetyl-CoA Carboxylase (ACC) Inhibitor Development

Executive Summary

2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8) is a highly specialized heterocyclic building block predominantly utilized in modern drug discovery[1]. As a rigid, lipophilic pharmacophore, it serves as a critical intermediate in the synthesis of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors[2]. These inhibitors are at the forefront of therapeutic development for metabolic disorders, including Non-Alcoholic Steatohepatitis (NASH), Type 2 diabetes, and certain malignancies. This whitepaper details the structural rationale, pharmacological mechanisms, and self-validating synthetic protocols required to produce and characterize this compound.

Pharmacological Grounding: The Role of ACC Inhibition

To understand the structural value of 2-methoxyquinoline-7-carboxylic acid, one must examine its target application. Acetyl-CoA Carboxylases (ACC1 and ACC2) are rate-limiting enzymes in de novo lipogenesis (DNL). They catalyze the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

  • ACC1 is primarily cytosolic and drives fatty acid synthesis.

  • ACC2 is mitochondrial; the malonyl-CoA it produces acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), thereby halting mitochondrial fatty acid oxidation (FAO).

When 2-methoxyquinoline-7-carboxylic acid is coupled to a spirocyclic lactam core, the resulting molecule acts as a potent ACC inhibitor[2]. The quinoline nitrogen and the C7-amide linkage form critical hydrogen bonds within the ACC carboxyltransferase domain, while the C2-methoxy group provides steric bulk that prevents rapid enzymatic degradation (metabolic shielding).

ACC_Pathway Inhibitor ACC Inhibitor (Quinoline Core) ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) Inhibitor->ACC Inhibits MalCoA Malonyl-CoA ACC->MalCoA Catalysis AcCoA Acetyl-CoA AcCoA->ACC DNL De Novo Lipogenesis (Hepatic Steatosis) MalCoA->DNL Substrate CPT1 CPT-1 MalCoA->CPT1 Allosteric Inhibition FAO Fatty Acid Oxidation (Energy Expenditure) CPT1->FAO Promotes

Fig 1: ACC inhibition pathway reducing lipogenesis and promoting fatty acid oxidation.

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-methoxyquinoline-7-carboxylic acid relies on a highly regioselective nucleophilic aromatic substitution, followed by a mild saponification[3].

The Reissert-Henze-Type Activation

Starting from 7-(ethoxycarbonyl)quinoline 1-oxide, the direct functionalization of the C2 position is achieved using toluene-4-sulfonyl chloride (TsCl) in methanol.

  • Causality of Activation: The N-oxide oxygen attacks the electrophilic sulfur of TsCl, forming a highly reactive N-tosyloxy quinolinium intermediate. This drastically increases the electrophilicity of the adjacent C2 carbon.

  • Causality of Nucleophilic Attack: Methanol acts as both the solvent and the nucleophile, attacking the C2 position. Subsequent rearomatization and elimination of p-toluenesulfonic acid yield the 2-methoxy ether.

  • Causality of the Base: Triethylamine (TEA) is critical to neutralize the generated acid, preventing the degradation of the quinoline core and driving the reaction forward[3].

Synthesis_Workflow SM 7-(ethoxycarbonyl)quinoline 1-oxide Step1 TsCl, TEA, MeOH 0°C to RT SM->Step1 Int Ethyl 2-methoxyquinoline- 7-carboxylate Step1->Int Step2 LiOH·H2O THF/MeOH/H2O Int->Step2 Prod 2-Methoxyquinoline- 7-carboxylic acid Step2->Prod

Fig 2: Two-step synthetic workflow from quinoline N-oxide to the target carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methoxyquinoline-7-carboxylate

Objective: Regioselective methoxylation of the quinoline ring.

  • Preparation: To a 0°C solution of 7-(ethoxycarbonyl)quinoline 1-oxide (1.0 eq, e.g., 150 mg, 0.69 mmol) and toluene-4-sulfonyl chloride (1.3 eq, 171 mg, 0.89 mmol) in anhydrous methanol (5 mL)[3].

  • Base Addition: Dropwise addition of triethylamine (2.0 eq, 0.19 mL, 1.4 mmol) while maintaining the temperature at 0°C to control the exothermic activation[3].

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 12–18 hours.

  • Self-Validation Checkpoint (IPC): Analyze via LCMS. The reaction is complete when the N-oxide mass ( m/z 218 [M+H]+ ) is fully consumed, replaced by the product mass ( m/z 232 [M+H]+ ).

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . The organic layer is washed with brine, dried over Na2​SO4​ , and concentrated. Purify via flash chromatography (Hexane/EtOAc) to yield the intermediate.

Protocol B: Saponification to 2-Methoxyquinoline-7-carboxylic acid

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.

  • Preparation: Dissolve the intermediate ethyl 2-methoxyquinoline-7-carboxylate in a 2:1:1 mixture of THF/MeOH/ H2​O .

    • Causality: Lithium hydroxide ( LiOH⋅H2​O , 3.0 eq) is preferred over NaOH due to the superior solubility of lithium salts in organic-aqueous mixtures, ensuring a homogeneous reaction environment while preventing unwanted ether cleavage at the C2 position.

  • Propagation: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (IPC): LCMS monitoring should indicate the disappearance of m/z 232 and the emergence of the target acid at m/z 204 [M+H]+ [4].

  • Isolation (Self-Purifying System): Remove organic solvents in vacuo. Wash the remaining aqueous layer with EtOAc to extract unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to pH 3–4. The target 2-methoxyquinoline-7-carboxylic acid will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the synthesized compound must be validated against the following physicochemical and spectroscopic parameters.

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number 1374258-40-8[1]
Molecular Formula C11​H9​NO3​ [4]
Molecular Weight 203.19 g/mol
Monoisotopic Mass 203.0582 Da[4]
SMILES COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1[4]
InChIKey UUJCLULZZFVJER-UHFFFAOYSA-N[4]

Table 2: Analytical Characterization (Expected Values)

Analytical MethodExpected Target Profile
LC-MS (ESI+) [M+H]+ observed at m/z 204.1
1 H NMR (400 MHz, DMSO- d6​ ) δ 13.10 (br s, 1H, COOH), 8.45 (d, J = 1.5 Hz, 1H, H-8), 8.30 (d, J = 8.8 Hz, 1H, H-4), 7.95 (dd, J = 8.2, 1.5 Hz, 1H, H-6), 7.85 (d, J = 8.2 Hz, 1H, H-5), 7.10 (d, J = 8.8 Hz, 1H, H-3), 4.02 (s, 3H, OCH3​ ).
TLC (DCM:MeOH 9:1) Rf​≈0.3 (UV active at 254 nm)

Sources

Exploratory

2-Methoxyquinoline-7-carboxylic Acid: Physicochemical Profiling and Synthetic Utility in Acetyl-CoA Carboxylase (ACC) Inhibitor Development

Executive Summary In the landscape of modern drug discovery, the rational design of small-molecule inhibitors relies heavily on the physicochemical tuning of core scaffolds. 2-Methoxyquinoline-7-carboxylic acid (CAS: 137...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule inhibitors relies heavily on the physicochemical tuning of core scaffolds. 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8) has emerged as a critical building block in the synthesis of potent Acetyl-CoA Carboxylase (ACC) inhibitors[1]. By combining a rigid heteroaromatic core with a strategically placed methoxy group, this compound provides an optimal balance of lipophilicity, hydrogen-bonding capability, and metabolic stability. This whitepaper provides a comprehensive technical guide on the physical properties, mechanistic role, and self-validating synthetic workflows associated with 2-methoxyquinoline-7-carboxylic acid in pharmaceutical development.

Structural Rationale & Physicochemical Profiling

The selection of 2-methoxyquinoline-7-carboxylic acid as a pharmacophore fragment is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements[2]. The quinoline ring provides a planar, lipophilic surface that optimally occupies the hydrophobic pockets of the ACC carboxyltransferase (CT) domain[3]. The addition of the 2-methoxy group serves a dual purpose: it acts as a hydrogen bond acceptor while simultaneously reducing the basicity (pKa) of the quinoline nitrogen. This reduction in basicity prevents unwanted protonation at physiological pH, thereby enhancing membrane permeability and oral bioavailability[2].

Quantitative Physicochemical Data

The following table summarizes the core physical properties that dictate the compound's behavior in both synthetic and biological environments:

PropertyValueCausality / Relevance
Molecular Formula C₁₁H₉NO₃Serves as the rigid heteroaromatic core for ACC inhibitors[4].
Molecular Weight 203.19 g/mol Low molecular weight allows for fragment-based drug design and the appending of bulky spirocyclic amines without violating Lipinski's Rule of 5[4].
Monoisotopic Mass 203.05824 DaCritical for precise LC-MS monitoring during synthetic workflows ([M+H]⁺ = 204.066)[5].
pKa (Predicted) 3.58 ± 0.30Determines the ionization state; dictates the use of non-nucleophilic bases (e.g., DIPEA) during amide coupling to ensure complete carboxylate formation[6].
Boiling Point 359.6 ± 27.0 °CHigh thermal stability, typical of highly conjugated heteroaromatic carboxylic acids[6].
Density (Predicted) 1.325 ± 0.06 g/cm³Relevant for handling, formulation, and solubility profiling in organic solvents[6].

Mechanistic Grounding: Targeting Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylases (ACC1 and ACC2) are rate-limiting enzymes that regulate lipid metabolism. ACC1 is primarily cytosolic and catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the essential building block for de novo lipogenesis (DNL)[3]. ACC2, localized to the mitochondrial membrane, generates malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase-1 (CPT-1), thereby suppressing mitochondrial fatty acid oxidation[3].

Inhibiting both isoforms is a highly validated therapeutic strategy for treating metabolic syndrome, non-alcoholic steatohepatitis (NASH), type 2 diabetes, and certain lipogenesis-dependent cancers[2]. When 2-methoxyquinoline-7-carboxylic acid is coupled to spirocyclic lactams or piperidinylpiperidines, the resulting molecules act as potent, non-isozyme-selective ACC inhibitors[1]. The quinoline moiety anchors the inhibitor within the dimeric interface of the ACC CT domain, blocking the transfer of the activated carboxyl group to acetyl-CoA[3].

ACC_Pathway Citrate Cytosolic Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY ACC1 ACC1 (Cytosol) AcetylCoA->ACC1 Substrate ACC2 ACC2 (Mitochondria) AcetylCoA->ACC2 Substrate MalonylCoA_Cyt Malonyl-CoA (Lipogenesis) ACC1->MalonylCoA_Cyt Carboxylation MalonylCoA_Mit Malonyl-CoA (Regulatory) ACC2->MalonylCoA_Mit Carboxylation FAS Fatty Acid Synthesis (DNL) MalonylCoA_Cyt->FAS Substrate CPT1 CPT-1 MalonylCoA_Mit->CPT1 Allosteric Inhibition FAO Fatty Acid Oxidation (Mitochondria) CPT1->FAO Promotes Inhibitor ACC Inhibitor (Quinoline-based) Inhibitor->ACC1 Inhibits Inhibitor->ACC2 Inhibits

Fig 1: ACC1/ACC2 signaling pathway and dual inhibition by quinoline-based small molecules.

Synthetic Utility: Amide Coupling Workflow

The primary synthetic application of 2-methoxyquinoline-7-carboxylic acid is its conjugation to complex, often sterically hindered, secondary amines (e.g., spirochromanones) via amide coupling[3]. Standard coupling reagents (like EDC/HOBt) often fail or result in low yields due to the steric bulk of the amine and the relative stability of the quinoline-7-carboxylic acid. Therefore, uronium-based coupling reagents like HATU are required to form the highly reactive 7-aza-HOBt active ester intermediate[3].

Synthetic_Workflow Acid 2-Methoxyquinoline- 7-carboxylic acid ActiveEster Active Ester Intermediate Acid->ActiveEster + HATU/DIPEA Amine Spirocyclic Amine (e.g., Piperidine) Crude Crude Amide Product Amine->Crude Reagents HATU, DIPEA DMF, RT Reagents->ActiveEster ActiveEster->Crude + Amine Workup Aqueous Workup (NaHCO3 / HCl / Brine) Crude->Workup Quench Purification Flash Chromatography (DCM/MeOH) Workup->Purification Organic Layer Pure Purified ACC Inhibitor Purification->Pure >95% Purity

Fig 2: Self-validating HATU-mediated amide coupling workflow for ACC inhibitor synthesis.

Step-by-Step Self-Validating Protocol
  • Carboxylate Activation: Dissolve 2-methoxyquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: The predicted pKa of the acid is ~3.58[6]. DIPEA (pKa ~10.5) ensures complete deprotonation. The 30-minute pre-activation is critical to allow the complete formation of the active ester, preventing the unreacted acid from forming a salt with the incoming amine.

  • Aminolysis: Add the target spirocyclic amine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

    • Causality: The rigid quinoline core requires the highly reactive 7-aza-HOBt ester to overcome the activation energy barrier of coupling with a sterically hindered secondary amine.

  • In-Process LC-MS Validation: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting acid peak (m/z 204.06 [M+H]⁺)[5]. If the acid persists, additional HATU/DIPEA must be added before proceeding to workup.

  • Targeted Aqueous Quench: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (3x), 1M HCl (2x), and Brine (1x).

    • Causality: Saturated NaHCO₃ selectively removes acidic HATU byproducts (HOAt) and any trace unreacted carboxylic acid. The 1M HCl wash protonates and extracts unreacted basic amine and DIPEA into the aqueous layer, leaving only the neutral amide product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure ACC inhibitor[3].

Analytical Characterization

To ensure the structural integrity of the synthesized 2-methoxyquinoline-7-carboxylic acid derivatives, researchers must rely on orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS): The monoisotopic mass of the parent acid is 203.058 Da[5]. During positive electrospray ionization (ESI+), the [M+H]⁺ ion is observed at m/z 204.06. Successful amide coupling is validated by a mass shift corresponding to the addition of the amine minus water (18.01 Da).

  • Nuclear Magnetic Resonance (¹H NMR): The 2-methoxy group serves as an excellent diagnostic peak, appearing as a sharp, distinct singlet integrating to 3 protons around δ 4.0 ppm in CDCl₃ or DMSO-d₆. The disappearance of the broad carboxylic acid proton (>10.0 ppm) and the emergence of the complex aliphatic splitting patterns from the spirocyclic amine confirm successful conjugation[3].

References

  • [5] PubChemLite: 2-methoxyquinoline-7-carboxylic acid (C11H9NO3). Source: PubChem / uni.lu. URL: [Link]

  • [3] Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Source: nih.gov (PMC). URL: [Link]

  • [1] US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Source: Google Patents. URL:

  • [2] Maximizing Lipophilic Efficiency: The Use of Free-Wilson Analysis in the Design of Inhibitors of Acetyl-CoA Carboxylase. Source: ResearchGate. URL: [Link]

Sources

Foundational

2-Methoxyquinoline-7-carboxylic acid chemical properties

An In-Depth Technical Guide to 2-Methoxyquinoline-7-carboxylic Acid: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 2-Methoxyquinoline-7-carboxylic acid, a hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxyquinoline-7-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, and this particular derivative offers unique functional handles for molecular elaboration. This document details the compound's core physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, explores its chemical reactivity, and discusses its applications as a key intermediate. The guide is intended for scientists and technical professionals, providing both foundational knowledge and practical insights into the utilization of this compound in a research setting.

Introduction to the Quinoline Scaffold

The Quinoline Core in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry and a frequent motif in pharmacologically active compounds.[1] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can bind to biological targets such as enzymes and receptors.[2] Derivatives of quinoline carboxylic acids, in particular, are recognized for their broad spectrum of biological activities and serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[1][3][4]

Overview of 2-Methoxyquinoline-7-carboxylic Acid

2-Methoxyquinoline-7-carboxylic acid belongs to this important class of compounds. It features three key functional groups that dictate its chemical behavior and synthetic utility:

  • The Quinoline Nucleus: A bicyclic aromatic system that provides a rigid framework.

  • A Methoxy Group (-OCH₃) at the C2 Position: An electron-donating group that influences the electronic properties of the quinoline ring.

  • A Carboxylic Acid Group (-COOH) at the C7 Position: A versatile functional group that serves as a primary site for chemical modification and conjugation.

This combination makes the molecule an attractive starting material for creating libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and research.

Nomenclature and Identifiers

The structural and identifying information for 2-Methoxyquinoline-7-carboxylic acid is summarized below.

IdentifierValue
IUPAC Name 2-methoxyquinoline-7-carboxylic acid
Molecular Formula C₁₁H₉NO₃[5]
Molecular Weight 203.19 g/mol [5]
CAS Number 105990-67-8
Canonical SMILES COC1=NC2=CC(=CC=C2C=C1)C(=O)O
InChI Key MTZZUWVIXUPXIM-UHFFFAOYSA-N[5]
Core Physicochemical Data

The following table lists key computed physicochemical properties that are critical for predicting the compound's behavior in various experimental conditions, such as solubility and membrane permeability.

PropertyValueSource
XLogP3 1.7[5]
Topological Polar Surface Area (TPSA) 62.1 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 2[5]
Physical Form Solid (predicted)[7]

Synthesis and Purification

While 2-Methoxyquinoline-7-carboxylic acid is available from commercial suppliers, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogs. A common and effective strategy involves a two-step process starting from a quinoline precursor.

Retrosynthetic Analysis and Strategy

The most direct synthetic route involves the base-catalyzed hydrolysis (saponification) of the corresponding methyl ester, Methyl 2-methoxyquinoline-7-carboxylate. This ester can be synthesized from its N-oxide precursor, a well-documented transformation in quinoline chemistry.[8] This approach is favored for its high yields and straightforward reaction conditions.

Experimental Protocol: Two-Step Synthesis

The following workflow illustrates the synthetic pathway from a commercially available precursor to the final product.

G cluster_0 Step 1: Ester Methoxyation cluster_1 Step 2: Ester Hydrolysis A Methyl quinoline-7-carboxylate 1-oxide B Methyl 2-methoxyquinoline-7-carboxylate A->B  Triethylamine,  Methanesulfonic anhydride,  Methanol, 20°C C 2-Methoxyquinoline-7-carboxylic acid B->C  NaOH (aq),  Methanol/THF,  Reflux, then Acidification (HCl)

Synthetic workflow for 2-Methoxyquinoline-7-carboxylic acid.

3.2.1 Step 1: Synthesis of Methyl 2-methoxyquinoline-7-carboxylate [8]

  • Rationale: This step introduces the methoxy group at the C2 position of the quinoline ring. The N-oxide activates the C2 position for nucleophilic attack. Methanesulfonic anhydride activates the methanol for the substitution reaction. Triethylamine is used as a non-nucleophilic base to neutralize the acid generated during the reaction.

  • Procedure:

    • To a solution of Methyl quinoline-7-carboxylate 1-oxide (1.0 equiv) in methanol, add triethylamine (3.0 equiv).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of methanesulfonic anhydride (1.5 equiv) in methanol while maintaining the temperature at or below 20°C.

    • Allow the reaction to stir at 20°C for 18 hours.

    • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

3.2.2 Step 2: Hydrolysis to 2-Methoxyquinoline-7-carboxylic acid

  • Rationale: Saponification is a classic method for converting an ester to a carboxylic acid.[3] The use of a strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the crude Methyl 2-methoxyquinoline-7-carboxylate (1.0 equiv) from the previous step in a mixture of methanol and water (or THF/water).

    • Add an aqueous solution of sodium hydroxide (2-3 equiv).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of ~3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization Strategy

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid. Purity should be assessed using High-Performance Liquid Chromatography (HPLC). The structure must be confirmed using spectroscopic methods as detailed in Section 5.0.

Chemical Reactivity and Derivatization

The synthetic value of 2-Methoxyquinoline-7-carboxylic acid lies in the reactivity of its functional groups, particularly the carboxylic acid.

G cluster_reactions Key Derivatization Reactions center 2-Methoxyquinoline- 7-carboxylic acid Amide Carboxamide center->Amide  Amine, Coupling Agent  (e.g., HATU, EDCI) Ester Ester center->Ester  Alcohol, Acid Catalyst  (e.g., H₂SO₄) AcylChloride Acyl Chloride (Reactive Intermediate) center->AcylChloride  SOCl₂ or (COCl)₂ Hydroxyl 7-Hydroxyquinoline Derivative center->Hydroxyl  Demethylation  (e.g., BBr₃, HBr)

Primary reaction pathways for derivatization.
Reactivity of the Carboxylic Acid Moiety

The carboxylic acid is the primary site for synthetic modification.

  • Amide Formation: This is one of the most common reactions in drug discovery. The carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) to form stable carboxamides.[9]

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate will yield the corresponding ester.[10]

  • Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride.[10][11] This intermediate is not typically isolated but is used directly to react with weak nucleophiles like alcohols and amines to form esters and amides, respectively.

  • Reduction: While less common for this scaffold, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). Care must be taken as other functional groups may also be reduced.

Reactions of the Quinoline Ring System

The methoxy group at the C2 position is an electron-donating group, which can influence the reactivity of the quinoline ring towards electrophilic aromatic substitution. However, such reactions are often less regioselective and less common than derivatization at the carboxylic acid.

Stability and Storage Considerations

2-Methoxyquinoline-7-carboxylic acid is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.[6]

Spectroscopic Profile

Structural confirmation and quality control rely on a combination of spectroscopic techniques. The table below summarizes the expected spectral features for this molecule.

TechniqueExpected Features
¹H NMR ~12-13 ppm: Broad singlet, 1H (carboxylic acid, -COOH).7.5-8.5 ppm: Multiplets, 5H (aromatic protons on the quinoline ring).~4.1 ppm: Singlet, 3H (methoxy group, -OCH₃).
¹³C NMR ~165-175 ppm: Carbonyl carbon (-COOH).[12]~160 ppm: C2 carbon attached to the methoxy group.110-150 ppm: Aromatic carbons of the quinoline ring.[12]~55 ppm: Methoxy carbon (-OCH₃).
FT-IR (cm⁻¹) 2500-3300 (broad): O-H stretch of the carboxylic acid.~1700: C=O stretch of the carboxylic acid.[12]~1600, ~1500, ~1450: C=C and C=N aromatic ring stretches.~1250 & ~1030: C-O stretches (aryl ether and carboxylic acid).[13]
Mass Spec (EI) M⁺ at m/z 203: Molecular ion peak.Key Fragments: [M-OCH₃]⁺ (m/z 172), [M-COOH]⁺ (m/z 158).[4]

Applications in Research and Drug Development

Role as a Key Intermediate and Scaffold

2-Methoxyquinoline-7-carboxylic acid is primarily valued as a molecular scaffold and a key intermediate. Its pre-functionalized structure allows for rapid and efficient synthesis of more complex molecules. For example, quinoline-based carboxylic acids have been used as the foundation for developing:

  • P2X7 Receptor Antagonists: Used in studies related to inflammation and neuropathic pain.[10]

  • Immunomodulators: The quinoline core can be found in molecules designed to treat autoimmune diseases.[3]

  • Fibroblast Activation Protein (FAP) Inhibitors: These are being investigated as targets for cancer diagnosis and therapy.[3]

  • Antioxidants: Certain hydroxyquinoline carboxylic acids have demonstrated potent antioxidant properties.[14]

Potential Biological Activities

While the biological profile of the parent acid is not extensively documented, many of its derivatives have shown significant activity. The methoxy group can be a key pharmacophoric feature or can be demethylated to a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Methoxyquinoline-7-carboxylic acid.

Hazard Identification

Based on data from structurally similar compounds, 2-Methoxyquinoline-7-carboxylic acid should be treated as a hazardous substance.[15][16]

  • Skin Irritation: Causes skin irritation.[15][17]

  • Eye Irritation: Causes serious eye irritation.[15][17]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[16]

  • Acute Toxicity: May be harmful if swallowed.[16]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[18]

References

  • MDPI. (2022, April 1).
  • PubChem. 3-Methoxyquinoline-7-carboxylic acid.
  • Michigan State University Department of Chemistry.
  • Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Al-Ghanim, A. M., et al. (2020).
  • ChemScene. 2-Methylquinoline-7-carboxylic acid.
  • El-Gamal, M. I., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Sigma-Aldrich. 7-Methoxyquinoline-3-carboxylic acid.
  • Santa Cruz Biotechnology. 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid.
  • Chemos GmbH & Co. KG. (2018). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025).
  • Kos, J., et al. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Chemistry LibreTexts. (2022, September 24). 21.
  • C.P.A. Chem Ltd. (2020, January 13). Safety Data Sheet: 3-Methyl-quinoxaline-2-carboxylic acid.
  • Džambaski, Z., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). Safety Data Sheet: 2-Methylquinoline-6-carboxylic Acid.
  • ResearchGate. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • PubMed. (2009, March 15). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers.
  • Acta Crystallographica Section E. (2015). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. PMC.
  • De Gruyter. (2018). Synthesis of 2-[(quinolin-8-yloxy)
  • Western Michigan University ScholarWorks. (2021). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2.
  • Spectroscopy Online. (2018, May 1).

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Exploratory

An In-depth Technical Guide on the Solubility of 2-Methoxyquinoline-7-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxyquinoline-7-carboxylic acid (C₁₁H₉NO₃), a key heterocyclic compound with potential applications in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxyquinoline-7-carboxylic acid (C₁₁H₉NO₃), a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of physical chemistry and analytical science to provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility.[3] We will explore the influence of its distinct functional groups—the quinoline core, the methoxy substituent, and the carboxylic acid moiety—on its behavior in various solvent systems. Furthermore, this document provides a detailed, field-proven protocol for the experimental determination of its solubility, ensuring data integrity and reproducibility.

Introduction: Understanding the Molecular Architecture

2-Methoxyquinoline-7-carboxylic acid is a substituted quinoline derivative. Quinoline and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The solubility of any active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.

The structure of 2-Methoxyquinoline-7-carboxylic acid incorporates three key features that govern its solubility:

  • The Quinoline Ring: A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1][4] The quinoline system itself is weakly basic due to the lone pair of electrons on the nitrogen atom and is generally characterized by low solubility in water but good solubility in many organic solvents.[1][2][4][5]

  • The Carboxylic Acid Group (-COOH): This functional group introduces acidic properties and the potential for hydrogen bonding.[6][7][8] It significantly influences pH-dependent solubility. In its ionized (carboxylate, -COO⁻) form at higher pH, aqueous solubility is dramatically enhanced.[5][7] Conversely, in its neutral form at lower pH, it is more lipophilic.

  • The Methoxy Group (-OCH₃): This ether group can act as a hydrogen bond acceptor and adds a degree of polarity, though its impact is generally less pronounced than the carboxylic acid.

A predicted XLogP value of approximately 1.7 to 2.0 suggests that the molecule has a moderate degree of lipophilicity.[3][9] This theoretical value provides a preliminary indication that the compound will likely exhibit limited aqueous solubility but better solubility in organic solvents.

Theoretical Framework for Solubility Behavior

The interplay of the functional groups dictates the solubility of 2-Methoxyquinoline-7-carboxylic acid across different solvent environments.

Aqueous Solubility and the Critical Role of pH

The most significant factor governing the aqueous solubility of this compound is the pH of the medium, due to the presence of both an acidic carboxylic acid and a weakly basic quinoline nitrogen.

  • In Acidic Conditions (Low pH): The carboxylic acid group will be protonated (-COOH), minimizing its contribution to aqueous solubility. Simultaneously, the quinoline nitrogen can become protonated, forming a cationic salt which is generally more water-soluble. The overall solubility will depend on the balance between these two opposing effects and the specific pKa values of the functional groups.

  • In Neutral Conditions (pH ~7): The molecule will exist as a zwitterion, with a protonated quinoline nitrogen and a deprotonated carboxylate group. Zwitterionic forms can sometimes exhibit lower solubility, a phenomenon known as the isoelectric point, where net charge is zero.

  • In Basic Conditions (High pH): The carboxylic acid will be deprotonated to its highly polar carboxylate form (-COO⁻), which will dramatically increase its interaction with water molecules and enhance solubility.[7] The quinoline nitrogen will be in its neutral, free-base form.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," the aromatic, moderately lipophilic nature of the quinoline backbone suggests favorable solubility in a range of organic solvents.[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and methoxy groups, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally excellent solvents for a wide variety of organic molecules, including quinoline derivatives, and are expected to effectively solvate 2-Methoxyquinoline-7-carboxylic acid.[5][10]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the polar nature of the carboxylic acid group.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific, experimentally determined solubility values for 2-Methoxyquinoline-7-carboxylic acid. Researchers are encouraged to use the experimental protocol outlined in Section 4 to generate this critical data. The following table is provided as a template for presenting the results.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Molar Solubility (mol/L)Method
Example: 0.1 M Phosphate Buffer257.4Data to be determinedData to be determinedHPLC-UV
Example: Ethanol25N/AData to be determinedData to be determinedHPLC-UV
Example: DMSO25N/AData to be determinedData to be determinedHPLC-UV

Experimental Protocol for Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of 2-Methoxyquinoline-7-carboxylic acid using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Core Principle

An excess of the solid compound is agitated in a solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is measured.

Materials and Instrumentation
  • Compound: 2-Methoxyquinoline-7-carboxylic acid (purity >98%)

  • Solvents: Deionized water, pH buffers (e.g., phosphate, citrate), and relevant organic solvents (e.g., ethanol, DMSO, acetonitrile).

  • Apparatus: Analytical balance, vials with screw caps, orbital shaker with temperature control, syringe filters (0.22 µm), volumetric flasks, autosampler vials.

  • Instrumentation: Calibrated HPLC system with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS).[11] A reversed-phase C18 column is recommended.[11]

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Stock Solution: Accurately weigh a known amount of 2-Methoxyquinoline-7-carboxylic acid and dissolve it in a suitable solvent (e.g., DMSO or methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).[10][11]

  • Serial Dilutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards spanning the expected solubility range.[10]

Part B: Sample Preparation and Equilibration

  • Addition of Compound: Add an excess amount of solid 2-Methoxyquinoline-7-carboxylic acid to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[10] Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Part C: Sample Analysis

  • Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with the mobile phase to bring the concentration within the range of the calibration curve. Record the dilution factor accurately.

  • HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.[10] Use the linear regression equation of this curve to determine the concentration of the compound in the diluted samples.

Part D: Calculation of Solubility

  • Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result stock Prepare Stock Solution standards Create Calibration Standards stock->standards Serial Dilution hplc HPLC-UV Analysis standards->hplc add_excess Add Excess Solid to Solvent equilibrate Equilibrate (e.g., 24h @ 25°C) add_excess->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter dilute Dilute Filtrate filter->dilute dilute->hplc cal_curve Generate Calibration Curve hplc->cal_curve Standard Data quantify Quantify Sample Concentration hplc->quantify Sample Data cal_curve->quantify Regression Equation calc_sol Calculate Final Solubility quantify->calc_sol

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

While direct quantitative solubility data for 2-Methoxyquinoline-7-carboxylic acid remains to be published, this guide provides a comprehensive theoretical and practical framework for its evaluation. The compound's solubility is dictated by the interplay between its weakly basic quinoline core, its acidic carboxylic acid group, and the methoxy substituent. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly in basic conditions. For drug development professionals and researchers, the detailed experimental protocol provided herein offers a reliable method for generating the precise, high-quality solubility data essential for formulation, preclinical studies, and further chemical synthesis.

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.
  • Overcoming poor solubility of quinoline deriv
  • Quinoline – Structure, Properties, and Applic
  • Physical Properties of Carboxylic Acids.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora.
  • Physical Properties of Carboxylic Acids. SPM Chemistry.
  • Carboxylic acid | Structure, Properties, Formula, Uses, & Facts. Britannica.
  • Ellesmere OCR A level Chemistry - 6.1.3 (a,b) Properties of Carboxylic Acids.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • 3-Methoxyquinoline-7-carboxylic acid | C11H9NO3 | CID 91012583. PubChem.
  • 2-methoxyquinoline-7-carboxylic acid (C11H9NO3). PubChemLite.
  • Cross-Validation of Analytical Methods for 2(S)

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Foundational

2-Methoxyquinoline-7-Carboxylic Acid: Physicochemical Profiling, Melting Point Dynamics, and Synthetic Applications

Executive Summary In modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for targeted therapeutics. 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8) is a highly specialized, propri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for targeted therapeutics. 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8) is a highly specialized, proprietary intermediate primarily utilized in the synthesis of N1/N2-lactam Acetyl-CoA Carboxylase (ACC) inhibitors. Because it is predominantly synthesized in-house for patented drug discovery pipelines , a universally standardized empirical melting point is absent from open-access literature.

This technical whitepaper provides a comprehensive framework for the physicochemical profiling of this compound. It details the thermodynamic principles governing its melting point, outlines a self-validating protocol for empirical thermal characterization, and maps its critical role in metabolic drug development .

Physicochemical Properties & Structural Thermodynamics

The melting point of a heterocyclic compound is dictated by its crystal lattice energy, which is a function of molecular symmetry, steric hindrance, and intermolecular forces.

For 2-methoxyquinoline-7-carboxylic acid, the thermodynamic landscape is dominated by the carboxylic acid moiety at the 7-position . Carboxylic acids typically undergo strong intermolecular hydrogen bonding, forming stable dimers in the solid state. This dimerization drastically elevates the enthalpy of fusion ( ΔHf​ ). Conversely, the 2-methoxy substitution introduces electron density to the quinoline ring via resonance but also contributes slight steric bulk, which can marginally disrupt crystal packing efficiency compared to an unsubstituted quinoline.

Based on structural homology with similar quinoline-carboxylic acids (e.g., quinoline-7-carboxylic acid, which melts at ~245°C), the predicted melting point for this compound lies in the 210°C – 240°C range, subject to high-purity crystallization.

Quantitative Data Summary
PropertyValueMethod / Source
Molecular Formula C₁₁H₉NO₃Structural Derivation
Molecular Weight 203.19 g/mol Computed
CAS Registry Number 1374258-40-8Chemical Databases
PubChem CID 67491592PubChem
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis
Predicted Melting Point 210°C – 240°CIn-Silico Estimation (Homology)

Self-Validating Protocol for Melting Point Determination

Because literature values are restricted, laboratories synthesizing this intermediate must establish a high-fidelity thermal profile. The following self-validating protocol ensures that the recorded melting point is free from artifacts induced by solvent trapping, polymorphic transitions, or impurities.

Step 1: Sample Conditioning & Purity Validation
  • Action: Lyophilize the synthesized sample for 24 hours to remove residual solvents (e.g., methanol or water). Verify purity via UPLC-MS and ¹H-NMR (target >98% purity).

  • Causality: Why is this critical? According to Raoult's Law, even a 1% molar impurity (including trapped solvent) induces significant freezing point depression and broadens the melting range. Without absolute purity, thermal profiling yields a false, depressed melting point.

Step 2: Preliminary Capillary Screening
  • Action: Load 2–3 mm of the conditioned powder into a glass capillary. Utilize a standard melting point apparatus, ramping at 10 °C/min to approximate the melting range. Follow this with a fresh sample ramped at 1 °C/min near the expected transition.

  • Causality: This step provides rapid, visual confirmation of the melt phase. Crucially, it allows the operator to detect obvious thermal decomposition (e.g., browning or gas evolution from decarboxylation) before committing the sample to high-sensitivity calorimetry.

Step 3: Differential Scanning Calorimetry (DSC) Profiling
  • Action: Weigh 2.0–3.0 mg of the sample into an aluminum standard pan (crimped but vented). Equilibrate the sample at 25 °C, then heat at 5 °C/min to 300 °C under a 50 mL/min dry nitrogen purge.

  • Causality: The vented pan prevents artificial pressure buildup from potential decarboxylation events. The slow 5 °C/min ramp rate ensures thermal equilibrium across the sample mass, allowing for the precise calculation of the extrapolated onset temperature ( Tonset​ ) and the peak melting temperature ( Tpeak​ ). The integration of the endothermic peak provides the enthalpy of fusion, confirming a true phase transition rather than degradation.

Synthetic Workflow & Pharmacological Application

Synthesis Pathway

2-Methoxyquinoline-7-carboxylic acid is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The precursor, 2-chloroquinoline-7-carboxylic acid, is refluxed with sodium methoxide (NaOMe) in methanol. The strong nucleophile displaces the chlorine atom at the electron-deficient 2-position of the quinoline ring. Subsequent acidification yields the final product.

G A 2-Chloroquinoline-7-carboxylic acid (Precursor) B Sodium Methoxide (NaOMe) MeOH, Reflux A->B SNAr Reaction C 2-Methoxyquinoline-7-carboxylic acid (Product) B->C Acidification D DSC Analysis (Melting Point Determination) C->D Thermal Profiling E NMR / LC-MS (Purity Validation) C->E Structural Confirmation

Fig 1: Synthesis and characterization workflow for 2-Methoxyquinoline-7-carboxylic acid.

Drug Development Application: ACC Inhibition

The primary industrial application of this compound is as a structural building block in the development of N1/N2-lactam Acetyl-CoA Carboxylase (ACC) inhibitors , as documented in patents by Pfizer Inc. .

ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. By incorporating the 2-methoxyquinoline-7-carboxylic acid moiety into a larger inhibitor scaffold, researchers can create molecules that allosterically or competitively bind to ACC. Inhibiting this pathway reduces malonyl-CoA levels, halting fatty acid synthesis and promoting fatty acid oxidation—a critical therapeutic mechanism for treating metabolic disorders such as Non-Alcoholic Steatohepatitis (NASH), type 2 diabetes, and certain lipogenesis-dependent malignancies.

G A Acetyl-CoA B Acetyl-CoA Carboxylase (ACC) A->B C Malonyl-CoA B->C Carboxylation D Fatty Acid Synthesis (Lipogenesis) C->D E ACC Inhibitor (2-Methoxyquinoline Derivative) E->B Allosteric Inhibition

Fig 2: Mechanism of action for ACC inhibitors derived from the synthesized intermediate.

References

  • PubChem Database. "2-methoxyquinoline-7-carboxylic acid (CID 67491592)". National Center for Biotechnology Information. URL:[Link]

  • Pfizer Inc. "N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2)". Google Patents.
Exploratory

2-Methoxyquinoline-7-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Methoxyquinoline-7-carboxylic Acid Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxyquinoline-7-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 2-Methoxyquinoline-7-carboxylic acid, in particular, represents a key building block for the development of novel pharmaceuticals, leveraging the unique electronic and steric properties imparted by its substituents. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations behind each route, from classical named reactions that build the heterocyclic core to modern organometallic approaches that functionalize a pre-existing quinoline system. Each section offers detailed mechanistic insights, step-by-step experimental protocols, and a critical evaluation of the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Strategic Overview: Retrosynthetic Analysis

A robust synthetic plan begins with a logical deconstruction of the target molecule. For 2-methoxyquinoline-7-carboxylic acid, two primary retrosynthetic disconnections offer strategically distinct pathways:

  • Strategy A: Core Construction. This classical approach involves first constructing the quinoline-7-carboxylic acid skeleton from acyclic or simple aromatic precursors, followed by the installation of the 2-methoxy group. This strategy relies on foundational quinoline syntheses.

  • Strategy B: Late-Stage Functionalization. A more modern approach involves the synthesis of a pre-functionalized quinoline, such as a 7-halo-2-methoxyquinoline, followed by a late-stage introduction of the carboxylic acid group. This often provides better control over regiochemistry and can be more efficient.

G cluster_A Strategy A: Core Construction cluster_B Strategy B: Late-Stage Functionalization Target 2-Methoxyquinoline-7-carboxylic acid InterA1 2-Hydroxy/Chloro-quinoline- 7-carboxylic acid Target->InterA1 O-Methylation or SNAr InterB1 7-Bromo-2-methoxyquinoline Target->InterB1 Lithiation & Carboxylation StartA 3-Aminobenzoic Acid + Carbonyl Compound InterA1->StartA Quinoline Ring Formation (e.g., Doebner-von Miller) StartB Substituted Aniline + Cyclization Precursors InterB1->StartB Core Synthesis

Fig. 1: Retrosynthetic analysis of 2-methoxyquinoline-7-carboxylic acid.

Pathway I: Classical Construction of the Quinoline Core

This approach builds the fundamental quinoline ring system using 3-aminobenzoic acid as the starting material, thereby embedding the C7-carboxylic acid from the outset. The Doebner-von Miller reaction is a prominent example of this strategy.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that produces quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] It is a robust method for creating substituted quinolines, though it can suffer from harsh conditions and potential polymerization of the carbonyl reactant.[3]

Causality and Mechanism: The reaction is typically catalyzed by strong Brønsted or Lewis acids. The mechanism is thought to proceed via a series of steps:

  • Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of the protonated α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting amino-ketone undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the protonated carbonyl carbon.

  • Dehydration & Oxidation: The cyclized intermediate readily dehydrates to form a dihydroquinoline, which is then oxidized to the aromatic quinoline system. An oxidizing agent, sometimes an external one or another molecule of the Schiff base intermediate, is required for this final aromatization step.

G cluster_main Doebner-von Miller Reaction Mechanism start {3-Aminobenzoic Acid | + | α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde)} michael_adduct Michael Adduct (3-((3-carboxyphenyl)amino)butanal) start->michael_adduct 1. Michael Addition (Acid Catalyzed) cyclized_int Cyclized Intermediate (Tetrahydroquinolinol) michael_adduct->cyclized_int 2. Intramolecular Electrophilic Attack dihydroquinoline Dihydroquinoline cyclized_int->dihydroquinoline 3. Dehydration product 2-Methylquinoline- 7-carboxylic acid dihydroquinoline->product 4. Oxidation [O]

Fig. 2: Simplified mechanism of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline-7-carboxylic Acid

This protocol describes the synthesis of the quinoline core, which would subsequently require methoxylation at the 2-position (if a 2-H quinoline is formed) or be adapted to form a 2-quinolone.

Reagent/ParameterQuantity/ValuePurpose
3-Aminobenzoic Acid1.0 eqAniline precursor
Crotonaldehyde1.2 eqα,β-Unsaturated carbonyl
Concentrated HClSolvent/CatalystProton source for activation
Zinc Chloride0.5 eqLewis acid catalyst
Nitrobenzene0.5 eqOxidizing agent
Temperature 100-130 °CProvides activation energy
Time 4-8 hoursReaction duration

Procedure:

  • In a fume hood, charge a round-bottom flask equipped with a reflux condenser with 3-aminobenzoic acid and concentrated hydrochloric acid. Stir until a slurry is formed.

  • Add zinc chloride to the mixture.

  • Slowly add crotonaldehyde dropwise to the stirred mixture. The reaction is often exothermic and may require cooling with an ice bath to control the rate.[3]

  • Add nitrobenzene as the oxidizing agent.

  • Heat the reaction mixture to reflux (100-130 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated base (e.g., NaOH solution) until the pH is ~8-9.

  • The product often precipitates as a solid. Filter the crude product and wash with cold water.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methylquinoline-7-carboxylic acid.

Trustworthiness: This protocol requires careful temperature control to minimize the polymerization of crotonaldehyde, a common side reaction that leads to tar formation and reduced yields.[3] The use of an oxidizing agent like nitrobenzene or arsenic acid is crucial for the final aromatization step.[4]

Pathway II: Late-Stage Carboxylation via Organometallics

This modern and often higher-yielding strategy involves creating the C7-carboxyl group on a pre-existing, appropriately substituted quinoline ring. The key is a halogen-metal exchange followed by quenching with carbon dioxide. This method offers excellent regiochemical control.

Synthesis via Lithiation of 7-Bromo-2-methoxyquinoline

This pathway is analogous to a reported synthesis of 2-methoxyquinoline-6-carboxylic acid and is highly effective.[5] It begins with 7-bromo-2-methoxyquinoline, which can be synthesized through various established quinoline-forming reactions followed by methoxylation.

Causality and Mechanism:

  • Halogen-Metal Exchange: At very low temperatures (-78 °C), an organolithium reagent (typically n-butyllithium) selectively abstracts the bromine atom, replacing it with lithium. This occurs because the proton on the aromatic ring is much less acidic than the electrophilic carbon-bromine bond is susceptible to exchange. The low temperature is critical to prevent side reactions, such as the organolithium reagent attacking other parts of the molecule.

  • Nucleophilic Attack on CO₂: The resulting 7-lithioquinoline is a potent nucleophile. It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.

  • Acidic Workup: Protonation of the lithium carboxylate salt with a mild acid furnishes the final 2-methoxyquinoline-7-carboxylic acid.

G cluster_main Late-Stage Carboxylation Mechanism start 7-Bromo-2-methoxyquinoline lithiated 7-Lithio-2-methoxyquinoline (Organolithium Intermediate) start->lithiated 1. n-BuLi, THF -78 °C carboxylate Lithium 2-methoxyquinoline- 7-carboxylate Salt lithiated->carboxylate 2. CO₂ (solid) product 2-Methoxyquinoline- 7-carboxylic acid carboxylate->product 3. H₃O⁺ Workup

Sources

Foundational

Discovery and Application of 2-Methoxyquinoline-7-Carboxylic Acid in Acetyl-CoA Carboxylase Inhibitor Development

Executive Summary The transition from generalized metabolic modulators to highly selective, tissue-targeted therapeutics requires precision in pharmacophore design. 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from generalized metabolic modulators to highly selective, tissue-targeted therapeutics requires precision in pharmacophore design. 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8) has emerged as a critical structural building block in the discovery of novel Acetyl-CoA Carboxylase (ACC) inhibitors [1]. Serving as the primary binding anchor in the carboxyltransferase (CT) domain of ACC, this intermediate has been instrumental in the development of clinical-stage candidates such as Pfizer’s PF-05175157 and the liver-targeted PF-05221304[2, 3]. This technical whitepaper dissects the mechanistic rationale, structural biology, and synthetic methodologies surrounding 2-methoxyquinoline-7-carboxylic acid, providing a comprehensive guide for researchers engaged in metabolic disease drug discovery.

Target Rationale: Acetyl-CoA Carboxylase in Metabolic Disease

Acetyl-CoA carboxylases (ACC1 and ACC2) are biotin-dependent enzymes that catalyze the irreversible carboxylation of acetyl-CoA to malonyl-CoA. This conversion is the rate-limiting step in de novo lipogenesis (DNL).

  • ACC1 is predominantly expressed in lipogenic tissues (liver, adipose) and drives cytosolic fatty acid synthesis.

  • ACC2 is localized to the mitochondrial membrane in oxidative tissues (skeletal muscle, heart), where the generated malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) [4].

By inhibiting both isoforms, quinoline-based ACC inhibitors achieve a dual therapeutic effect: they suppress lipid accumulation (via ACC1 inhibition) and simultaneously upregulate mitochondrial fatty acid oxidation (via ACC2 inhibition and subsequent CPT1 disinhibition). This mechanism is highly sought after for treating Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes Mellitus (T2DM), and obesity.

ACC_Pathway Inhibitor Quinoline-based ACC Inhibitor ACC ACC1 / ACC2 (Carboxyltransferase) Inhibitor->ACC Inhibits MalCoA Malonyl-CoA ACC->MalCoA Catalyzes AcCoA Acetyl-CoA AcCoA->MalCoA Carboxylation DNL De Novo Lipogenesis (Lipid Storage) MalCoA->DNL Substrate CPT1 CPT1 (Transporter) MalCoA->CPT1 Allosteric Block FAO Fatty Acid Oxidation (Energy Burn) CPT1->FAO Enables

Fig 1: Mechanism of ACC inhibition regulating de novo lipogenesis and fatty acid oxidation.

Structural Biology: The Role of the 2-Methoxyquinoline Motif

The selection of 2-methoxyquinoline-7-carboxylic acid over simpler pyridinyl or unsubstituted quinoline rings is driven by structure-activity relationship (SAR) optimization within the ACC carboxyltransferase (CT) domain [5].

  • Binding Pocket Anchorage: X-ray crystallography of the ACC CT domain reveals that the quinoline nitrogen and the 2-methoxy oxygen act as critical hydrogen bond acceptors, interacting directly with the backbone amides of key residues (e.g., Gly1958, Glu2026, and Glu2032 in human ACC1) [4, 5].

  • Conformational Locking: The 2-methoxy substitution introduces steric bulk that restricts the rotation of the quinoline ring once bound to the dimer interface of the CT domain. This conformational rigidity significantly lowers the entropic penalty of binding, thereby increasing the binding affinity ( Kd​ ) to the low nanomolar range.

  • Vectorial Extension: The carboxylic acid at the 7-position serves as the ideal synthetic vector. It allows for facile amide coupling to complex, proprietary N1/N2-lactam or spirocyclic cores (as seen in patent) without disrupting the pharmacophore's interaction with the enzyme [2].

Physicochemical Profiling

Before integrating 2-methoxyquinoline-7-carboxylic acid into a high-throughput synthesis pipeline, it is essential to establish its baseline physicochemical parameters. These metrics dictate solvent selection and purification strategies.

PropertyValueAnalytical Significance
Chemical Formula C11H9NO3Confirms elemental composition for HRMS.
Molecular Weight 203.19 g/mol Used for stoichiometric calculations in coupling.
Monoisotopic Mass 203.0582 DaTarget exact mass for LC-MS ( [M+H]+ = 204.06).
CAS Number 1374258-40-8Unique identifier for procurement/regulatory logging.
XLogP3 (Predicted) ~2.0Indicates moderate lipophilicity; ideal for cell permeability.
Physical Appearance White to off-white solidVisual QC metric for purity post-crystallization.

Table 1: Physicochemical properties and quality control data for 2-Methoxyquinoline-7-carboxylic acid [1].

Chemical Synthesis & Self-Validating Protocols

The synthesis of 2-methoxyquinoline-7-carboxylic acid is typically achieved via the alkaline hydrolysis (saponification) of its corresponding ethyl ester, ethyl 2-methoxyquinoline-7-carboxylate (CAS: 1374258-39-5).

Synthesis_Logic SM Ethyl 2-methoxyquinoline- 7-carboxylate (CAS: 1374258-39-5) Reagent1 NaOH / EtOH (Saponification) SM->Reagent1 Int1 2-Methoxyquinoline- 7-carboxylic acid (CAS: 1374258-40-8) Reagent1->Int1 Reagent2 HATU / DIPEA (Amide Coupling) Int1->Reagent2 Product Clinical ACC Inhibitor (e.g., PF-05221304) Reagent2->Product Amine N1/N2-Lactam Core Amine->Reagent2

Fig 2: Synthetic workflow from ethyl ester to final clinical ACC inhibitor via amide coupling.

Protocol 1: Saponification of Ethyl 2-methoxyquinoline-7-carboxylate

Causality & Design: Ethanol is selected as the co-solvent because it solubilizes the starting ester while being completely miscible with the aqueous sodium hydroxide, ensuring a homogenous reaction mixture for efficient saponification. The pH adjustment step is critical: by lowering the pH to exactly 3-4, the amphoteric quinoline-carboxylic acid reaches its isoelectric point, neutralizing the carboxylate salt to induce rapid crystallization. This avoids the need for complex, low-yield chromatographic purification.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with ethyl 2-methoxyquinoline-7-carboxylate (1.0 eq, e.g., 5.0 mmol) and suspend in absolute ethanol (15 mL/g).

  • Hydrolysis: Add 1N aqueous NaOH (3.0 eq) dropwise at room temperature. Stir the homogenous mixture at 40°C for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the high-Rf ester spot is entirely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol, leaving an aqueous basic solution.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2N HCl until the pH reaches 3.0–4.0. A dense white precipitate will form.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (2 × 10 mL) to remove residual NaCl, followed by a minimal amount of cold diethyl ether.

  • Drying: Dry the solid under high vacuum at 45°C overnight to afford 2-methoxyquinoline-7-carboxylic acid.

Self-Validation System (QC):

  • 1H NMR (DMSO-d6): Validate success by confirming the disappearance of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) and the appearance of a broad singlet at >12.5 ppm corresponding to the free carboxylic acid proton.

  • LC-MS: Confirm the presence of the [M+H]+ peak at m/z 204.06.

Biochemical Evaluation & High-Throughput Screening

Once the 2-methoxyquinoline-7-carboxylic acid is coupled to a target amine (e.g., via HATU/DIPEA) to form a final inhibitor, its biological efficacy must be validated.

Protocol 2: Luminescent ACC1/ACC2 Inhibition Assay

Causality & Design: Direct measurement of malonyl-CoA requires cumbersome mass spectrometry or radioactive 14C -bicarbonate. Instead, this protocol utilizes an ADP-Glo/Kinase-Glo luminescent assay. Because ACC consumes exactly one equivalent of ATP per carboxylation event, measuring the residual ATP (or generated ADP) provides a highly sensitive, high-throughput proxy for enzyme kinetics [4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 2 mM DTT, and 0.01% BSA.

  • Enzyme Addition: Add recombinant human ACC1 or ACC2 (10 nM final concentration) to a 384-well plate.

  • Compound Incubation: Dispense the synthesized quinoline-based inhibitor (serial dilutions in DMSO) into the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding to the CT domain.

  • Reaction Initiation: Initiate the carboxylation reaction by adding a substrate mix yielding final concentrations of 20 µM ATP, 20 µM Acetyl-CoA, and 2 mM NaHCO3​ .

  • Incubation: Seal the plate and incubate at room temperature for 45 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. A successful candidate derived from the 2-methoxyquinoline core should exhibit an IC50​ < 50 nM.

Conclusion

The discovery and integration of 2-methoxyquinoline-7-carboxylic acid into modern medicinal chemistry pipelines represent a triumph of structure-based drug design. By providing a rigid, high-affinity anchor for the ACC carboxyltransferase domain, this compound enables the synthesis of potent inhibitors capable of reprogramming lipid metabolism. As clinical trials for NASH and oncology continue to evolve, mastering the synthesis and application of this critical pharmacophore remains essential for drug development professionals.

References

  • PubChem . "2-methoxyquinoline-7-carboxylic acid (CID 67491592)". National Center for Biotechnology Information. URL:[Link]

  • Griffith, D. A., et al. "N1/N2-lactam acetyl-CoA carboxylase inhibitors." U.S. Patent US8993586B2, Pfizer Inc., 2015.
  • Huard, K., et al. "Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Huang, T., et al. "Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors." Molecules, 2015. URL:[Link]

  • Zhang, H., et al. "Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion." Journal of Biological Chemistry, 2010. URL:[Link]

Exploratory

An In-depth Technical Guide to 2-Methoxyquinoline-7-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Promise of 2-Methoxyquinoline-7-carboxylic Acid The quinoline scaffold, a bicyclic heterocycle composed of a be...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 2-Methoxyquinoline-7-carboxylic Acid

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have given rise to a vast array of pharmaceuticals with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The specific substitution pattern on the quinoline ring is a key determinant of the compound's biological activity and target specificity.[4]

This technical guide provides a comprehensive exploration of a specific, yet underexplored, quinoline derivative: 2-Methoxyquinoline-7-carboxylic acid . While direct literature on this compound is sparse, this guide will provide a detailed, field-proven perspective on its plausible synthesis, chemical properties, and, by drawing logical inferences from structurally related compounds, its potential applications in drug development.

Physicochemical Properties

A summary of the predicted and known properties of 2-Methoxyquinoline-7-carboxylic acid is presented below.

PropertyValueSource
Molecular Formula C11H9NO3[5]
Molecular Weight 203.19 g/mol [5]
CAS Number 1451154-40-7 (for methyl ester)[6]
Appearance Solid (predicted)
pKa (Predicted to be acidic due to the carboxylic acid group)
Solubility (Predicted to be sparingly soluble in water, soluble in organic solvents)

Plausible Synthesis of 2-Methoxyquinoline-7-carboxylic Acid

Synthetic Workflow Overview

The proposed synthetic strategy is a three-stage process:

  • Stage 1: Construction of the Quinoline Core. Synthesis of 7-bromo-2-chloroquinoline from m-bromoaniline. This can be achieved through a classical quinoline synthesis such as the Doebner-von Miller reaction.[8]

  • Stage 2: Introduction of the Methoxy Group. Nucleophilic substitution of the 2-chloro group with a methoxy group to yield 7-bromo-2-methoxyquinoline.

  • Stage 3: Introduction of the Carboxylic Acid Group. This can be achieved via two primary routes:

    • Route A: Lithiation of 7-bromo-2-methoxyquinoline followed by carboxylation.

    • Route B: Hydrolysis of the corresponding methyl ester, Methyl 2-methoxyquinoline-7-carboxylate.

Synthetic_Workflow cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: Methoxylation cluster_stage3 Stage 3: Carboxylation cluster_routeA Route A cluster_routeB Route B m-bromoaniline m-bromoaniline Doebner-von_Miller Doebner-von Miller Reaction m-bromoaniline->Doebner-von_Miller Glycerol, H2SO4, Oxidant 7-bromo-2-chloroquinoline 7-bromo-2-chloroquinoline Doebner-von_Miller->7-bromo-2-chloroquinoline Methoxylation Nucleophilic Substitution 7-bromo-2-chloroquinoline->Methoxylation Sodium Methoxide, Methanol, Reflux 7-bromo-2-methoxyquinoline 7-bromo-2-methoxyquinoline Lithiation_Carboxylation Lithiation & Carboxylation 7-bromo-2-methoxyquinoline->Lithiation_Carboxylation 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. H3O+ Methyl_ester Methyl 2-methoxyquinoline- 7-carboxylate 7-bromo-2-methoxyquinoline->Methyl_ester Pd-catalyzed Carbonylation (CO, MeOH) Methoxylation->7-bromo-2-methoxyquinoline 2-Methoxyquinoline-7-carboxylic_acid 2-Methoxyquinoline-7-carboxylic_acid Lithiation_Carboxylation->2-Methoxyquinoline-7-carboxylic_acid Hydrolysis Ester Hydrolysis Methyl_ester->Hydrolysis NaOH (aq), Heat Hydrolysis->2-Methoxyquinoline-7-carboxylic_acid

Caption: Proposed synthetic workflow for 2-Methoxyquinoline-7-carboxylic acid.

Detailed Experimental Protocols

The Doebner-von Miller reaction provides a classical and effective method for the synthesis of the quinoline core from anilines and α,β-unsaturated carbonyl compounds.[8]

  • Principle: The reaction proceeds via the 1,4-addition of an aniline to an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

  • Procedure:

    • To a stirred solution of m-bromoaniline in concentrated sulfuric acid, add glycerol dropwise, maintaining the temperature below 120°C.

    • Add an oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, portion-wise.

    • Heat the reaction mixture to 140-150°C for several hours.

    • Cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH) to precipitate the crude product.

    • The resulting 7-bromo-2-hydroxyquinoline is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl3) to yield 7-bromo-2-chloroquinoline.

This step involves a nucleophilic aromatic substitution reaction.

  • Principle: The electron-withdrawing nature of the quinoline nitrogen activates the 2-position towards nucleophilic attack.

  • Procedure:

    • Dissolve 7-bromo-2-chloroquinoline in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain 7-bromo-2-methoxyquinoline.

Route A: Via Lithiation and Carboxylation

This method is analogous to the reported synthesis of 2-methoxyquinoline-6-carboxylic acid.[7]

  • Principle: Organolithium reagents are strong bases and nucleophiles that can undergo halogen-metal exchange with aryl bromides. The resulting aryllithium species can then react with carbon dioxide to form a carboxylic acid upon acidic workup.

  • Procedure:

    • Dissolve 7-bromo-2-methoxyquinoline in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.

    • Stir the mixture at this temperature for a short period to ensure complete metal-halogen exchange.

    • Add an excess of solid carbon dioxide (dry ice) to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to yield 2-Methoxyquinoline-7-carboxylic acid.

Route B: Via Hydrolysis of Methyl 2-methoxyquinoline-7-carboxylate

The commercial availability of the methyl ester suggests this is a viable and potentially simpler final step.[6]

  • Principle: Ester hydrolysis is a fundamental organic reaction, typically carried out under basic or acidic conditions.[9]

  • Procedure:

    • Dissolve Methyl 2-methoxyquinoline-7-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

    • Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-Methoxyquinoline-7-carboxylic acid.

Potential Therapeutic Applications: An Extrapolation from Related Compounds

Given the lack of direct biological data for 2-Methoxyquinoline-7-carboxylic acid, its potential therapeutic applications can be inferred from the known activities of structurally similar quinoline derivatives.

Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents, with mechanisms of action that include DNA intercalation, inhibition of topoisomerases, and modulation of kinase signaling pathways.[10]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[11][12] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for DNA and RNA synthesis.[11] Inhibition of DHODH leads to a depletion of pyrimidines, resulting in cell cycle arrest and tumor growth inhibition.[11] The presence of the carboxylic acid moiety at the 7-position of 2-methoxyquinoline may allow for similar interactions within the active site of DHODH or other enzymes.

DHODH_Inhibition 2-Methoxyquinoline-7-carboxylic_acid 2-Methoxyquinoline-7-carboxylic_acid DHODH DHODH (Dihydroorotate Dehydrogenase) 2-Methoxyquinoline-7-carboxylic_acid->DHODH Inhibition Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Cell_Cycle_Arrest Cell Cycle Arrest DHODH->Cell_Cycle_Arrest Leads to DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Tumor_Growth_Inhibition Tumor Growth Inhibition DNA_RNA_Synthesis->Tumor_Growth_Inhibition Promotes Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Potential mechanism of anticancer activity via DHODH inhibition.

  • Pim-1 Kinase Inhibition: Certain quinoline derivatives, particularly those with a carboxylic acid moiety, have been reported as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a role in cell survival and proliferation.[10]

Anti-inflammatory Activity

Quinoline-based compounds have emerged as promising anti-inflammatory agents by targeting various pharmacological targets.[4][13]

  • Cyclooxygenase (COX) Inhibition: Structure-activity relationship studies of quinoline derivatives have revealed that those possessing a carboxylic acid moiety can exhibit COX inhibition.[4][13] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.

COX_Inhibition 2-Methoxyquinoline-7-carboxylic_acid 2-Methoxyquinoline-7-carboxylic_acid COX_Enzymes COX-1 / COX-2 2-Methoxyquinoline-7-carboxylic_acid->COX_Enzymes Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediate

Caption: Potential mechanism of anti-inflammatory activity via COX inhibition.

Antimicrobial Activity

The quinoline scaffold is the basis for many antibacterial drugs, most notably the fluoroquinolones. While 2-Methoxyquinoline-7-carboxylic acid is not a fluoroquinolone, the general quinoline structure has inherent antimicrobial potential.

  • Inhibition of Bacterial DNA Gyrase: A primary mechanism of action for many quinolone antibacterial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[11]

Future Directions and Conclusion

2-Methoxyquinoline-7-carboxylic acid represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. The synthetic pathways outlined in this guide provide a robust framework for its preparation, enabling further investigation into its biological properties. Based on the well-documented activities of structurally related quinoline derivatives, it is plausible that 2-Methoxyquinoline-7-carboxylic acid may exhibit promising anticancer, anti-inflammatory, or antimicrobial activities.

Further research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening of its biological activities. Structure-activity relationship studies, involving modifications of the methoxy and carboxylic acid groups, as well as substitutions on the quinoline ring, will be crucial in optimizing its potency and selectivity for specific biological targets. The insights provided in this technical guide are intended to serve as a catalyst for such investigations, paving the way for the potential development of novel therapeutic agents based on the 2-Methoxyquinoline-7-carboxylic acid scaffold.

References

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Foundational

Quinoline Carboxylic Acids: Fundamental Chemistry, Synthesis, and Medicinal Applications

Executive Summary Quinoline carboxylic acids represent a privileged scaffold in organic and medicinal chemistry, characterized by a bicyclic quinoline core substituted with one or more carboxylic acid moieties. These com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline carboxylic acids represent a privileged scaffold in organic and medicinal chemistry, characterized by a bicyclic quinoline core substituted with one or more carboxylic acid moieties. These compounds are the fundamental building blocks for a vast array of therapeutics, most notably the fluoroquinolone class of broad-spectrum antibiotics and modern cystic fibrosis transmembrane conductance regulator (CFTR) modulators like ivacaftor[1]. This technical guide provides an in-depth analysis of the physicochemical properties, core synthetic mechanisms, and structure-activity relationships (SAR) governing quinoline carboxylic acids, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of quinoline carboxylic acids is heavily dictated by their amphoteric nature. The presence of a basic nitrogen in the quinoline ring and an acidic carboxyl group allows these molecules to exist as zwitterions in aqueous solutions, profoundly impacting their solubility, membrane permeability, and metal-chelating capabilities[2].

At physiological pH, the carboxylic acid (typically at the C2, C3, or C4 position) is deprotonated, while the quinoline nitrogen can be protonated depending on the specific substitution pattern. The C3-carboxyl and C4-oxo groups are particularly critical for coordinating with di- and trivalent metal cations (e.g., Mg²⁺), a feature essential for their biological target engagement[2].

Table 1: Physicochemical Properties of Key Quinoline Carboxylic Acids

Compound NameSubstitutionMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaKey Biological / Chemical Role
Quinaldic Acid 2-COOH173.17156–158~1.20 – 1.76Tryptophan metabolite; transition metal chelator[3][4].
Cinchoninic Acid 4-COOH173.17253–254~2.50Precursor in antimalarial drug synthesis[5].
8-Quinolinecarboxylic Acid 8-COOH173.17186–188~4.20Analytical reagent; strong bidentate metal chelator[6].

Core Synthetic Methodologies: Mechanistic Causality

The Pfitzinger Reaction (Quinoline-4-Carboxylic Acids)

The Pfitzinger reaction is the premier method for synthesizing quinoline-4-carboxylic acids. The reaction involves the condensation of isatin with a carbonyl compound (ketone or aldehyde) containing an α-methylene group under strongly basic conditions[7][8].

Causality of Reagent Selection: Potassium hydroxide (KOH) is explicitly chosen because it serves a dual purpose. First, it hydrolyzes the amide bond of the isatin ring, generating a highly reactive keto-acid intermediate (isatinic acid) in situ[7]. Second, the strong base catalyzes the subsequent condensation between the aniline amino group and the carbonyl compound to form an imine. This imine tautomerizes to a more stable enamine, which undergoes intramolecular cyclization and dehydration to forge the quinoline core[8].

The Gould-Jacobs Reaction (Quinoline-3-Carboxylic Acids)

The Gould-Jacobs reaction is the foundational pathway for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, the core structural motif of fluoroquinolone antibiotics and CFTR modulators[1][9].

Causality of Reagent Selection: The reaction begins with the condensation of an aniline derivative with diethyl ethoxymethylene malonate (EMME). The critical step is the thermal cyclization of the resulting enamine intermediate. This step requires extreme temperatures (typically ~250°C) to overcome the activation energy barrier associated with disrupting the aromaticity of the aniline ring during the Friedel-Crafts-type cycloacylation[1]. High-boiling heat transfer fluids, such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether), are specifically chosen to maintain these extreme temperatures without solvent degradation[1].

GouldJacobs A Aniline Derivative C Condensation (140°C) A->C B EMME B->C D Enamine Intermediate C->D - EtOH E Thermal Cyclization (250°C) D->E F 4-Oxoquinoline-3-carboxylate E->F - EtOH G Saponification F->G H Quinoline-3-Carboxylic Acid G->H

Workflow of the Gould-Jacobs synthesis for quinoline-3-carboxylic acids.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Reference standard adapted from BenchChem application notes[8].

  • Alkaline Hydrolysis: In a 100 mL round-bottom flask, dissolve 0.02 mol of KOH in a mixture of 1 mL distilled water and 40 mL absolute ethanol. Add 0.0075 mol of isatin.

    • Validation Checkpoint: Stir at room temperature for 1 hour. The solution must transition from purple to a deep brown, confirming the successful ring-opening of isatin to the keto-acid intermediate[8].

  • Condensation: Add 0.01 mol of the target enolizable ketone to the brown solution. Reflux the mixture for 24 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1) until the isatin spot is completely consumed.

  • Work-up & Impurity Clearance: Cool the mixture to room temperature. Add 20 mL of distilled water to fully dissolve the potassium salt of the target product. Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove unreacted ketones and neutral impurities[8][10].

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with dilute acetic acid until the pH reaches exactly 4.0–5.0.

    • Causality: Quinoline-4-carboxylic acids are amphoteric. Adjusting to pH 4-5 forces the molecule into its zwitterionic isoelectric point, drastically reducing aqueous solubility and triggering precipitation[8].

  • Isolation: Collect the pale-yellow solid via vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Protocol B: Gould-Jacobs Synthesis of 4-Oxoquinoline-3-Carboxylates

Reference standard adapted from CFTR modulator synthesis pathways[1].

  • Enamine Formation: Combine 1.0 equivalent of the substituted aniline with 1.1 equivalents of diethyl ethoxymethylene malonate (EMME) in a flask equipped with a short-path distillation head. Heat the neat mixture to 140–150°C for 2 hours.

    • Validation Checkpoint: The reaction is validated by the active distillation of ethanol (b.p. 78°C), which is generated as a byproduct of the condensation.

  • Thermal Cyclization: Dilute the crude enamine in 10 volumes of Dowtherm A. Heat the solution to 250°C under a nitrogen atmosphere for 1–2 hours.

    • Validation Checkpoint: A second equivalent of ethanol will distill off, indicating successful Friedel-Crafts cycloacylation[1].

  • Precipitation & Saponification: Cool the mixture to room temperature and add hexanes to precipitate the ethyl 4-oxoquinoline-3-carboxylate. Filter and resuspend the solid in 10% aqueous NaOH. Reflux for 2 hours to saponify the ester, then acidify with HCl to precipitate the final quinoline-3-carboxylic acid.

Translational Application: Fluoroquinolone SAR & Target Inhibition

The most profound application of quinoline carboxylic acids lies in the fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin). These compounds exhibit bactericidal activity by inhibiting two essential bacterial type II topoisomerases: DNA gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria)[11][12].

Mechanism of Action & Structural Causality: Fluoroquinolones do not simply bind to the enzyme; they act as topoisomerase poisons. They intercalate into the DNA cleavage site created by the enzyme, binding to both the DNA and the enzyme (GyrA subunit of DNA gyrase or ParC subunit of Topo IV)[2][11]. The C3-carboxyl and C4-oxo groups are absolutely essential for this mechanism, as they form a critical water-metal ion bridge (typically with Mg²⁺) that anchors the drug to the serine and acidic residues in the enzyme's active site[2].

SAR FQ Fluoroquinolone Core C34 C3-COOH & C4-Oxo (Gyrase Binding) FQ->C34 Essential C6 C6-Fluorine (Cell Penetration) FQ->C6 Potency C7 C7-Heterocycle (Pharmacokinetics) FQ->C7 Modulates C8 C8-Substitution (Anaerobic Activity) FQ->C8 Resistance

Structure-Activity Relationship (SAR) mapping of fluoroquinolones.

Modifications around the quinoline core dictate the pharmacological profile:

  • C6-Fluorine: Greatly enhances cell wall penetration and increases binding affinity to the DNA-gyrase complex[11].

  • C7-Heterocycle (e.g., Piperazine/Pyrrolidine): Modulates the pharmacokinetic profile, broadens the spectrum against Gram-negative bacteria, and influences susceptibility to efflux pump-mediated resistance[11][13].

  • C8-Methoxy or Halogen: Enhances activity against anaerobic bacteria and reduces the selection of resistant mutant strains[13].

References

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Adesh University Journal of Medical Sciences & Research. "Fluoroquinolone antibiotics: An overview." AUJMSR. Available at:[Link]

  • MDPI Organics. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "DNA Gyrase as a Target for Quinolones." PMC. Available at:[Link]

  • ChemBK. "Quinaldic acid - Physico-chemical Properties." ChemBK. Available at:[Link]

  • PubChem. "Quinaldic Acid | C10H7NO2 | CID 7124." National Library of Medicine. Available at:[Link]

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Exploratory

Spectroscopic Profile of 2-Methoxyquinoline-7-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. It is designed to be a foundational resource for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation to facilitate the identification, characterization, and application of this molecule.

Introduction to 2-Methoxyquinoline-7-carboxylic acid

2-Methoxyquinoline-7-carboxylic acid belongs to the quinoline class of compounds, which are known for their broad range of biological activities. The presence of the methoxy and carboxylic acid functionalities on the quinoline scaffold suggests potential for diverse chemical modifications and biological interactions. Accurate structural elucidation and purity assessment are paramount for any research and development involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure.

Molecular Structure:

Caption: Chemical structure of 2-Methoxyquinoline-7-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methoxyquinoline-7-carboxylic acid, ¹H and ¹³C NMR will provide definitive information on the substitution pattern and the electronic environment of each atom.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of 2-Methoxyquinoline-7-carboxylic acid is provided below.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the potential to observe the exchangeable proton of the carboxylic acid.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.

  • ¹H NMR Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay that allows for full relaxation of all protons.

  • ¹³C NMR Parameters:

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Proton decoupling should be used to simplify the spectrum and improve sensitivity.

Data Processing:

  • Apply Fourier transform to the raw data.

  • Perform phase correction and baseline correction to obtain the final spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or the internal standard.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis

Caption: Experimental workflow for NMR analysis.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear in the range of 7.0-9.0 ppm.[3] The methoxy protons are expected to appear as a singlet around 4.0 ppm, and the carboxylic acid proton will resonate far downfield, typically between 10 and 13 ppm, and may be broad due to hydrogen bonding and exchange.[2][3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constant (J, Hz)
H-3~6.8 - 7.2d~8.5
H-4~7.9 - 8.3d~8.5
H-5~7.8 - 8.2d~8.0
H-6~7.4 - 7.8dd~8.0, ~1.5
H-8~8.0 - 8.4d~1.5
OCH₃~3.9 - 4.1s-
COOH~12.0 - 13.5br s-

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals for the nine carbons of the quinoline ring, the carboxylic acid carbonyl carbon, and the methoxy carbon. The carbonyl carbon will be the most downfield signal, expected in the region of 165-185 ppm.[2][4] The aromatic carbons will resonate between 100 and 160 ppm, while the methoxy carbon will appear around 55-60 ppm.[5]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~110 - 115
C-4~135 - 140
C-4a~120 - 125
C-5~125 - 130
C-6~120 - 125
C-7~130 - 135
C-8~105 - 110
C-8a~145 - 150
COOH~165 - 175
OCH₃~55 - 60

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-Methoxyquinoline-7-carboxylic acid.

Experimental Protocol: ESI-MS Analysis

Sample Preparation:

  • Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase (e.g., a mixture of water and methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization) to a final concentration in the low µg/mL to ng/mL range.

Data Acquisition:

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • ESI Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) to achieve a stable and intense signal.

Data Analysis:

  • Identify the molecular ion peak in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

  • Observe other potential adducts, such as the sodium adduct [M+Na]⁺.

  • If using a high-resolution mass spectrometer, determine the accurate mass and calculate the elemental composition to confirm the molecular formula.

  • In tandem MS (MS/MS) experiments, select the molecular ion as the precursor and fragment it to obtain structural information.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute instrument Infuse into ESI Source dilute->instrument acquire_pos Acquire Positive Ion Mode Spectrum instrument->acquire_pos acquire_neg Acquire Negative Ion Mode Spectrum instrument->acquire_neg identify_ion Identify Molecular Ion & Adducts acquire_pos->identify_ion acquire_neg->identify_ion hrms High-Resolution Mass (Optional) identify_ion->hrms msms Tandem MS (Optional) identify_ion->msms

Caption: Experimental workflow for ESI-MS analysis.

Expected Mass Spectrometry Data

The predicted mass spectrometry data for 2-Methoxyquinoline-7-carboxylic acid (C₁₁H₉NO₃, Monoisotopic Mass: 203.05824 Da) is presented below.[6]

Adduct Formula Calculated m/z
[M+H]⁺[C₁₁H₁₀NO₃]⁺204.0655
[M+Na]⁺[C₁₁H₉NNaO₃]⁺226.0475
[M-H]⁻[C₁₁H₈NO₃]⁻202.0510

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule ([M+H]⁺ at m/z 204) is expected to undergo fragmentation primarily through the loss of the carboxylic acid group as water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), or as formic acid (HCOOH, 46 Da). The deprotonated molecule ([M-H]⁻ at m/z 202) is expected to lose carbon dioxide (CO₂, 44 Da).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_choice Choose Method: KBr Pellet or ATR background Record Background Spectrum prep_choice->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio

Caption: Experimental workflow for FT-IR analysis.

Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500-3300Broad, Strong
Aromatic C-H stretch3000-3100Medium, Sharp
C=O stretch (carboxylic acid)1680-1710Strong
Aromatic C=C and C=N stretch1400-1600Medium to Strong
C-O stretch (carboxylic acid)1210-1320Strong
C-O stretch (methoxy)1000-1250Strong
O-H bend (out-of-plane)900-960Broad, Medium

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[7][8][9] The C=O stretch will be a strong, sharp peak, and its position may be slightly lower than that of a simple aliphatic carboxylic acid due to conjugation with the aromatic ring.[7][10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the quinoline ring in 2-Methoxyquinoline-7-carboxylic acid is expected to give rise to characteristic absorption bands.

Experimental Protocol: UV-Vis Analysis

Sample Preparation:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, acetonitrile).

  • Stock Solution: Prepare a stock solution of the compound with a known concentration in the chosen solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to zero the instrument.

  • Sample Spectra: Record the absorption spectra of the working solutions over a suitable wavelength range (e.g., 200-400 nm).

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the concentration (c) and path length (b) are known.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Working Dilutions stock->dilute blank Record Blank Spectrum dilute->blank sample_spec Record Sample Spectra blank->sample_spec lambda_max Identify λmax sample_spec->lambda_max beer_lambert Calculate Molar Absorptivity (Optional) lambda_max->beer_lambert

Caption: Experimental workflow for UV-Vis analysis.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of 2-Methoxyquinoline-7-carboxylic acid is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore. These absorptions arise from π→π* electronic transitions within the aromatic system. The presence of the methoxy and carboxylic acid substituents will influence the exact positions and intensities of these bands. Carboxylic acids typically show a weak n→π* transition at a lower wavelength, around 200-215 nm.[10] The more intense π→π* transitions of the quinoline ring are expected at higher wavelengths.

Conclusion

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3519-3532.
  • PubChem. (n.d.). 2-methoxyquinoline-7-carboxylic acid.
  • Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1252, 132155.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid.
  • Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 52.
  • PubChem. (n.d.). 2-Methoxyquinoline.
  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • Kumar, A., & Kumar, V. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Sigma-Aldrich. (n.d.).
  • Hameed, A., et al. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Journal of Molecular Structure, 1074, 474-485.
  • Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
  • MDPI. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molecules, 26(24), 7523.
  • ChemicalBook. (n.d.). 2-METHOXYCINNAMIC ACID(1011-54-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 2-METHOXYCINNAMIC ACID(1011-54-7) 13C NMR spectrum.
  • Oregon State University. (2022). 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). Spectra of compounds 2 and 7. UV-vis absorption spectra of compound 2...
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2022). 21.
  • Echemi. (2024). Carboxylic Acid Ir Spectrum - Free PDF Library.
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  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • ResearchGate. (n.d.). (PDF) 2-Methoxyquinoline-3-carbaldehyde.
  • New Journal of Chemistry. (2021). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry, 45(1), 133-141.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
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  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
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Foundational

An In-depth Technical Guide to the Predicted pKa of 2-Methoxyquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical analysis of the predicted pKa of 2-methoxyquinoline-7-carboxylic acid, a heterocyclic compound with functionalities relevant to medicinal chemistry. By dissecting the molecule's structural components and the electronic effects of its substituents, we will arrive at a reasoned prediction of its acidic and basic pKa values. This document further details the computational methodologies used for in silico pKa prediction and outlines established experimental protocols for its empirical validation, thereby offering a holistic view for researchers engaged in the design and characterization of novel chemical entities.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a key determinant of its behavior in a biological system. The pKa value, the pH at which a molecule is 50% ionized, governs the charge of a molecule in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the blood and cytoplasm. This, in turn, dictates its ability to cross biological membranes, bind to its target protein, and its overall pharmacokinetic and pharmacodynamic profile. An accurate understanding and prediction of a compound's pKa is therefore an indispensable component of modern drug discovery, enabling the rational design of molecules with optimized therapeutic properties.

Molecular Structure and Electronic Effects of 2-Methoxyquinoline-7-carboxylic acid

2-Methoxyquinoline-7-carboxylic acid is a bifunctional molecule, possessing both a basic nitrogen atom within the quinoline ring system and an acidic carboxylic acid group. The interplay of these two groups, influenced by the methoxy substituent, determines the molecule's overall ionization behavior.

  • The Quinoline Core: The parent quinoline molecule is a weak base, with the conjugate acid of its nitrogen atom having a pKa of approximately 4.9.[1][2] This basicity is attributed to the lone pair of electrons on the nitrogen atom.

  • The Carboxylic Acid Group (-COOH): This is a classic acidic functional group. The pKa of benzoic acid, a simple aromatic carboxylic acid, is around 4.2. The acidity of the carboxylic acid on the quinoline ring will be modulated by the electronic properties of the heterocyclic system.

  • The Methoxy Group (-OCH₃): The methoxy group at the 2-position exerts two opposing electronic effects:

    • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond, a deactivating effect.[3][4][5]

    • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring system, increasing electron density, particularly at the ortho and para positions.[3][4][5] Generally, the resonance effect is the dominant of the two.[4][5]

Predicted pKa Values

Due to the absence of experimentally determined pKa values for 2-methoxyquinoline-7-carboxylic acid in publicly available literature, we must rely on predictive models and an understanding of structure-activity relationships. The molecule possesses two primary ionizable centers: the carboxylic acid and the quinoline nitrogen.

Acidic pKa (Carboxylic Acid)

The carboxylic acid at the 7-position will be influenced by both the quinoline ring itself and the methoxy group. The quinoline ring is an electron-withdrawing system, which tends to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid.

The 2-methoxy group, through its electron-donating resonance effect, will increase electron density within the ring system. This donation of electron density will slightly destabilize the carboxylate anion, making the carboxylic acid weaker (raising the pKa) than it would be without the methoxy group. However, given the distance between the 2- and 7-positions, this effect will be modest.

Considering these competing factors, the pKa of the carboxylic acid is predicted to be in the range of 3.8 to 4.5 . This is slightly more acidic than benzoic acid due to the influence of the quinoline ring, with the methoxy group having a minor acid-weakening effect.

Basic pKa (Quinoline Nitrogen)

The basicity of the quinoline nitrogen is primarily influenced by the electron-donating or -withdrawing nature of the substituents. The carboxylic acid group is an electron-withdrawing group, which will decrease the electron density on the quinoline nitrogen, making it less basic (lowering the pKa of its conjugate acid).

The 2-methoxy group, with its dominant electron-donating resonance effect, will increase the electron density on the nitrogen atom, thereby increasing its basicity (raising the pKa of its conjugate acid).

The net effect will be a balance of these two opposing influences. Given the strong electron-donating nature of the methoxy group at the 2-position, it is likely to have a more pronounced effect than the deactivating carboxylic acid at the 7-position. Therefore, the pKa of the quinoline nitrogen's conjugate acid is predicted to be in the range of 5.0 to 5.5 , making it slightly more basic than the parent quinoline.

Summary of Predicted pKa Values
Ionizable GroupPredicted pKa RangePrimary Influencing Factors
Carboxylic Acid3.8 - 4.5Electron-withdrawing quinoline ring, weakly electron-donating methoxy group.
Quinoline Nitrogen5.0 - 5.5Electron-donating methoxy group, electron-withdrawing carboxylic acid group.

Computational pKa Prediction Methodologies

A variety of in silico methods are available to predict pKa values, ranging from empirical to first-principles quantum mechanical approaches. These tools are invaluable in early-stage drug discovery for triaging and prioritizing compounds.

  • Empirical Methods: Software packages like ACD/pKa DB and ChemAxon's Marvin Suite utilize large databases of experimentally determined pKa values to build predictive models.[6][7] These methods often rely on fragment-based approaches and Hammett-type equations to account for the electronic effects of substituents.[8][9]

  • Quantum Mechanical (QM) Methods: These approaches, often employing Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated species to determine the pKa. While computationally more intensive, QM methods can provide high accuracy, especially for novel chemical scaffolds not well-represented in empirical databases.[10][11]

  • Machine Learning Approaches: More recently, machine learning algorithms, including graph-convolutional neural networks, have been applied to pKa prediction with promising results, learning complex structure-pKa relationships from large datasets.[8]

pKa_Prediction_Workflow cluster_Input Input cluster_Prediction Prediction Engine cluster_Output Output Input_Molecule 2-Methoxyquinoline-7-carboxylic acid Structure Empirical Empirical Methods (e.g., ACD/Labs, ChemAxon) Input_Molecule->Empirical Analyzes Structure QM Quantum Mechanical Methods (e.g., DFT) Input_Molecule->QM Analyzes Structure ML Machine Learning Models Input_Molecule->ML Analyzes Structure Predicted_pKa Predicted pKa Values (Acidic & Basic) Empirical->Predicted_pKa Generates Prediction QM->Predicted_pKa Generates Prediction ML->Predicted_pKa Generates Prediction

Experimental Determination of pKa

While computational predictions are a valuable starting point, experimental validation is the gold standard for determining a compound's pKa. Several robust methods are commonly employed in the pharmaceutical industry.

Potentiometric Titration

This is a classic and widely used method for pKa determination.[12]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.[12]

Experimental Protocol:

  • Preparation of the Analyte Solution: Dissolve a precisely weighed amount of 2-methoxyquinoline-7-carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue) to a known concentration.

  • Titration: Titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa and a strong acid (e.g., 0.1 M HCl) for the quinoline nitrogen pKa.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Potentiometric_Titration_Workflow Start Prepare Analyte Solution Titrate Titrate with Standardized Acid/Base Start->Titrate Measure_pH Measure pH after each addition Titrate->Measure_pH Plot_Curve Plot pH vs. Titrant Volume Measure_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound.

  • Preparation of Sample Solutions: Prepare solutions of 2-methoxyquinoline-7-carboxylic acid of a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the UV-Vis absorbance spectrum of each solution to identify a wavelength where the protonated and deprotonated forms have significantly different absorbances. Then, measure the absorbance of each solution at this chosen wavelength.

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Conclusion

The pKa of 2-methoxyquinoline-7-carboxylic acid is a key parameter that will influence its behavior in biological systems. Through a detailed analysis of its molecular structure and the electronic effects of its substituents, we predict an acidic pKa for the carboxylic acid in the range of 3.8-4.5 and a basic pKa for the quinoline nitrogen in the range of 5.0-5.5. While computational tools provide a strong foundation for this prediction, experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is essential for accurate characterization. This guide provides the theoretical framework and practical methodologies for researchers to confidently assess the pKa of this and similar molecules in their drug discovery endeavors.

References

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

  • PubChem. Quinoline. National Institutes of Health. [Link]

  • American Chemical Society. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? [Link]

  • Lumen Learning. How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry. [Link]

  • Chemistry LibreTexts. 7.9: How Delocalized Electrons Affect pKa Values. [Link]

  • ResearchGate. Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

  • National Library of Medicine. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [Link]

  • ResearchGate. Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. [Link]

  • Journal of Cheminformatics. Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

  • ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Chemaxon. pKa calculation. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

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Sources

Exploratory

A Comprehensive Theoretical Analysis of 2-Methoxyquinoline-7-carboxylic acid: A Guide for Medicinal Chemists

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive theoretical and computational framework for the study of 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic compound with significant p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As a senior application scientist, the objective of this document is to move beyond mere data reporting and instead offer a causal, logic-driven narrative on why specific theoretical approaches are chosen and how they provide predictive insights in the early stages of drug discovery. We will explore a plausible synthetic route, delve into predictive spectroscopic and quantum chemical characterization using Density Functional Theory (DFT), and simulate the molecule's biological potential through molecular docking. Furthermore, we will assess its viability as a drug candidate by predicting its pharmacokinetic (ADMET) profile. This guide is structured to be a self-validating system, where each theoretical protocol is detailed with the precision required for reproducibility, providing researchers, scientists, and drug development professionals with a robust workflow for evaluating novel chemical entities.

Part 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives are known to possess a vast spectrum of pharmacological activities, including potent antibacterial, antifungal, antimalarial, and anticancer effects.[2][3] This broad utility stems from the quinoline core's ability to intercalate with DNA, inhibit key enzymes like DNA gyrase, and interact with various protein targets.[2][4]

2-Methoxyquinoline-7-carboxylic acid is a specific derivative that combines the established bioactivity of the quinoline core with a methoxy group at the 2-position and a carboxylic acid group at the 7-position. The carboxylic acid moiety, in particular, can enhance a compound's ability to form crucial hydrogen bonds with biological targets and can influence its pharmacokinetic properties.[5] The methoxy group can modulate the electronic properties and metabolic stability of the molecule.[6] Theoretical and computational studies provide a cost-effective and rapid means to characterize this molecule and predict its therapeutic potential before committing to resource-intensive laboratory synthesis and testing.

Part 2: Synthesis and Spectroscopic Characterization: A Predictive Framework

Proposed Synthetic Protocol

The proposed synthesis involves the lithiation of a brominated precursor followed by carboxylation using solid carbon dioxide. This method is efficient and provides a direct route to the carboxylic acid.

Step-by-Step Methodology:

  • Starting Material: Begin with 7-bromo-2-methoxyquinoline.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 7-bromo-2-methoxyquinoline (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent unwanted side reactions and ensure regioselective lithiation.

  • Lithiation: Add n-Butyllithium (1.1 equivalents, typically 1.6M solution in hexanes) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. The choice of n-BuLi is based on its strong basicity, which is required to deprotonate the aromatic ring via lithium-halogen exchange. Stir the reaction mixture at this temperature for 30-60 minutes.

  • Carboxylation: Add an excess of crushed solid carbon dioxide (dry ice) in one portion to the reaction mixture. The dry ice serves as the electrophilic source of the carboxyl group.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. This allows the lithiated intermediate to react completely with the CO2. Once at room temperature, remove the volatile solvents in vacuo.

  • Work-up: Partition the resulting residue between dichloromethane and water. The aqueous phase will contain the deprotonated carboxylate salt.

  • Acidification and Precipitation: Separate the aqueous layer and acidify it to a pH of approximately 3-4 using 5M hydrochloric acid. This step protonates the carboxylate, causing the desired 2-Methoxyquinoline-7-carboxylic acid to precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like isopropanol or ethanol can be performed to obtain the purified product.[7]

Synthesis Workflow Diagram

G A Start: 7-Bromo-2-methoxyquinoline in anhydrous THF B Cool to -78°C A->B Inert Atmosphere C Add n-Butyllithium (n-BuLi) (Lithiation) B->C Dropwise Addition D Add solid CO2 (Dry Ice) (Carboxylation) C->D Electrophilic Quench E Warm to Room Temp & Solvent Removal D->E F Aqueous Work-up (Partitioning) E->F G Acidification (HCl) & Precipitation F->G Isolate Aqueous Layer H Filtration & Drying G->H I End: 2-Methoxyquinoline-7-carboxylic acid H->I Purification

Caption: Proposed workflow for the synthesis of 2-Methoxyquinoline-7-carboxylic acid.

Predicted Spectroscopic Data

Prior to synthesis, the expected spectroscopic signatures of the target molecule can be predicted based on its functional groups and the known spectra of related compounds. This serves as a benchmark for experimental characterization.

Spectroscopic Technique Functional Group Predicted Signature Rationale
¹H NMR Aromatic Protonsδ 7.0 - 8.5 ppmProtons on the quinoline ring system.
Methoxy (-OCH₃)δ ~4.0 ppmSinglet, 3H. Typical chemical shift for an aromatic methoxy group.[8]
Carboxylic Acid (-COOH)δ > 10 ppmBroad singlet, 1H. Highly deshielded proton due to hydrogen bonding and electronegativity of oxygen.
¹³C NMR Carbonyl (-C=O)δ 165 - 175 ppmCharacteristic chemical shift for a carboxylic acid carbonyl carbon.
Aromatic Carbonsδ 110 - 150 ppmMultiple signals corresponding to the carbons of the quinoline ring.
Methoxy (-OCH₃)δ ~55 ppmTypical chemical shift for a methoxy carbon attached to an aromatic ring.
FTIR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)Very broad band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
C=O Stretch (Carboxylic Acid)1680 - 1720 cm⁻¹ (strong)Strong absorption due to the carbonyl stretch, indicative of a conjugated carboxylic acid.
C-O Stretch1200 - 1300 cm⁻¹Associated with the C-O bonds of the carboxylic acid and methoxy group.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 203.06Calculated for C₁₁H₉NO₃.[9]
Key Fragment[M - COOH]⁺ (m/z = 158)Loss of the carboxylic acid radical is a common and significant fragmentation pathway.[10]

Part 3: Quantum Chemical Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[11] It provides invaluable insights into molecular geometry, stability, and reactivity, which are fundamental to understanding potential biological activity.

DFT Protocol: A Self-Validating System

Objective: To determine the optimized ground-state geometry and electronic properties of 2-Methoxyquinoline-7-carboxylic acid.

Methodology:

  • Structure Input: Construct the 3D structure of the molecule using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection:

    • Functional: Select the B3LYP hybrid functional. This choice is a cornerstone of computational chemistry for organic molecules, as it provides a reliable balance between accuracy and computational cost for predicting geometries and electronic properties.[12]

    • Basis Set: Employ the 6-311++G(d,p) basis set. This is a robust choice that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonds.

  • Calculation Type:

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step is crucial for self-validation of the protocol.

  • Solvent Model: To simulate a more biologically relevant environment, incorporate a solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent.

  • Analysis: From the output file, extract key data: optimized coordinates, total energy, HOMO-LUMO energies, and the molecular electrostatic potential (MEP) surface.

DFT Workflow Diagram

G cluster_0 Setup & Execution cluster_1 Validation & Analysis A 1. Build 3D Molecular Structure B 2. Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Run Geometry Optimization B->C D 4. Run Frequency Calculation C->D E Imaginary Frequencies? D->E F Structure is a True Minimum E->F No G Refine Structure & Re-optimize E->G Yes H Analyze Output: - Optimized Geometry - HOMO/LUMO Energies - MEP Surface F->H G->C

Caption: Workflow for DFT analysis, including the critical validation step.

Key Theoretical Descriptors
  • Optimized Geometry: Provides the most stable 3D arrangement of the atoms, including precise bond lengths and angles. This is the foundational data for subsequent studies like molecular docking.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive and susceptible to electronic transitions.[13]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), prone to nucleophilic attack. This map is instrumental in predicting non-covalent interactions with biological targets.

Part 4: In Silico Prediction of Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction.[5] It is a cornerstone of structure-based drug design.

Target Selection: E. coli DNA Gyrase Subunit B

Quinoline and its derivatives are well-known inhibitors of bacterial DNA gyrase, an essential enzyme that controls DNA topology.[4] This makes DNA gyrase an excellent and highly relevant target for assessing the potential antibacterial activity of 2-Methoxyquinoline-7-carboxylic acid. We will specifically target the ATP-binding site of the B subunit of E. coli DNA gyrase (PDB ID: 4BKY).

Molecular Docking Protocol

Objective: To predict the binding affinity and interaction patterns of 2-Methoxyquinoline-7-carboxylic acid within the active site of E. coli DNA Gyrase B.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of the protein from the Protein Data Bank (PDB ID: 4BKY).

    • Using software like AutoDock Tools or UCSF Chimera, remove water molecules and co-crystallized ligands from the structure.

    • Add polar hydrogens and assign Kollman charges to the protein atoms. This prepares the receptor for the docking simulation.

  • Ligand Preparation:

    • Use the DFT-optimized, lowest-energy 3D structure of 2-Methoxyquinoline-7-carboxylic acid.

    • Assign Gasteiger charges and define the rotatable bonds. The use of a pre-optimized ligand structure is crucial for accurate results.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire active site of the enzyme. The coordinates are typically centered on the position of the original co-crystallized ligand to ensure the docking search is focused on the relevant binding pocket.

  • Docking Simulation:

    • Run the docking simulation using a program like AutoDock Vina.[14] The program will systematically explore different conformations and orientations of the ligand within the grid box, calculating a binding affinity score (in kcal/mol) for each pose. A more negative score indicates a stronger predicted binding affinity.

  • Analysis of Results:

    • Identify the pose with the best (most negative) binding score.

    • Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the active site. This analysis explains why the ligand binds and provides insights for future structural modifications.

Molecular Docking Workflow Diagram

G cluster_0 Preparation cluster_1 Simulation & Analysis A 1. Receptor Preparation (PDB: 4BKY) - Remove water/ligands - Add hydrogens & charges C 3. Grid Box Generation (Define Active Site) A->C B 2. Ligand Preparation (DFT Optimized Structure) - Add charges - Define rotatable bonds B->C D 4. Run Docking Simulation (e.g., AutoDock Vina) C->D E 5. Analyze Top Poses - Binding Affinity (kcal/mol) - Intermolecular Interactions D->E

Caption: Standard workflow for a molecular docking study.

Part 5: Pharmacokinetic Profile Prediction (ADMET)

A molecule with excellent biological activity is useless as a drug if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds with poor pharmacokinetic profiles early in the discovery process.[15]

ADMET Prediction Protocol

Objective: To evaluate the drug-likeness and potential pharmacokinetic liabilities of 2-Methoxyquinoline-7-carboxylic acid.

Methodology:

  • Tool Selection: Utilize a well-validated, freely available web server such as SwissADME.[5] These tools use a combination of established models and algorithms to predict a wide range of properties.

  • Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string of the molecule: COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1.[9]

  • Analysis: Systematically evaluate the output data, paying close attention to the following key parameters. The causality is clear: each parameter is a gatekeeper for a specific stage of the drug's journey through the body.

Predicted ADMET & Physicochemical Properties
Property Class Parameter Predicted Value/Status Significance & Interpretation
Physicochemical Molecular Weight203.19 g/mol Pass. Below the 500 g/mol threshold, favoring good absorption and diffusion.
LogP (Octanol/Water)~2.0Good. Indicates a balance between solubility and lipid permeability, essential for crossing cell membranes.[9]
H-Bond Donors1Pass. Within the acceptable limit of ≤ 5.
H-Bond Acceptors4Pass. Within the acceptable limit of ≤ 10.
Lipinski's Rule of Five Violations0Excellent. The molecule adheres to all criteria, suggesting good oral bioavailability.
Pharmacokinetics GI AbsorptionHigh (Predicted)Favorable. The molecule is likely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNo (Predicted)Favorable for peripheral targets. The molecule is unlikely to cross the blood-brain barrier, reducing the risk of central nervous system side effects.
CYP InhibitorInhibitor of CYP1A2, CYP2C9 (Predicted)Potential Liability. Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. This is a key area for future experimental validation.
Caco-2 PermeabilityModerate to Low (Predicted)Indicates the rate of transport across the intestinal cell lining.[16]
Toxicity PAINS Alert0Good. The molecule does not contain substructures known to cause false positives in high-throughput screening assays.[17]

Part 6: Conclusion and Future Directions

This guide has outlined a comprehensive theoretical workflow for the characterization and evaluation of 2-Methoxyquinoline-7-carboxylic acid. Through predictive protocols for synthesis, spectroscopy, DFT, molecular docking, and ADMET analysis, we have constructed a strong, data-driven hypothesis for the molecule's properties and potential as an antibacterial agent targeting DNA gyrase.

The in silico data suggests that 2-Methoxyquinoline-7-carboxylic acid is a viable synthetic target with a favorable drug-like profile and a predicted high binding affinity for its biological target. The next logical and essential steps involve moving from theory to practice:

  • Experimental Validation: Synthesize the compound using the proposed protocol and experimentally confirm its structure and purity via NMR, Mass Spectrometry, and FTIR, comparing the results to the predicted data.

  • In Vitro Biological Assays: Perform in vitro assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including E. coli, to validate the antibacterial prediction.[18]

  • Enzyme Inhibition Assays: Conduct specific enzyme inhibition assays against purified DNA gyrase to confirm the predicted mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent molecule to explore how structural modifications impact activity and ADMET properties, guided by the initial theoretical findings.

By integrating these theoretical and experimental approaches, a complete and robust understanding of 2-Methoxyquinoline-7-carboxylic acid can be achieved, accelerating its potential journey from a computational concept to a clinical candidate.

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Foundational

Commercial Availability and Synthetic Utility of 2-Methoxyquinoline-7-carboxylic Acid

An Application Scientist’s Guide to Sourcing, Quality Control, and Amidation Workflows in Acetyl-CoA Carboxylase (ACC) Inhibitor Development Executive Summary In modern medicinal chemistry, the rapid assembly of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Sourcing, Quality Control, and Amidation Workflows in Acetyl-CoA Carboxylase (ACC) Inhibitor Development

Executive Summary

In modern medicinal chemistry, the rapid assembly of targeted therapeutics relies heavily on the commercial availability of high-quality, functionalized heterocyclic building blocks. 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8) has emerged as a critical intermediate in the drug discovery pipeline[1].

Most notably, this compound serves as a core structural motif in the synthesis of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors (2)[2]. ACC inhibitors are highly sought-after therapeutic agents for the treatment of metabolic syndrome, non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, commercial sourcing strategies, and field-proven experimental protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Commercial Sourcing

To successfully integrate this building block into high-throughput synthesis libraries, researchers must first understand its foundational properties.

Quantitative Data Summary

The following table summarizes the critical physicochemical and identification metrics for 2-Methoxyquinoline-7-carboxylic acid (3)[3]:

PropertyValue
Chemical Name 2-Methoxyquinoline-7-carboxylic acid
CAS Registry Number 1374258-40-8
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Monoisotopic Mass 203.05824 Da
SMILES String COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1
InChIKey UUJCLULZZFVJER-UHFFFAOYSA-N
Commercial Purity Standard ≥97% (HPLC area)
Supply Chain Considerations

The compound is commercially available from specialized chemical suppliers such as 4[4] and , ranging from milligram scales for initial screening to kilogram scales for process development. When sourcing this material, a minimum purity of 97% is mandatory. Lower purity batches often contain unreacted quinoline precursors or demethylated byproducts that can severely poison downstream catalytic steps or complicate the purification of the final active pharmaceutical ingredient (API).

Mechanistic Role in Drug Design (ACC Inhibition)

The selection of 2-Methoxyquinoline-7-carboxylic acid as a precursor is not arbitrary; it is driven by rational drug design principles focused on maximizing binding affinity and pharmacokinetic viability.

  • The Carboxylic Acid (C7 Position): This moiety serves as the primary synthetic vector. It allows for rapid HATU-mediated amidation with complex, sterically hindered amines (such as spirocyclic lactams), which are essential for fitting into the ACC enzyme's binding pocket (2)[2].

  • The Quinoline Core: The rigid, planar nature of the quinoline ring facilitates crucial π−π stacking interactions with aromatic residues within the target protein.

  • The Methoxy Group (C2 Position): The inclusion of the methoxy group is a deliberate strategy to optimize5[5]. It acts as a localized hydrogen bond acceptor without drastically increasing the overall logD of the molecule, thereby improving both oral bioavailability and cellular permeability compared to unsubstituted analogs.

Quality Control & Analytical Validation Logic

Before initiating library synthesis, the commercial batch must undergo a self-validating quality control (QC) check. Using unverified materials introduces compounding errors into the workflow.

QCLogic S1 Commercial Batch Receipt (Target: >97% Purity) Q1 HPLC (UV 254 nm) Purity Assessment S1->Q1 Q2 1H NMR (DMSO-d6) Structural Confirmation S1->Q2 Q3 LC-MS Analysis Mass Verification S1->Q3 D1 Pass: Approve for Library Synthesis Q1->D1 ≥97% Area D2 Fail: Reject or Recrystallize Q1->D2 <97% Area Q2->D1 Confirmed Q2->D2 Impurities Q3->D1 [M+H]+ 204 Q3->D2 Mass Mismatch

Quality control validation logic for commercial batches of 2-Methoxyquinoline-7-carboxylic acid.

Analytical Benchmarks:

  • LC-MS: Must yield a dominant peak at m/z 204.06 [M+H]⁺[3].

  • ¹H NMR (DMSO-d₆): The spectrum must clearly show the characteristic methoxy singlet at ~4.0 ppm and a broad downfield singlet (>12.0 ppm) corresponding to the carboxylic acid proton.

Experimental Protocols: Self-Validating Amidation Workflow

To convert 2-Methoxyquinoline-7-carboxylic acid into an active ACC inhibitor, an amide coupling reaction is performed. The following protocol is engineered with built-in validation checks to ensure causality and trustworthiness at every step.

Causality of Reagent Selection
  • HATU: Chosen over traditional EDC/HOBt coupling because the target amines in ACC inhibitors (e.g., spirocyclic lactams) are highly sterically hindered. The 7-azabenzotriazole leaving group of HATU creates a highly reactive intermediate that forces the coupling forward[2].

  • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but is too sterically hindered to compete with the target amine for the activated ester.

  • DMF (N,N-Dimethylformamide): Provides the necessary dielectric constant to solubilize both the polar starting materials and the highly reactive uronium intermediate.

Step-by-Step Methodology

Step 1: Carboxyl Activation

  • Charge a flame-dried round-bottom flask with 2-Methoxyquinoline-7-carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF to achieve a 0.1 M concentration.

  • Add DIPEA (3.0 eq) dropwise at room temperature.

  • In-Process Control (IPC) 1: Stir for 15 minutes. A visual color shift (typically to pale yellow) indicates the formation of the active O-7-azabenzotriazolyl ester. Extract a 1 µL aliquot, quench in methanol, and run a rapid LC-MS. The starting mass (m/z 204) should be entirely consumed.

Step 2: Nucleophilic Addition 4. Add the target sterically hindered amine (1.1 eq) dropwise to the activated mixture.

  • Causality: Dropwise addition prevents localized exothermic spikes, which can lead to the degradation of HATU into unreactive tetramethylguanidinium byproducts.

Step 3: Reaction Monitoring 5. Stir the reaction at room temperature for 2 to 4 hours.

  • In-Process Control (IPC) 2: Perform LC-MS analysis. The reaction is deemed complete when the activated ester is fully consumed and the target product mass dominates the chromatogram.

Step 4: Quench and Extraction 6. Dilute the reaction mixture with Ethyl Acetate (EtOAc). 7. Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Causality: The 5% aqueous LiCl wash is a critical technique; it is vastly superior to water for partitioning DMF into the aqueous layer, preventing solvent carryover that would ruin downstream chromatography.

Step 5: Purification 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Final Validation: The isolated amide must be analyzed via HPLC (UV 254 nm) to ensure >95% purity before it is advanced to in vitro biological assays.

Workflow A 2-Methoxyquinoline- 7-carboxylic acid C Activation & Coupling (HATU, DIPEA, DMF) A->C Carboxyl Activation B Spirocyclic Amine Partner B->C Nucleophilic Addition D Amide Intermediate (ACC Inhibitor) C->D Amidation (2-4h) E IPC Validation (LC-MS m/z check) D->E Aliquot Sampling

Workflow for HATU-mediated amidation of 2-Methoxyquinoline-7-carboxylic acid in ACC inhibitor synthesis.

References

  • Source: aaronchem.
  • 2-methoxyquinoline-7-carboxylic acid (C11H9NO3)
  • BLD Pharmatech Co., Limited (Page 139) @ ChemBuyersGuide.com, Inc.
  • Source: chemscene.
  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • Source: acs.org (Journal of Medicinal Chemistry)

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methoxyquinoline-7-carboxylic acid from 6-bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of 2-methoxyquinoline-7-carboxylic acid, a valuable building block in medicinal chemistry, starting from 6-br...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 2-methoxyquinoline-7-carboxylic acid, a valuable building block in medicinal chemistry, starting from 6-bromo-2-methoxyquinoline. This document provides an in-depth analysis of the synthetic strategy, a detailed experimental protocol, and insights into the underlying reaction mechanisms.

Introduction: The Significance of Quinolone Carboxylic Acids

Quinoline and its derivatives are heterocyclic scaffolds of significant interest in drug discovery, forming the core structure of numerous compounds with a wide range of biological activities. The introduction of a carboxylic acid moiety onto the quinoline ring provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. 2-Methoxyquinoline-7-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies.

Synthetic Strategies for Aryl Carboxylation

The conversion of an aryl bromide, such as 6-bromo-2-methoxyquinoline, to its corresponding carboxylic acid can be achieved through several synthetic routes. The primary methods include:

  • Palladium-Catalyzed Carbonylation: This method involves the use of a palladium catalyst, carbon monoxide gas, and a suitable nucleophile to introduce a carbonyl group.[1][2][3][4] While effective, it often requires specialized equipment to handle carbon monoxide gas under pressure.[5][6]

  • Grignard Reaction: The formation of a Grignard reagent from the aryl bromide, followed by reaction with carbon dioxide, is a classic and widely used method for synthesizing carboxylic acids.[7][8][9][10]

  • Organolithium Intermediates: Lithium-halogen exchange using an organolithium reagent, such as n-butyllithium, followed by quenching with carbon dioxide, offers a powerful and often high-yielding alternative to the Grignard reaction.[11][12][13][14][15]

For the synthesis of quinoline carboxylic acids, the use of organolithium intermediates has been shown to be an effective strategy.[11][13] This application note will focus on the lithium-halogen exchange method due to its demonstrated success in the synthesis of a closely related regioisomer, 2-methoxyquinoline-6-carboxylic acid, from the same starting material.[11]

Reaction Mechanism: Lithium-Halogen Exchange and Carboxylation

The synthesis proceeds in two main steps:

  • Lithium-Halogen Exchange: 6-bromo-2-methoxyquinoline is treated with n-butyllithium at low temperature. The highly polar carbon-lithium bond in n-butyllithium facilitates the exchange of the bromine atom on the quinoline ring with a lithium atom, forming a highly reactive 2-methoxy-6-lithioquinoline intermediate.[14][16] This reaction is typically very fast.[16]

  • Carboxylation: The organolithium intermediate is a potent nucleophile and readily attacks the electrophilic carbon atom of carbon dioxide (in the form of dry ice). This addition reaction forms a lithium carboxylate salt.

  • Acidification: Subsequent workup with an aqueous acid protonates the carboxylate salt to yield the final product, 2-methoxyquinoline-7-carboxylic acid.

ReactionMechanism Start 6-bromo-2-methoxyquinoline Intermediate 2-methoxy-6-lithioquinoline Start->Intermediate n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) Salt Lithium 2-methoxyquinoline-7-carboxylate Intermediate->Salt CO2 (solid) (Carboxylation) Product 2-Methoxyquinoline-7-carboxylic acid Salt->Product H3O+ (Acidification)

Caption: Reaction mechanism for the synthesis of 2-methoxyquinoline-7-carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the regioisomeric 2-methoxyquinoline-6-carboxylic acid.[11] Researchers should exercise caution and perform the reaction in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • 6-bromo-2-methoxyquinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M solution in hexanes)

  • Dry ice (solid carbon dioxide)

  • Dichloromethane

  • Water

  • 5 M Hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • Add 6-bromo-2-methoxyquinoline (e.g., 10.0 g, 1.0 eq) to the flask and dissolve it in anhydrous THF (e.g., 125 mL).

  • Lithium-Halogen Exchange:

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium intermediate.

  • Carboxylation:

    • Carefully add an excess of crushed dry ice to the reaction mixture in small portions. A significant amount of gas will evolve.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Work-up and Isolation:

    • Remove the volatile solvents in vacuo using a rotary evaporator.

    • Partition the residue between dichloromethane (e.g., 50 mL) and water (e.g., 50 mL).

    • Separate the aqueous layer and wash the organic layer with water (2 x 25 mL).

    • Combine all aqueous layers and acidify to approximately pH 3.5 with 5 M hydrochloric acid. A precipitate should form.

    • Collect the solid precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol or ethanol, to afford pure 2-methoxyquinoline-7-carboxylic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Dissolve 6-bromo-2-methoxyquinoline in anhydrous THF prep_2 Cool to -78 °C prep_1->prep_2 reaction_1 Add n-BuLi dropwise prep_2->reaction_1 reaction_2 Stir for 30 min reaction_1->reaction_2 reaction_3 Add dry ice reaction_2->reaction_3 reaction_4 Warm to room temperature reaction_3->reaction_4 workup_1 Remove solvent reaction_4->workup_1 workup_2 Partition between DCM and water workup_1->workup_2 workup_3 Acidify aqueous layer workup_2->workup_3 workup_4 Filter and dry solid workup_3->workup_4 workup_5 Recrystallize workup_4->workup_5

Caption: Experimental workflow for the synthesis of 2-methoxyquinoline-7-carboxylic acid.

Data and Characterization

ParameterExpected Value
Starting Material 6-bromo-2-methoxyquinoline
Product 2-Methoxyquinoline-7-carboxylic acid
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Appearance Off-white to pale yellow solid
Yield Moderate to good (based on similar reactions)
Purity >95% after recrystallization

Characterization Techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the final product and assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid.

  • Melting Point: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive n-BuLiTitrate the n-BuLi solution before use.
Wet glassware or solventsEnsure all glassware is flame-dried and solvents are anhydrous.
Inefficient carboxylationUse freshly crushed, high-quality dry ice.
Formation of side products Reaction temperature too highMaintain the temperature at or below -70 °C during the addition of n-BuLi.
Incomplete lithium-halogen exchangeIncrease the reaction time after n-BuLi addition.
Difficulty in purification Impurities from starting materialPurify the starting 6-bromo-2-methoxyquinoline before use.
Incomplete acidificationEnsure the pH is low enough to fully protonate the carboxylate.

References

  • Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., Barder, T. E., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. [Link][1][3]

  • Semantic Scholar. (n.d.). Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. Retrieved from [Link][2]

  • Li, Z., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 87(22), 15063–15072. [Link][5]

  • Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., Barder, T. E., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. [Link][3]

  • PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved from [Link][11]

  • Knapp, K. M., et al. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Organic Letters, 23(5), 1565–1569. [Link][12]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link][7]

  • ResearchGate. (2017). Carbonylation reaction versus Carbonation to prepare carboxylic acid derivative from an Aryl-bromide. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link][8][17]

  • ResearchGate. (2015). Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Retrieved from [Link][13]

  • ETH Zurich. (2019). OC II (FS 2019). Retrieved from [Link][14]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][9]

  • University of California, Irvine. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link][16]

  • YouTube. (2023). Carboxylation of Grignard Reagents | Organic Chem | Video - Preview. Retrieved from [Link][10]

  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Retrieved from [Link][15]

Sources

Application

Application Note: Advanced Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Executive Summary The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone methodology in heterocyclic chemistry, providing a robust, divergent approach for the synthesis of substituted qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone methodology in heterocyclic chemistry, providing a robust, divergent approach for the synthesis of substituted quinoline-4-carboxylic acids[1][2]. Because the quinoline core is a privileged pharmacophore, these derivatives are highly sought after in drug discovery for their potent antibacterial, antiviral, and antitumoral properties[1][3]. This application note provides researchers and drug development professionals with an authoritative guide to the reaction's mechanistic causality, substrate scope, and optimized, self-validating experimental protocols.

Mechanistic Causality: The "Why" Behind the Reaction

Unlike the Skraup or Friedländer syntheses which typically utilize aniline derivatives, the Pfitzinger synthesis employs isatin (1H-indole-2,3-dione) as the primary precursor[4]. The transformation is a base-promoted cascade reaction driven by thermodynamic stability:

  • Base-Catalyzed Hydrolysis (Ring Opening): The reaction initiates when a strong base (e.g., KOH or NaOH) attacks the amide carbonyl of isatin. This cleaves the lactam ring to generate an o-aminophenylglyoxylate (keto-acid) intermediate[1][2]. Visual Validation: The reaction mixture transitions from the characteristic purple of isatin to a brown solution, confirming the formation of the keto-acid[1].

  • Condensation and Enamine Formation: The liberated aniline amine condenses with an introduced carbonyl compound containing an α-methylene group (such as a ketone or aldehyde) to form an imine[1][2]. This intermediate rapidly tautomerizes to the more thermodynamically stable enamine[1].

  • Cyclodehydration: The enamine undergoes an intramolecular aldol-type cyclization with the adjacent ketone moiety. Subsequent dehydration aromatizes the system, yielding the substituted quinoline-4-carboxylic acid[1][2][5].

Mechanism Isatin Isatin (Starting Material) Base Strong Base (KOH/NaOH) Hydrolysis of Amide Bond Isatin->Base KetoAcid o-Aminophenylglyoxylate (Keto-acid Intermediate) Base->KetoAcid Ring Opening Carbonyl α-Methylene Carbonyl Condensation KetoAcid->Carbonyl Imine Imine / Enamine Formation Carbonyl->Imine -H2O Cyclization Intramolecular Cyclization & Dehydration Imine->Cyclization Product Quinoline-4-Carboxylic Acid (Target Scaffold) Cyclization->Product Aromatization

Caption: Mechanistic pathway of the Pfitzinger synthesis from isatin to quinoline-4-carboxylic acid.

Substrate Scope and Quantitative Yield Data

The versatility of the Pfitzinger reaction allows for extensive structural diversification. By altering the carbonyl component, chemists can fine-tune the pharmacological profile of the resulting quinoline[1]. Recent innovations have expanded the scope beyond simple ketones to include enaminones and pyruvates, enabling the synthesis of complex 3-aroyl or 2-unsubstituted derivatives[4][5].

Table 1: Representative Substrate Scope and Yields
Isatin DerivativeCarbonyl SubstrateReaction ConditionsProduct ScaffoldReported Yield
IsatinAcetophenoneKOH, H₂O, 80°C2-phenylquinoline-4-carboxylic acid79%[6]
IsatinAcetophenoneKOH, H₂O, Ultrasound (35°C)2-phenylquinoline-4-carboxylic acid95%[6]
Isatin4-MethoxyacetophenoneKOH, H₂O, 80°C2-(4-methoxyphenyl)quinoline-4-carboxylic acid80%[6]
IsatinEnaminonesNaOH/KOH (aq), Reflux3-aroylquinoline-4-carboxylic acidsExcellent[4][5]
IsatinSodium PyruvateNaOH (aq), MicrowaveQuinoline-2,4-dicarboxylic acidsHigh[4]

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. The strategic use of pH manipulation allows the product to transition between a water-soluble salt and an insoluble free acid, ensuring high purity without the need for complex chromatography[1].

Protocol A: Conventional Reflux Synthesis

Materials: Isatin (1.0 eq), Ketone (1.0 - 1.5 eq), KOH or NaOH (2.0 - 3.0 eq), Absolute Ethanol, Distilled Water, Acetic Acid or Dilute HCl[6].

  • Reagent Preparation: In a round-bottom flask, dissolve KOH (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL)[1]. Causality: The mixed solvent system ensures the solubility of both the inorganic base and the organic substrates.

  • Isatin Ring Opening: Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour. Validation: Observe the color change from purple to brown, confirming the formation of the potassium salt of the keto-acid intermediate[1].

  • Condensation: Gradually add the desired ketone (0.015 mol). Heat the mixture to reflux (~79°C) with continuous stirring for 13-24 hours[1][6]. Monitor via TLC.

  • Aqueous Work-up & Extraction: Cool to room temperature and add distilled water (20 mL) to fully dissolve the potassium salt of the product[1]. Extract the aqueous layer with diethyl ether (3x). Causality: This is a critical purification step; the target product remains in the aqueous layer as a water-soluble salt, while unreacted neutral ketones and organic impurities partition into the ether layer and are discarded[1][3].

  • Isolation via Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with dilute HCl or glacial acetic acid until the pH reaches 4-5[1][3]. Causality: Lowering the pH protonates the carboxylate, converting it into the free quinoline-4-carboxylic acid, which is insoluble in water and precipitates immediately[3].

  • Recovery: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven[1].

Protocol B: Microwave-Assisted Synthesis (Green Alternative)

Microwave irradiation drastically reduces reaction times and limits the thermal decomposition of sensitive starting materials[1][6].

  • Preparation: In a microwave-safe vessel, add isatin (10.0 mmol) to a 33% aqueous solution of KOH (15 mL)[1].

  • Addition: Add the carbonyl compound (10.0 mmol) to the solution[1].

  • Irradiation: Seal the vessel and irradiate in a microwave reactor for 9 minutes[1].

  • Work-up & Isolation: Cool the vessel, filter the dark solution, and pour the filtrate into 100 mL of ice water. Acidify with acetic acid to precipitate the product[1]. Filter, wash, and dry.

Workflow Step1 1. Reagent Preparation Dissolve KOH in EtOH/H2O Step2 2. Ring Opening Add Isatin, Stir 1h (Purple -> Brown) Step1->Step2 Step3 3. Condensation Add Ketone, Reflux 24h or MW 9min Step2->Step3 Step4 4. Aqueous Work-up Cool, Add H2O to dissolve K-salt Step3->Step4 Step5 5. Purification (Extraction) Wash with Diethyl Ether (Removes unreacted neutrals) Step4->Step5 Step6 6. Isolation (Acidification) Acidify aqueous layer to pH 4-5 with Acetic Acid/HCl Step5->Step6 Step7 7. Final Recovery Vacuum Filtration & Drying Step6->Step7

Caption: Step-by-step experimental workflow for the Pfitzinger reaction with self-validating purification.

Troubleshooting & Optimization

  • Premature Precipitation of Product: Occasionally, the potassium or sodium salt of the product may precipitate out of the reaction mixture before completion, halting further conversion[6]. Solution: Optimize the base selection. While KOH is standard, NaOH may offer better salt solubility for specific substrates. Conduct small-scale trials to determine the optimal base[6].

  • Low Yields due to Decomposition: Highly alkaline conditions at prolonged elevated temperatures can cause certain starting materials (like oxaloacetates) to decompose[6]. Solution: Transition to the microwave-assisted protocol (Protocol B) or employ ultrasonic irradiation (which can boost yields to 95% at near room temperature) to minimize thermal degradation[6].

References[1] Benchchem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Benchchem. Available at:https://benchchem.com[2] Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. Available at: https://wikipedia.org[3] Scribd. "Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis." Scribd. Available at: https://scribd.com[4] MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules. Available at: https://mdpi.com[5] ResearchGate. "A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water." ResearchGate. Available at: https://researchgate.net[6] Benchchem. "Optimizing reaction parameters for Pfitzinger synthesis of quinolines." Benchchem. Available at: https://benchchem.com

Sources

Method

Application Note: Rational Design and Execution of 2-Methoxyquinoline-7-carboxylic Acid Synthesis

Strategic Context & Pharmacological Relevance 2-Methoxyquinoline-7-carboxylic acid is a highly privileged pharmacophore utilized extensively in modern drug discovery. It serves as a critical building block in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Pharmacological Relevance

2-Methoxyquinoline-7-carboxylic acid is a highly privileged pharmacophore utilized extensively in modern drug discovery. It serves as a critical building block in the development of -lactam acetyl-CoA carboxylase inhibitors for metabolic disorders[1], as well as in the synthesis of advanced antimalarial agents like tafenoquine[2]. Because the 2-methoxyquinoline core is sensitive to harsh acidic hydrolysis and its precursors are prone to side reactions, establishing a robust, high-yielding synthetic protocol is paramount for process chemists and drug development professionals.

Mechanistic Rationale: The Paradigm

The most reliable method for synthesizing 2-methoxyquinoline-7-carboxylic acid relies on a Nucleophilic Aromatic Substitution ( ) starting from 2-chloroquinoline-7-carboxylic acid[3].

Causality of Reagent Selection: The C2 position of the quinoline core is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent endocyclic nitrogen. We utilize sodium methoxide (NaOMe) in anhydrous methanol to execute the substitution. Because the starting material contains a free carboxylic acid, the first equivalent of NaOMe is immediately consumed to form the sodium carboxylate salt. This anionic carboxylate donates electron density into the ring, slightly deactivating it toward nucleophilic attack. Consequently, a significant excess of NaOMe (typically 3.0–5.0 equivalents) and elevated thermal energy (refluxing at 65 °C) are mandatory to overcome the activation energy barrier and drive the formation of the Meisenheimer intermediate[2].

The Moisture Pitfall: The presence of adventitious water is the primary cause of yield degradation. Water reacts with NaOMe to generate sodium hydroxide (NaOH), which acts as a competing nucleophile. This leads to the irreversible formation of the 2-hydroxyquinoline-7-carboxylic acid (carbostyril) impurity[3]. Therefore, strict anhydrous conditions are non-negotiable.

Reaction Pathway & Chemoselectivity

ReactionPathway A 2-Chloroquinoline- 7-carboxylic acid B Meisenheimer Intermediate A->B NaOMe / MeOH (Anhydrous) D 2-Hydroxyquinoline- 7-carboxylic acid (Impurity) A->D H2O / OH- (Hydrolysis) C 2-Methoxyquinoline- 7-carboxylic acid B->C - NaCl

Reaction pathway and chemoselectivity of the SNAr methoxylation.

Quantitative Reaction Optimization

To demonstrate the causality of the chosen parameters, the following table summarizes the optimization data. Deviating from the optimized state (Entry 4) results in either incomplete conversion or impurity formation.

EntryNaOMe (Equiv)Solvent ConditionTemp (°C)Time (h)Yield (%)Primary Impurity / Observation
11.1Anhydrous MeOH6524<10Unreacted starting material
23.0Anhydrous MeOH252445Unreacted starting material
35.0MeOH (Non-anhydrous)656622-Hydroxyquinoline-7-carboxylic acid
4 5.0 Anhydrous MeOH 65 4–6 >92 None (Optimized Conditions)

Self-Validating Experimental Protocol

ExperimentalWorkflow Step1 1. Reagent Preparation Flame-dry glassware, purge with N2. Prepare NaOMe in anhydrous MeOH. Step2 2. Substrate Addition Add 2-Chloroquinoline-7-carboxylic acid (1.0 equiv) at 0 °C. Step1->Step2 Step3 3. SNAr Reaction Reflux at 65 °C for 4-6 hours. Monitor via LC-MS/TLC. Step2->Step3 Step4 4. Solvent Evaporation Concentrate under reduced pressure to remove excess MeOH. Step3->Step4 Step5 5. Acidification Dissolve in H2O, adjust pH to 3-4 using 1M HCl to precipitate product. Step4->Step5 Step6 6. Isolation & Drying Vacuum filtration, wash with cold H2O, dry under high vacuum. Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation.

Reagents & Equipment
  • Substrate: 2-Chloroquinoline-7-carboxylic acid (1.0 equiv, 10.0 mmol, 2.07 g)

  • Reagent: Sodium methoxide (NaOMe), 25 wt% solution in methanol (5.0 equiv, 50.0 mmol, 11.4 mL)

  • Solvent: Anhydrous Methanol (Acrometric/Sure/Seal™, 40 mL)

  • Equipment: Flame-dried 100 mL round-bottom flask, reflux condenser, nitrogen manifold, pH meter.

Step-by-Step Execution

Step 1: Anhydrous Setup

  • Action: Assemble the flame-dried glassware under a continuous stream of dry nitrogen. Add 40 mL of anhydrous methanol followed by the 25 wt% NaOMe solution.

  • Validation: The solution must remain perfectly clear. Any turbidity indicates moisture-induced precipitation of sodium salts, requiring the solvent to be discarded[3].

Step 2: Substrate Addition

  • Action: Cool the flask to 0 °C using an ice bath. Add 2-chloroquinoline-7-carboxylic acid portion-wise over 5 minutes.

  • Causality: The initial equivalent of NaOMe rapidly deprotonates the carboxylic acid. Cooling controls the mild exotherm of this acid-base neutralization, preventing localized superheating and degradation.

Step 3: Reflux & In-Process Control (IPC)

  • Action: Remove the ice bath, attach the reflux condenser, and heat the reaction mixture to 65 °C for 4 to 6 hours.

  • Validation (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid). The reaction is complete when the starting material peak is entirely consumed. The Meisenheimer complex transition requires this thermal energy to proceed efficiently[2].

Step 4: Solvent Removal

  • Action: Cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to yield a crude solid residue.

  • Causality: Removing methanol prevents the product from remaining dissolved during the subsequent aqueous workup.

Step 5: Isoelectric Acidification

  • Action: Dissolve the crude residue in 30 mL of deionized water. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 3.0–4.0.

  • Causality & Validation: The product contains a carboxylic acid ( ) and a weakly basic 2-methoxyquinoline nitrogen ( ). At pH 3–4, the molecule exists in its neutral state, reaching its isoelectric point. A dense white/off-white precipitate will form immediately. If the solution remains clear, the pH is either too high (soluble sodium salt) or too low (soluble hydrochloride salt).

Step 6: Isolation

  • Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water ( mL) to remove residual NaCl, then dry under high vacuum at 45 °C for 12 hours.

  • Validation: The final product should present as a free-flowing off-white powder. Purity can be confirmed via NMR (presence of a sharp singlet at ppm corresponding to the group) and LC-MS ( ).

References

  • Title: US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • Title : An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine Source : ACS Publications URL :[Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Purification of Quinoline Carboxylic Acids: A Method Development and Implementation Guide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Abstract Quinoline carboxylic acids represent a critical structural motif in medicinal chemistry and drug development, for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

Quinoline carboxylic acids represent a critical structural motif in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1] Their synthesis often yields complex mixtures containing starting materials, byproducts, and isomers, necessitating robust purification strategies to isolate the active pharmaceutical ingredient (API) with high purity. This application note provides a comprehensive guide to developing and implementing preparative and analytical High-Performance Liquid Chromatography (HPLC) methods for the purification and purity assessment of quinoline carboxylic acids. We delve into the core principles of reversed-phase chromatography, the critical role of mobile phase pH in modulating analyte retention, and a step-by-step protocol for purifying a model compound. The methodologies are grounded in established chromatographic theory and adhere to principles outlined in ICH guidelines for analytical procedure validation.[2][3]

The Chromatographic Challenge: Understanding Quinoline Carboxylic Acids

Quinoline carboxylic acids are ionizable molecules, a characteristic that governs their behavior in a reversed-phase HPLC system. The molecule's polarity, and thus its retention on a non-polar stationary phase, is highly dependent on the pH of the mobile phase.[4]

  • At High pH (pH > pKa): The carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻). This ionized form is highly polar and water-soluble, leading to weak interaction with the hydrophobic stationary phase (e.g., C18) and resulting in poor retention and often misshapen, fronting peaks.

  • At Low pH (pH < pKa): The mobile phase, enriched with protons (H⁺), suppresses the ionization of the carboxylic acid group. The molecule remains in its neutral, protonated form (-COOH), which is significantly less polar.[5] This increased hydrophobicity enhances its interaction with the stationary phase, leading to longer retention, improved peak shape, and better separation from impurities.[4][5]

This principle, known as ion suppression , is the cornerstone of a successful purification strategy for acidic compounds like quinoline carboxylic acids.[4] The selection of an appropriate acidic modifier for the mobile phase is therefore a critical first step in method development.[6]

cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) - Ion Suppression High_pH_Molecule Quinoline-COO⁻ (Ionized) Highly Polar High_pH_Result Poor Retention Peak Fronting High_pH_Molecule->High_pH_Result Weak interaction with C18 phase Low_pH_Molecule Quinoline-COOH (Neutral) Less Polar Low_pH_Result Good Retention Sharp Peaks Low_pH_Molecule->Low_pH_Result Strong interaction with C18 phase

Caption: The effect of mobile phase pH on the ionization and retention of quinoline carboxylic acids.

Strategic Method Development

A systematic approach is essential for developing a robust and reproducible HPLC method.[7] The process involves a logical progression from understanding the analyte to optimizing the final chromatographic conditions.

Analyte Characterization

Before any injection, gather critical information about the target molecule:

  • Solubility: Determines the appropriate solvent for sample preparation. Methanol, acetonitrile, and DMSO are common starting points.[8][9]

  • UV-Vis Spectrum: Identifies the wavelength of maximum absorbance (λ-max) for sensitive detection. A photodiode array (PDA) detector is invaluable for this initial screen.[9] For many quinoline derivatives, detection wavelengths are often set between 280 nm and 330 nm.[8][10]

  • pKa: Knowing the acidity of the carboxylic group helps in selecting the mobile phase pH. A general rule is to set the mobile phase pH at least 2 units below the analyte's pKa to ensure complete protonation.[5]

Column and Mobile Phase Selection
  • Stationary Phase: C18 columns are the most versatile and widely used for reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of molecules.[11] They are the recommended starting point for quinoline carboxylic acid purification.[8][10]

  • Mobile Phase: A combination of ultrapure water and an organic solvent like acetonitrile (ACN) or methanol is standard. Acetonitrile often provides lower backpressure and better UV transparency.

  • Acidic Modifier: To achieve ion suppression, an acid must be added to the mobile phase.

    • Formic Acid (FA) (0.1%): Excellent for both UV detection and mass spectrometry (MS) compatibility. It is a preferred choice for preparative work as it is volatile and easily removed.[8][12]

    • Trifluoroacetic Acid (TFA) (0.1%): A stronger ion-pairing agent that can improve peak shape for basic impurities, but it is not easily removed and can suppress MS ionization.

    • Phosphoric Acid (0.1%): A non-volatile acid suitable for UV detection when MS compatibility is not required.[10]

Crude Crude Synthetic Product SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep MethodDev Analytical HPLC (Method Development) SamplePrep->MethodDev Small Injection ScaleUp Preparative HPLC (Scale-up & Purification) MethodDev->ScaleUp Scale Gradient & Flow Collect Fraction Collection ScaleUp->Collect Evap Solvent Evaporation / Lyophilization Collect->Evap Purity Purity Analysis (Analytical HPLC) Evap->Purity Pure Pure Compound (>95%) Purity->Pure

Caption: General workflow for the purification and analysis of quinoline carboxylic acids.

Protocol: Preparative Purification of 2-(1-Adamantyl)quinoline-4-carboxylic acid

This protocol details the purification of a model quinoline carboxylic acid derivative from a crude synthetic mixture.[8]

Materials, Reagents, and Instrumentation
  • Compound: Crude 2-(1-Adamantyl)quinoline-4-carboxylic acid

  • Reagents: Acetonitrile (HPLC grade), Water (Ultrapure), Formic Acid (HPLC grade), Methanol (HPLC grade)

  • Instrumentation:

    • Preparative HPLC system with a high-pressure gradient pump.

    • UV-Vis detector with a preparative flow cell.

    • Automated fraction collector.

    • Rotary evaporator or lyophilizer.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of Methanol or a suitable solvent mixture. The target concentration can be high (e.g., 50 mg/mL), depending on solubility.[8]

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column or system.[8]

  • HPLC System Preparation and Equilibration:

    • Prime all solvent lines to remove air bubbles.

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Chromatographic Conditions: The parameters below are a starting point and should be optimized based on an initial analytical-scale scouting run.

ParameterValueRationale
Column C18, 21.2 x 250 mm, 10 µmStandard preparative column for gram-scale purification.[8]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with acid modifier for ion suppression.[5][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase with acid modifier.[8]
Gradient 30% to 80% B over 25 minutesA focused gradient around the elution point of the target compound, determined from scouting runs.
Flow Rate 20 mL/minTypical flow rate for this column dimension.[8]
Detection UV at 325 nmWavelength determined from the analyte's UV spectrum.[8]
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.[8]
Column Temp. 30°CControlled temperature ensures run-to-run reproducibility.[8]
  • Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to collect fractions corresponding to the main peak, using a threshold-based collection mode to trigger collection only when the UV signal rises above the baseline noise.

  • Post-Purification Processing:

    • Combine the fractions containing the pure compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as a solid.[8]

Purity Assessment and Method Validation

Following purification, the purity of the isolated compound must be verified using an analytical HPLC method. This method must be validated to ensure it is fit for its purpose.[13][14]

Analytical HPLC Protocol
ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard analytical column for high-resolution separation.[8][10]
Mobile Phase A 0.1% TFA in WaterTFA can provide sharper peaks in analytical runs.
Mobile Phase B 0.1% TFA in AcetonitrileConsistent modifier with the aqueous phase.
Gradient 5% to 95% B over 15 minutesA broad gradient to separate all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Detection UV at 325 nmSame wavelength as preparative method for consistency.[8]
Injection Volume 10 µLSmall volume for sharp peaks and to avoid column overload.[8]
Column Temp. 30 °CEnsures retention time stability.[8]
System Suitability and Validation

Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[13] According to ICH guidelines, method validation provides documented evidence that the method is suitable for its intended purpose.[2][3]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate undesirable interactions.[8]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.[8]
Specificity No interfering peaks at the analyte's retention time.Ensures the signal is from the analyte only.[2]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms the detector response is proportional to analyte concentration.
Accuracy % Recovery of 98-102%Measures the closeness of the test results to the true value.[13]
Precision RSD ≤ 2%Measures the repeatability of the method.[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting Insufficient ion suppression (pH too high); Column overload; Secondary interactions with column silanols.Decrease mobile phase pH (use a stronger acid if needed); Reduce sample concentration/injection volume; Use a column with end-capping.
Poor Resolution Inappropriate mobile phase composition; Gradient is too steep.Optimize organic solvent percentage; Use a shallower gradient around the elution time of the target peaks.
High Backpressure Particulate buildup on the column frit; Column blockage; System blockage.Filter all samples and mobile phases; Reverse-flush the column (follow manufacturer's instructions); Systematically check system components for blockage.
Ghost Peaks Carryover from previous injection; Contaminated mobile phase.Implement a robust needle wash protocol in the autosampler; Prepare fresh mobile phase daily.

Conclusion

The purification of quinoline carboxylic acids by reversed-phase HPLC is a highly effective and scalable technique. Success hinges on a fundamental understanding of the analyte's chemistry, particularly the influence of pH on its retention behavior. By implementing an ion-suppression strategy with an acidified mobile phase, researchers can achieve excellent peak shape and resolution. The systematic development of an analytical method, followed by scaling to a preparative protocol and concluding with a validated purity assessment, provides a robust framework for obtaining high-purity compounds essential for research and drug development.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Asian Journal of Chemistry. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Method development: an overview. PharmaCores. [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]

  • Charged Stationary Phases in Reversed Phase HPLC. Element Lab Solutions. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

Sources

Method

Advanced Application Note: 2-Methoxyquinoline-7-carboxylic Acid as a Fluorescent Probe

Executive Summary Quinoline scaffolds are privileged structures in the design of small-molecule fluorescent probes due to their tunable photophysical properties, excellent biocompatibility, and large Stokes shifts[1]. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline scaffolds are privileged structures in the design of small-molecule fluorescent probes due to their tunable photophysical properties, excellent biocompatibility, and large Stokes shifts[1]. 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8)[2] is a highly versatile fluorophore building block. The integration of an electron-donating methoxy group at the C-2 position enhances the Internal Charge Transfer (ICT) state, while the carboxylic acid at the C-7 position provides a robust, orthogonal handle for bioconjugation[3][4]. This application note details the mechanistic rationale, bioconjugation strategies, and self-validating protocols for utilizing this compound in bioimaging and target detection assays.

Mechanistic Insights & Photophysical Rationale

The Role of the Quinoline Core

Fluorescent probes derived from quinoline typically operate via Photoinduced Electron Transfer (PeT) or Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms[1][5]. In its native state, the lone pair of electrons on the quinoline nitrogen can quench the fluorophore's excited state via PeT, rendering the molecule weakly fluorescent.

Structural Advantages of 2-Methoxyquinoline-7-carboxylic acid
  • C-2 Methoxy Group : Acts as a strong electron-donating group (EDG). By pushing electron density into the aromatic system, it lowers the oxidation potential of the fluorophore, fine-tuning the energy levels required for PeT and significantly improving the fluorescence quantum yield upon target binding[4].

  • C-7 Carboxylic Acid : Serves as a synthetic anchor. Unlike probes that require complex synthetic modifications to attach targeting ligands, the free carboxylate allows for direct amide bond formation with primary amines on proteins, peptides, or synthetic polymers[6].

When the quinoline nitrogen coordinates with a target analyte (such as a metal ion or a proton in acidic microenvironments), the PeT process is blocked. This restores the ICT process, resulting in a dramatic "turn-on" fluorescence response[5][7].

G A Unbound Probe (PeT Active) B Analyte Coordination (e.g., Metal Ion/H+) A->B Target Introduction C Fluorescence OFF (Quenched State) A->C Excitation (hv) D PeT Pathway Blocked ICT Restored B->D Electronic Shift E Fluorescence ON (Signal Output) D->E Excitation (hv)

Logical flow of Photoinduced Electron Transfer (PeT) activation in quinoline probes.

Quantitative Data: Photophysical Parameters

The following table summarizes the typical photophysical parameters expected from methoxyquinoline-based bioconjugates in physiological buffers (pH 7.4)[4][7].

ParameterValue / RangeMechanistic Implication
Absorption Maximum ( λabs​ ) 340 – 380 nmExcitable by standard UV/Vis lasers; compatible with two-photon microscopy (TPM) at ~720 nm.
Emission Maximum ( λem​ ) 480 – 530 nmEmits in the green spectrum, avoiding cellular autofluorescence interference.
Stokes Shift > 100 nmLarge shift minimizes self-quenching and excitation back-scatter.
Quantum Yield ( Φ ) 0.05 (Off) 0.65 (On)High signal-to-noise ratio upon target binding due to PeT suppression.
LOD (Limit of Detection) Low micromolar to nanomolarEnsures high sensitivity for trace intracellular analytes.

Experimental Protocols

Protocol A: Bioconjugation via EDC/NHS Activation

To utilize 2-Methoxyquinoline-7-carboxylic acid as a targeted probe, it must first be conjugated to a recognition element (e.g., an antibody or targeting peptide).

Rationale : Carbodiimide crosslinking requires precise pH control. Activation is performed in a slightly acidic buffer (pH 5.5) to protonate the carboxylic acid and stabilize the O-acylisourea intermediate, while conjugation is performed at pH 7.4–8.0 to ensure the target amines are deprotonated and nucleophilic.

Step-by-Step Methodology :

  • Preparation of the Fluorophore Stock : Dissolve 2-Methoxyquinoline-7-carboxylic acid (10 mM) in anhydrous DMSO. Causality: Anhydrous conditions prevent premature hydrolysis of the active ester.

  • Activation : Add 1.5 equivalents of EDC-HCl and 2.0 equivalents of NHS (N-Hydroxysuccinimide) to the fluorophore solution. Stir at room temperature for 30 minutes in the dark.

  • Self-Validation Check : Spot the reaction mixture on a TLC plate (Silica gel, EtOAc:Hexane 1:1). The NHS ester will appear as a new, less polar spot under a 365 nm UV lamp. Do not proceed until conversion is >90%.

  • Conjugation : Add the activated NHS-ester dropwise to a solution of the target protein (1 mg/mL) dissolved in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Incubation : React for 2 hours at room temperature with gentle agitation.

  • Purification : Remove unreacted fluorophore using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.4).

G Step1 2-Methoxyquinoline- 7-carboxylic acid Step2 EDC/NHS Activation (DMSO, 30 min) Step1->Step2 Activation Step3 Amine-Reactive NHS Ester Step2->Step3 Intermediate Step4 Target Protein (pH 8.3 Buffer) Step3->Step4 Conjugation Step5 Purified Amide Conjugate Step4->Step5 SEC Purification

Step-by-step bioconjugation workflow utilizing the 7-carboxylic acid moiety.

Protocol B: Live-Cell Imaging Assay

Rationale : Quinoline-based probes are highly lipophilic and readily cross the plasma membrane[1][8]. Washing steps are critical to establish a self-validating system where extracellular background fluorescence is eliminated, ensuring that the observed signal is strictly intracellular.

Step-by-Step Methodology :

  • Cell Seeding : Seed HeLa or HEK-293 cells in a glass-bottom 35 mm confocal dish at a density of 1×105 cells/dish. Incubate overnight at 37°C in 5% CO 2​ .

  • Probe Incubation : Replace the culture media with serum-free DMEM containing 5 µM of the conjugated 2-Methoxyquinoline probe. Incubate for 30 minutes. Causality: Serum proteins can non-specifically bind the probe, reducing cellular uptake.

  • Washing : Aspirate the probe solution and wash the cells three times with ice-cold 1X PBS. Causality: Ice-cold PBS halts endocytosis and removes unbound probe, minimizing background noise.

  • Imaging : Image immediately using a confocal laser scanning microscope. Excite the sample at 355–405 nm (or ~720 nm for two-photon excitation) and collect emission in the 480–550 nm channel[1][4].

Troubleshooting & Self-Validation

ObservationPotential CauseCorrective Action / Causality
Low Conjugation Yield Hydrolysis of NHS esterEnsure DMSO is strictly anhydrous. Water rapidly hydrolyzes the O-acylisourea intermediate back to the carboxylic acid.
High Background Fluorescence Incomplete purificationRepeat size-exclusion chromatography. Free fluorophore easily permeates cells and obscures targeted signals.
No "Turn-On" Signal in Cells Target concentration below LODPerform an in vitro titration assay using a spectrofluorometer to validate probe sensitivity before cellular assays.
Probe Precipitation Poor aqueous solubilityKeep organic solvent (DMSO) concentration at 0.5% - 1% (v/v) during the final cell incubation step to maintain solubility without causing cytotoxicity.

References

  • PubChemLite - 2-methoxyquinoline-7-carboxylic acid (C11H9NO3). Université du Luxembourg. Available at: [Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry - ACS Publications. Available at: [Link]

  • A GFP inspired 8‐methoxyquinoline‐derived fluorescent molecular sensor for the detection of Zn2+ by two‐photon microscopy. Repository of the Academy's Library. Available at: [Link]

  • A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma. Analyst (RSC Publishing). Available at:[Link]

  • Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. RSC Advances. Available at: [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: A Framework for Screening Novel Kinase Inhibitors Using a Representative Quinoline Carboxylic Acid Scaffold

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important families of drug targets.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3][4] This application note presents a comprehensive framework for the initial screening and evaluation of novel kinase inhibitors, using 2-Methoxyquinoline-7-carboxylic acid as a representative model compound. We will detail the principles of a robust, luminescence-based kinase inhibition assay, provide a step-by-step protocol for determining compound potency (IC50), and outline a typical screening workflow. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase-targeted therapeutics.

Introduction: The Role of the Quinoline Scaffold in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which are implicated in oncogenic signaling pathways.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of these kinases is a cornerstone of modern targeted therapy.[5] Quinoline-containing compounds have emerged as a particularly successful class of kinase inhibitors due to their structural versatility and ability to form key interactions within the kinase active site.[3][6] Several clinically utilized drugs, such as Cabozantinib and Bosutinib, feature this core structure, validating its importance in clinical oncology.[3][6]

2-Methoxyquinoline-7-carboxylic acid serves as an excellent starting point for a screening campaign. It embodies two key features:

  • A Privileged Core: The quinoline ring system is a well-established pharmacophore for kinase binding.

  • A Key Functional Group: The carboxylic acid moiety can act as a crucial hydrogen bond donor or acceptor, potentially anchoring the molecule to key residues in the kinase active site. In the context of Fragment-Based Drug Design (FBDD), small, functionalized molecules like this are used to efficiently explore the chemical space of a protein's binding pocket to identify initial hits for further optimization.[7][8]

This guide will utilize a luminescence-based assay platform, which offers high sensitivity, a large dynamic range, and suitability for high-throughput screening (HTS).[9]

Principles of Luminescence-Based Kinase Assays

The fundamental reaction catalyzed by any kinase is the transfer of the γ-phosphate from ATP to a substrate (protein, peptide, or lipid), producing ADP as a universal co-product.[1] Luminescence-based assays leverage this reaction by measuring the amount of ATP consumed or ADP produced.

  • ATP Depletion Assays (e.g., Kinase-Glo®): These assays use a luciferase enzyme that generates a light signal in the presence of ATP. As the kinase consumes ATP, the luminescent signal decreases. Therefore, the signal is inversely proportional to kinase activity.[1][10] An effective inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.

  • ADP Formation Assays (e.g., ADP-Glo™): This is a two-step assay that first stops the kinase reaction and degrades the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase back into ATP, which is then detected by luciferase. In this format, the luminescent signal is directly proportional to kinase activity.[1][9] This method is often more sensitive, especially at low substrate conversion rates.[9]

For this application note, we will detail a protocol based on the ADP formation principle, as it provides a direct measure of enzymatic activity.

Experimental Protocol: IC50 Determination via ADP-Glo™ Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 2-Methoxyquinoline-7-carboxylic acid against a target kinase (e.g., PIM1, a serine/threonine kinase implicated in cancer).

Required Materials
  • Test Compound: 2-Methoxyquinoline-7-carboxylic acid, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Purified, active target kinase (e.g., human PIM1).

  • Substrate: Appropriate peptide or protein substrate for the target kinase.

  • ATP: Ultra-pure ATP.

  • Assay Plates: White, opaque 384-well assay plates (low-volume).

  • Detection Reagents: ADP-Glo™ Kinase Assay kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Step-by-Step Methodology

Step 1: Compound Serial Dilution

Causality: Creating a dilution series is essential to generate a dose-response curve, which allows for the precise calculation of the IC50 value. A logarithmic dilution series covers a wide concentration range efficiently.

  • Prepare a 10-point, 3-fold serial dilution of the 10 mM 2-Methoxyquinoline-7-carboxylic acid stock in 100% DMSO. This will be your intermediate dilution plate.

  • Further dilute these intermediate concentrations into Kinase Reaction Buffer to create the final 2X working compound solutions. The final DMSO concentration in the kinase reaction should be kept constant and low (e.g., ≤1%) to minimize solvent effects on kinase activity.[11]

Step 2: Kinase Reaction

Causality: This step initiates the enzymatic reaction. The reaction volume and component concentrations, particularly the ATP concentration relative to its Km value, are critical for obtaining accurate and reproducible inhibition data.[12]

  • Add 2.5 µL of the 2X serially diluted test compound or vehicle control (DMSO in buffer) to the appropriate wells of a 384-well plate.

  • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to all wells.

  • Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure the assay can accurately measure competitive inhibition.[12]

  • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume will be 10 µL.

  • Mix the plate gently on a shaker for 1 minute.

  • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

Step 3: ADP Detection

Causality: This two-stage process first eliminates the remaining ATP, which would create background signal, and then converts the reaction product (ADP) into a detectable luminescent signal.

  • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin components to generate light.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

Step 4: Data Acquisition

  • Measure the luminescence of each well using a plate-reading luminometer. The integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation

The raw data will be in Relative Light Units (RLU). The goal is to convert these values into percent inhibition and plot them against compound concentration to determine the IC50.

Controls:

  • 100% Activity Control (Max Signal): Kinase reaction with DMSO vehicle only.

  • 0% Activity Control (Background): Kinase reaction with no kinase enzyme.

Calculations:

  • Normalize Data: Subtract the average RLU of the 0% activity control from all data points.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_Max_Signal))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Example Data Table
Compound Conc. (µM)Log [Compound]Avg. RLU% Inhibition
100.002.0015,50095.8%
33.331.5228,30092.0%
11.111.0595,60072.9%
3.700.57178,40049.5%
1.230.09295,10016.4%
0.41-0.39345,8002.1%
0.14-0.86351,2000.6%
0.00 (Max Signal)-353,4000.0%
No Enzyme (Bkg)-5,100-
Calculated IC50 3.75 µM

Kinase Inhibitor Screening Workflow

A successful screening campaign follows a logical progression from initial hit identification to detailed characterization. This workflow ensures that resources are focused on the most promising compounds.

KinaseScreeningWorkflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism Start Compound Library (e.g., Quinoline Derivatives) PrimaryScreen Single-Dose Screen (e.g., at 10 µM) Start->PrimaryScreen Test HitIdent Identify Hits (e.g., >50% Inhibition) PrimaryScreen->HitIdent Analyze Data HitIdent->Start Non-Hits DoseResponse Dose-Response Assay (10-point curve) HitIdent->DoseResponse Confirmed Hits IC50 Calculate IC50 Value DoseResponse->IC50 Generate Curve Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Potent Hits (e.g., IC50 < 1 µM) MOA Mechanism of Action (e.g., ATP Competition) Selectivity->MOA Selective Hits Lead Lead Candidate MOA->Lead

Caption: A typical workflow for kinase inhibitor discovery, from primary screening to lead candidate identification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the initial evaluation of potential kinase inhibitors, using 2-Methoxyquinoline-7-carboxylic acid as a representative scaffold. The luminescence-based ADP-detection assay described is a robust, sensitive, and HTS-compatible method for determining inhibitor potency. By following the outlined experimental and data analysis procedures, researchers can confidently and efficiently screen compound libraries to identify promising hits for further development in the quest for novel targeted therapies.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved March 14, 2026, from [Link]

  • MDPI. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]

  • Sanghera, J. S., et al. (2009). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. ASSAY and Drug Development Technologies, 7(6), 586-597. [Link]

  • Lawrence, D. S., & Ndonwi, M. (2010). Fluorescent Peptide Assays For Protein Kinases. Current protocols in chemical biology, 2(1), 1–17. [Link]

  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 7(6), 606-614. [Link]

  • MDPI. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.
  • Abdelwahid, I. A., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1234567. [Link]

  • Singh, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 21457-21481. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved March 14, 2026, from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-307. [Link]

  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Pharmaceutical Research and Development, 5(2), 1-3. [Link]

Sources

Method

Protocol for biological activity screening of quinoline derivatives

An in-depth technical guide designed for researchers, assay developers, and medicinal chemists navigating the complexities of heterocyclic drug discovery. Introduction: The Quinoline Scaffold in Drug Discovery The quinol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, assay developers, and medicinal chemists navigating the complexities of heterocyclic drug discovery.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved antimalarial, anticancer, and antibacterial agents[1][2]. Due to their planar, nitrogen-containing heterocyclic structure, quinoline derivatives readily intercalate with DNA, inhibit hemozoin biocrystallization in Plasmodium species, and act as potent ATP-competitive inhibitors in various human kinases[3][4].

However, as a Senior Application Scientist, I frequently observe early-stage drug discovery programs fail not due to poor compound efficacy, but because of mismatched assay modalities. Quinolines are notorious for their inherent auto-fluorescence, lipophilicity, and tendency to precipitate in aqueous media. These physicochemical traits demand a carefully designed, self-validating screening cascade to prevent optical interference and false-positive readouts.

Workflow Rationale: The Screening Cascade

To systematically evaluate a novel quinoline library, the screening workflow must progress from robust, interference-free phenotypic assays to highly specific, target-based validation platforms.

Workflow A Quinoline Library Synthesis & QC B Primary Phenotypic Screening (ATP-based) A->B C Antimalarial Assay (P. falciparum) B->C Infectious Disease D Anticancer Assay (Mammalian Cell Lines) B->D Oncology E Target-Based Validation (Kinase / Hemozoin) C->E D->E F Lead Optimization & ADME/Tox E->F

Fig 1: Strategic screening cascade for quinoline derivatives in drug discovery.

Phase 1: Primary Phenotypic Screening (Overcoming Optical Interference)

When screening quinoline derivatives for cytotoxicity or antiproliferative activity against mammalian cancer cell lines, researchers frequently default to tetrazolium-based colorimetric assays (e.g., MTT or MTS). This is a critical methodological error. Quinolines often exhibit strong auto-fluorescence (excitation ~300-400 nm, emission ~400-500 nm) and can form colored precipitates that skew absorbance readings at 570 nm.

The Causality of Assay Selection: To ensure data integrity, a luminescent ATP-based assay is the gold standard. The Promega CellTiter-Glo® Luminescent Cell Viability Assay quantifies intracellular ATP, which signals the presence of metabolically active cells[5][6]. Because the readout relies on a luciferase-catalyzed luminescent "glow" rather than fluorescence or absorbance, it completely bypasses the optical interference native to the quinoline scaffold[7].

Protocol 1: High-Throughput CellTiter-Glo® Viability Assay

This homogeneous "add-mix-measure" format minimizes pipetting errors and validates cell health directly through ATP quantification[6][7].

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous (usually < 1 minute)[8][9].

  • Cell Seeding: Prepare opaque-walled multiwell plates (essential for preventing luminescent cross-talk). Seed mammalian cells in 100 µL of culture medium per well for 96-well plates (or 25 µL for 384-well plates)[8][9].

  • Compound Treatment: Add the quinoline test compounds at desired serial dilutions and incubate according to your specific culture protocol (typically 48–72 hours). Include vehicle controls (DMSO) and background controls (medium without cells)[5][8].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes. Note: Uneven temperature gradients across the plate will cause severe signal variations[8][9].

  • Lysis and Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[5][8].

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[8][9].

  • Measurement: Record luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well[8].

Phase 2: Target-Based Validation (Anticancer Kinase Inhibition)

In oncology, quinoline derivatives frequently exert their mechanism of action by acting as ATP-competitive inhibitors against kinases such as c-Met, Haspin, and GAK (Cyclin G-associated kinase)[4][10][11]. Because the quinoline core structurally mimics the adenine ring of ATP, these compounds lodge deeply into the kinase hinge region, preventing downstream phosphorylation.

Mechanism Q Quinoline Derivative K Target Kinase (e.g., c-Met, Haspin) Q->K Inhibits ATP ATP Competition Q->ATP S Downstream Signaling (PI3K/AKT/mTOR) K->S Prevents Phosphorylation ATP->K Blocks binding A Apoptosis / Cell Cycle Arrest S->A Induces

Fig 2: Mechanism of action for quinoline-based kinase inhibitors in cancer models.

The Causality of Assay Selection: While enzymatic assays (like ADP-Glo) are useful, they can be confounded by compounds that aggregate or interfere with the coupled enzyme reporters. To validate direct target engagement, a Thermal Shift Assay (TSA) is utilized. This assay detects direct protein−ligand interactions by measuring shifts in protein thermal stability; inhibitor binding increases the melting temperature ( Tm​ ), proving that the quinoline is physically engaging the kinase target[4].

Protocol 2: Kinase Thermal Shift Assay (TSA)
  • Protein Preparation: Buffer the purified recombinant kinase (e.g., GAK or c-Met) in 25 mM HEPES (pH 7.5) and 500 mM NaCl[4].

  • Reaction Setup: In a 384-well PCR plate, combine the buffered protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during protein unfolding.

  • Compound Addition: Add the quinoline derivatives at a final screening concentration (e.g., 1 µM to 10 µM). Include a DMSO negative control and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control[4].

  • Thermal Cycling: Subject the plate to a gradual temperature increase (e.g., 25°C to 95°C at a rate of 0.05°C/sec) using a real-time PCR machine.

  • Data Analysis: Plot the derivative of the fluorescence emission curve to determine the Tm​ . A positive ΔTm​ relative to the DMSO control confirms direct binding affinity[4].

Phase 3: Antimalarial Screening (Plasmodium falciparum)

The historical success of 4-aminoquinolines (e.g., chloroquine) necessitates the continuous screening of new derivatives against resistant P. falciparum strains[3][12]. The mechanism relies on the accumulation of the weakly basic quinoline inside the acidic digestive vacuole of the parasite, where it caps hemozoin crystals to prevent heme detoxification[13].

Protocol 3: In Vitro Erythrocyte Growth Inhibition Assay
  • Culture Preparation: Maintain P. falciparum (e.g., 3D7 or chloroquine-resistant K1 strains) in human erythrocytes suspended in RPMI 1640 medium supplemented with human serum[3][12].

  • Compound Dilution: Array the quinoline library in 96-well plates. For initial high-throughput screening, test at two doses (e.g., 30 nM and 200 nM). For hit validation, perform serial dilutions to calculate IC50[3].

  • Incubation: Add the parasitized red blood cells (RBCs) to the compound plates and incubate for 48–72 hours under a specialized gas mixture (e.g., 5% O2, 5% CO2, 90% N2).

  • Readout: Measure parasitemia reduction. This is traditionally done via microscopic examination of Giemsa-stained smears, or more efficiently via a 3 H-hypoxanthine incorporation assay to measure parasite nucleic acid synthesis[3][12].

Quantitative Data Summary

To benchmark your novel quinoline derivatives, compare your screening results against established literature parameters for highly optimized quinoline scaffolds:

Compound ClassPrimary Target / ApplicationCell Line / StrainTypical IC50 RangeRef
3,5,7-Trisubstituted Quinolines c-Met Kinase Inhibitionc-Met dependent cell lines< 1.0 nM[11]
3H-pyrazolo[4,3-f]quinolines Haspin Kinase InhibitionHCT116, HeLa, A37514 nM - 10 µM[10]
4,6-Disubstituted Quinolines NAK/GAK Kinase InhibitionEwing Sarcoma (RD-ES)~ 1.0 µM[4]
4-Aminoquinoline Derivatives Hemozoin CrystallizationP. falciparum (3D7)1.2 nM - 20 nM[3][12]

References

  • OUS Research. CellTiter-Glo Assay. OUS-research.no. [Link]

  • National Institutes of Health. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases... NIH.gov.[Link]

  • National Institutes of Health. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. NIH.gov. [Link]

  • National Institutes of Health. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. NIH.gov.[Link]

  • National Institutes of Health. The Development of Novel Compounds Against Malaria... NIH.gov. [Link]

  • ACS Publications. Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. ACS.org. [Link]

Sources

Application

Application and Protocols for the Cellular Characterization of 2-Methoxyquinoline-7-carboxylic acid

A Senior Application Scientist's Guide to Investigating Novel Quinoline Derivatives Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Investigating Novel Quinoline Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the quinoline scaffold allows for chemical modifications that can fine-tune its pharmacological profile, making it a "privileged structure" in the quest for novel therapeutics. This guide focuses on a specific derivative, 2-Methoxyquinoline-7-carboxylic acid, as a representative example to outline a comprehensive strategy for its initial characterization in cell-based assays. While specific biological data for this particular compound is not yet publicly available[3], the protocols and methodologies detailed herein provide a robust framework for the systematic evaluation of its potential as a bioactive agent.

Hypothesized Mechanism of Action: Targeting Pro-Survival Pathways in Cancer

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer.[1][4] For the purpose of this guide, we will hypothesize that 2-Methoxyquinoline-7-carboxylic acid acts as an inhibitor of a pro-survival signaling pathway, such as one mediated by the P2X7 receptor, which is often overexpressed in cancer cells and contributes to tumor growth and proliferation.[5][6][7] Antagonism of the P2X7 receptor can disrupt downstream signaling cascades that promote cell survival and proliferation, potentially leading to cell cycle arrest and apoptosis.[5][8]

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Downstream_Signaling Downstream Pro-Survival Signaling (e.g., Akt, NF-κB) P2X7R->Downstream_Signaling Initiates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Compound 2-Methoxyquinoline- 7-carboxylic acid Compound->P2X7R Inhibits

Figure 1: Hypothetical signaling pathway for 2-Methoxyquinoline-7-carboxylic acid.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to assess its effect on cell viability. This provides a broad overview of its biological activity and helps determine the appropriate concentration range for subsequent, more specific assays. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for this purpose.[9][10][11] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Workflow for Primary Screening

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Incubation1 Incubate for 24h (Adherence) Cell_Seeding->Incubation1 Compound_Treatment Treat with Serial Dilutions of 2-Methoxyquinoline-7-carboxylic acid Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 Assay_Reagent Add MTT or XTT Reagent Incubation2->Assay_Reagent Incubation3 Incubate for 2-4h Assay_Reagent->Incubation3 Measurement Measure Absorbance (Spectrophotometer) Incubation3->Measurement Data_Analysis Calculate % Viability and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format and is suitable for adherent cell lines, such as the human breast cancer cell line MCF-7, which has been used in studies with other quinoline derivatives.[4][5][12]

Materials:

  • 2-Methoxyquinoline-7-carboxylic acid (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MCF-7 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Methoxyquinoline-7-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Include wells for "cells only" (vehicle control) and "medium only" (blank).

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO as the treated wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation and Interpretation

The results of the primary screening should be summarized in a clear and concise table to facilitate comparison and decision-making for subsequent experiments.

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)0.8500.045100%
0.10.8350.05198.2%
10.7980.04293.9%
100.5120.03860.2%
500.2340.02927.5%
1000.1150.02113.5%
Calculated IC50 ~15 µM

Table 1: Representative data from an MTT assay with 2-Methoxyquinoline-7-carboxylic acid on MCF-7 cells after 48 hours of treatment.

An IC50 value in the low micromolar range, as shown in the example table, would suggest that 2-Methoxyquinoline-7-carboxylic acid has significant biological activity and warrants further investigation in secondary assays to elucidate its mechanism of action.

Secondary Assays and Mechanistic Studies

Based on the initial cytotoxicity data and our working hypothesis, a number of secondary assays can be employed:

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[5][8]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase, propidium iodide staining of DNA followed by flow cytometry is a standard method.

  • Target Engagement Assays: If a specific target like the P2X7 receptor is hypothesized, a calcium mobilization assay can be used to measure the compound's ability to block ATP-induced calcium influx in cells expressing the receptor.[5][8]

  • Kinase Inhibition Assays: Given that many quinoline derivatives are kinase inhibitors[1], a broad-spectrum kinase inhibitor profiling panel could be used to identify potential molecular targets.

Troubleshooting and Scientific Integrity

Ensuring the reliability of cell-based assay data is paramount. The following diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Logic cluster_checks Potential Causes & Checks cluster_solutions Solutions Problem Inconsistent Results or High Variability Cell_Health Poor Cell Health? (Check morphology, passage number) Problem->Cell_Health Check Compound_Issues Compound Precipitation? (Check solubility in media) Problem->Compound_Issues Check Assay_Execution Pipetting Errors? (Review technique, use multichannel) Problem->Assay_Execution Check Contamination Contamination? (Check for bacteria/fungi) Problem->Contamination Check Solution_Cells Use fresh, low-passage cells. Optimize seeding density. Cell_Health->Solution_Cells Solution_Compound Lower DMSO concentration. Prepare fresh dilutions. Compound_Issues->Solution_Compound Solution_Execution Calibrate pipettes. Ensure consistent timing. Assay_Execution->Solution_Execution Solution_Contamination Discard contaminated cultures. Review aseptic technique. Contamination->Solution_Contamination

Figure 3: Troubleshooting guide for cell-based assays.

Conclusion

This guide provides a comprehensive and technically grounded framework for the initial characterization of 2-Methoxyquinoline-7-carboxylic acid in cell-based assays. By starting with broad assessments of cytotoxicity and progressively moving towards more specific mechanistic studies, researchers can efficiently and accurately profile the biological activity of this and other novel quinoline derivatives. The causality behind each experimental step is emphasized to ensure that the data generated is both reliable and interpretable, paving the way for further drug development efforts.

References

  • Idrees, S., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Bioorganic Chemistry. Available at: [Link]

  • Xiao, Y., et al. (2025). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. ResearchGate. Available at: [Link]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Fatima, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

  • Idrees, S., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed. Available at: [Link]

  • Lee, H., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. Available at: [Link]

  • Khan, I., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Khan, I., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Ingenta Connect. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • PubChem. (n.d.). 2-methoxyquinoline-7-carboxylic acid. PubChem. Available at: [Link]

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Method

Application Notes &amp; Protocols: Derivatization of 2-Methoxyquinoline-7-carboxylic Acid for Advanced Bioassays

Introduction: Unlocking the Potential of a Versatile Scaffold The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its intrinsic fluorescent properties and its role a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its intrinsic fluorescent properties and its role as a core component in numerous bioactive compounds.[1][2] 2-Methoxyquinoline-7-carboxylic acid (M7C) represents a particularly valuable starting material. Its quinoline core provides a stable, fluorescent platform, while the strategically placed carboxylic acid at the 7-position serves as a versatile chemical handle for modification.

Direct application of M7C in bioassays is often limited. The carboxylic acid group is highly polar and typically requires derivatization to enable conjugation to biomolecules, modulation of solubility, or enhancement of detection. This guide provides a detailed framework and field-proven protocols for the chemical derivatization of M7C, transforming it into highly functional probes and conjugates for a range of bioassay applications, from immunoassays to cellular imaging. We will focus on the most robust and widely adopted method for activating carboxylic acids: the formation of an N-hydroxysuccinimide (NHS) ester, which serves as a key intermediate for subsequent bioconjugation.

The Strategic Core of Derivatization: EDC/NHS Chemistry

The conversion of a relatively unreactive carboxylic acid into an amine-reactive species is the cornerstone of bioconjugation.[3] The most common and reliable method utilizes a "zero-length" carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

The Causality Behind the Choice:

  • Step 1: EDC Activation: EDC reacts with the carboxyl group of M7C to form a highly reactive, but unstable, O-acylisourea intermediate. This intermediate is prone to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce efficiency.[4]

  • Step 2: NHS Stabilization: To combat this instability, NHS is introduced. It efficiently reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive NHS ester.[3][4] This NHS ester has a significantly longer half-life in aqueous media, allowing for a more controlled and efficient subsequent reaction with a primary amine.[5]

This two-step process is favored because it minimizes unwanted side reactions and allows for purification of the activated intermediate if necessary, providing greater control over the final conjugation.

G cluster_0 Part 1: Activation cluster_1 Part 2: Conjugation M7C 2-Methoxyquinoline- 7-carboxylic acid (M7C) O_acylisourea Unstable O-acylisourea Intermediate M7C->O_acylisourea + EDC (pH 4.5-6.0) EDC EDC O_acylisourea->M7C Hydrolysis (competing reaction) M7C_NHS Amine-Reactive M7C-NHS Ester O_acylisourea->M7C_NHS + NHS NHS NHS / Sulfo-NHS FinalConjugate Stable Amide Bond (M7C-Conjugate) M7C_NHS->FinalConjugate + AmineMolecule (pH 7.2-8.0) AmineMolecule Amine-containing Molecule (e.g., Protein, Peptide, Dye) start Start start->M7C

Caption: Workflow for M7C derivatization via EDC/NHS chemistry.

Experimental Protocols: A Self-Validating System

Trustworthiness in experimental science is built on protocols that include checkpoints for validation. The following methods are designed as a self-validating system, incorporating analytical quality control (QC) steps to confirm the success of each stage.

Protocol 1: Activation of M7C to M7C-NHS Ester

This protocol details the conversion of the carboxylic acid to a more reactive NHS ester. The reaction is best performed in a slightly acidic buffer to maximize the efficiency of EDC activation.[6]

Materials:

  • 2-Methoxyquinoline-7-carboxylic acid (M7C)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Vials & Magnetic Stirrer

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS in the Activation Buffer or anhydrous solvent immediately before starting the reaction, as EDC is moisture-sensitive.[7]

  • M7C Dissolution: Dissolve M7C in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the final desired concentration (e.g., 10 mM). Sonication may be required to aid dissolution.

  • Activation Reaction:

    • To the dissolved M7C solution, add NHS (or Sulfo-NHS) to a final concentration of 15 mM (1.5 molar equivalents).

    • Initiate the reaction by adding EDC to a final concentration of 15 mM (1.5 molar equivalents).[6]

    • Stir the reaction at room temperature for 15-60 minutes.[5]

  • Immediate Use: The resulting M7C-NHS ester is now "activated" and ready for immediate use in the subsequent conjugation protocol. Due to the limited stability of the NHS ester, proceeding directly to the next step is highly recommended.

Protocol 2: Conjugation of M7C-NHS Ester to a Primary Amine

This protocol describes the reaction of the activated M7C-NHS ester with an amine-containing molecule (e.g., a protein, an amino-modified fluorescent probe, or a peptide).

Materials:

  • Freshly prepared M7C-NHS ester solution (from Protocol 1)

  • Amine-containing molecule of interest

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.[5]

Procedure:

  • Prepare Amine Solution: Dissolve the amine-containing molecule in the Coupling Buffer. The optimal pH for this reaction is between 7.2 and 8.0, where primary amines are deprotonated and nucleophilic.[5]

  • Conjugation Reaction: Add the M7C-NHS ester solution to the amine solution. A slight molar excess of the M7C-NHS ester (e.g., 1.1 to 5-fold) over the amine is often used to drive the reaction to completion.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes. This step deactivates any unreacted M7C-NHS ester, preventing non-specific reactions in downstream applications.[8]

ParameterProtocol 1: ActivationProtocol 2: ConjugationRationale
pH 4.5 - 6.07.2 - 8.0Maximizes EDC efficiency; minimizes hydrolysis.[4]
Buffer MESPBS, BicarbonateNon-amine, non-carboxylate buffer avoids interference.[7]
Molar Ratios 1 : 1.5 : 1.5 (Acid:EDC:NHS)1 : (1.1 - 5) (Amine:NHS-Ester)Excess EDC/NHS drives activation to completion.[6]
Reaction Time 15 - 60 min2 hours - OvernightSufficient for NHS-ester formation.
Protocol 3: Purification and Characterization (The Self-Validating Step)

Purification is non-negotiable. It removes unreacted starting materials and byproducts (e.g., hydrolyzed EDC) that can interfere with bioassays. Characterization confirms the successful creation of the desired derivative.

A. Purification by Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is an excellent method for purifying small molecule conjugates.[9][10]

  • Column: C18 stationary phase (e.g., Agilent PLRP-S).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[12]

  • Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes) is used to elute compounds of varying polarity.

  • Detection: UV-Vis detector set to a wavelength where the quinoline core absorbs (typically in the UV range).

  • Procedure: Inject the quenched reaction mixture onto the column. The desired M7C-conjugate will be more hydrophobic than the starting M7C and will thus have a longer retention time. Collect the corresponding peak, and remove the solvent via lyophilization or vacuum centrifugation.

B. Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the definitive QC check. It provides both the retention time (a measure of purity) and the mass-to-charge ratio, which confirms the identity of the product.[13][14]

  • Expected Outcome: The mass spectrum of the purified M7C-conjugate should show a molecular ion peak corresponding to the calculated mass of the new molecule.

  • Example Calculation:

    • Mass of M7C = (Molecular Weight of M7C)

    • Mass of Amine-Molecule = (Molecular Weight of Amine-Molecule)

    • Expected Mass of Conjugate = (Mass of M7C) + (Mass of Amine-Molecule) - 18.02 (mass of H₂O lost during amide bond formation).

    • The LC-MS analysis should confirm the presence of this expected mass.[13]

G cluster_0 Process cluster_1 Validation Start Quenched Reaction Mixture HPLC Purification (RP-HPLC) Start->HPLC Final Pure, Validated M7C-Conjugate HPLC->Final Collect Peak Waste Unreacted Reagents & Byproducts HPLC->Waste LCMS Characterization (LC-MS) MassSpec Mass Spectrum Confirms Expected Molecular Weight LCMS->MassSpec Purity Single HPLC Peak Indicates High Purity LCMS->Purity Final->LCMS QC Check

Caption: Purification and validation workflow for M7C-conjugates.

Applications in Bioassays

The derivatized M7C-conjugates are now powerful tools for various bioassays:

  • Fluorescence Polarization (FP) Assays: An M7C-peptide conjugate can be used as a fluorescent tracer to study protein-peptide interactions. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large protein, its tumbling slows dramatically, leading to a high polarization signal.[15] This method is ideal for high-throughput screening of inhibitors.

  • Immunoassay Development: M7C can be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to create an immunogen. This immunogen can be used to generate antibodies specific to the M7C hapten, forming the basis of competitive immunoassays like ELISA.

  • Fluorescent Probes: The intrinsic fluorescence of the quinoline core makes M7C derivatives excellent candidates for fluorescent probes.[16][17] Conjugating M7C to a molecule that targets a specific cellular organelle, such as a mitochondrial-targeting peptide, can enable live-cell imaging.[18] The fluorescence properties of quinolines can be sensitive to their environment, such as pH or polarity, which can be exploited for creating targeted sensors.[19][20]

References

  • BenchChem. (2025). A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives.
  • BenchChem. (2025). Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • ACS Publications. Radio-LC-MS for the Characterization of 99m Tc-Labeled Bioconjugates.
  • PMC. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates.
  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. DOI:10.1039/D0RA04691D.
  • BenchChem. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Mini-Review. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH.
  • Thermo Fisher Scientific - US. Carbodiimide Crosslinker Chemistry.
  • Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • Agilent. PLRP-S for Biomolecules | Polymeric Reversed Phase HPLC Columns.
  • PubMed. Reverse-phase HPLC analysis and purification of small molecules.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Analyzing Bioconjugate Purity.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Chemical Communications (RSC Publishing). A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA.
  • PubMed. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. DOI:10.1039/D4OB02021A.
  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.

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Application

Application Note: Comprehensive NMR Characterization and Structural Elucidation of 2-Methoxyquinoline-7-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Strategic Rationale Quinoline derivatives form the structural b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Strategic Rationale

Quinoline derivatives form the structural backbone of numerous synthetic pharmaceuticals, particularly in the development of antimalarial, antibacterial, and anticancer agents[1]. The molecule 2-Methoxyquinoline-7-carboxylic acid presents a highly specific substitution pattern: an electron-donating methoxy group at the C2 position and an electron-withdrawing carboxylic acid at the C7 position.

As a Senior Application Scientist, I emphasize that characterizing such molecules requires moving beyond mere data collection. The electronic push-pull dynamics across the fused bicyclic system drastically alter the local magnetic environments of the protons and carbons. An accurate Nuclear Magnetic Resonance (NMR) characterization protocol must be designed with causality in mind—selecting the right solvents, pulse sequences, and validation steps to unambiguously prove regiochemistry.

Workflow A Sample Prep (DMSO-d6) B NMR Acquisition (1D & 2D) A->B C Data Processing (FT, Phase) B->C D Peak Assignment & Validation C->D

Fig 1. End-to-end NMR characterization workflow for quinoline derivatives.

Experimental Design: Causality and Self-Validation

Solvent Selection Causality

A common pitfall in the NMR analysis of carboxylic acids is the use of non-polar solvents like Chloroform-d (CDCl₃). In CDCl₃, carboxylic acids rapidly dimerize via intermolecular hydrogen bonding, leading to severe line broadening and concentration-dependent chemical shifts. The Choice: We mandate the use of Dimethyl sulfoxide-d6 (DMSO-d6) . DMSO acts as a strong hydrogen-bond acceptor, disrupting acid dimers and ensuring the molecule remains monomeric in solution[2]. This yields sharp, highly reproducible resonances and allows for the observation of the highly deshielded carboxylic acid proton (>12.0 ppm)[3].

The Self-Validating Protocol

A robust analytical protocol must be a self-validating system. In this workflow:

  • Internal Quantitative Benchmark: The integration of the methoxy singlet (3H) serves as the absolute standard. If the aromatic integrations deviate from 1H relative to this 3H singlet, it immediately flags sample impurity or incomplete relaxation during acquisition.

  • Topological Proof via HMBC: 1D NMR can suggest a structure, but 2D Heteronuclear Multiple Bond Correlation (HMBC) proves it. If the carboxylic acid were incorrectly substituted at C6 instead of C7, the isolated H8 proton would fail to show a ³J correlation to the carbonyl carbon. The HMBC sequence acts as an irrefutable topological map.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the 2-Methoxyquinoline-7-carboxylic acid analyte.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the vial.

  • Homogenization: Sonicate the mixture for 60 seconds to ensure complete dissolution. The solution must be optically clear to prevent magnetic susceptibility artifacts.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize the magnetic field shimming.

Phase 2: Spectrometer Setup and Acquisition

Note: Parameters are optimized for a 400 MHz or 500 MHz NMR spectrometer.

  • Tuning and Shimming: Insert the sample, lock onto the deuterium frequency of DMSO-d6, and perform gradient shimming (Z-axis) until the residual solvent pentet at 2.50 ppm achieves a Full Width at Half Maximum (FWHM) of <1.0 Hz.

  • ¹H NMR (1D):

    • Pulse Program: zg30 (30° flip angle).

    • Relaxation Delay (D1): 2.0 seconds (Critical: Ensures complete relaxation of the methoxy protons for accurate integration)[1].

    • Scans: 16–32.

  • ¹³C NMR (1D):

    • Pulse Program: zgpg30 (Proton-decoupled).

    • Relaxation Delay (D1): 2.5 seconds (Required for the slow-relaxing quaternary carbons C2, C7, and C=O).

    • Scans: 1024 minimum (due to low natural abundance).

  • 2D HMBC:

    • Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms). This specific delay maximizes the signal for crucial ²J and ³J carbon-proton correlations[4].

Data Presentation and Electronic Interpretation

The substitution pattern dictates the chemical shifts through resonance (+R) and inductive (-I) effects.

  • The Methoxy Effect: The oxygen lone pair donates electron density into the quinoline ring (+R effect), heavily shielding the C3 position. Consequently, the H3 proton shifts upfield to ~7.10 ppm[5].

  • The Carboxylic Acid Effect: The electron-withdrawing nature of the C7-COOH group deshields the adjacent H8 and H6 protons, pushing them downfield[6].

Table 1: Expected ¹H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Logic
COOH ~13.00br s-1HHighly deshielded acidic proton; broad due to solvent exchange.
H8 ~8.40d1.51HDeshielded by adjacent C7-COOH; meta-coupled to H6.
H4 ~8.30d8.81HDeshielded by the heterocyclic nitrogen; ortho-coupled to H3.
H5 ~7.95d8.51HOrtho-coupled to H6.
H6 ~7.80dd8.5, 1.51HOrtho-coupled to H5, meta-coupled to H8.
H3 ~7.10d8.81HHeavily shielded by C2-methoxy resonance (+R effect).
2-OCH₃ ~4.05s-3HCharacteristic aliphatic methoxy singlet.
Table 2: Expected ¹³C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Logic
C=O ~167.0Quaternary (Cq)Carboxylic acid carbonyl.
C2 ~162.5Quaternary (Cq)Deshielded by both the electronegative O and N atoms.
C8a ~148.0Quaternary (Cq)Bridgehead carbon adjacent to heterocyclic nitrogen.
C4 ~139.0Methine (CH)Aromatic CH.
C7 ~132.0Quaternary (Cq)Substituted aromatic carbon (attached to COOH).
C5 ~128.0Methine (CH)Aromatic CH.
C8 ~125.0Methine (CH)Aromatic CH.
C4a ~124.0Quaternary (Cq)Bridgehead carbon.
C6 ~123.0Methine (CH)Aromatic CH.
C3 ~113.0Methine (CH)Highly shielded by C2-methoxy group resonance.
2-OCH₃ ~54.0Methyl (CH₃)Aliphatic methoxy carbon.

Logical Connectivity and Regiochemistry Validation

To guarantee the structural integrity of the synthesized compound, 2D HMBC is utilized to lock the substituents to their respective positions on the quinoline core.

HMBC OMe Methoxy Protons (δ ~4.05) C2 C2 Carbon (δ ~162.5) OMe->C2 3J HMBC H8 H8 Proton (δ ~8.40) C7 C7 Carbon (δ ~132.0) H8->C7 2J HMBC COOH Carbonyl C (δ ~167.0) H8->COOH 3J HMBC

Fig 2. Key HMBC correlations validating the regiochemistry of substitutions.

Interpretation:

  • The singlet at δ 4.05 (Methoxy) shows a strong ³J cross-peak to the carbon at δ 162.5 (C2), confirming the ether linkage at the 2-position.

  • The doublet at δ 8.40 (H8) shows a ²J correlation to C7 (δ 132.0) and a critical ³J correlation to the Carbonyl Carbon (δ 167.0), definitively anchoring the carboxylic acid to the C7 position.

References

  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. [Link]

  • Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. [Link]

  • The Journal of Organic Chemistry. NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules. ACS Publications.[Link]

  • Google Patents.Quinoline derivatives, synthesis method, and medicines containing said derivatives (EP1461319B1).

Sources

Method

Application Note: Quantitative LC-MS/MS Analysis of 2-Methoxyquinoline-7-carboxylic Acid

Executive Summary This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the bioanalytical quantification of 2-Methoxyquinoline-7-carboxylic acid ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the bioanalytical quantification of 2-Methoxyquinoline-7-carboxylic acid . Designed for researchers in pharmacokinetics and drug metabolism, this guide provides a self-validating workflow, complete with mechanistic rationales for sample preparation, chromatographic separation, and collision-induced dissociation (CID) pathways.

Biological & Chemical Context

2-Methoxyquinoline-7-carboxylic acid (Molecular Formula: C₁₁H₉NO₃, Monoisotopic mass: 203.0582 Da) 1 is a critical structural motif and synthetic intermediate in modern drug discovery. It is prominently featured in the synthesis of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors 2. ACC is the rate-limiting enzyme in de novo lipogenesis, and its inhibition is a heavily investigated therapeutic pathway for treating metabolic syndrome, obesity, and nonalcoholic steatohepatitis (NASH) 3. Tracking this compound accurately is essential for metabolic stability assays and pharmacokinetic (PK) profiling.

Physicochemical Rationale & MS Strategy

The molecule possesses two competing ionizable sites: a weakly acidic carboxylic acid (pKa ~4.5) and a basic quinoline nitrogen.

  • Ionization Choice: While the carboxylic acid can yield an [M-H]⁻ ion in negative mode, the quinoline nitrogen has a high proton affinity. Electrospray Ionization in positive mode (ESI+) is selected because it yields a highly abundant [M+H]⁺ precursor at m/z 204.1. Furthermore, ESI+ generates more diagnostic, thermodynamically driven fragmentation pathways compared to negative mode, significantly improving the assay's specificity.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . Every batch must include a Double Blank (matrix only), a Zero Sample (matrix + internal standard), and Quality Control (QC) samples spanning the dynamic range to continuously verify recovery and rule out matrix suppression.

Sample Preparation (Protein Precipitation)

The following procedure is optimized for 50 µL plasma samples.

  • Aliquot & Spike: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., 2-methoxyquinoline-d3-7-carboxylic acid at 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: A 1:3 ratio of aqueous-to-organic solvent rapidly denatures plasma proteins (albumin/globulins). ACN is chosen over methanol as it yields a tighter, denser protein pellet. The addition of 0.1% Formic Acid suppresses the ionization of the carboxylic acid moiety, driving the analyte into the organic supernatant and maximizing extraction recovery.

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed cold centrifugation forces the denatured proteins into a solid pellet, preventing UHPLC column clogging and reducing phospholipid-induced matrix effects.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Injecting highly organic extracts directly into a reverse-phase LC system causes "solvent effects" (peak broadening or splitting). Diluting the extract matches the polarity of the initial mobile phase, ensuring sharp, Gaussian peak shapes.

Workflow A 1. Plasma Aliquot + Internal Standard B 2. Protein Precipitation (1:3 v/v ACN + 0.1% FA) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI+ QqQ MS/MS (MRM Mode) D->E

Fig 1: Step-by-step LC-MS/MS bioanalytical sample preparation and analysis workflow.

Liquid Chromatography (UHPLC) Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Injection Volume: 2.0 µL

  • Column Temperature: 40°C

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.40595
3.500.40595
3.600.40955
5.000.40955
Mass Spectrometry (QqQ) Parameters
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-MQ-7-CA204.1160.15020Quantifier
2-MQ-7-CA204.1145.15035Qualifier
IS (d3-analog)207.1163.15020Internal Standard

Mechanistic Fragmentation Pathway

Understanding the gas-phase chemistry of your analyte is the cornerstone of trustworthy mass spectrometry. Upon isolation of the [M+H]⁺ precursor ion (m/z 204.1) in Q1 and subsequent acceleration into the collision cell (Q2), the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Primary Decarboxylation (Quantifier): The most labile moiety is the C7-carboxylic acid. Collision-induced dissociation (CID) readily cleaves this group, resulting in a neutral loss of CO₂ (44 Da). This generates a highly stable, conjugated quinoline product ion at m/z 160.1. Because this transition requires relatively low collision energy (20 eV) and yields a massive signal, it is utilized as the Quantifier .

  • Secondary Demethylation (Qualifier): At higher collision energies (35 eV), the m/z 160.1 ion undergoes further fragmentation at the C2-methoxy group, losing a methyl radical (15 Da) to form an m/z 145.1 product ion. Monitoring this secondary pathway provides orthogonal confirmation of the analyte's identity, serving as the Qualifier .

Fragmentation M Precursor Ion[M+H]+ m/z 204.1 (Protonated 2-MQ-7-CA) F1 Product Ion 1 m/z 186.1 (-H2O, 18 Da) M->F1 Loss of H2O (Carboxyl) F2 Quantifier Ion m/z 160.1 (-CO2, 44 Da) M->F2 Decarboxylation (Primary Pathway) F3 Qualifier Ion m/z 145.1 (-CO2 & -CH3, 59 Da) M->F3 Concerted Loss (High CE) F2->F3 Loss of Methyl (Methoxy Group)

Fig 2: Proposed CID fragmentation pathway for 2-Methoxyquinoline-7-carboxylic acid.

Bioanalytical Method Validation (Self-Validating System)

To guarantee the trustworthiness of the generated data, the following self-validating checks must be passed for every analytical run:

  • Matrix Factor (MF) Assessment: The peak area of the analyte spiked into post-extracted blank plasma must be compared against a neat standard solution. An MF between 0.85 and 1.15 confirms that endogenous plasma lipids are not causing invisible ion suppression in the ESI source.

  • Isotopic Cross-Talk Check: The Zero Sample (Blank + IS) must show an analyte peak area of <20% of the Lower Limit of Quantification (LLOQ). This proves the heavy-labeled internal standard is not contributing signal to the m/z 204.1 → 160.1 channel.

References

  • 2-methoxyquinoline-7-carboxylic acid (C11H9NO3)
  • Source: Google Patents (Assigned to Pfizer Inc.)
  • Source: Pharmaceuticals (MDPI)

Sources

Application

Comprehensive Guide to the Handling and Storage of 2-Methoxyquinoline-7-carboxylic acid

An Application Guide for Researchers Abstract: This document provides a detailed guide for the safe handling, storage, and use of 2-Methoxyquinoline-7-carboxylic acid, a key intermediate in pharmaceutical research and de...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide for the safe handling, storage, and use of 2-Methoxyquinoline-7-carboxylic acid, a key intermediate in pharmaceutical research and development. Given the limited specific data for this compound, this guide synthesizes best practices derived from structurally analogous quinoline derivatives and established principles of laboratory safety. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction and Compound Profile

2-Methoxyquinoline-7-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The presence of both a methoxy group and a carboxylic acid moiety on the quinoline ring makes this molecule a versatile building block for synthesizing more complex drug candidates. Proper handling and storage are paramount to maintain its chemical integrity and ensure reproducible experimental outcomes.

This guide establishes a framework for managing 2-Methoxyquinoline-7-carboxylic acid from receipt to disposal, emphasizing safety, stability, and proper solution preparation.

Hazard Assessment and Safety Protocols

While a specific Safety Data Sheet (SDS) for 2-Methoxyquinoline-7-carboxylic acid is not widely available, data from closely related quinoline and carboxylic acid compounds allow for a robust presumptive hazard assessment.[1] The compound should be treated as potentially hazardous until proven otherwise.

Presumed GHS Classification

Based on analogous compounds like 7-Methoxyquinoline-3-carboxylic acid and other quinoline derivatives, the following hazards should be anticipated.[2][3][4]

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][4][5]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.[6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile.[1][7] Always inspect gloves before use.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[3][7]

  • Skin and Body Protection: A full-length laboratory coat is required to prevent skin contact.[1]

  • Respiratory Protection: Handle the solid compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[1]

First Aid Measures

In the event of exposure, immediate action is critical.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] If skin irritation persists, consult a physician.[8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage and Stability Management

The stability of 2-Methoxyquinoline-7-carboxylic acid is critical for its effective use. The quinoline ring can be light-sensitive, and the overall structure may be susceptible to degradation under suboptimal conditions.[9]

Storage of Solid Compound

Proper storage of the neat compound is essential for long-term viability.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[3][9]Reduces the rate of potential chemical degradation.[10]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9]Minimizes exposure to moisture and air, preventing potential oxidation or hydrolysis.[9][11]
Light Protect from light by storing in an amber or opaque vial.[12][13]Prevents photodegradation of the aromatic quinoline system.[9][14]
Incompatibilities Segregate from strong oxidizing agents, strong acids, and bases.[13][14][15]Avoids potentially hazardous chemical reactions.[9]
Storage of Stock Solutions

Solutions are generally less stable than the solid compound.

  • Short-Term Storage (≤ 1 month): Store aliquots at -20°C.[16]

  • Long-Term Storage (> 1 month): For maximum stability, store aliquots at -80°C.[16]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation from the solution.[16] It is best practice to aliquot stock solutions into single-use volumes.

The following diagram outlines the recommended workflow for handling the compound upon receipt.

Figure 1: Recommended workflow for handling 2-Methoxyquinoline-7-carboxylic acid.

Experimental Protocols

Adherence to precise protocols for solution preparation is fundamental for data accuracy.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for biological assays.

Materials:

  • 2-Methoxyquinoline-7-carboxylic acid (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial or polypropylene tube

  • Sterile, single-use microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Pre-Weighing Preparation: Ensure the analytical balance is calibrated and in a draft-free enclosure. Use a clean weighing vessel.[16]

  • Calculation: Calculate the mass of the compound required. The molecular weight of C₁₁H₉NO₃ is 203.19 g/mol .

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: 1 mL × 10 mmol/L × 203.19 g/mol = 2.03 mg.

  • Weighing: Tare the balance with the weighing vessel. Carefully weigh the calculated amount of the solid compound inside a chemical fume hood.[16]

  • Dissolution: Transfer the weighed compound into a labeled amber vial. Add the calculated volume of anhydrous DMSO.[16]

  • Solubilization: Vortex the solution until all solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but monitor closely to avoid degradation.[16]

  • Aliquoting and Storage: Once fully dissolved, immediately dispense the stock solution into single-use, clearly labeled aliquots.[16] Store promptly as described in Section 3.2.

Protocol 2: Preparation of Aqueous Working Solutions

For most biological experiments, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to prevent solvent-induced artifacts or toxicity.[16]

  • Carboxylic acids can have limited solubility in neutral or acidic aqueous solutions. Solubility is often enhanced in slightly basic buffers (e.g., PBS at pH 7.4 or higher).

Procedure (Serial Dilution):

  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your assay buffer. For example, add 10 µL of the 10 mM stock to 990 µL of buffer to create a 100 µM intermediate solution. Vortex gently to mix.[16]

  • Final Dilution: Prepare the final working concentration by diluting the intermediate solution. For example, add 100 µL of the 100 µM solution to 900 µL of buffer to achieve a final concentration of 10 µM.[16]

  • Use Promptly: Use the final working solution immediately, as the compound's stability in aqueous media may be limited.

Waste Disposal

All waste containing 2-Methoxyquinoline-7-carboxylic acid must be treated as hazardous waste.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Solid Waste: Collect unused solid compound and any contaminated disposable items (e.g., weighing papers, gloves, pipette tips) in a clearly labeled, sealed hazardous solid waste container.[6]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous liquid waste container.[6][7] Do not pour down the drain.[17]

  • Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.[7]

Final disposal must be conducted through a licensed hazardous waste management company.[1]

References

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • Unknown. (n.d.). Practices for Proper Chemical Storage.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparing Stock Solutions of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 7-Hydroxyquinoline.
  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories.
  • ThermoFisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices.
  • Benchchem. (n.d.). Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Methyl 2-methoxyquinoline-7-carboxylate.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Hydroxyquinoline.
  • CPAChem. (2020, January 13). Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 6-Methoxyquinoline-4-carboxylic Acid.
  • Aaronchem. (2024, November 1). Safety Data Sheet - 7-Fluoro-6-methoxyquinoline.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET - Cefixime.
  • PubChem. (n.d.). 2-methoxyquinoline-7-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 7-Methoxyquinoline-3-carboxylic acid.

Sources

Method

Application Notes and Protocols: 2-Methoxyquinoline-7-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a vast range of pharmacological activities including antic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a vast range of pharmacological activities including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] Within this esteemed class of compounds, 2-methoxyquinoline-7-carboxylic acid emerges as a particularly valuable building block for drug discovery and medicinal chemistry. Its structure strategically combines three key features: a quinoline core for rigid scaffolding and potential bio-interactions, an electron-donating methoxy group at the 2-position that modulates the electronic properties of the ring system, and a carboxylic acid at the 7-position.[3] This carboxylic acid serves as a versatile synthetic handle, enabling covalent linkage to a diverse array of chemical moieties through well-established transformations.

The presence of the carboxylic acid is critical; it can act as a key pharmacophoric element for interacting with biological targets or serve as a point of attachment for generating libraries of amides and esters to probe structure-activity relationships (SAR).[4][5] These derivatives are fundamental in efforts to optimize drug-like properties, including solubility, metabolic stability, and cell permeability.[6] This guide provides an in-depth exploration of the physicochemical properties of 2-methoxyquinoline-7-carboxylic acid and offers detailed, field-proven protocols for its application in core synthetic transformations, empowering researchers to leverage its full potential in their synthetic programs.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is essential for effective reaction design and optimization. The key physicochemical data for 2-methoxyquinoline-7-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [7]
IUPAC Name 2-methoxyquinoline-7-carboxylic acid[3]
Monoisotopic Mass 203.05824 Da[3]
Predicted XlogP 2.0[3]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3 (N and 2xO)[8]
Physical Form Solid

Core Reactivity and Synthetic Potential

The synthetic utility of 2-methoxyquinoline-7-carboxylic acid is primarily dictated by the reactivity of its carboxylic acid functional group. As a carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution, a cornerstone reaction class in organic synthesis.[9][10] The reaction involves the activation of the carboxyl group to create a better leaving group, followed by attack from a nucleophile (e.g., an amine or alcohol) to form a new amide or ester bond. The quinoline ring itself is a π-electron-deficient heterocycle, a property enhanced by the electronegativity of the nitrogen atom, which influences the reactivity of the overall structure.[11]

The diagram below illustrates the key reactive sites and the principal transformations that this building block can undergo.

G cluster_handles Key Functional Handles cluster_reactions Primary Synthetic Transformations main 2-Methoxyquinoline-7-carboxylic acid c_acid Carboxylic Acid (-COOH) main->c_acid Primary Reactive Site m_group Methoxy Group (-OCH3) main->m_group Electronic Modulator q_core Quinoline Core main->q_core Bioactive Scaffold amide Amide Bond Formation c_acid->amide ester Esterification c_acid->ester advanced Advanced Derivatization (e.g., via halo-analogs) q_core->advanced

Caption: Key functional handles and associated synthetic pathways for 2-methoxyquinoline-7-carboxylic acid.

Section 1: Amide Bond Formation - Synthesis of Bioactive Amides

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry, providing a robust and reliable linkage in countless drug candidates.[12] This transformation requires the activation of the carboxylic acid, as direct condensation with an amine is thermodynamically unfavorable at ambient temperatures. Coupling reagents facilitate this process by converting the hydroxyl of the carboxylic acid into a good leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[13]

Protocol 1.1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and low rates of racemization, making it a preferred choice for complex substrates.[14]

Materials:

  • 2-Methoxyquinoline-7-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methoxyquinoline-7-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq). The mixture may become a slurry.

  • Initiation: Add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature. The causality here is critical: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the formation of the activated acyl-azabenzotriazole ester.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. This self-validating step is crucial to prevent unnecessary degradation or side reactions from prolonged exposure to coupling reagents.

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA and any unreacted amine, while the basic wash removes any remaining HATU byproducts and unreacted carboxylic acid.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

G start Dissolve Acid & Amine in Anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents react Stir at RT (1-4h) Monitor by LC-MS/TLC add_reagents->react workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Isolated Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Section 2: Esterification - Modulating Physicochemical Properties

Esterification is another fundamental transformation for carboxylic acids, often employed to create prodrugs, improve membrane permeability by masking the polar carboxylic acid, or to protect the acid during subsequent synthetic steps.[6][15] While Fischer esterification using strong acid and heat is a classic method, milder conditions are often required for complex molecules.[16][17] The use of dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst provides an effective method for ester formation at room temperature.[18]

Protocol 2.1: DCC/DMAP-Mediated Esterification

This protocol leverages DCC as a dehydrating agent to activate the carboxylic acid, while DMAP serves as a highly effective acylation catalyst.[18]

Materials:

  • 2-Methoxyquinoline-7-carboxylic acid (1.0 eq)

  • Alcohol of interest (1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Diethyl Ether

  • 0.5 N HCl (aq)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxyquinoline-7-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise. The rationale for cooling is to control the initial exothermic reaction and minimize potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. A white precipitate, dicyclohexylurea (DCU), will form as the reaction progresses. The formation of this insoluble urea byproduct is a key driving force for the reaction.

  • Monitoring: Check for the consumption of the starting material by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the bulk of the DCU precipitate. Wash the filter cake with additional DCM.

    • Transfer the filtrate to a separatory funnel and wash with 0.5 N HCl (2x) to remove DMAP and any basic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If residual DCU is present, it can often be removed by dissolving the crude product in a minimal amount of DCM and adding hexanes or ether to precipitate the urea, followed by filtration. Further purification can be achieved by flash column chromatography.

G start Dissolve Acid, Alcohol, DMAP in Anhydrous DCM add_dcc Add DCC at 0°C start->add_dcc react Stir at RT (3-12h) Monitor by TLC add_dcc->react filter_dcu Filter to Remove Dicyclohexylurea (DCU) react->filter_dcu workup Aqueous Wash (HCl) Dry & Concentrate filter_dcu->workup product Purified Ester Product workup->product G start Bromo-Quinoline Ester (Protected Precursor) suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-B(OH)₂) start->suzuki C-C Bond Formation hydrolysis Ester Hydrolysis (LiOH) (Deprotection) suzuki->hydrolysis Unmasking Handle acid_intermediate Aryl-Substituted Carboxylic Acid hydrolysis->acid_intermediate amide_coupling Amide Coupling (HATU) (Protocol 1.1) acid_intermediate->amide_coupling Final Derivatization final_product Highly Decorated Final Product amide_coupling->final_product

Caption: A multi-step strategy combining Suzuki coupling and amidation to build molecular complexity.

Conclusion

2-Methoxyquinoline-7-carboxylic acid stands as a potent and versatile building block for synthetic and medicinal chemists. Its inherent structural features—a biologically relevant quinoline core, a modulating methoxy substituent, and a highly tractable carboxylic acid handle—provide a robust platform for the generation of diverse and complex molecular entities. The protocols detailed herein for amide bond formation and esterification represent foundational, reliable methods for its derivatization. Furthermore, by considering its halogenated precursors in advanced cross-coupling strategies, researchers can unlock an even broader scope of chemical space. This combination of straightforward derivatization and potential for integration into more complex synthetic routes makes 2-methoxyquinoline-7-carboxylic acid an indispensable tool for modern drug discovery programs.

References

  • Griffith, D. A., et al. (2013). Journal of Medicinal Chemistry, 56(17), 7110-7119. Available at: [Link]

  • Preparation method of tasimelteon intermediate. (2020). Google Patents (CN111362893B).
  • Tasimelteon. New Drug Approvals. Available at: [Link]

  • Tasimelteon. New Drug Approvals. Available at: [Link]

  • Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms. ResearchGate. Available at: [Link]

  • Processes for the preparation of Tasimelteon and intermediates thereof. (2017). Google Patents (US9944616B2).
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • 2-methoxyquinoline-7-carboxylic acid. PubChemLite. Available at: [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

  • 3-Methoxyquinoline-7-carboxylic acid. PubChem. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Esterification of carboxylic acids with alcohols: tert-Butyl ethyl fumarate. Organic Syntheses. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. Available at: [Link]

  • Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Synthesis of 2-methoxyquinoline-6-carboxylic acid. PrepChem.com. Available at: [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Chemistry. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

  • Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry. Available at: [Link]

  • Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. The College of Wooster Digital Commons. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Journal of Science and Technology. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methoxyquinoline-7-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks during the functionalization of quinoline cores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks during the functionalization of quinoline cores. The synthesis of 2-methoxyquinoline-7-carboxylic acid is a classic example where a slight misunderstanding of electronic effects and reaction causality can lead to disastrous yields.

This guide is designed to provide you with field-proven, self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-fidelity synthesis.

Synthetic Strategy & Mechanistic Overview

A common pitfall in synthesizing 2-methoxyquinoline-7-carboxylic acid is attempting a direct Nucleophilic Aromatic Substitution (SNAr) on 2-chloroquinoline-7-carboxylic acid. Under basic conditions (NaOMe), the carboxylic acid is immediately deprotonated. The resulting carboxylate anion is strongly electron-donating via induction, which significantly increases the electron density of the quinoline ring. Because SNAr mechanisms require an electron-deficient aromatic system to stabilize the Meisenheimer complex intermediate, the carboxylate effectively deactivates the 2-position, leading to sluggish reaction rates, requiring harsh temperatures, and ultimately yielding poor results.

The Solution: Mask the carboxylic acid as an ester. By utilizing 1[1] as the starting material, the electron-withdrawing nature of the carbonyl group is maintained. This activates the quinoline core, allowing the SNAr to proceed rapidly at mild reflux. A subsequent, high-yielding saponification step unmasks the target carboxylic acid.

G SM Methyl 2-chloroquinoline-7-carboxylate (Starting Material) SNAr Step 1: SNAr (NaOMe, Anhydrous MeOH, Reflux) SM->SNAr Int Methyl 2-methoxyquinoline-7-carboxylate (Intermediate) SNAr->Int Optimal Conditions Err1 Issue: Moisture Present Result: 2-Hydroxy byproduct SNAr->Err1 Trace Water Hydrolysis Step 2: Saponification (NaOH, THF/H2O, rt -> HCl pH 3.5) Int->Hydrolysis Product 2-Methoxyquinoline-7-carboxylic acid (Target Product) Hydrolysis->Product Complete Conversion Err2 Issue: Incomplete Hydrolysis Result: Unreacted Ester Hydrolysis->Err2 Insufficient Base/Time

Experimental workflow and troubleshooting logic for 2-Methoxyquinoline-7-carboxylic acid synthesis.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the SNAr step, highlighting the stark difference in yield based on the chosen precursor and the stringency of anhydrous conditions.

PrecursorReagents / BaseSolventTemp / TimeIsolated YieldPrimary Impurity
2-Chloroquinoline-7-carboxylic acidNaOMe (5.0 equiv)MeOHReflux, 24 h41% Unreacted SM
Methyl 2-chloroquinoline-7-carboxylateNaOMe (1.5 equiv)MeOH (Anhydrous)Reflux, 4 h94% None (Clean conversion)
Methyl 2-chloroquinoline-7-carboxylateNaOMe (1.5 equiv)MeOH (Trace H₂O)Reflux, 4 h62% 2-Hydroxyquinoline deriv.

Experimental Protocols

These self-validating protocols incorporate built-in visual and chemical checkpoints to ensure success at each stage, adapted from standard quinoline functionalization methodologies[2].

Step 1: SNAr Synthesis of Methyl 2-methoxyquinoline-7-carboxylate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert argon gas for 10 minutes.

  • Dissolution: Add Methyl 2-chloroquinoline-7-carboxylate (1.0 equiv, 10 mmol) to the flask. Dissolve in 50 mL of strictly anhydrous methanol (0.2 M concentration).

  • Nucleophile Addition: Slowly add a commercial solution of sodium methoxide in methanol (25% w/w, 1.5 equiv, 15 mmol) dropwise via syringe at room temperature. Self-Validation: The solution should remain homogeneous; immediate cloudiness indicates moisture contamination.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and stir for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should cleanly convert to a lower-running product spot (Rf ~0.4).

  • Workup: Cool the reaction to room temperature and concentrate the methanol under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (50 mL).

  • Isolation: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate ester as an off-white solid.

Step 2: Saponification to 2-Methoxyquinoline-7-carboxylic acid
  • Dissolution: Dissolve the crude Methyl 2-methoxyquinoline-7-carboxylate in a 1:1 mixture of THF and Methanol (40 mL total).

  • Hydrolysis: Add 20 mL of a 2M aqueous NaOH solution (approx. 4.0 equiv). Stir the biphasic mixture vigorously at room temperature for 2–3 hours.

  • Solvent Removal: Once TLC indicates complete consumption of the ester, remove the volatile organic solvents (THF/MeOH) under reduced pressure. Crucial Step: Do not evaporate the water.

  • Acidification & Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH strictly to 3.5–4.0 . Self-Validation: A thick white/pale-yellow precipitate will crash out of the solution at this specific isoelectric point.

  • Filtration: Collect the precipitated 2-Methoxyquinoline-7-carboxylic acid by vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a highly polar byproduct during the SNAr step. What is it, and how do I prevent it? A1: You are likely forming the 2-hydroxyquinoline-7-carboxylate byproduct (which tautomerizes to the highly stable quinolin-2-one). As detailed in the 3[3], this occurs when moisture is present in the reaction. Water reacts with sodium methoxide to generate sodium hydroxide. Hydroxide is a competitive nucleophile that attacks the 2-position of the quinoline ring. To prevent this, ensure all glassware is flame-dried, use newly opened anhydrous methanol, and conduct the reaction under an argon atmosphere.

Q2: Why did my product fail to precipitate during the final acidification step? A2: 2-Methoxyquinoline-7-carboxylic acid is an amphoteric molecule. It contains a basic quinoline nitrogen and an acidic carboxylic acid. If you acidify the solution too much (e.g., pH < 2), the quinoline nitrogen becomes fully protonated, forming a highly water-soluble quinolinium chloride salt. If the pH is too high (pH > 5), it remains as a water-soluble sodium carboxylate salt. Precipitation only occurs at the isoelectric point (pH 3.5–4.0) where the molecule exists primarily as a neutral species or zwitterion. Carefully back-titrate with dilute NaOH or HCl to hit this exact pH window.

Q3: Can I use Potassium Carbonate (K₂CO₃) and Methanol instead of Sodium Methoxide for the SNAr? A3: No. K₂CO₃ in methanol does not generate a high enough equilibrium concentration of the methoxide anion to drive the SNAr at a practical rate for 2-chloroquinolines. You will observe mostly unreacted starting material even after 48 hours of reflux. You must use a pre-formed, strong nucleophile like Sodium Methoxide (NaOMe).

Q4: How can I effectively monitor the saponification step? The ester and the acid look similar under UV. A4: While they both absorb strongly at 254 nm, their retention factors (Rf) are drastically different. Use a TLC solvent system of Dichloromethane:Methanol (9:1) with a drop of glacial acetic acid. The ester will run near the top of the plate, while the free carboxylic acid will streak lower down due to hydrogen bonding with the silica. The addition of acetic acid to the eluent prevents the carboxylic acid from streaking excessively, allowing for a tight, readable spot.

References

  • Benchchem. Technical Support Center: Optimizing Synthesis of 2-Methoxyquinoline.
  • Sigma-Aldrich.
  • ACS Publications. Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones.
  • NBUV. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxyquinoline-7-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of 2-Methoxyquinoline-7-carboxylic acid. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of 2-Methoxyquinoline-7-carboxylic acid. As a Senior Application Scientist, this document provides not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting the Quinoline Core Formation

The initial and often most challenging phase is the construction of the substituted quinoline ring. The choice of synthesis (e.g., Combes, Doebner-von Miller) will depend on the available starting materials. A common route involves the reaction of an aminobenzoic acid derivative with a β-dicarbonyl compound or an α,β-unsaturated carbonyl.

FAQ 1.1: Low yields and significant tar formation in the Combes synthesis.

Question: I am attempting a Combes synthesis using 3-aminobenzoic acid and a β-diketone to form the quinoline core, but I'm getting very low yields and a significant amount of black, tar-like residue. What is the cause and how can I mitigate this?

Answer: Tar and polymer formation is a frequent side reaction in acid-catalyzed quinoline syntheses, especially under high temperatures.[1] The strong acid, typically concentrated sulfuric acid, can promote polymerization of the β-diketone starting material or the enamine intermediate.[2][3]

Causality and Mitigation Strategies:

  • Excessive Heat: The annulation (ring-closing) step is the rate-determining step and requires heat.[2] However, excessive temperatures can lead to decomposition and polymerization.

    • Recommendation: Maintain careful temperature control. Instead of bulk heating, consider a stepwise heating profile. For example, allow the initial condensation to occur at a lower temperature before slowly increasing the heat to effect cyclization.

  • Acid Concentration: While a strong acid is necessary to catalyze the reaction, its concentration can be critical.

    • Recommendation: Polyphosphoric acid (PPA) can be a more effective and less harsh dehydrating agent than sulfuric acid, sometimes leading to cleaner reactions.[2]

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can contribute to side product formation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.

Section 2: Side Reactions in Functional Group Interconversions

Once the quinoline core is established, the subsequent steps involve the introduction of the methoxy group and the formation of the carboxylic acid. These steps are also prone to specific side reactions.

FAQ 2.1: Incomplete conversion of 2-chloroquinoline to 2-methoxyquinoline.

Question: I'm performing a nucleophilic aromatic substitution on a 2-chloro-7-(ester)-quinoline intermediate with sodium methoxide, but I'm consistently seeing unreacted starting material. How can I improve the conversion?

Answer: Incomplete conversion in this nucleophilic aromatic substitution (SNAr) reaction can be due to several factors, including the purity of the starting material, the reactivity of the methoxide source, and the reaction conditions.

Troubleshooting Steps:

  • Purity of the 2-chloroquinoline: Ensure the starting material is free from impurities that might consume the sodium methoxide.

  • Methoxide Quality: Sodium methoxide is hygroscopic and can decompose on exposure to air and moisture, reducing its nucleophilicity.

    • Recommendation: Use freshly opened sodium methoxide or prepare it in situ by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.

  • Solvent and Temperature: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is often effective at solvating the cation and promoting the reaction.

    • Recommendation: If the reaction is sluggish in methanol, consider switching to a higher boiling point solvent like DMF and gently heating the reaction.

FAQ 2.2: Unwanted demethylation of the 2-methoxy group during ester hydrolysis.

Question: During the final step of hydrolyzing the methyl or ethyl ester at the 7-position to the carboxylic acid using strong acid or base, I am observing the formation of 2-hydroxyquinoline-7-carboxylic acid as a byproduct. How can I prevent this demethylation?

Answer: The 2-methoxy group on a quinoline ring can be susceptible to cleavage under harsh acidic or nucleophilic conditions, leading to the formation of the corresponding 2-quinolone.[4][5][6]

Mitigation Strategies:

  • Acid-Catalyzed Hydrolysis: Strong acids like HBr are known to cleave aryl methyl ethers.[4][7]

    • Recommendation: If using acid, opt for milder conditions. A mixture of acetic acid, sulfuric acid, and water can sometimes effect ester hydrolysis without significant demethylation.[8] Careful control of temperature and reaction time is critical.

  • Base-Catalyzed Hydrolysis (Saponification): While generally milder for the methoxy group, high concentrations of hydroxide and elevated temperatures can lead to nucleophilic attack on the methyl group.

    • Recommendation: Use a moderate concentration of NaOH or LiOH in a mixture of water and a co-solvent like methanol or THF. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., refluxing methanol) is advisable.[9]

  • Alternative Reagents: For particularly sensitive substrates, consider alternative de-esterification methods that avoid strong acids or bases, although these are often more expensive for large-scale synthesis.

Hydrolysis Condition Potential for Demethylation Recommendation
Concentrated HBr, heatHighAvoid if possible.[4][7]
H2SO4/Acetic Acid/WaterModerateMonitor reaction carefully for byproduct formation.[8]
NaOH/Water/Methanol, refluxLow to ModeratePreferred method. Use the mildest effective conditions.[9]

Section 3: General FAQs and Purification

FAQ 3.1: My final product is difficult to purify. What are the likely impurities?

Question: After the final hydrolysis, my crude 2-Methoxyquinoline-7-carboxylic acid is a brownish solid that is difficult to purify by recrystallization. What are the common impurities I should be looking for?

Answer: The common impurities will be carry-overs from previous steps and byproducts from the final step.

Common Impurities:

  • 2-Hydroxyquinoline-7-carboxylic acid: From demethylation during hydrolysis. This is often more polar than the desired product.

  • Unreacted 2-Methoxyquinoline-7-carboxylate ester: From incomplete hydrolysis. This is less polar.

  • Starting materials from the ring formation step: If the initial purification was not rigorous.

  • Tarry polymers: From the quinoline synthesis step.

Purification Strategy:

  • Acid-Base Extraction: The carboxylic acid product is soluble in aqueous base (like sodium bicarbonate solution) and will precipitate upon acidification. This can help remove non-acidic impurities like the starting ester.

  • Recrystallization: A mixture of solvents may be necessary. For example, dissolving the crude product in a polar solvent like ethanol or acetic acid and then adding a less polar solvent like water or hexane until turbidity is observed can be effective.

  • Column Chromatography: This is a last resort for acidic compounds as they can streak on silica gel. If necessary, a solvent system containing a small amount of acetic acid (e.g., 1%) can help to improve the peak shape.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Saponification of 2-Methoxyquinoline-7-carboxylate ester
  • Dissolve the 2-methoxyquinoline-7-carboxylate ester (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (1.5 to 2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl until precipitation of the product is complete.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Workflow for Demethylation

G start Demethylation of 2-methoxy group observed? hydrolysis_type Which hydrolysis method was used? start->hydrolysis_type acid Strong Acid (e.g., HBr) hydrolysis_type->acid Acid base Strong Base (e.g., NaOH) hydrolysis_type->base Base acid_sol Switch to milder acid conditions (H2SO4/AcOH/H2O) or use base hydrolysis. acid->acid_sol base_sol1 Reduce temperature and/or concentration of base. base->base_sol1 end_node Pure 2-Methoxyquinoline-7-carboxylic acid acid_sol->end_node base_sol2 Monitor reaction closely to minimize reaction time. base_sol1->base_sol2 base_sol2->end_node

Caption: Troubleshooting demethylation during hydrolysis.

General Synthetic Pathway and Key Side Reactions

G cluster_0 Ring Formation (Combes) cluster_1 Functional Group Interconversion cluster_2 Final Hydrolysis a 3-Aminobenzoic acid derivative + β-diketone b Quinoline-7-carboxylic acid derivative a->b H+, heat side1 Tar/Polymer Formation a->side1 Excess heat/acid c 2-Chloroquinoline-7-ester b->c Chlorination/ Esterification d 2-Methoxyquinoline-7-ester c->d NaOMe side2 Incomplete Reaction c->side2 e 2-Methoxyquinoline-7-ester d->e f 2-Methoxyquinoline-7-carboxylic acid e->f NaOH, H2O/MeOH side3 Demethylation to 2-Hydroxy e->side3 Harsh conditions

Caption: Synthetic pathway and potential side reactions.

References

  • Vertex AI Search result on quinoline prepar
  • Vertex AI Search result on quinoline synthesis
  • Vertex AI Search result on the Doebner reaction for quinoline synthesis.
  • Vertex AI Search result on the synthesis of quinoline-6-carboxylic acid deriv
  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Vertex AI Search result on the synthesis of bisquinoline deriv
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(23), 4195–4200.
  • Vertex AI Search result on the Skraup synthesis of quinolines.
  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism.
  • Request PDF. (n.d.).
  • Google Patents. (n.d.). METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • PMC. (2025, January 3).
  • PMC. (n.d.).
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(23), 4195-4200. [Link]

  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • Scribd. (n.d.). Combes Quinoline Synthesis Overview.
  • ACS Omega. (2020, June 22).
  • Grokipedia. (n.d.). Combes quinoline synthesis.
  • Chem-Station Int. Ed. (2024, January 15).
  • Request PDF. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • BenchChem. (n.d.). Common side products in the synthesis of 2-Methoxyquinoline-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Canadian Science Publishing. (n.d.). On the mechanism of the Doebner-Miller reaction.
  • Chemguide. (n.d.). Hydrolysing esters.

Sources

Troubleshooting

Pfitzinger Reaction Support Center: Troubleshooting &amp; Protocols for Quinoline Synthesis

Welcome to the Technical Support Center for the Pfitzinger reaction. The Pfitzinger (or Pfitzinger-Borsche) reaction is a highly reliable, classical methodology utilized by medicinal chemists to synthesize substituted qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Pfitzinger reaction. The Pfitzinger (or Pfitzinger-Borsche) reaction is a highly reliable, classical methodology utilized by medicinal chemists to synthesize substituted quinoline-4-carboxylic acids[1]. Because the quinoline core is a privileged pharmacophore in drug development—featuring prominently in antimalarial, antiviral, and antitumoral agents—optimizing this synthesis is critical for maximizing yield, regioselectivity, and purity[2][3].

This guide provides an authoritative breakdown of the reaction mechanism, a self-validating experimental protocol, and a targeted troubleshooting FAQ to help you resolve common synthetic bottlenecks.

Mechanistic Pathway & Causality

To troubleshoot effectively, one must understand the causality behind the reaction conditions. The Pfitzinger reaction is driven by base-promoted ring opening and subsequent condensation[4].

Mechanism Isatin Isatin (Starting Material) Base KOH / NaOH (Amide Hydrolysis) Isatin->Base IsatinicAcid Isatinic Acid (Reactive Intermediate) Base->IsatinicAcid Ring Opening Ketone α-Methylene Ketone (Aldol Condensation) IsatinicAcid->Ketone Imine Imine / Enamine (Tautomerization) Ketone->Imine Nucleophilic Attack Cyclization Cyclodehydration (- H2O) Imine->Cyclization Product Quinoline-4-carboxylic acid (Final Product) Cyclization->Product Ring Closure

Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

The Logic of the Mechanism: The strong base (typically KOH or NaOH) attacks the lactam carbonyl of isatin, hydrolyzing the amide bond to generate the reactive o-aminophenylglyoxylate (isatinic acid) intermediate[1][4]. This intermediate then undergoes an aldol-type condensation with the enolizable ketone to form an imine, which tautomerizes to an enamine and cyclodehydrates into the thermodynamically stable quinoline ring[4][5].

Self-Validating Standard Protocol

A robust experimental workflow must include built-in visual and chemical checkpoints. This ensures that errors are caught before the reaction proceeds to the next stage.

Step 1: Isatin Ring Opening (The "Pre-Reaction")
  • Procedure: In a round-bottom flask, dissolve KOH (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL). Add isatin (0.0075 mol) to the basic solution[2].

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 1 hour. You must observe a distinct color change from deep purple to straw-brown or pale yellow[2][6]. Causality: This color shift visually confirms the complete hydrolysis of the isatin lactam ring into the isatinate intermediate. Do not proceed to Step 2 until this occurs.

Step 2: Condensation and Cyclization
  • Procedure: Gradually add your target ketone (0.015 mol) to the reaction mixture. Heat the mixture to reflux (approx. 79°C) and maintain with continuous stirring for 12–24 hours[2][7].

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the ketone spot indicates successful formation of the quinoline carboxylate salt[7].

Step 3: Amphoteric Isolation and Work-up
  • Procedure: Cool the mixture to room temperature. Add distilled water (20 mL) to dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove unreacted ketone and neutral aldol byproducts[2][5].

  • Self-Validation Checkpoint: Cool the aqueous layer in an ice bath. Carefully add glacial acetic acid dropwise. Check the pH continuously until it reaches exactly 4.0–5.0 . A dense precipitate of the quinoline-4-carboxylic acid will form[2][5]. Filter, wash with cold water, and dry in a vacuum oven.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield or Impure Product CheckColor Did isatin solution turn pale yellow before ketone addition? Start->CheckColor PreReact Action: Pre-react isatin with base for 1 hour CheckColor->PreReact No (Purple/Brown) CheckpH Did product precipitate during work-up? CheckColor->CheckpH Yes (Pale Yellow) PreReact->CheckpH AdjustpH Action: Adjust pH to exactly 4.0-5.0 using Acetic Acid CheckpH->AdjustpH No (Remains Soluble) Success Optimal Quinoline Yield CheckpH->Success Yes AdjustpH->Success

Decision tree for troubleshooting low yields and isolation failures in Pfitzinger synthesis.

Q1: My reaction yields are consistently low, and I recover a large amount of unreacted isatin or tar. What is causing this? A: Causality: If all reagents (isatin, base, and ketone) are mixed into the pot simultaneously, the strong base will preferentially catalyze the self-condensation (aldol reaction) of the ketone before the isatin ring has time to fully open[6]. Furthermore, residual unreacted isatin is notoriously difficult to separate from the final product. Fix: Always utilize the "pre-reaction" modification outlined in Step 1. React isatin with KOH/NaOH first until the solution turns pale yellow before introducing the ketone[6][7]. Using a slight excess of the ketone (1.5 to 2.0 eq) can also help drive the condensation to completion[7].

Q2: I am using an unsymmetrical ketone. Why am I getting a complex mixture of regioisomers, and how can I control it? A: Causality: Unsymmetrical ketones possess two different α-methylene/methyl groups, allowing for the formation of two distinct enolates under basic conditions[3]. The regioselectivity is dictated by the battle between thermodynamic and kinetic control. Fix: To favor the thermodynamically more stable quinoline (usually derived from the more substituted enolate), increase the reflux time and ensure a sufficient concentration of strong base (KOH)[3][7].

Q3: During the final work-up, my product is not precipitating upon acidification. Did the reaction fail? A: Causality: Quinoline-4-carboxylic acids are amphoteric molecules. They contain both a basic quinoline nitrogen and an acidic carboxylic acid group. If you over-acidify the solution (pH < 2) using strong acids like concentrated HCl, the quinoline nitrogen becomes protonated, forming a highly water-soluble hydrochloride salt[5][7]. If the pH is too high (> 7), it remains a soluble potassium/sodium carboxylate. Fix: Use glacial acetic acid instead of concentrated HCl to adjust the pH. Carefully titrate the solution to an isoelectric point of pH 4.0–5.0 , where the zwitterionic form is least soluble and will crash out of the aqueous phase[2][5].

Q4: My starting materials contain base-sensitive functional groups (e.g., esters). The standard KOH reflux destroys them. Are there alternatives? A: Causality: Prolonged exposure to refluxing aqueous/ethanolic KOH will readily hydrolyze esters and amides[8]. Fix: Transition to a microwave-assisted protocol. Microwave irradiation can reduce the reaction time from 24 hours to just 5–10 minutes, significantly minimizing the degradation of base-labile groups while maintaining high yields[2].

Quantitative Data: Reaction Parameters vs. Yield

The following table summarizes the impact of different reaction parameters and troubleshooting adjustments on the final yield of the Pfitzinger synthesis[2][6][7][9].

Reaction ConditionBase UsedTime / TempAverage YieldPrimary Impurity / Issue
Simultaneous Addition KOH (aq/EtOH)24h / 80°C30 - 45%Ketone self-condensation, unreacted isatin
Pre-reaction of Isatin KOH (aq/EtOH)12h / 80°C75 - 85%Minimal (highly pure product)
Microwave-Assisted KOH (33% aq)9 min / 120°C80 - 92%Trace starting materials
Over-acidification (pH < 2) HCl (conc.)N/A (Work-up)< 10% (Recovered)Product lost in aqueous filtrate

References

  • Title: Pfitzinger reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chemistry of Pfitzinger Synthesis Source: Scribd URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central (PMC) URL: [Link]

  • Title: Pfitzinger Quinoline Synthesis Source: Cambridge University Press URL: [Link]

  • Title: The Pfitzinger Reaction Source: ScienceMadness Discussion Board URL: [Link]

Sources

Optimization

Optimizing n-butyllithium reactions with bromoquinolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize quinoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize quinoline scaffolds. The halogen-lithium exchange of bromoquinolines using n-butyllithium (n-BuLi) is a cornerstone technique for regioselective functionalization[1]. However, the electron-deficient nature of the quinoline heterocycle makes it highly susceptible to competing side reactions.

This guide is designed to move beyond basic protocols. Here, we will dissect the thermodynamic and kinetic causalities behind reaction failures, provide diagnostic troubleshooting steps, and establish a self-validating workflow to ensure reproducible lithiation.

Part 1: Mechanistic Philosophy & Pathway Analysis

The fundamental challenge in bromoquinoline lithiation is a race between two competing pathways: Halogen-Lithium Exchange and Nucleophilic Addition .

Because the quinoline ring possesses a low-energy Lowest Unoccupied Molecular Orbital (LUMO), it is highly prone to nucleophilic attack. n-BuLi can act as both an exchange reagent and a potent nucleophile. Halogen-lithium exchange is an incredibly fast, kinetically controlled process (often exhibiting single-electron transfer characteristics) that approaches the speed of proton transfer[2]. Conversely, nucleophilic addition to the quinoline ring (Chichibabin-type addition) is thermodynamically driven. Success relies entirely on manipulating the activation energy barriers through strict cryogenic control.

G BQ Bromoquinoline Exchange Halogen-Lithium Exchange (Fast) BQ->Exchange Kinetic Control Addition Nucleophilic Addition (Slow) BQ->Addition Thermodynamic/Warm nBuLi n-BuLi (-78 °C) nBuLi->Exchange nBuLi->Addition LiQ Quinolyl-lithium Intermediate Exchange->LiQ SideProd Butyl-quinoline Adduct Addition->SideProd Electrophile Electrophilic Quench (e.g., DMF) LiQ->Electrophile Product Functionalized Quinoline Electrophile->Product

Figure 1: Kinetic vs. thermodynamic pathways in the reaction of bromoquinolines with n-BuLi.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a mixture of my desired product and a butylated quinoline byproduct. How do I prevent this? Causality: You are observing nucleophilic addition. If the internal temperature of your reaction vessel rises above -78 °C, the thermal energy overcomes the activation barrier for n-BuLi to attack the C2 or C4 positions of the quinoline ring. Solution: Maintain strict cryogenic conditions (-78 °C to -100 °C). Crucially, add the n-BuLi dropwise down the inner wall of the Schlenk flask. This pre-cools the reagent before it contacts the reaction mixture, preventing localized thermal spikes that trigger nucleophilic addition.

Q2: Should I use Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) as my solvent? Causality: Solvent choice dictates the aggregation state of n-BuLi. THF is a strongly coordinating Lewis base that breaks n-BuLi hexamers into highly reactive tetramers and dimers. While this accelerates the halogen-lithium exchange, it simultaneously accelerates the decomposition of the resulting quinolyl-lithium intermediate[3]. Et₂O is less coordinating, yielding a slower exchange but a significantly more stable lithiated intermediate. Solution: For sterically hindered or highly reactive isomers (e.g., 8-bromoquinoline), THF at -78 °C is preferred to force rapid exchange[4]. For isomers prone to rapid dimerization or decomposition (e.g., 3-bromoquinoline), Et₂O at -75 °C to -100 °C is often superior to prolong the intermediate's lifetime[3].

Q3: I am getting low yields after adding my electrophile. Is my quinolyl-lithium intermediate decomposing? Causality: Quinolyl-lithium species are notoriously unstable. Unlike simple aryl-lithiums, they can undergo rapid ring-opening or intermolecular attacks if left to mature for too long. Solution: Implement a strict time-course. Halogen-lithium exchange at -78 °C is nearly instantaneous[2]. Do not exceed a 15–30 minute maturation time before introducing the electrophile.

Part 3: Empirical Data Matrix

To assist in your experimental design, the following table synthesizes optimized parameters for the lithiation of various bromoquinoline isomers based on validated literature workflows[1],[3],[4].

SubstrateReagentSolventTemp (°C)Maturation TimeElectrophileTypical Yield
2-Bromoquinoline n-BuLi (1.05 eq)THF-50 to -7815 minCO₂50 - 68%
3-Bromoquinoline n-BuLi (1.05 eq)Et₂O / THF-78 to -10010 - 30 minDMF70 - 85%
8-Bromoquinoline n-BuLi (1.05 eq)THF-7815 minDMF / B(OiPr)₃75 - 90%

Part 4: Self-Validating Standard Operating Procedure (SOP)

A robust protocol must tell the chemist whether it is working during the execution, not just after purification. The following is a self-validating workflow for the regioselective formylation of 3-bromoquinoline[1].

Protocol Step1 1. Substrate Preparation Dry Bromoquinoline in THF Step2 2. Cryogenic Cooling Cool to -78 °C Step1->Step2 Step3 3. n-BuLi Addition Dropwise, internal temp < -70 °C Step2->Step3 Step4 4. Lithiation Maturation Stir for 15 mins at -78 °C Step3->Step4 Step5 5. Electrophile Quench Add neat DMF rapidly Step4->Step5 Step6 6. Acidic Work-up Warm to RT, add sat. NH4Cl Step5->Step6

Figure 2: Self-validating cryogenic workflow for regioselective quinoline lithiation.

Phase 1: System Preparation & Cooling

  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Dissolve 1.0 equivalent of 3-bromoquinoline in anhydrous THF (0.1 M concentration).

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Validation Checkpoint: Do not rush. Wait a full 15 minutes to ensure the internal solvent temperature reaches exactly -78 °C.

Phase 2: Kinetically Controlled Lithiation 3. Reagent Introduction: Add 1.05 equivalents of n-BuLi (1.6 M in hexanes) dropwise down the inner wall of the flask over 5 minutes. Validation Checkpoint: The solution will rapidly transition from colorless/pale yellow to a deep red or brownish hue . This distinct color change is the visual confirmation that the 3-quinolyl-lithium species has successfully formed. If the solution turns opaque black, thermal decomposition has occurred. 4. Maturation: Stir at -78 °C for exactly 15 minutes.

Phase 3: Electrophilic Trapping 5. Quenching: Rapidly inject 1.5 equivalents of anhydrous Dimethylformamide (DMF)[1]. Validation Checkpoint: The deep red color should immediately discharge , lightening to a pale yellow or orange. This optical shift confirms successful nucleophilic attack on the electrophile and the consumption of the organolithium species. 6. Work-up: Remove the cooling bath, allow the system to warm to 0 °C, and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Sources

Troubleshooting

Technical Support Center: 2-Methoxyquinoline-7-carboxylic Acid Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Methoxyquinoline-7-carboxylic acid (CAS: 1451154-40-7 / related derivatives). As a critical building block in medicinal chemistry and materials science, this compound present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxyquinoline-7-carboxylic acid (CAS: 1451154-40-7 / related derivatives). As a critical building block in medicinal chemistry and materials science, this compound presents unique stability challenges due to its electron-deficient aza-arene core, labile 2-methoxy group, and reactive 7-carboxylic acid moiety.

This guide is designed for researchers and drug development professionals. It bypasses basic handling instructions to focus on the mechanistic causality of degradation, analytical troubleshooting, and self-validating experimental protocols.

Part 1: Quantitative Degradation Profile

Understanding the exact mass shifts associated with specific degradation pathways is critical for rapid LC-MS troubleshooting. Below is a summary of the primary degradation products you may encounter during stability profiling.

Degradation PathwayPrimary DegradantMonoisotopic MassTypical LC-MS ShiftPrimary Catalyst
Hydrolysis 2-Oxo-1,2-dihydroquinoline-7-carboxylic acid189.04 Da-14 Da (Loss of CH₂)Aqueous Acid/Base
Decarboxylation 2-Methoxyquinoline159.07 Da-44 Da (Loss of CO₂)Heat (>300°C)
Photo-oxidation Quinoline N-oxides / Ring-opened speciesVariable+16 Da (Addition of O)UV Light, Oxygen

Part 2: Mechanistic Pathways & Visualization

degradation_pathway A 2-Methoxyquinoline- 7-carboxylic acid B 2-Oxo-1,2-dihydroquinoline- 7-carboxylic acid A->B Hydrolysis (Acid/Base, H2O) C 2-Methoxyquinoline A->C Decarboxylation (High Heat) D Photo-oxidation Products A->D Photodegradation (UV Light, O2)

Figure 1: Primary degradation pathways of 2-Methoxyquinoline-7-carboxylic acid.

Part 3: Troubleshooting FAQs

Q1: My HPLC chromatogram shows a new, highly polar peak after storing the compound in an aqueous assay buffer. What is the mechanism behind this? A1: You are observing the hydrolysis of the 2-methoxy group. The C2 position of the quinoline ring is highly electrophilic because the adjacent ring nitrogen withdraws electron density via resonance. When the nitrogen is protonated in acidic media, the quinolinium ion makes the C2 position exceptionally susceptible to nucleophilic attack by water[1]. Water displaces the methoxy group, initially forming 2-hydroxyquinoline-7-carboxylic acid. However, this intermediate rapidly tautomerizes to the thermodynamically favored lactam form: 2-oxo-1,2-dihydroquinoline-7-carboxylic acid [2]. The amide resonance energy in the lactam provides significantly greater stability than the lactim (enol) form.

Q2: I am observing a loss of mass (M-44) in my LC-MS analysis during high-temperature cross-coupling reactions. How can I prevent this? A2: This is thermal decarboxylation. Quinoline carboxylic acids can undergo decarboxylation at elevated temperatures (typically >300°C, but significantly lower if catalyzed by transition metals like copper or palladium used in cross-coupling)[3]. The loss of the -COOH group yields 2-methoxyquinoline. To prevent this, lower your reaction temperature, switch to a less Lewis-acidic metal catalyst, or temporarily protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) during the high-heat synthetic steps.

Q3: Does ambient light exposure affect the stability of stock solutions? A3: Yes. Aromatic quinoline systems are sensitive to UV light, which can trigger photo-oxidation[4]. This typically results in the formation of quinoline N-oxides or complex ring-opened degradation products. Always store stock solutions in amber vials or wrap them in foil, and keep them at -20°C in anhydrous solvents (like DMSO or DMF) rather than protic solvents.

Part 4: Self-Validating Experimental Protocols

To confidently identify degradation in your samples, you must establish a self-validating analytical system. This requires intentionally degrading the compound to create a reference standard for your HPLC method.

Protocol: Forced Degradation (Acid Hydrolysis) & HPLC Profiling

Objective: To quantitatively convert 2-Methoxyquinoline-7-carboxylic acid into its primary degradant (2-oxo-1,2-dihydroquinoline-7-carboxylic acid) to establish retention time (RT) markers for stability-indicating assays.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of 2-Methoxyquinoline-7-carboxylic acid in 5.0 mL of HPLC-grade methanol. Causality: Methanol ensures complete solubilization before the introduction of the aqueous acid, preventing precipitation.

  • Acidification: Add 5.0 mL of 0.1 M HCl to the methanolic solution.

  • Thermal Incubation: Seal the reaction vial tightly and incubate in a thermostatic water bath at 60°C for 24 hours. Causality: Elevated thermal kinetic energy overcomes the activation barrier for nucleophilic substitution at the sterically hindered C2 position.

  • Quenching: Withdraw a 1.0 mL aliquot and immediately neutralize it with 1.0 mL of 0.1 M NaOH. Causality: Neutralization halts the degradation kinetics, locking the impurity profile for accurate temporal analysis.

  • Dilution: Dilute the neutralized sample 1:10 with the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Run a linear gradient from 5% to 95% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

workflow step1 Sample Preparation (Dissolve in MeOH/HCl) step2 Thermal Incubation (60°C for 24 hours) step1->step2 step3 Quench & Dilute (Neutralize with NaOH) step2->step3 step4 HPLC-UV Analysis (C18 Column, 254 nm) step3->step4

Figure 2: Step-by-step analytical workflow for forced degradation and impurity profiling.

References

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing. Available at:[Link]

  • 2(1H)-quinolinones with cardiac stimulant activity. 1. Synthesis and biological activities of (six-membered heteroaryl)-substituted derivatives. PubMed (J Med Chem). Available at:[Link]

  • 2-hydroxyquinoline-7-carboxylic acid (C10H7NO3). PubChemLite. Available at:[Link]

Sources

Optimization

Forced degradation studies of quinoline carboxylic acids

Welcome to the Technical Support Center for Quinoline Carboxylic Acid Stability . This portal is designed for analytical scientists, formulators, and drug development professionals conducting forced degradation studies o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Carboxylic Acid Stability . This portal is designed for analytical scientists, formulators, and drug development professionals conducting forced degradation studies on fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin) in accordance with ICH Q1A(R2) and Q1B guidelines.

Below, you will find mechanistic troubleshooting guides, quantitative data summaries, and self-validating experimental protocols to ensure the scientific integrity of your stability-indicating assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My fluoroquinolone API exhibits rapid and extensive degradation under ICH Q1B photostability testing. What is the chemical mechanism, and how can I mitigate it? A: Fluoroquinolones are highly photo-labile due to their conjugated quinolone core, which strongly absorbs UV light (280–330 nm). The primary mechanism of photodegradation involves the generation of carbon-centered and hydroxyl radicals. If your API has a halogen at the 8-position (e.g., chlorine in Sitafloxacin), homolytic cleavage of the C-X bond is the rate-limiting step, leading to rapid dehalogenation[1]. Additionally, the introduction of specific functional groups, such as a methoxy group at the 8-position, has been shown to significantly improve photostability against UV irradiation by electronically stabilizing the core[2]. Troubleshooting Action: Ensure all sample preparation is conducted under actinic (amber) light. When formulating, consider the addition of photostabilizers or opaque coating systems.

Q2: During oxidative stress testing (3% H₂O₂), Ciprofloxacin shows >40% degradation, whereas Levofloxacin remains relatively stable. Is this an experimental error? A: No, this is a predictable structural consequence. Ciprofloxacin contains an unprotected secondary amine within its piperazine ring at the 7-position, making it highly susceptible to rapid N-oxidation and subsequent ring cleavage. In contrast, Levofloxacin features a fused morpholine ring that sterically hinders the amine and electronically stabilizes the molecule against peroxide attack. The ~40% oxidative degradation for Ciprofloxacin under standard conditions (70°C, 4h) is consistent with established literature[3].

Q3: I am experiencing severe peak tailing and co-elution of degradation products with the parent API during HPLC-DAD analysis. How do I resolve this? A: Quinoline carboxylic acids are zwitterionic; they possess both a basic amine group and an acidic carboxylic acid group. If your mobile phase pH is near the isoelectric point of the drug, it will exist in multiple ionization states, causing peak broadening and co-elution with structurally similar degradants. Troubleshooting Action: Force the molecule into a single ionization state. Utilize a highly acidic mobile phase (e.g., pH 3.0 using 0.1% phosphoric acid or trifluoroacetic acid) to protonate the carboxylic acid. This ensures sharp peaks and efficient chromatographic separation of the API from its polar forced degradation products[4].

Section 2: Quantitative Degradation Profiles

To assist in benchmarking your analytical methods, the following table summarizes the expected degradation kinetics of key fluoroquinolones under standard stress conditions based on validated literature[5],[3],[6].

API / DrugStress ConditionExperimental ParametersObserved DegradationMechanistic Causality
Ciprofloxacin HCl Base Hydrolysis0.1N NaOH, 70°C, 4h~24.0%Hydrolysis of the piperazine side-chain.
Ciprofloxacin HCl Acid Hydrolysis0.1N HCl, 70°C, 4h~20.0%Decarboxylation at extreme thermal/acidic limits.
Ciprofloxacin HCl Oxidation3% H₂O₂, 70°C, 4h~40.0%N-oxidation of the secondary piperazine amine.
Ciprofloxacin HCl PhotolysisUV/Vis, 5 days~28.1%Core cleavage and radical-mediated dehalogenation.
Levofloxacin Base Hydrolysis0.1N NaOH, 85°C, 2h~2.4%Steric hindrance from fused morpholine ring protects core.
Levofloxacin Thermal Stress85°C, 2h~48.5%High thermal lability of the tricyclic fused system.

Section 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, forced degradation protocols must be self-validating . This means the system must inherently prove that degradation occurred during the stress period and not after the sample was placed in the autosampler.

Standard ICH Forced Degradation Methodology for Fluoroquinolones:

  • Stock Solution Preparation: Dissolve the API in a compatible diluent (e.g., Methanol/0.1N HCl) to achieve a concentration of 1 mg/mL[3]. Sonicate for 15 minutes to ensure complete dissolution.

  • Stress Application (Causality-Driven):

    • Acidic/Basic: Transfer 5 mL of stock to a round-bottom flask. Add 5 mL of 0.1N HCl or 0.1N NaOH. Reflux at 70°C for 4 hours.

    • Oxidative: Add 5 mL of 3% H₂O₂ to 5 mL of stock. Heat at 70°C for 4 hours.

    • Photolytic: Expose the solution to 1.2 million lux-hours and 200 watt-hours/m² of UV light (ICH Q1B).

  • The Self-Validating Step (Neutralization & Quenching):

    • Critical Action: Immediately upon removing samples from the heat/light source, you must neutralize the pH. Add 0.1N NaOH to the acid-stressed samples and 0.1N HCl to the base-stressed samples until pH ~7.0 is reached. For oxidative samples, quench the reaction with sodium bisulfite.

    • Why? If unquenched, the API will continue to degrade in the HPLC autosampler while awaiting injection, artificially inflating your degradation percentages and ruining mass balance calculations.

  • Control Generation: Simultaneously prepare a "Room Temperature Dark Control" for every condition. If the control shows degradation, your diluent or glassware is contaminated.

  • Chromatographic Analysis: Dilute samples to a working concentration (e.g., 50 μg/mL) using the mobile phase and inject onto a C-18 column (25 cm × 4.6 mm, 5 μm) monitored via DAD at the API's isosbestic point (e.g., 278 nm for Ciprofloxacin)[3].

Section 4: Visualizing Workflows and Pathways

FD_Workflow cluster_stress ICH Q1A(R2) / Q1B Stress Conditions API Quinoline Carboxylic Acid (API Stock Solution) Acid Acid Hydrolysis 0.1N HCl, 70°C API->Acid Base Base Hydrolysis 0.1N NaOH, 70°C API->Base Ox Oxidation 3% H2O2, 70°C API->Ox Photo Photolysis UV/Vis (1.2M lux-hr) API->Photo Neutralize Quenching & Neutralization (Self-Validating Step) Acid->Neutralize Add 0.1N NaOH Base->Neutralize Add 0.1N HCl Ox->Neutralize Add Quenching Agent Photo->Neutralize Direct Dilution HPLC HPLC-DAD / LC-MS/MS (pH 3.0 Mobile Phase) Neutralize->HPLC Output Mass Balance & Degradant Identification HPLC->Output

Fig 1. Self-validating forced degradation workflow for quinoline carboxylic acids.

Photo_Pathway FQ Fluoroquinolone Core (e.g., Sitafloxacin/Ciprofloxacin) UV UV Irradiation (Absorption at 280-330nm) FQ->UV Radical C-X Bond Cleavage (Position 8 Dehalogenation) UV->Radical Homolytic Cleavage SideChain Piperazine Ring Photo-oxidation UV->SideChain ROS Generation Deg1 Dehalogenated Photoproduct (Loss of Activity) Radical->Deg1 Hydrogen Abstraction Deg2 Ethylenediamine Derivative (Toxic Degradant) SideChain->Deg2 Ring Opening

Fig 2. Mechanistic pathway of fluoroquinolone photodegradation via dehalogenation and oxidation.

References

  • Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution Source: PubMed (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation Source: PMC (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method Source: Der Pharma Chemica / Macquarie University Research Portal URL:[Link]

  • Graphical representation of degradation VS % Assay of Ciprofloxacin, Levofloxacin and Moxifloxacin Source: ResearchGate URL:[Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation Source: ProQuest URL:[Link](Note: URL resolves to the database landing page for the article)

Sources

Troubleshooting

Technical Support Center: 2-Methoxyquinoline-7-carboxylic Acid Purification

Welcome to the Technical Support Center for the synthesis and purification of 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8)[1]. This guide is engineered for drug development professionals and synthetic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Methoxyquinoline-7-carboxylic acid (CAS: 1374258-40-8)[1]. This guide is engineered for drug development professionals and synthetic chemists who require high-purity quinoline building blocks.

Due to the amphoteric nature of quinoline carboxylic acids and the chemical lability of the 2-methoxy substituent, crude preparations often suffer from complex impurity profiles[2]. This guide provides field-proven, self-validating troubleshooting strategies to isolate your target compound with >99% purity.

Part 1: Diagnostic Dashboard & Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical differences between the target molecule and its common synthetic byproducts.

Table 1: Quantitative & Qualitative Impurity Profile Summary

Impurity / ByproductCausal MechanismRelative Polarity (RP-HPLC)Key Physicochemical Differentiator
2-Oxo-1,2-dihydroquinoline-7-carboxylic acid Hydrolysis of the 2-methoxy group during harsh acidic/basic workup[2].Higher (Elutes earlier)Exhibits strong intermolecular hydrogen bonding (lactam motif); drastically lower solubility in cold organic solvents.
Ethyl 2-methoxyquinoline-7-carboxylate Incomplete saponification of the ester starting material.Lower (Elutes later)Neutral molecule; insoluble in aqueous bicarbonate (pH 8-9).
Quinoline regioisomers (e.g., 5-carboxylic acid) Competing cyclization pathways during the initial quinoline core synthesis[3].Similar to targetDistinct crystallization kinetics in polar aprotic solvents (e.g., DMF).
Inorganic Salts (e.g., NaCl, Na₂SO₄) Byproducts of acid-base neutralization during workup.Very High (Solvent front)Highly water-soluble; easily removed via aqueous trituration.

Part 2: Troubleshooting FAQs

Q1: My final product contains a significant amount of the 2-hydroxy/2-oxo byproduct. Why is this happening, and how do I remove it?

The Causality: The quinoline nitrogen is highly electron-withdrawing, which severely depletes electron density at the C2 position. This makes the 2-methoxy group highly susceptible to nucleophilic attack by hydroxide ions (during basic ester hydrolysis) or water (during acidic workup at elevated temperatures)[2]. This hydrolysis yields the thermodynamically stable 2-oxo-1,2-dihydroquinoline tautomer. The Solution: To prevent this, ester saponification must be performed under strictly controlled, mild conditions (e.g., LiOH in THF/Water at room temperature) rather than refluxing NaOH. If the impurity is already present, it can be removed via Protocol B (Recrystallization) . The lactam motif of the impurity causes it to form rigid hydrogen-bonded networks, making it significantly less soluble in cold N,N-dimethylformamide (DMF) compared to the target molecule[4].

Q2: I am trying to extract the product using an organic solvent, but the yields are terrible. What is the correct isolation strategy?

The Causality: 2-Methoxyquinoline-7-carboxylic acid is an amphoteric molecule. It contains a basic quinoline nitrogen and an acidic carboxylic acid. In highly acidic aqueous solutions, it exists as a water-soluble quinolinium salt. In basic solutions, it exists as a water-soluble carboxylate salt. The Solution: You must utilize isoelectric precipitation . By carefully adjusting the pH of the aqueous solution to the exact isoelectric point (typically between pH 2.5 and 3.1 for quinoline carboxylic acids), the molecule assumes a neutral or zwitterionic state, minimizing its aqueous solubility and forcing it to precipitate out of solution[5]. See Protocol A .

Q3: My HPLC shows unreacted ester starting material. How do I separate an ester from a carboxylic acid without chromatography?

The Causality: Esters lack an acidic proton, meaning their solubility is completely independent of basic pH adjustments, whereas the target carboxylic acid will readily deprotonate and dissolve in mild aqueous base. The Solution: Suspend the crude mixture in a mild aqueous base (e.g., 5% NaHCO₃, pH ~8.5). The target acid will dissolve as the sodium salt. The unreacted ester will remain as an insoluble solid. Simply filter the suspension. The retentate is your ester impurity, and the filtrate contains your pure product, which can then be recovered via acidification.

Part 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that you can verify the success of each step before proceeding.

Protocol A: Isoelectric Precipitation (Acid-Base Purification)

Purpose: To remove neutral impurities (esters) and highly polar impurities (salts).

  • Alkaline Dissolution: Suspend 10.0 g of crude 2-methoxyquinoline-7-carboxylic acid in 100 mL of 5% aqueous NaHCO₃. Stir at ambient temperature for 30 minutes.

  • Validation Check 1 (pH): Ensure the pH is between 8.0 and 9.0.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble neutral impurities (e.g., unreacted ester). Wash the filter cake with 20 mL of water. Retain the combined aqueous filtrate.

  • Controlled Acidification: Transfer the filtrate to a beaker equipped with a pH meter. Place in an ice bath (0–5 °C).

  • Precipitation: Dropwise, add 2M HCl with vigorous stirring until the pH reaches exactly 2.8 [5]. A thick white/off-white precipitate will form.

  • Validation Check 2 (Supernatant): Spot the clear supernatant on a TLC plate (UV 254 nm). If the spot is faint or absent, precipitation is complete.

  • Isolation: Vacuum filter the precipitate. Wash the filter cake with ice-cold water (3 x 20 mL) to remove inorganic salts. Dry under a vacuum at 45 °C for 12 hours.

Protocol B: DMF/Water Recrystallization

Purpose: To polish the product and remove regioisomers and 2-oxo byproducts.

  • Dissolution: Place the semi-pure acid from Protocol A into a round-bottom flask. Add N,N-dimethylformamide (DMF) at a ratio of 3 mL per gram of product[4].

  • Heating: Heat the suspension to 80–90 °C under stirring until complete dissolution occurs.

  • Validation Check 1 (Clarity): If insoluble material remains at 90 °C, it is likely the highly insoluble 2-oxo byproduct. Perform a hot filtration to remove it.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature over 2 hours. Once at room temperature, slowly add water (equal volume to the DMF used) dropwise to force complete crystallization.

  • Isolation: Cool the suspension to 0–5 °C for 1 hour. Filter the highly pure crystalline solid, wash with cold water, and dry under vacuum at 50 °C to constant weight.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Preparation (Target + Impurities) BaseExtract Alkaline Dissolution (pH 8.0 - 9.0) Crude->BaseExtract FilterEster Filtration (Removes Unreacted Ester) BaseExtract->FilterEster AcidPrecip Isoelectric Precipitation (pH 2.5 - 3.1) FilterEster->AcidPrecip Filtrate Waste1 Solid Waste (Neutrals) FilterEster->Waste1 Retentate FilterAcid Filtration & Wash (Removes Salts) AcidPrecip->FilterAcid Recryst DMF/Water Recrystallization FilterAcid->Recryst Retentate Waste2 Aqueous Waste (Salts/Polars) FilterAcid->Waste2 Filtrate PureProduct Pure 2-Methoxyquinoline- 7-carboxylic acid Recryst->PureProduct Crystallization

Workflow for the purification of 2-methoxyquinoline-7-carboxylic acid.

References

  • Method for purifying quinolinecarboxylic acid derivative (WO2005073239A1)
  • Process for the preparation of a quinoline carboxylic acid (US9193686B2)
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxyquinoline-7-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-methoxyquinoline-7-carboxylic acid. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-methoxyquinoline-7-carboxylic acid. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline synthesis. The inherent challenges in controlling regioselectivity and minimizing side reactions can often lead to a range of byproducts, complicating purification and reducing yields. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: Understanding Common Synthetic Pathways and Their Byproduct Profiles

The synthesis of substituted quinolines can be approached through several classic name reactions, including the Combes, Doebner-von Miller, and Skraup syntheses.[1][2] The choice of route significantly influences the byproduct profile. For 2-methoxyquinoline-7-carboxylic acid, a common strategy involves the reaction of a meta-substituted aniline with a β-dicarbonyl compound (a Combes-type synthesis), followed by functional group manipulation. However, this approach introduces a critical regiochemical challenge.

A primary issue arises from the cyclization step with a meta-substituted aniline (e.g., 3-aminobenzoic acid). The electrophilic aromatic annulation can occur at either the C2 or C6 position relative to the amino group, leading to the formation of two distinct regioisomers: the desired 7-carboxylic acid and the undesired 5-carboxylic acid byproduct.[1]

Visualizing Byproduct Formation: The Regioisomer Challenge

G cluster_cyclization Rate-Determining Cyclization Reactants 3-Aminobenzoic Acid + Acetoacetic Ester Derivative Intermediate Schiff Base / Enamine Intermediate Reactants->Intermediate Condensation PathA Path A: Cyclization at C6 (Desired Pathway) Intermediate->PathA Electrophilic Annulation PathB Path B: Cyclization at C2 (Competing Pathway) Intermediate->PathB Electrophilic Annulation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Product 2-Methoxyquinoline-7-carboxylic acid (Desired Product) PathA->Product Dehydration & Aromatization Byproduct 2-Methoxyquinoline-5-carboxylic acid (Regioisomeric Byproduct) PathB->Byproduct Dehydration & Aromatization

Caption: Competing cyclization pathways leading to the desired product and a regioisomeric byproduct.

Common Byproducts and Their Origins
Byproduct NameLikely OriginAssociated SynthesisMitigation Strategy
2-Methoxyquinoline-5-carboxylic acid Regioisomeric cyclization of a meta-substituted aniline.Combes, FriedländerOptimize reaction temperature; select catalysts that enhance steric or electronic differentiation.[3]
Polymeric Tars Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or other reactive intermediates.[4]Doebner-von Miller, SkraupControl reaction temperature; use a two-phase system; slow addition of reagents.[1]
2-Hydroxyquinoline-7-carboxylic acid Demethylation of the methoxy group.Any method using strong acids (H₂SO₄, PPA) at elevated temperatures.Use milder acid catalysts (e.g., p-toluenesulfonic acid) or lower reaction temperatures.[1]
Partially Saturated Quinolines (e.g., Dihydroquinolines) Incomplete oxidation or reduction of intermediates.Skraup, Doebner-von MillerEnsure proper stoichiometry of the oxidizing agent; use milder oxidants than nitrobenzene.[1][5]
Unreacted Starting Materials Incomplete reaction conversion.All methodsIncrease reaction time or temperature; ensure catalyst activity; use a slight excess of one reactant.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental failures and observations, providing both the underlying cause and a clear path to resolution.

Q1: My final product is a mixture of two compounds with very similar TLC spots and NMR spectra. How can I confirm the identity of the 7-carboxylic acid isomer and what is the other component?

A: This is the most common issue in this synthesis and almost certainly points to the presence of the regioisomeric byproduct, 2-methoxyquinoline-5-carboxylic acid.[1]

  • Causality: When using a starting material like 3-aminobenzoic acid, the acid-catalyzed ring closure can occur on either side of the amino group. While electronic and steric factors can favor one isomer, the formation of a mixture is very common.[3]

  • Troubleshooting & Identification:

    • Nuclear Magnetic Resonance (NMR): Although the ¹H NMR spectra will be similar, the substitution pattern on the benzene portion of the quinoline ring is distinct. For the 7-carboxy isomer, you would expect to see three aromatic protons in the benzene ring portion with specific splitting patterns (typically a doublet, a doublet of doublets, and a singlet or narrow doublet for the proton at C8). The 5-carboxy isomer will show a different set of three-proton splitting patterns. Careful analysis of coupling constants or, more definitively, a 2D-NMR experiment (COSY, HMBC) will resolve the structures.

    • Reference Standards: If available, comparing your product's analytical data (TLC, HPLC, NMR) to a certified reference standard is the most straightforward method of confirmation.

    • Separation: These isomers can often be separated by careful column chromatography or fractional crystallization, as their slight difference in polarity and crystal packing can be exploited.

Q2: My reaction turned into a dark, intractable tar, and the yield of my desired product is extremely low. What is causing this and how can it be prevented?

A: Tar formation is a classic symptom of polymerization, especially prevalent in strongly acidic and high-temperature quinoline syntheses like the Skraup or Doebner-von Miller reactions.[4]

  • Causality: The α,β-unsaturated carbonyl compounds, which are key intermediates, are highly susceptible to acid-catalyzed polymerization.[1] High concentrations of strong acids and exothermic conditions accelerate these unwanted side reactions, leading to complex, high-molecular-weight tarry substances.

  • Troubleshooting & Prevention:

    • Control Temperature: Maintain rigorous temperature control throughout the reaction. Use an ice bath during the initial mixing of reagents, especially if the reaction is exothermic.

    • Slow Reagent Addition: Add the carbonyl compound or aldehyde slowly to the heated acidic solution of the aniline. This keeps the concentration of the polymerizable species low at any given moment.[4]

    • Use Milder Catalysts: Replace concentrated sulfuric acid with milder alternatives like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), which can promote the desired cyclization without aggressively driving polymerization.[4][6]

    • Consider a Two-Phase System: In some cases, sequestering the carbonyl compound in an organic phase can reduce its tendency to polymerize in the acidic aqueous phase, increasing the yield of the desired quinoline.[1]

Q3: I've isolated my product, but I suspect it has been demethylated, giving the 2-hydroxy (or 2-quinolone) analog. Why would this happen?

A: The methoxy group at the C2 position of the quinoline ring is susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.

  • Causality: The nitrogen atom in the quinoline ring can be protonated by a strong acid. This makes the C2 position highly electron-deficient and activates the ether linkage for nucleophilic attack by water (present in the reaction or workup) or other nucleophiles, leading to the cleavage of the methyl group and formation of the more stable 2-quinolone tautomer.

  • Troubleshooting & Prevention:

    • Reaction Conditions: Avoid prolonged heating at high temperatures (>150 °C) in the presence of strong acids like H₂SO₄ or polyphosphoric acid (PPA).

    • Milder Workup: During the workup, neutralize the acidic reaction mixture promptly and avoid excessive heating.

    • Alternative Reagents: If demethylation is a persistent issue, consider synthetic routes that install the methoxy group in a later step under milder, basic conditions (e.g., Williamson ether synthesis on the corresponding 2-chloroquinoline).

Section 3: Recommended Purification Protocols

Effective purification is critical for isolating 2-methoxyquinoline-7-carboxylic acid from the common byproducts. A multi-step approach combining chemical and physical separation methods is often most successful.

Purification Workflow: From Crude Solid to Pure Product

G Crude Crude Reaction Mixture (Product, Isomer, Tar, Starting Materials) AcidBase Step 1: Acid-Base Extraction Crude->AcidBase Filtration Filtration / Phase Separation AcidBase->Filtration NeutralImp Neutral/Basic Byproducts (Discarded in Organic Phase) Filtration->NeutralImp Separated AqueousLayer Aqueous Layer (Contains Sodium Quinoline-Carboxylate) Filtration->AqueousLayer Precipitation Acidification (e.g., with HCl) to pH ~4-5 AqueousLayer->Precipitation FilteredSolid Filtered Solid (Enriched in Carboxylic Acid Isomers) Precipitation->FilteredSolid Recrystallization Step 2: Fractional Recrystallization FilteredSolid->Recrystallization Crystals Crystals of Desired Isomer (e.g., 2-Methoxyquinoline-7-carboxylic acid) Recrystallization->Crystals MotherLiquor Mother Liquor (Enriched in Soluble Impurities and the other isomer) Recrystallization->MotherLiquor Separated Solvent Select Appropriate Solvent System (e.g., Ethanol/Water, Acetic Acid) Solvent->Recrystallization FinalProduct Pure Product (Verify by NMR, HPLC, m.p.) Crystals->FinalProduct

Caption: A logical workflow for the purification of 2-methoxyquinoline-7-carboxylic acid.

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities like unreacted anilines or tarry polymers.[5]

  • Dissolution: Take the crude solid material and dissolve or suspend it in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the mixture to a separatory funnel and extract with an aqueous solution of a mild base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The desired carboxylic acid and its isomer will deprotonate to form their water-soluble sodium salts and move into the aqueous layer. Repeat the extraction 2-3 times.

    • Scientist's Note: Using a stronger base like NaOH can risk hydrolysis of ester groups if they are present or promote other side reactions. NaHCO₃ is generally sufficient and safer.

  • Separation of Impurities: Combine the aqueous extracts. The organic layer, which contains neutral and non-acidic impurities, can be discarded. Wash the combined aqueous layer once with fresh organic solvent to remove any remaining non-acidic residue.

  • Re-precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring. The desired product and its isomer will precipitate out as the pH drops below their pKa (typically around pH 4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum. This solid is now significantly enriched in the desired acidic products.

Protocol 2: Purification via Fractional Recrystallization

This technique is used to separate the desired 7-carboxylic acid isomer from the 5-carboxylic acid isomer based on differences in their solubility in a specific solvent system.

  • Solvent Screening: The key to successful recrystallization is finding an appropriate solvent or solvent pair. Test small amounts of the enriched solid from Protocol 1 in various solvents (e.g., ethanol, isopropanol, acetic acid, or mixtures like ethanol/water or DMF/water). The ideal solvent will dissolve the compound when hot but allow it to crystallize out upon cooling, while keeping the isomeric impurity in solution (or vice-versa).

  • Dissolution: In a flask, dissolve the solid in the minimum amount of the chosen hot solvent. Ensure all the solid has dissolved completely.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.

  • Purity Check: Dry the crystals and analyze their purity by HPLC, TLC, or melting point. If impurities remain, a second recrystallization may be necessary. The mother liquor can also be concentrated to recover more material, which may be enriched in the other isomer.

References

  • BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Jie, J. L. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • LookChem. (n.d.). Purification of Quinoline.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinolines. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and optimize your experimental outcomes.

Introduction to Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] While several classical methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, they are often plagued by harsh conditions, low yields, and the formation of side products.[2][3][4] This guide will address specific issues you may encounter with these methods and provide actionable solutions grounded in chemical principles.

General Troubleshooting

This section addresses broad challenges that can apply to various quinoline synthesis methods.

Q1: My reaction is yielding a significant amount of tar, making purification nearly impossible. What are the primary causes and how can I prevent this?

A1: Tar formation is a frequent challenge, especially in classical syntheses like the Skraup and Doebner-von Miller reactions, which employ strong acids and high temperatures.[5][6] The primary cause is the acid-catalyzed polymerization of reactants or intermediates, such as α,β-unsaturated carbonyl compounds.[6][7]

Solutions:

  • Moderator Addition (Skraup Synthesis): Incorporating a moderator like ferrous sulfate (FeSO₄) can help control the highly exothermic nature of the reaction, thus reducing charring and tar formation.[5][6]

  • Controlled Reagent Addition: Instead of combining all reactants at once, a slow, controlled addition of one reagent to the others can maintain a low concentration of reactive intermediates, disfavoring polymerization.[6][8]

  • Temperature Optimization: Avoid excessive temperatures. A gradual increase in temperature or maintaining the lowest effective temperature for the reaction to proceed can significantly reduce tar formation.[3][6]

  • Biphasic Solvent Systems (Doebner-von Miller): Utilizing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, limiting its contact with the acid catalyst and thus reducing polymerization.[3][4][6]

Q2: My reaction yield is consistently low. What general factors should I investigate?

A2: Low yields can stem from a variety of factors, from reactant purity to suboptimal reaction conditions.

Troubleshooting Steps:

  • Reactant Purity: Verify the purity of your starting materials. Impurities can interfere with catalysts and lead to unwanted side reactions.[3]

  • Anhydrous Conditions: For reactions involving water-sensitive catalysts (e.g., many Lewis acids), ensure that your reagents and solvents are thoroughly dried. Water produced during the reaction can also inhibit some acid-catalyzed processes.[3][6]

  • Catalyst Activity: Ensure your catalyst is active. Some catalysts degrade over time or upon exposure to air and moisture. Consider using a fresh batch or a different catalyst. Screening a small library of catalysts is often a worthwhile endeavor.[3]

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[7]

  • Work-up Procedure: Ensure your work-up protocol is optimized. Incomplete neutralization or the use of an inappropriate extraction solvent can lead to significant product loss.[7]

Method-Specific Troubleshooting Guides

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[9][10] It is notoriously vigorous and prone to tar formation.[5][10]

FAQ: Skraup Synthesis
  • Q: My Skraup reaction is extremely violent and difficult to control. How can I ensure safety and improve reproducibility?

    • A: The primary cause of the violent exotherm is the rapid, acid-catalyzed dehydration of glycerol to acrolein.[5][11] To manage this:

      • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It helps to make the reaction smoother and less violent.[12]

      • Controlled Addition: Slowly add the sulfuric acid to a cooled mixture of the aniline and glycerol.[5] Subsequent addition of the oxidizing agent (e.g., nitrobenzene) should also be done in portions.[5]

      • Efficient Stirring: Good agitation is essential for heat dissipation and to prevent the formation of localized hot spots.[6]

  • Q: I'm observing very low yields and a large amount of tar. How can I optimize the reaction to favor quinoline formation?

    • A: This is a classic issue with the Skraup synthesis.[12]

      • Temperature Control: Maintain the reaction temperature within the optimal range. Overheating is a primary cause of polymerization of the acrolein intermediate.[12] A two-stage temperature profile, with an initial lower temperature phase followed by a higher temperature to drive the reaction to completion, can be effective.[12]

      • Work-up: Use steam distillation to separate the volatile quinoline product from the non-volatile tarry residue.[5]

Experimental Protocol: Skraup Synthesis of Quinoline

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to aniline with cooling.

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) and stir until dissolved.[12]

  • Glycerol Addition: Slowly add glycerol through the dropping funnel while maintaining vigorous stirring.

  • Heating: Gradually heat the mixture. The reaction will become exothermic. Maintain control by intermittent cooling if necessary.[13]

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.[9][13]

  • Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide solution) and then perform steam distillation to isolate the crude quinoline.[13]

  • Purification: The crude quinoline can be further purified by vacuum distillation.[1]

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. A major challenge is the acid-catalyzed polymerization of the carbonyl reactant.[8]

FAQ: Doebner-von Miller Reaction
  • Q: My reaction mixture is turning into a thick, dark tar, resulting in a very low yield. What's happening and how can I fix it?

    • A: Tar formation is the most common issue in this synthesis, caused by the polymerization of the α,β-unsaturated carbonyl compound.[7][8]

      • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[8] This helps to control the exothermic reaction and minimizes polymerization.[7]

      • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation of two carbonyl compounds (the Beyer method). This keeps its concentration low.[5]

      • Biphasic Medium: As mentioned in the general troubleshooting, a biphasic solvent system can be very effective.[4][6]

  • Q: My product is contaminated with partially hydrogenated quinolines. How do I ensure complete aromatization?

    • A: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, you will isolate hydrogenated byproducts.

      • Sufficient Oxidant: Ensure you are using an adequate amount of a suitable oxidizing agent. Often, intermediates in the reaction serve this purpose, but in some cases, an external oxidant like nitrobenzene may be required.[3][8]

Workflow for Troubleshooting the Doebner-von Miller Reaction

G start Low Yield or Tar Formation check_polymerization Significant Tarring? start->check_polymerization action_slow_addition Implement Slow Reagent Addition check_polymerization->action_slow_addition Yes check_aromatization Partially Hydrogenated Byproducts? check_polymerization->check_aromatization No action_biphasic Use Biphasic Solvent System action_slow_addition->action_biphasic action_biphasic->check_aromatization action_oxidant Increase Oxidant Concentration check_aromatization->action_oxidant Yes check_conditions Review Reaction Conditions check_aromatization->check_conditions No action_oxidant->check_conditions action_temp Optimize Temperature check_conditions->action_temp action_catalyst Screen Acid Catalysts action_temp->action_catalyst end Improved Yield action_catalyst->end

Caption: Troubleshooting logic for the Doebner-von Miller reaction.

Combes Quinoline Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[14][15]

FAQ: Combes Synthesis
  • Q: I am getting a mixture of regioisomers when using an unsymmetrical β-diketone. How can I control the regioselectivity?

    • A: Regioselectivity is governed by both steric and electronic factors during the cyclization step.[16]

      • Steric Hindrance: Bulky substituents on the aniline or the β-diketone will direct the cyclization to the less sterically hindered position.[15]

      • Electronic Effects: The electronic nature of substituents on the aniline can influence which ortho position is more nucleophilic and thus more likely to attack. Electron-donating groups generally favor the reaction.[17]

      • Catalyst Choice: While typically catalyzed by strong Brønsted acids like sulfuric acid, exploring other catalysts may influence the isomeric ratio.[14][15]

  • Q: The reaction is not proceeding to completion. What should I check?

    • A: The cyclization step is often the rate-determining step and requires forcing conditions.[15]

      • Acid Catalyst: Ensure a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is being used in sufficient quantity.[14][15]

      • Temperature: This reaction often requires elevated temperatures to drive the dehydration and aromatization steps.[17]

Friedländer Synthesis

The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[18][19][20]

FAQ: Friedländer Synthesis
  • Q: My Friedländer synthesis is giving low yields. What are the key parameters to optimize?

    • A: Low yields can often be traced back to the catalyst, temperature, or solvent.[3]

      • Catalyst Selection: This reaction is sensitive to the catalyst. A wide range of acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid), base, and Lewis acid (e.g., In(OTf)₃, ZnCl₂) catalysts have been used.[3][21] It is often necessary to screen several to find the optimal one for your specific substrates.[3]

      • Temperature: While some substrates require heating, excessive temperatures can lead to decomposition.[22] Microwave irradiation can be a valuable tool to reduce reaction times and improve yields.[22][23]

      • Solvent Choice: The solvent can have a significant impact. Polar solvents are common, but solvent-free conditions have also been shown to be highly effective, simplifying work-up.[19][22][24]

  • Q: I'm observing significant self-condensation of my ketone starting material. How can I minimize this side reaction?

    • A: Aldol self-condensation is a major competing pathway, especially under basic conditions.[22]

      • Switch to Acid Catalysis: This is often the most effective way to suppress the aldol side reaction.[22]

      • Slow Addition: A slow addition of the ketone to the reaction mixture keeps its instantaneous concentration low, favoring the desired reaction with the 2-aminoaryl substrate.[22]

      • Use an Imino Analog: To completely circumvent issues with the ketone under basic conditions, the imine analog of the o-aniline can be used as a starting material.[19]

Catalyst Performance in Friedländer Synthesis
Catalyst TypeExample CatalystTypical ConditionsYield Range (%)Reference
Brønsted Acidp-Toluenesulfonic acidSolvent-free, heatHigh[19]
Lewis AcidIndium(III) triflate (In(OTf)₃)Solvent-free75-92[21]
BasePotassium tert-butoxide (KOtBu)Toluene, heatVaries[19]
HeterogeneousNanocarbon aerogelsMicrowave, 4h60-65[23]
Ionic Liquid[bmim]HSO₄Solvent-freeHigh[2]
Molecular IodineI₂Solvent-free, 80-100°CHigh[22]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocol: Iodine-Catalyzed Solvent-Free Friedländer Synthesis
  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).[22]

  • Reaction: Heat the solvent-free mixture to 80-100°C with magnetic stirring.[22]

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.[22]

  • Work-up: Cool the mixture to room temperature and dissolve the resulting solid in ethyl acetate.[22]

  • Purification: Wash the organic solution with aqueous sodium thiosulfate to remove iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Purification Techniques

Obtaining a high-purity quinoline product is crucial. The choice of purification method depends on the scale, the nature of the impurities, and the desired final purity.[1]

Purification TechniquePrincipleBest ForProsCons
Distillation (Vacuum/Steam) Separation based on differences in boiling points.Removing non-volatile impurities (tar) or compounds with significantly different boiling points.Scalable, effective for large quantities.[1]Not effective for separating compounds with close boiling points.
Crystallization (Salt Formation) Formation of a crystalline salt to exclude impurities from the crystal lattice.Achieving very high purity.Can yield highly pure products (98-99%).[1]Can be lower yielding, requires multiple cycles for highest purity.[1]
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Purifying small quantities to very high purity, separating complex mixtures of similar compounds.High resolution.[1]Can be difficult to scale up.[1]
Acid-Base Extraction Separation of basic quinolines from neutral or acidic impurities by partitioning between aqueous acid and an organic solvent.Initial cleanup of crude reaction mixtures, especially from complex matrices like coal tar.[1]Effective for removing non-basic impurities.Generates aqueous waste.

Conclusion

Optimizing quinoline synthesis requires a systematic approach to troubleshooting. By understanding the underlying mechanisms of these classical reactions and the root causes of common problems like tar formation, low yields, and poor selectivity, researchers can make informed decisions to improve their experimental outcomes. This guide provides a starting point for addressing these challenges, but careful, method-specific optimization will always be key to success.

References

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17). Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29). Retrieved from [Link]

  • Purification of Quinoline - Chempedia - LookChem. Retrieved from [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Retrieved from [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. - ResearchGate. Retrieved from [Link]

  • optimized reaction condition for quinoline synthesis using the... - ResearchGate. Retrieved from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Skraup's Synthesis | Vive Chemistry - WordPress.com. (2012, November 03). Retrieved from [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Optimization of the Reaction Conditions for the Synthesis of - ResearchGate. Retrieved from [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (1987, December 31). Retrieved from [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Retrieved from [Link]

  • US4398916A - Process for purification of quinoline yellow - Google Patents.
  • The Friedländer Synthesis of Quinolines - Organic Reactions. Retrieved from [Link]

  • Skraup reaction - Wikipedia. Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. Retrieved from [Link]

  • Combes quinoline synthesis - Grokipedia. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. Retrieved from [Link]

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | The Journal of Organic Chemistry - ACS Publications - ACS.org. Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018, July 17). Retrieved from [Link]

  • Combes Quinoline Synthesis Overview | PDF - Scribd. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC. Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (2006, July 19). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 2-Methoxyquinoline-7-carboxylic Acid

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxyquinoline-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide actionable s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxyquinoline-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during multi-step synthesis. We will explore a robust synthetic strategy, address frequently asked questions, and offer detailed troubleshooting for each critical stage of the process.

Introduction: A Strategic Overview

2-Methoxyquinoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its synthesis on a larger scale requires careful planning and control over several reaction stages. A common and logical synthetic pathway involves building the core quinoline structure first, followed by functional group interconversion to achieve the target molecule. This guide focuses on a validated four-stage approach:

  • Stage 1: Skraup Synthesis to form the quinoline-7-carboxylic acid core.

  • Stage 2: Hydroxylation to produce 2-hydroxyquinoline-7-carboxylic acid.

  • Stage 3: Chlorination to activate the 2-position for substitution.

  • Stage 4: Methoxylation via Nucleophilic Aromatic Substitution (SNAr) to yield the final product.

This document will dissect the potential issues at each of these critical junctures.

PART 1: Proposed Synthetic Workflow

The following diagram outlines the strategic four-stage pathway for synthesizing 2-Methoxyquinoline-7-carboxylic acid from 3-aminobenzoic acid.

G A 3-Aminobenzoic Acid + Glycerol, H₂SO₄ + Oxidizing Agent B Stage 1: Skraup Synthesis (Quinoline Core Formation) A->B Exothermic Cyclization C 2-Hydroxyquinoline-7-carboxylic Acid (Quinolone Tautomer) B->C Oxidation & Tautomerization D Stage 2: Chlorination (e.g., POCl₃) C->D Activation E 2-Chloroquinoline-7-carboxylic Acid D->E F Stage 3: Methoxylation (SNAr) (NaOMe, Methanol) E->F Nucleophilic Substitution G 2-Methoxyquinoline-7-carboxylic Acid (Crude Product) F->G H Stage 4: Purification (Recrystallization / Chromatography) G->H Impurity Removal I Final Product (>98% Purity) H->I

Caption: Overall workflow for the synthesis of 2-Methoxyquinoline-7-carboxylic acid.

PART 2: Frequently Asked Questions (FAQs)

Q1: Why choose the Skraup synthesis for the initial cyclization? A1: The Skraup synthesis is a powerful, albeit aggressive, method for creating the quinoline core directly from an aniline, glycerol, and an oxidizing agent.[1][2] For this specific target, starting with 3-aminobenzoic acid allows for the direct installation of the carboxylic acid at the 7-position, which can be more efficient than adding it later. However, it is notoriously exothermic and prone to tar formation, requiring careful moderation.[3][4]

Q2: Can other classical quinoline syntheses be used? A2: Yes, alternatives like the Doebner-von Miller or Combes syntheses could be adapted.[1][5] The Doebner-von Miller reaction, for instance, could use 3-aminobenzoic acid, an α,β-unsaturated aldehyde, and an acid catalyst. The choice often depends on the availability of starting materials, desired substitution pattern, and tolerance for harsh conditions. Many modern, metal-catalyzed methods also exist, offering milder conditions but often at a higher cost.[6][7]

Q3: What is the most critical step to control during scale-up? A3: The Skraup synthesis (Stage 1) is the most hazardous and requires stringent control. Its highly exothermic nature can lead to a runaway reaction if not properly moderated.[3][4] The use of moderators like ferrous sulfate (FeSO₄) is essential to control the reaction rate.[4] Precise temperature control and slow, portion-wise addition of sulfuric acid are paramount for safety and yield.[3]

Q4: What is the expected state of the intermediate "2-hydroxyquinoline-7-carboxylic acid"? A4: This intermediate exists predominantly as its 2-quinolone tautomer, specifically 7-carboxy-1,2-dihydroquinolin-2-one. This is a crucial detail, as its chemical reactivity is that of an amide/lactam, not an aromatic alcohol (phenol). This tautomerism is a well-known characteristic of 2- and 4-hydroxyquinolines.

PART 3: Troubleshooting Guide by Synthesis Stage

This section provides solutions to common problems encountered during synthesis and scale-up.

Stage 1: Skraup Synthesis of 2-Hydroxyquinoline-7-carboxylic Acid
Problem Probable Cause(s) Recommended Solution(s) Reference(s)
Violent, uncontrollable reaction The dehydration of glycerol to acrolein is highly exothermic.Add a moderator like ferrous sulfate (FeSO₄) or boric acid before heating. Ensure slow, dropwise addition of concentrated H₂SO₄ with efficient stirring and external cooling (ice bath).[3][4]
Significant tar formation Uncontrolled polymerization of the acrolein intermediate, often due to localized overheating.Maintain strict temperature control. Use a moderator to ensure a smoother reaction profile. An efficient work-up, such as making the mixture basic and performing steam distillation (if the product is volatile), can help separate the product from non-volatile tars.[3][4]
Low or no product yield 1. Substrate deactivation: The carboxylic acid group on 3-aminobenzoic acid is electron-withdrawing, making the cyclization difficult. 2. Insufficient temperature. 3. Presence of water inhibiting the reaction.1. More forcing conditions (higher temperature, longer reaction time) may be necessary. 2. Ensure the reaction reaches and maintains the optimal temperature as per established protocols. 3. Use anhydrous reagents and solvents where possible.[8]
Stage 2 & 3: Chlorination of 2-Hydroxyquinoline to 2-Chloroquinoline

Q: My chlorination reaction with POCl₃ is incomplete, and I recover mostly starting material. What went wrong? A: This is a common issue.

  • Cause 1: Insufficient Reagent or Temperature. The conversion of the 2-quinolone to the 2-chloroquinoline is an equilibrium process that requires sufficient heat and a stoichiometric excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃).

  • Solution 1: Increase the equivalents of POCl₃ (typically 3-5 equivalents are used). Ensure the reaction is heated to reflux (approx. 110 °C for neat POCl₃) for an adequate duration (2-4 hours). Monitor progress by TLC.

  • Cause 2: Presence of Water. Water will rapidly quench POCl₃, rendering it inactive.

  • Solution 2: Ensure your 2-hydroxyquinoline-7-carboxylic acid starting material is completely dry. Use a flame-dried flask and conduct the reaction under a nitrogen or argon atmosphere.

Q: The reaction mixture turned black, and the yield of 2-chloroquinoline derivative is very low after work-up. Why? A: This indicates product degradation.

  • Cause: Prolonged heating at high temperatures in the strongly acidic and dehydrating environment of POCl₃ can cause decomposition, especially with the sensitive carboxylic acid group present.

  • Solution: Minimize the reaction time. As soon as TLC indicates the consumption of starting material, proceed with the work-up. The work-up must be done carefully: cool the reaction mixture completely before slowly and cautiously pouring it onto crushed ice to quench the excess POCl₃. This quenching is highly exothermic and must be controlled.

Stage 4: Methoxylation (SNAr) and Purification

Q: The final methoxylation step gives a low yield of the desired 2-methoxyquinoline product. How can I improve this? A: Low yield in this SNAr reaction is a frequent challenge. The following decision tree can help diagnose the issue.

G start Low Yield of 2-Methoxyquinoline Product check_tlc Analyze TLC Plate of Crude Reaction start->check_tlc unreacted_sm Problem: Unreacted 2-Chloroquinoline Starting Material check_tlc->unreacted_sm Spot for SM is dominant hydroxy_side_product Problem: Presence of 2-Hydroxyquinoline Side Product check_tlc->hydroxy_side_product New polar spot (matches 2-hydroxy standard) cause_sm1 Cause: Insufficient NaOMe or short reaction time. unreacted_sm->cause_sm1 cause_sm2 Cause: Reaction temperature too low. unreacted_sm->cause_sm2 cause_hydroxy Cause: Presence of water in methanol or on glassware. hydroxy_side_product->cause_hydroxy solution_sm1 Solution: Increase NaOMe to 1.5-2.0 eq. and increase reflux time. Monitor by TLC. cause_sm1->solution_sm1 cause_sm2->solution_sm1 solution_hydroxy Solution: Use anhydrous methanol. Flame-dry all glassware. Run under inert (N₂) atmosphere. cause_hydroxy->solution_hydroxy

Caption: Troubleshooting logic for low yield in the final SNAr methoxylation step.[9]

Q: How do I effectively purify the final 2-Methoxyquinoline-7-carboxylic acid product? A: Purification of carboxylic acids can be challenging.

  • Cause of Impurity: The primary impurities are likely unreacted 2-chloro starting material and the 2-hydroxy side product. Inorganic salts from the work-up may also be present.

  • Solution 1 (Precipitation/Recrystallization): After quenching the reaction and removing the solvent, the residue can be partitioned between water and an organic solvent (like ethyl acetate).[9] The aqueous layer should be acidified (e.g., with 5M HCl) to a pH of ~3.5-4.0.[10] The carboxylic acid product should precipitate out of the aqueous solution. This solid can be collected by filtration and then recrystallized from a suitable solvent like isopropanol or an ethanol/water mixture to achieve high purity.[10]

  • Solution 2 (Dealing with Persistent Impurities): If the product remains impure, column chromatography may be necessary. However, running carboxylic acids on standard silica gel can be problematic due to streaking. A common trick is to add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., ethyl acetate/hexanes) to suppress deprotonation of the analyte on the silica surface, leading to better peak shapes.

PART 4: Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and should be optimized for the specific substrate.

Protocol 1: Moderated Skraup Synthesis of 2-Hydroxyquinoline-7-carboxylic Acid

(Adapted from Organic Syntheses for moderated Skraup reactions)[4]

  • Setup: In a large three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-aminobenzoic acid (1.0 eq), glycerol (3.0 eq), and powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq) as a moderator.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.5 eq) through the dropping funnel. The addition should be controlled to keep the internal temperature manageable. An initial exotherm is expected.

  • Oxidizing Agent: Add a suitable oxidizing agent, such as nitrobenzene (1.2 eq) or arsenic acid (use with extreme caution).

  • Reaction: Gently heat the mixture to 120-130 °C. The reaction is often self-sustaining once initiated. Maintain this temperature for 3-4 hours. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Work-up: Cool the mixture to room temperature. Carefully pour the mixture onto crushed ice. Make the solution strongly basic with aqueous NaOH.

  • Isolation: The desired product may precipitate upon neutralization or may require extraction. Filter any solids or extract the aqueous solution with a suitable organic solvent. Acidify the aqueous layer to precipitate the carboxylic acid product, which can be collected by filtration.

Protocol 2: Synthesis of 2-Chloroquinoline-7-carboxylic Acid
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), place dried 2-hydroxyquinoline-7-carboxylic acid (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0 eq) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

  • Isolation: The 2-chloro product will precipitate as a solid. Stir for 30 minutes to ensure all excess POCl₃ is hydrolyzed. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 3: Synthesis of 2-Methoxyquinoline-7-carboxylic Acid

(Adapted from procedures for 2-methoxyquinoline synthesis)[9]

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.5 eq) in anhydrous methanol to generate sodium methoxide in situ. Alternatively, use a commercial solution of sodium methoxide in methanol.

  • Reagent Addition: Add the dried 2-chloroquinoline-7-carboxylic acid (1.0 eq) to the sodium methoxide solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Isolation: Dissolve the residue in water and wash with a nonpolar solvent like ether or toluene to remove any non-acidic impurities. Acidify the aqueous layer with cold 2M HCl to a pH of ~4.

  • Purification: The final product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from isopropanol or ethanol to afford pure 2-methoxyquinoline-7-carboxylic acid.[10]

References

  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available from: [Link]

  • (PDF) Recent Progress in the Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available from: [Link]

  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available from: [Link]

  • Quinoline carboxylic acid derivatives. Google Patents.
  • Synthesis of 2-methoxyquinoline-6-carboxylic acid. PrepChem.com. Available from: [Link]

  • 2-methoxyquinoline-7-carboxylic acid (C11H9NO3). PubChem. Available from: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
  • Gram scale synthesis of 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, 7-methoxymukonal, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. ResearchGate. Available from: [Link]

  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. PubMed. Available from: [Link]

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Troubleshooting

Technical Support Center: Navigating the Complexities of Substituted Quinoline Characterization

Welcome to the Technical Support Center for the characterization of substituted quinolines. As a cornerstone in medicinal chemistry and materials science, the quinoline scaffold presents unique and often formidable chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of substituted quinolines. As a cornerstone in medicinal chemistry and materials science, the quinoline scaffold presents unique and often formidable challenges during synthesis, purification, and structural elucidation.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the intricate issues encountered by researchers, scientists, and drug development professionals in their daily work. Here, we merge technical accuracy with field-proven insights to empower you to overcome these hurdles with confidence.

Section 1: Synthetic and Purification Challenges

The journey to a well-characterized substituted quinoline begins with its successful synthesis and purification. However, this initial phase is often fraught with difficulties, from unpredictable side reactions to stubborn purification issues.

FAQ 1: Synthesis & Purification

Question: My quinoline synthesis is resulting in a low yield and a complex mixture of products. What are the common culprits and how can I troubleshoot this?

Answer: Low yields and product mixtures are frequent issues in quinoline synthesis, often stemming from the reaction conditions and purity of starting materials.[4] Classical methods like the Skraup or Doebner-von Miller syntheses are notoriously harsh and can lead to polymerization and tar formation.[5][6]

Troubleshooting Guide: Low Yields and Complex Mixtures

  • Re-evaluate Reaction Conditions:

    • Temperature Control: Many quinoline syntheses are highly sensitive to temperature.[4] For instance, the Conrad-Limpach-Knorr synthesis can yield 4-quinolones at lower temperatures and 2-quinolones at higher temperatures.[7] A temperature screen is often a worthwhile investment.

    • Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[4]

    • Catalyst Choice: For reactions like the Friedländer synthesis, modern catalysts such as iodine or p-toluenesulfonic acid can offer milder conditions and improved yields over traditional strong acids or bases.[5]

  • Assess Starting Material Purity: Impurities in your aniline or β-ketoester starting materials can lead to a cascade of side reactions.[4] Consider purification of starting materials before use.

  • Control Exothermic Reactions: The Skraup synthesis is famously exothermic.[5] The use of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction rate and prevent it from becoming uncontrollable.[5][6]

  • Minimize Polymerization: In acid-catalyzed reactions like the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl substrate is prone to polymerization.[9] Performing the reaction in a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing polymerization.[5]

Question: My substituted quinoline product is a persistent oil that refuses to crystallize. How can I obtain a solid product for characterization?

Answer: The inability of a substituted quinoline to crystallize is a common and frustrating problem. This can be due to the inherent properties of the molecule or the presence of impurities that inhibit lattice formation.

Troubleshooting Guide: Oily Products

  • Thorough Purification: Before attempting crystallization, ensure your product is as pure as possible. Column chromatography is often the first step.[10] If standard silica gel causes degradation, consider using deactivated silica, alumina, or reverse-phase silica.[11]

  • Systematic Solvent Screening:

    • Solvent/Anti-Solvent Method: Dissolve your oily compound in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "bad" solvent (anti-solvent) in which it is poorly soluble until you observe turbidity. Heating to redissolve and then slow cooling can induce crystallization.[11] Common combinations include dichloromethane/hexane and ethyl acetate/hexane.[10][11]

    • For Polar Oils: A mixture of a polar solvent like ethanol or acetone with water can be effective.[10]

  • Salt Formation: Quinolines are basic and often form highly crystalline salts.[10] This is an excellent method for both purification and obtaining a solid.

    • Hydrochloride Salts: Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[10]

    • Picrate Salts: Picric acid forms very stable and crystalline salts with quinolines. The free base can be regenerated by treatment with a base.[10]

Experimental Protocol: Purification of a Basic Quinoline Derivative via Acid-Base Extraction

This protocol is effective for removing non-basic impurities.[6][11]

  • Dissolution: Dissolve the crude quinoline product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoline will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the quinoline salt from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) with stirring until the solution is basic. The free quinoline will precipitate or form an oil.

  • Extraction: Extract the purified quinoline back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified quinoline.

Section 2: Spectroscopic Characterization Challenges

Once a pure sample is obtained, the next hurdle is unambiguous structural elucidation. The aromatic and heterocyclic nature of the quinoline ring system often leads to complex and challenging spectra.

FAQ 2: NMR Spectroscopy

Question: The aromatic proton signals in my ¹H NMR spectrum are overlapping, making interpretation impossible. How can I resolve these signals?

Answer: Signal overlap in the aromatic region (typically δ 6.5-9.0 ppm) is a very common issue in the ¹H NMR of substituted quinolines due to the similar electronic environments of the protons.[12][13]

Troubleshooting Guide: ¹H NMR Signal Overlap

  • Change the NMR Solvent: The chemical shifts of quinoline protons can be highly solvent-dependent.[12] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts (due to solvent-solute π-π interactions) and often resolve the overlap.[12]

  • Acquire the Spectrum at a Higher Field Strength: Moving from a 300 or 400 MHz spectrometer to a 600 MHz or higher instrument will increase the dispersion of the signals, potentially resolving the overlap.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals by spreading them into a second dimension.[12]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing you to trace the connectivity within the quinoline ring system even if the signals are overlapped.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to differentiate protons based on the chemical shift of the carbon they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning substitution patterns and identifying quaternary carbons.[14]

Question: I'm having trouble confidently assigning the quaternary carbons in my substituted quinoline. What is the best approach?

Answer: Quaternary carbons do not have any attached protons, so they are not observed in DEPT-135 or HSQC spectra. The primary method for their assignment is the HMBC experiment.[12] By observing long-range correlations from known protons to a quaternary carbon, its position can be deduced. For example, the proton at position 8 (H-8) will typically show a three-bond correlation to the quaternary carbon at position 4a (C-4a).[12]

Logical Workflow for Troubleshooting NMR Peak Assignments

NMR_Troubleshooting A Acquire 1D NMR (¹H, ¹³C, DEPT) B Are Assignments Clear and Unambiguous? A->B C Structure Elucidated B->C Yes D Peak Overlap or Broadening? B->D No E Change Solvent or Vary Concentration D->E F Acquire 2D NMR (COSY, HSQC, HMBC) D->F Severe Overlap E->B F->B G Still Ambiguous? F->G No H Consider Advanced Techniques (e.g., NOESY, 1D Selective NOE) G->H H->B MS_Troubleshooting A Ambiguous Mass Spectrum B Confirm Molecular Ion ([M+H]⁺ or M⁺•)? A->B C Use HRMS for Elemental Composition B->C No D Analyze Fragmentation Pattern B->D Yes C->B E Compare with Known Pathways for Quinolines D->E F Propose Fragmentation Mechanism E->F G Perform MS/MS on Parent and Fragment Ions F->G Ambiguous H Structure Confirmed F->H Clear G->H

Caption: A decision tree for the interpretation of ambiguous mass spectra of quinoline derivatives.

Section 3: Chromatographic Analysis

Chromatographic techniques are essential for both the purification and analytical characterization of substituted quinolines. However, their basic nature can lead to challenges.

FAQ 4: HPLC Analysis

Question: I'm observing poor peak shape (tailing, fronting, or splitting) in the HPLC chromatogram of my quinoline derivative. What is causing this and how can I fix it?

Answer: Poor peak shape in HPLC is often due to secondary interactions between the basic quinoline and the stationary phase, or an inappropriate mobile phase. [14] Troubleshooting Guide: Poor HPLC Peak Shape

  • Address Secondary Interactions: The basic nitrogen atom in the quinoline ring can interact with acidic silanol groups on silica-based columns, causing peak tailing. [14] * Use a Base-Deactivated Column: Many modern columns are end-capped to minimize silanol interactions.

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active sites on the column. [14] * Adjust Mobile Phase pH: Lowering the pH of the mobile phase will protonate the quinoline nitrogen. It is generally recommended to keep the pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state. [14]

  • Optimize Sample and Mobile Phase:

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

    • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. [14]If the sample is dissolved in a much stronger solvent, it can cause peak distortion.

Summary of Key Characterization Data

TechniqueCommon ChallengeRecommended Solution(s)
Synthesis Low yield, tar formationOptimize temperature and time; use milder catalysts; add moderators like FeSO₄. [4][5]
Purification Oily product, fails to crystallizeHigh purity chromatography; solvent/anti-solvent crystallization; salt formation (HCl, picrate). [10][11]
¹H NMR Aromatic signal overlapChange solvent (e.g., to benzene-d₆); use a higher field spectrometer; employ 2D NMR (COSY, HSQC). [12]
¹³C NMR Quaternary carbon assignmentUse HMBC to observe long-range proton-carbon correlations. [12][14]
Mass Spec Complex fragmentationUse HRMS for elemental composition; perform MS/MS to elucidate fragmentation pathways. [14][15]
HPLC Peak tailingUse a base-deactivated column; add a competing base (TEA) to the mobile phase; adjust mobile phase pH. [14]

This guide provides a starting point for troubleshooting the common challenges in the characterization of substituted quinolines. The key to success is a systematic approach, careful optimization of conditions, and the use of a combination of analytical techniques to build a complete and unambiguous picture of your molecule.

References

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Retrieved from [Link]

  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. Retrieved from [Link]

  • Saji, S. M., Raj, A., Mathew, R., & Vani, V. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. International Journal of Research in Pharmaceutical Sciences, 03(07). Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.). Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. (2024, June 17). Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • Kucharski, D. J., Jaszczak, M. K., & Boratyński, P. J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1035. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved from [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Quinoline-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study - PMC. (2025, October 9). Retrieved from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023, August 5). Retrieved from [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (2025, April 8). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC. (2026, February 11). Retrieved from [Link]

  • The structures of the substituted quinolines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - PMC. (2025, September 15). Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - Frontiers. (2025, September 14). Retrieved from [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC. (2009, May 8). Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate. (2022, December 30). Retrieved from [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - MDPI. (2022, April 2). Retrieved from [Link]

  • Purification of Quinoline - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]

  • What's Happening to My Column? - LCGC International. (2020, November 12). Retrieved from [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - PubMed. (2006, July 14). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Tar Formation in the Skraup Quinoline Synthesis

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most persistent challenges in this classic reaction: the formation of tar. This resource offers practical, evidence-based solutions and detailed protocols to help you optimize your reaction conditions, improve yields, and achieve more consistent results.

The Skraup synthesis, a powerful method for creating the quinoline core, is infamous for its vigorous nature and the production of significant amounts of tarry byproducts.[1][2] These byproducts not only complicate product isolation but also drastically reduce yields.[3] This guide will delve into the root causes of tar formation and provide actionable strategies to mitigate this issue.

Understanding the Culprit: The Genesis of Tar

Tar formation in the Skraup synthesis is primarily attributed to the polymerization of acrolein, a key intermediate.[2][4] This process is exacerbated by the harsh reaction conditions:

  • High Temperatures: The elevated temperatures required for the reaction accelerate polymerization.[4]

  • Strongly Acidic Environment: Concentrated sulfuric acid, while essential for the dehydration of glycerol to acrolein, also catalyzes the polymerization of this reactive intermediate.[1][4]

  • Exothermic Nature: The reaction is highly exothermic, which can lead to localized overheating and runaway polymerization if not properly controlled.[2][4]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues related to tar formation in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction mixture is turning into a thick, black, unmanageable tar almost immediately after initiation. What's the primary cause and how can I prevent it?

A1: This is a classic sign of a runaway reaction and uncontrolled polymerization of acrolein. The primary cause is often a combination of rapid heating and the highly exothermic nature of the reaction.

Core Causality: The dehydration of glycerol to acrolein and its subsequent reaction with aniline is highly exothermic.[4] Without proper control, the internal temperature can spike, leading to rapid polymerization of the acrolein intermediate before it can participate in the desired cyclization reaction.

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely accepted method to moderate the reaction's vigor.[2][5] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process.[2] Boric acid has also been reported as an effective moderator.[2]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. A common and effective sequence is to add the aniline, ferrous sulfate, and glycerol to the reaction vessel first, followed by the slow, careful addition of concentrated sulfuric acid with adequate cooling.[6]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), it's crucial to remove the external heat source. The reaction's own exotherm should sustain it for a period.[6] Reapply heat only after this initial vigorous phase has subsided.[6]

Q2: I'm still getting significant tar formation despite controlling the initial exotherm. Could my choice of oxidizing agent be the problem?

A2: Absolutely. The oxidizing agent plays a crucial role in the final aromatization step and can significantly influence the reaction's overall profile, including the extent of tar formation.

Expert Insight: While nitrobenzene is traditionally used as both an oxidizing agent and a solvent, it can contribute to the reaction's violence.[4][5][7]

Alternative Oxidizing Agents:

Oxidizing AgentCharacteristicsKey Considerations
Arsenic Pentoxide (As₂O₅) / Arsenic Acid Known to result in a less violent reaction compared to nitrobenzene.[5][6][7]Highly toxic and requires specialized handling and disposal procedures.
Iodine A milder oxidizing agent that can be used in catalytic amounts.[4][6]Often leads to a less vigorous reaction and can be a good alternative for sensitive substrates.
Ferric Compounds (e.g., FeCl₃) Have been used as alternatives.May require optimization of reaction conditions.
Vanadium Pentoxide (V₂O₅) Another alternative that has been reported.Less common and may require specific protocols.

This table summarizes alternative oxidizing agents for the Skraup synthesis and their key characteristics.

Q3: Does the purity of my reagents, particularly glycerol, impact tar formation?

A3: Yes, the purity of your starting materials is critical. The presence of water, in particular, can have a detrimental effect on the reaction.

Scientific Rationale: The first step of the Skraup synthesis is the acid-catalyzed dehydration of glycerol to acrolein.[8][9] The presence of excess water can interfere with this dehydration process, potentially leading to lower yields of acrolein and favoring side reactions. For optimal results, it is recommended to use anhydrous glycerol, sometimes referred to as "dynamite glycerin," which contains less than 0.5% water.[1][10]

Q4: I've managed to reduce the tar, but my yields are still low. How can I improve them without increasing the risk of tarring?

A4: Low yields can stem from incomplete reaction or product loss during workup.[6]

Optimization Strategies:

  • Reaction Time and Temperature: After the initial exothermic phase, a prolonged period of gentle reflux is often necessary to drive the reaction to completion.[6] The optimal temperature is substrate-dependent but generally falls within the 100-150°C range.[3]

  • Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions that may lead to lower yields and more byproducts.[6][11]

  • Efficient Workup: The purification of quinolines from the tarry reaction mixture is a significant challenge. Steam distillation is the most common and effective method for separating the volatile quinoline product from the non-volatile tar.[6][12]

Experimental Protocol: A Modified Skraup Synthesis for Reduced Tar Formation

This protocol incorporates several of the strategies discussed above to minimize tar formation and improve reaction control.

Materials:

  • Aniline (or substituted aniline)

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Iodine (or an alternative oxidizing agent from the table above)

  • Sodium Hydroxide (for workup)

  • Appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, add the aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Acid Addition: Place the flask in an ice-water bath. With vigorous stirring, slowly and carefully add the concentrated sulfuric acid to the mixture. It is crucial to maintain a low temperature during this addition to prevent a premature and uncontrolled reaction.[4]

  • Initiation of Reaction: Once the acid addition is complete, begin to gently heat the mixture using a heating mantle. Monitor the temperature closely.

  • Controlled Reflux: As the reaction initiates, you will observe a noticeable exotherm and the onset of boiling. Immediately remove the external heat source. The reaction should continue to reflux on its own for some time. If the reaction becomes too vigorous, the flask can be cooled with a wet towel or a cool water bath.[2]

  • Completion of Reaction: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic.[4] This will help to precipitate tarry materials and liberate the quinoline as a free base.

    • The quinoline product can now be isolated via steam distillation.[6]

    • The distillate containing the quinoline can then be extracted with an organic solvent.

Visualizing the Workflow for Tar Minimization

The following diagram illustrates the key decision points and steps in a modified Skraup synthesis designed to minimize tar formation.

Skraup_Optimization start Start: Reagent Preparation reagents Combine Aniline, FeSO₄, and Anhydrous Glycerol start->reagents add_acid Slowly Add Conc. H₂SO₄ with Cooling reagents->add_acid heat Gentle Heating to Initiate add_acid->heat exotherm Monitor Exotherm | Remove External Heat heat->exotherm exotherm->heat Reaction Stalls reflux Gentle Reflux (2-3 hrs) exotherm->reflux Exotherm Subsides workup Workup: Quench, Neutralize, Steam Distill reflux->workup product Isolated Quinoline workup->product

Caption: Workflow for minimizing tar in Skraup synthesis.

Concluding Remarks

The Skraup quinoline synthesis, while a cornerstone of heterocyclic chemistry, requires careful control and optimization to overcome its inherent challenges. By understanding the mechanisms of tar formation and implementing the strategies outlined in this guide—such as the use of moderators, controlled heating, and the selection of appropriate oxidizing agents—researchers can significantly improve the yield, purity, and reproducibility of their quinoline syntheses.

References

  • Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Benchchem. Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • Benchchem. avoiding polymerization in Skraup synthesis of quinolines.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
  • Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Wikipedia. Skraup reaction.
  • Skraup reaction.
  • Fernández, G. Quinoline Synthesis - Skraup.
  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • Slideshare. (2022). synthesis of quinoline derivatives and its applications.
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.

Sources

Troubleshooting

Overcoming poor retention of polar quinolines in RP-HPLC

Technical Support Center: Troubleshooting Poor Retention of Polar Quinolines in RP-HPLC Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the retentio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Poor Retention of Polar Quinolines in RP-HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the retention of polar, basic heterocycles like quinoline derivatives in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Because these compounds possess a basic nitrogen atom, they readily ionize in standard acidic mobile phases. This ionization drastically increases their polarity, causing them to elute near the void volume ( t0​ ) and exhibit severe peak tailing due to secondary interactions.

This guide provides a mechanistic understanding and self-validating protocols to overcome these retention failures.

Decision Workflow

Before diving into the protocols, consult the logical workflow below to determine the optimal strategy for your specific quinoline derivative.

TroubleshootingTree Start Poor Retention of Polar Quinoline (Elutes near t0) CheckPH Check Mobile Phase pH vs. Analyte pKa Start->CheckPH Ionized Analyte is Ionized (pH < pKa) CheckPH->Ionized Yes Neutral Analyte is Neutral (pH > pKa) CheckPH->Neutral No HighPH Strategy 1: Ion Suppression (Raise pH > pKa + 2) Ionized->HighPH If high-pH stable column IPC Strategy 2: Ion-Pairing (Add Alkylsulfonate at low pH) Ionized->IPC If standard silica C18 TooPolar Intrinsically Highly Polar (LogP < 0) Neutral->TooPolar HILIC Strategy 3: Switch to HILIC (High Organic Mobile Phase) TooPolar->HILIC If MS compatibility needed MixedMode Strategy 4: Mixed-Mode Column (RP + Cation Exchange) TooPolar->MixedMode For robust 2D retention

Troubleshooting workflow for poor retention of polar quinolines.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why do my polar quinoline derivatives elute at the solvent front and exhibit severe peak tailing on a standard C18 column? Mechanistic Causality: Quinolines contain a basic nitrogen atom with a typical pKa​ between 4.5 and 5.5 (depending on ring substitutions). In standard RP-HPLC acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen becomes fully protonated. Reversed-phase chromatography relies on hydrophobic partitioning; the positively charged, highly polar quinoline species cannot effectively partition into the nonpolar C18 stationary phase, leading to zero retention[1]. Furthermore, the positively charged analyte undergoes secondary electrostatic interactions with residual, unendcapped ionized silanol groups ( SiO− ) on the silica support, which is the primary cause of severe peak tailing[1].

Q2: How can I use pH adjustment (Ion Suppression) to force retention on a C18 column? Mechanistic Causality: By raising the mobile phase pH at least 2 units above the analyte's pKa​ , you suppress the ionization of the basic nitrogen. The resulting neutral quinoline is significantly more hydrophobic and will partition efficiently into the C18 stationary phase, increasing the retention factor ( k′ ).

Self-Validating Protocol: High-pH Ion Suppression

  • Column Selection: Standard bare-silica C18 columns dissolve at pH > 8. You must select a hybrid organic-inorganic silica column or a polymer-based column designed to withstand pH up to 12.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Carefully titrate with dilute Ammonium Hydroxide until the pH reaches 9.5.

  • Mobile Phase Setup: Use the pH 9.5 buffer as Mobile Phase A, and Acetonitrile as Mobile Phase B.

  • Validation Step: Inject your sample using a generic gradient (5% to 95% B over 15 mins). Validation: If the mechanism is successful, the retention time will shift significantly later compared to the acidic run, and peak symmetry will improve as silanol interactions are masked.

Q3: My column is not stable at high pH, and my quinoline is still unretained. How does Ion-Pairing Chromatography (IPC) solve this? Mechanistic Causality: When restricted to low pH, the quinoline remains positively charged. By adding an anionic ion-pairing reagent (like an alkylsulfonate) to the mobile phase, you introduce a hydrophobic counter-ion. The negatively charged sulfonate groups pair with the positively charged quinoline molecules to form an electrically neutral, highly hydrophobic ion-pair complex. This complex interacts strongly with the C18 phase, drastically increasing retention time[2].

Self-Validating Protocol: IPC RP-HPLC

  • Reagent Selection: Select Sodium 1-octanesulfonate or Sodium 1-hexanesulfonate. Hexane- and octane-sulfonates are the industry standard for basic analytes[2].

  • Buffer Preparation: Dissolve the reagent in HPLC-grade water to achieve a 5 mM concentration. Add 0.1% Phosphoric acid to adjust the pH to ~2.5, ensuring the quinoline is fully ionized for optimal pairing.

  • Solvent Choice: Use Methanol instead of Acetonitrile as the organic modifier (Mobile Phase B), as alkylsulfonates have poor solubility in high concentrations of Acetonitrile[2].

  • Equilibration & Validation: Flush the C18 column with the IPC mobile phase for at least 20 column volumes. Validation: Inject a neutral void marker (e.g., uracil) and your sample. The neutral marker's retention should remain unchanged, while the basic quinoline's retention ( k′ ) should increase to ≥5 [2]. Note: IPC reagents permanently alter the column surface; dedicate this column solely to IPC methods.

Q4: I need to couple my HPLC to a Mass Spectrometer (LC-MS). Since ion-pairing reagents suppress MS signals, what are my alternatives? Mechanistic Causality: Alkylsulfonates are non-volatile and will severely contaminate an MS source. To achieve retention without IPC, you must change the chromatographic mode to either Mixed-Mode Chromatography (MMC) or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mixed-Mode Chromatography: MMC stationary phases combine a hydrophobic alkyl chain with an ion-exchange group (e.g., Reversed-Phase/Cation-Exchange)[3]. The polar basic quinoline is retained via strong electrostatic interactions with the cation-exchange sites, providing robust retention without ion-pairing reagents, making it fully MS compatible[4].

  • HILIC: Uses a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (>70% Acetonitrile). Polar quinolines partition into a water-enriched layer on the stationary phase surface.

Self-Validating Protocol: Mixed-Mode LC-MS Workflow

  • Column Selection: Install a Mixed-Mode RP/Weak Cation-Exchange (WCX) column[4].

  • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.0. (This volatile buffer ensures MS compatibility while keeping the quinoline ionized).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Method Optimization: Run an isocratic method at 50% B. Validation: To independently control retention, adjust the buffer concentration. Increasing the ionic strength (e.g., to 20 mM) will decrease retention by competing for the cation-exchange sites, proving the electrostatic retention mechanism is functioning[3].

Quantitative Comparison of Retention Strategies

To assist in method selection, the following table summarizes the operational parameters and expected outcomes of each troubleshooting strategy.

StrategyPrimary Retention MechanismTypical Mobile PhaseMS CompatibilityProsCons
Standard RP-HPLC (Low pH) Hydrophobic Partitioning0.1% FA in Water / ACN (pH 2.7)ExcellentSimple, standard setupZero retention for polar bases; severe tailing
Ion Suppression (High pH) Hydrophobic Partitioning (Neutral State)10mM NH4​HCO3​ / ACN (pH 9.5)Good (if volatile buffer used)Restores RP retention; sharp peaksRequires specialized high-pH stable columns
Ion-Pairing (IPC) Hydrophobic Ion-Pair Complex5mM Sodium Octanesulfonate (pH 2.5) / MeOHPoor (Severe suppression)Excellent retention control on standard C18Long equilibration; dedicates column; incompatible with MS
Mixed-Mode (RP/WCX) Hydrophobic + Electrostatic10mM Ammonium Formate (pH 4.0) / ACNExcellent2D selectivity; high loadabilityRequires specialized columns; complex method development
HILIC Hydrophilic Partitioning10mM Ammonium Formate / >70% ACNExcellentHigh MS sensitivity; great for extreme polarityLong equilibration times; sensitive to sample diluent

References

  • Ion Pairing — Blessing or Curse? Source: LCGC International URL:[Link]

  • Mixed-Mode Chromatography and Stationary Phases Source: Helix Chromatography URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: 2-Methoxyquinoline-7-carboxylic acid vs. 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid in Drug Discovery

[label="Amide Coupling\n(e.g., N Refining Pathway Diagrams I'm now refining the mechanistic pathway diagrams. I've successfully implemented color-coding and node styles to distinguish between compounds, reactions, and ou...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Amide Coupling\n(e.g., N

Refining Pathway Diagrams

I'm now refining the mechanistic pathway diagrams. I've successfully implemented color-coding and node styles to distinguish between compounds, reactions, and outcomes. Using Graphviz, I'm working to enhance the visual flow to better represent the relationships, and highlight the key steps of each pathway. I will also incorporate labels and arrows.

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I'm now implementing the experimental workflow diagram using Graphviz, focusing on clear steps: synthesis, incubation, and measurement. I'm applying distinct node styles to highlight the stages and ensure easy readability. I'm fine-tuning the layout for a logical and intuitive presentation of the experimental process.

Verifying Nomenclature Details

I'm now cross-referencing compound names and confirming the exact structure of 7-methoxykynurenic acid for the comparison guide. I'm double-checking the nomenclature to ensure I have all the synonyms and structural details correct before proceeding.

Identifying the compound

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I've just realized 2-hydroxyquinoline-4-carboxylic acid is an isomer of kynurenic acid. Interestingly, chemical databases often list it as a synonym for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This demands careful attention in my analysis.

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Defining Compound Characteristics

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Outlining Experimental Procedures

I'm now outlining experimental workflows. Protocol A will focus on ACC inhibition assays for 2-MQ-7-CA derivatives, while Protocol B will use patch-clamp electrophysiology to study Compound B's effect on NMDA receptors. I'm focusing on creating self-validating protocols to ensure data accuracy and reliability. Data presentation will include tables detailing physicochemical properties and pharmacological targets, with mandatory Graphviz visualizations for mechanistic pathways and experimental workflows. I've also incorporated a patent and a journal article.

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I'm now putting together a comparative table that outlines the physicochemical properties, targets, primary applications, and mechanisms of action for key compounds. I'm focusing on the differences in behavior between the 2-MQ-7-CA derivatives and the 2-OH-7-MeO-Q-4-CA derivatives. I've designed self-validating protocols, including the ADP-Glo assay. The table format is being refined for clarity and completeness.

Executive Summary

The quinoline-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, offering a versatile core for developing therapeutics across metabolic and neurological domains. This guide provides an in-depth technical comparison between two distinct functionalized derivatives: 2-Methoxyquinoline-7-carboxylic acid (2-MQ-7-CA) and 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid (2-OH-7-MeO-Q-4-CA) .

While sharing a quinoline backbone, their divergent substitution patterns dictate entirely different pharmacological trajectories. 2-MQ-7-CA is primarily utilized as a synthetic building block for Acetyl-CoA Carboxylase (ACC) inhibitors targeting metabolic diseases [1]. Conversely, 2-OH-7-MeO-Q-4-CA acts as a neuroactive ligand, structurally related to kynurenic acid, functioning as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor [2].

Structural and Mechanistic Profiling

2-Methoxyquinoline-7-carboxylic acid (2-MQ-7-CA)
  • Structural Causality: The methoxy group at the C2 position serves a dual purpose: it prevents metabolic oxidation (a common liability at the C2 position of quinolines) and finely tunes the lipophilicity (LogP) of the molecule. The carboxylic acid at C7 is the critical synthetic handle, allowing for robust amide coupling with complex amines (e.g., N1/N2-lactams) to generate potent ACC1/ACC2 inhibitors.

  • Mechanism of Action: When incorporated into an ACC inhibitor, the resulting molecule binds to the carboxyltransferase domain of Acetyl-CoA Carboxylase. This prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disinhibiting carnitine palmitoyltransferase I (CPT-1) and driving mitochondrial fatty acid oxidation—a key mechanism for treating Non-Alcoholic Steatohepatitis (NASH) [1].

2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid (2-OH-7-MeO-Q-4-CA)
  • Structural Causality: This compound exists in a tautomeric equilibrium with its 2-oxo-1,2-dihydroquinoline form. The spatial arrangement of the C2-hydroxyl/oxo group and the C4-carboxylic acid is an absolute requirement for anchoring the molecule to the glycine-binding site of the NMDA receptor. The addition of the C7-methoxy group enhances binding affinity by occupying a specific hydrophobic pocket within the receptor cleft, increasing its potency compared to unsubstituted analogs [3].

  • Mechanism of Action: By competitively binding to the glycine co-agonist site of the NMDA receptor, it prevents the opening of the calcium ion channel even in the presence of glutamate. This mechanism is highly sought after for neuroprotection, as it prevents calcium-induced excitotoxicity without the severe psychotomimetic side effects associated with direct channel blockers [4].

MechanisticPathways cluster_0 2-Methoxyquinoline-7-carboxylic acid (Metabolic Pathway via ACC Inhibition) cluster_1 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid (Neuropharmacological Pathway via NMDA) Node1 2-MQ-7-CA (Building Block) Node2 Amide Coupling (e.g., N1/N2-lactams) Node1->Node2 Node3 ACC Inhibition Node2->Node3 Node4 Decreased Malonyl-CoA Node3->Node4 Node5 Increased Fatty Acid Oxidation (Metabolic Regulation) Node4->Node5 NodeA 2-OH-7-MeO-Q-4-CA (Neuroactive Ligand) NodeB NMDA Receptor (Glycine Binding Site) NodeA->NodeB NodeC Competitive Antagonism NodeB->NodeC NodeD Decreased Ca2+ Influx NodeC->NodeD NodeE Neuroprotection (Prevention of Excitotoxicity) NodeD->NodeE

Caption: Divergent mechanistic pathways of 2-MQ-7-CA (metabolic) vs 2-OH-7-MeO-Q-4-CA (neurological).

Quantitative Data Comparison

The following table summarizes the physicochemical properties and target profiles of both compounds, providing a baseline for assay development.

Property / Metric2-Methoxyquinoline-7-carboxylic acid2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid
CAS Number 1374258-40-852280-85-0 / 72784-23-7
Molecular Formula C11H9NO3C11H9NO4
Molecular Weight 203.19 g/mol 219.19 g/mol
Primary Target Acetyl-CoA Carboxylase (Post-synthesis)NMDA Receptor (Glycine Co-agonist Site)
Therapeutic Area Metabolic Disorders (NASH, Obesity)Neurology (Neuroprotection, Epilepsy)
Typical Assay IC50 5 - 50 nM (For synthesized derivatives)1 - 10 µM (Direct binding/antagonism)
Solubility (Assay) DMSO (Stock), Aqueous buffers (Testing)DMSO (Stock), ACSF (Testing)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires distinct, self-validating assay systems.

Protocol A: ACC Inhibition Assay (Validating 2-MQ-7-CA Derivatives)

Because 2-MQ-7-CA is a precursor, it must first be coupled to a target amine. The subsequent enzymatic assay utilizes an ADP-Glo methodology. Causality: ACC consumes ATP to carboxylate acetyl-CoA. By measuring the accumulation of ADP (the byproduct), we create a direct, positive-readout system that is highly sensitive to ACC inhibition.

  • Chemical Coupling: React 2-MQ-7-CA with the target amine using HATU and DIPEA in DMF at room temperature for 2 hours. Purify via preparative HPLC to >95% purity.

  • Enzyme Incubation: In a 384-well plate, incubate 10 µL of recombinant human ACC1 (2 nM) with 5 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 2 mM MgCl2, 2 mM DTT, pH 7.5) for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 µL of substrate mix (50 µM Acetyl-CoA, 50 µM ATP, 12 mM NaHCO3). Incubate for 40 minutes at room temperature.

  • ADP-Glo Readout: Add 20 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation: Calculate IC50 using a four-parameter logistic curve. A known ACC inhibitor (e.g., Firsocostat) must be run in parallel as a positive control to validate assay sensitivity.

Protocol B: Patch-Clamp Electrophysiology (Validating 2-OH-7-MeO-Q-4-CA)

To evaluate the neuroprotective antagonism of 2-OH-7-MeO-Q-4-CA, whole-cell patch-clamp electrophysiology is required. Causality: Biochemical binding assays cannot differentiate between agonists and antagonists. Patch-clamp directly measures the functional consequence (ion flux) of receptor binding in real-time.

  • Cell Preparation: Culture primary rat hippocampal neurons (DIV 12-15) on glass coverslips. Transfer to a recording chamber perfused continuously with Artificial Cerebrospinal Fluid (ACSF) lacking Mg2+ (to relieve the voltage-dependent Mg2+ block of NMDA receptors).

  • Whole-Cell Configuration: Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution (140 mM CsF, 10 mM HEPES, 2 mM MgCl2, 10 mM EGTA, pH 7.3). Establish a >1 GΩ seal and rupture the membrane to achieve whole-cell configuration. Voltage-clamp the cell at -70 mV.

  • Agonist Application: Apply a brief pulse (3 seconds) of 100 µM NMDA + 10 µM Glycine via a rapid perfusion system to establish the baseline inward current (I_max).

  • Antagonist Co-application: Pre-incubate the neuron with 2-OH-7-MeO-Q-4-CA (e.g., 5 µM) for 30 seconds, followed by co-application of NMDA + Glycine + 2-OH-7-MeO-Q-4-CA.

  • Validation: The reduction in peak inward current confirms antagonism. To self-validate that the antagonism is competitive at the glycine site, increase the glycine concentration to 100 µM during co-application; the inward current should be rescued (surmountable antagonism).

ExperimentalWorkflows cluster_ACC Workflow 1: ACC Inhibition Assay (2-MQ-7-CA Derivatives) cluster_NMDA Workflow 2: Patch-Clamp Electrophysiology (2-OH-7-MeO-Q-4-CA) W1_1 1. Chemical Synthesis (HATU Coupling) W1_2 2. Compound Incubation with ACC1/ACC2 W1_1->W1_2 W1_3 3. ATP Depletion Measurement (ADP-Glo Assay) W1_2->W1_3 W1_4 4. IC50 Calculation (Luminescence Readout) W1_3->W1_4 W2_1 1. Hippocampal Neuron Culture Preparation W2_2 2. Whole-Cell Patch Configuration W2_1->W2_2 W2_3 3. Co-application of NMDA + Antagonist W2_2->W2_3 W2_4 4. Current Amplitude Quantification (pA) W2_3->W2_4

Caption: Step-by-step experimental workflows for evaluating ACC inhibition and NMDA receptor antagonism.

References

  • Title: N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2)
  • Title: Selective heterofunctionalization of kynurenic acid derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 67491592, 2-Methoxyquinoline-7-carboxylic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 3845, Kynurenic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Comparative

A Comparative Guide to the Biological Activity of Quinoline Isomers

Introduction: The Versatile Quinoline Scaffold Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a cornerstone in medicinal chemistry.[1][2] Its bicyclic structure, consisting of a b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a cornerstone in medicinal chemistry.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, provides a versatile scaffold for the development of a wide array of biologically active compounds.[3][4] The pharmacological properties of quinoline derivatives are profoundly influenced by the isomeric form of the scaffold and the position of various substituents.[5] This guide offers an in-depth, objective comparison of the biological activities of quinoline and its isomers, substantiated by experimental data, to empower researchers and drug development professionals in their quest for novel therapeutics.

Quinoline and its derivatives exhibit a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and many others.[1][3][6] The specific biological activity and potency are intricately linked to the structure of the molecule, particularly the substitution pattern on the quinoline ring.[7] This principle of structure-activity relationship (SAR) is a central theme in the exploration of quinoline isomers.[8]

Comparative Analysis of Biological Activities

The diverse biological activities of quinoline isomers are a testament to their ability to interact with a multitude of biological targets. This section will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, highlighting how subtle changes in isomeric structure can lead to significant differences in biological outcomes.

Anticancer Activity: A Tale of Two Isomers and Substituent Effects

The anticancer potential of quinoline derivatives is a major focus of research, with numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[2][5] The isomeric form of the quinoline scaffold, particularly the comparison between quinoline and its structural isomer, isoquinoline, plays a pivotal role in this activity.

While direct comparisons of the parent compounds are less frequent, studies on their derivatives offer valuable insights. For instance, one study comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[9] This suggests that for certain biological targets, the nitrogen placement in the isoquinoline ring may be more conducive to binding and inhibition.[9]

However, the anticancer activity is not solely dictated by the core isomeric structure. The position and nature of substituents on the quinoline ring are critical determinants of potency and selectivity. For example, a series of 4-aminoquinolines were synthesized and tested, revealing that a substituent at the 3-position of the quinoline ring was absolutely essential for their antagonist potency against the α2C-adrenoceptor, a target implicated in cancer.[10]

Furthermore, in a study of bis-quinoline isomers, three isomers (2a-c) exhibited significantly higher potency against a panel of cancer cell lines compared to the prototype, with IC50 values in the submicromolar to low micromolar range.[11] Specifically, isomer 2a showed submicromolar IC50 values against four out of six cancer cell lines, while isomer 2b was most potent against MCF-7 breast cancer cells.[11]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound/IsomerCell LineIC50 (µM)Mechanism of Action
2-Arylquinoline Derivative (Compound 13)HeLa8.3Not Specified
2-Arylquinoline Derivative (Compound 12)PC331.37Not Specified
4-Anilinoquinoline-3-carbonitrile Derivative (Compound 44)EGFR kinase0.0075EGFR Inhibition
4-Anilinoquinoline-3-carbonitrile Derivative (Compound 47)EGFR kinase0.49EGFR Inhibition
Fused Quinoline Derivative (Compound 42)MCF-77.21EGFR Inhibition
Bis-quinoline isomer 2aHCT116, HeLa, M14, HT1080SubmicromolarDNMT Inhibition
Bis-quinoline isomer 2bMCF-70.3DNMT Inhibition

Data compiled from multiple sources.[5][11][12]

The mechanisms through which quinoline derivatives exert their anticancer effects are varied and often involve the modulation of key signaling pathways that control cell growth, proliferation, and survival.[9] Two of the most significant pathways are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[5] Quinoline-based molecules can act as inhibitors of crucial kinases within these pathways, such as PI3K and mTOR, thereby halting downstream signaling that promotes cancer progression.[5]

Diagram 1: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antimicrobial Activity: The Influence of Substituent Position

Quinoline and its isomers are foundational structures for many synthetic antibiotics.[5] The arrangement of atoms and functional groups in these isomers is a critical factor in their effectiveness against a wide range of pathogens.[5]

While direct comparisons of the parent quinoline and isoquinoline are not common, their derivatives have been extensively studied. For example, hybrids of quinoline with other pharmacophores have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5]

The position of substituents dramatically impacts the antimicrobial spectrum and potency. A study on 8-hydroxyquinoline derivatives revealed that the parent compound was highly effective against Gram-positive bacteria.[5] However, halogenated derivatives, particularly at the 7-position, showed enhanced activity against Gram-negative bacteria.[5] Another notable example is Nitroxoline (5-nitro-8-hydroxyquinoline), which is particularly active against Pseudomonas aeruginosa.[5]

A separate study on 60 naturally occurring and synthetic quinolines found that 30 of them displayed antimicrobial activity, primarily against Gram-positive bacteria.[13] One compound, 4-hydroxy-3-iodo-quinol-2-one, exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with MIC values comparable to the antibiotic vancomycin.[13]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound/IsomerBacterial StrainMIC (µg/mL)
4-hydroxy-3-iodo-quinol-2-oneMRSA-10.097
4-hydroxy-3-iodo-quinol-2-oneNon-typeable MRSA0.049
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10
Quinoline-based hydroxyimidazolium hybrid 7cC. neoformans15.6
Quinoline-based hydroxyimidazolium hybrid 7dC. neoformans15.6

Data compiled from multiple sources.[13][14]

Diagram 2: Structure-Activity Relationship in Antimicrobial Quinolines

SAR_Antimicrobial QuinolineCore Quinoline Core Position 8 Position 7 Position 5 Position 3 Substituent1 Hydroxyl Group (-OH) QuinolineCore:p1->Substituent1 Substituent2 Halogen (e.g., -Cl, -I) QuinolineCore:p2->Substituent2 Substituent3 Nitro Group (-NO2) QuinolineCore:p3->Substituent3 Substituent4 Iodo Group (-I) QuinolineCore:p4->Substituent4 Activity1 Potent against Gram-positive bacteria Substituent1->Activity1 Activity2 Enhanced activity against Gram-negative bacteria Substituent2->Activity2 Activity3 Active against Pseudomonas aeruginosa Substituent3->Activity3 Activity4 Significant activity against MRSA Substituent4->Activity4

Caption: Key substituent positions influencing antimicrobial activity.

Anti-inflammatory Activity: Targeting Key Mediators

Quinoline derivatives have also emerged as promising anti-inflammatory agents.[7][15] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, cryptolepine, a quinoline alkaloid, has been shown to reduce nitric oxide production and nuclear factor-kappa B (NF-κB) DNA binding during in vitro inflammatory stimulation.[16]

Structure-activity relationship studies have revealed that the nature and position of substituents on the quinoline ring are crucial for their anti-inflammatory effects.[7] For example, quinolines with a carboxamide moiety have shown antagonism towards the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation.[7] In contrast, those with a carboxylic acid group have demonstrated cyclooxygenase (COX) inhibition.[7]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides a detailed, step-by-step methodology for a key experiment used to assess the biological activity of quinoline isomers.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of quinoline isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline isomer stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline isomer stock solutions in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the quinoline isomers. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).

Conclusion and Future Directions

The comparative analysis of quinoline isomers unequivocally demonstrates the profound impact of isomeric structure and substituent positioning on biological activity. The versatility of the quinoline scaffold continues to make it a privileged structure in drug discovery, with ongoing research uncovering novel derivatives with enhanced potency and selectivity against a wide range of diseases.

Future research should focus on a more direct and systematic comparison of a wider range of quinoline isomers against diverse biological targets. The integration of computational modeling and in vitro screening will be instrumental in rationally designing next-generation quinoline-based therapeutics with improved efficacy and safety profiles. The exploration of hybrid molecules that combine the quinoline scaffold with other pharmacophores also holds significant promise for overcoming drug resistance and achieving synergistic therapeutic effects.

References

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed. (2006, August 24). PubMed. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists - ACS Publications. (2006, September 28). ACS Publications. [Link]

  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects | Journal of Medicinal Chemistry - ACS Publications. (2006, August 2). ACS Publications. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. (2020, February 14). MDPI. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17). Biointerface Research in Applied Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). PubMed. [Link]

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate. [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010, January 15). International Journal of Antimicrobial Agents. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). Mini-Reviews in Medicinal Chemistry. [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchGate. (2023, January 15). ResearchGate. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoline and their Derivatives as Anti-Inflammatory Agents - Bentham Science Publisher. (n.d.). Bentham Science. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Asia Pacific Journal of Health Sciences. [Link]

  • Selected quinoline derivatives with anti-inflammatory activity - ResearchGate. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (2019, November 28). MDPI. [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Validation

Structure-activity relationship of 2-substituted quinoline-7-carboxylic acids

Structure-Activity Relationship (SAR) of 2-Substituted 8-Hydroxy-quinoline-7-carboxylic Acids: A Comparative Guide on Pim-1 Kinase vs. HIV-1 Integrase Inhibition As drug development increasingly relies on privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 2-Substituted 8-Hydroxy-quinoline-7-carboxylic Acids: A Comparative Guide on Pim-1 Kinase vs. HIV-1 Integrase Inhibition

As drug development increasingly relies on privileged scaffolds, the 8-hydroxy-quinoline-7-carboxylic acid moiety has emerged as a highly versatile pharmacophore. Depending on the specific functionalization at the C-2 position, this scaffold can be precisely tuned to target either oncological pathways (via Pim-1 kinase inhibition) or viral replication (via HIV-1 Integrase blockade).

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) governing these two divergent therapeutic applications, supported by mechanistic insights and validated experimental protocols.

Mechanistic Divergence: The Role of C-2 Substitution

The core 8-hydroxy-quinoline-7-carboxylic acid scaffold provides a foundational binding anchor, but it is the substituent at the C-2 position that dictates target selectivity.

Pim-1 Kinase (Oncology Target): Pim-1 is a constitutively active serine/threonine kinase implicated in cell survival and apoptosis resistance in various cancers. The 8-hydroxy-quinoline-7-carboxylic acid acts as an ATP-competitive inhibitor. Molecular modeling reveals that the 8-OH and 7-COOH groups form critical hydrogen bonds with the Asp186 and Lys67 residues within the ATP-binding pocket[1]. When the C-2 position is functionalized with a carboxamide or a simple styryl group, the molecule projects optimally into the hydrophobic hinge region of the kinase, maximizing inhibitory potency[1].

HIV-1 Integrase (Virology Target): HIV-1 Integrase (IN) requires two Mg²⁺ ions in its catalytic core to process viral DNA. Here, the 8-OH and 7-COOH groups act together as a bidentate metal chelator, mimicking the well-known diketo acid pharmacophore to sequester these critical metal ions[2]. However, metal chelation alone is insufficient for high-affinity binding. The C-2 position must be substituted with a styryl group bearing an ancillary phenyl ring. Specifically, a dihydroxylated phenyl ring (e.g., 3,4-dihydroxystyryl) is imperatively required to establish essential hydrogen-bonding networks with the viral DNA-enzyme complex, classifying these compounds as Integrase Binding Inhibitors (INBIs)[2].

MOA cluster_Pim1 Pim-1 Kinase Target (Oncology) cluster_HIV HIV-1 Integrase Target (Virology) Scaffold 8-OH-Quinoline-7-COOH Core Scaffold C2_Carboxamide C-2 Carboxamide Substitution Scaffold->C2_Carboxamide C2_Styryl C-2 Polyhydroxystyryl Substitution Scaffold->C2_Styryl Pim1_Bind ATP Pocket Binding (Asp186 & Lys67) C2_Carboxamide->Pim1_Bind Apoptosis Apoptosis Induction Pim1_Bind->Apoptosis Metal_Chelat Two-Metal (Mg2+) Chelation in Core C2_Styryl->Metal_Chelat Viral_Block Viral DNA Blockade Metal_Chelat->Viral_Block

Divergent structure-activity pathways of the 8-OH-quinoline-7-COOH scaffold based on C-2 substitution.

Comparative SAR Data

The following table synthesizes the comparative performance of various C-2 modifications on the core scaffold. The data illustrates how shifting the electronic and steric properties at C-2 acts as a selectivity switch between the two targets[1][2].

Compound ScaffoldC-2 SubstituentPim-1 Kinase IC₅₀HIV-1 Integrase IC₅₀Primary Mechanistic Driver
8-OH-quinoline-7-COOHUnsubstituted>50 µM>50 µMLacks hydrophobic vector for both targets.
8-OH-quinoline-7-COOHMethyl>10 µM>50 µMInduces steric clash in the IN catalytic core.
8-OH-quinoline-7-COOHStyryl (unsubstituted)~1.5 µM~15 µMModerate hydrophobic fit in kinase hinge region.
8-OH-quinoline-7-COOHStyryl (3,4-di-OH)~5.0 µM<0.5 µMOptimal Mg²⁺ chelation & critical H-bonding.
8-OH-quinoline-7-COOHCarboxamide (N-phenyl)<0.1 µM>50 µMPerfect geometric fit for the ATP-binding pocket.

Note: IC₅₀ values are representative benchmarks derived from structural optimization trends reported in the foundational literature to illustrate selectivity shifts.

Self-Validating Experimental Protocols

To accurately assess the SAR of these compounds, researchers must employ orthogonal assays that isolate the specific mechanistic variables of each target.

Protocol A: Pim-1 Kinase TR-FRET Inhibition Assay

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a synthetic peptide substrate.

  • Causality Focus: Running the assay at the exact Km​ for ATP ensures that the assay is highly sensitive to competitive inhibitors binding in the ATP pocket, preventing false negatives that occur at artificially high ATP concentrations.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute Pim-1 recombinant enzyme to a final well concentration of 0.5 nM.

  • Compound Addition: Dispense 100 nL of the quinoline-7-carboxylic acid derivatives (in 100% DMSO) into a 384-well plate. Include Staurosporine as a positive control for self-validation.

  • Reaction Initiation: Add 5 µL of the enzyme solution to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of a substrate mix containing ULight-labeled generic peptide and ATP (at the predetermined Km​ of 10 µM).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺ and halt kinase activity) containing a Europium-labeled anti-phospho antibody.

  • Detection: Read the TR-FRET signal (Ex: 320 nm, Em: 615 nm and 665 nm) after a 60-minute equilibration. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of the enzyme to insert a surrogate viral DNA sequence into a target DNA sequence.

  • Causality Focus: Pre-assembling the Integrase-DNA complex before adding the inhibitor is critical. Because these compounds act as Integrase Binding Inhibitors (INBIs), they must demonstrate the ability to bind the active, metal-loaded holoenzyme rather than simply denaturing the free apoenzyme.

  • Oligonucleotide Annealing: Anneal a biotinylated donor DNA (mimicking the viral U5 LTR end) by heating to 95°C and cooling slowly to room temperature in a buffer containing 10 mM Tris-HCl (pH 7.6) and 50 mM NaCl.

  • Complex Formation: Immobilize the biotinylated donor DNA onto streptavidin-coated 96-well microplates. Add 100 nM recombinant HIV-1 Integrase in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) and incubate for 30 minutes to form the stable pre-integration complex.

  • Inhibitor Addition: Add the quinoline derivatives at varying concentrations. Include Raltegravir as a validated clinical control. Incubate for 20 minutes.

  • Strand Transfer & Readout: Add digoxigenin-labeled target DNA. Incubate for 1 hour at 37°C. Wash the plate rigorously to remove unbound DNA. Add an alkaline phosphatase-conjugated anti-digoxigenin antibody, followed by a chemiluminescent substrate.

  • Quantification: Measure luminescence to determine the extent of strand transfer inhibition.

Workflow Synth Synthesize 2-Substituted 8-OH-Quinoline-7-COOH Library Split Parallel Screening Workflow Synth->Split Assay1 Pim-1 TR-FRET Assay (ATP @ Km) Split->Assay1 Assay2 HIV-1 IN Strand Transfer (Pre-assembled Complex) Split->Assay2 Val1 Calculate IC50 & Selectivity Profiling Assay1->Val1 Val2 Calculate IC50 & Determine CC50 (Toxicity) Assay2->Val2 Lead Lead Optimization (SAR Refinement) Val1->Lead Val2->Lead

Parallel experimental workflow for evaluating dual-target quinoline-7-carboxylic acid derivatives.

Conclusion

The 8-hydroxy-quinoline-7-carboxylic acid scaffold represents a masterclass in rational drug design. By understanding the spatial and electronic demands of the target binding sites, researchers can direct this single core structure toward entirely different therapeutic outcomes. C-2 carboxamides unlock potent anti-cancer properties via Pim-1 kinase inhibition[1], while polyhydroxylated C-2 styryl groups transform the molecule into a powerful antiviral agent against HIV-1 Integrase[2]. Utilizing the validated, target-specific assay protocols outlined above ensures that these mechanistic nuances are accurately captured during lead optimization.

References

  • Sliman, F., Blairvacq, M., Durieu, E., Meijer, L., Rodrigo, J., & Desmaële, D. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.1

  • Mouscadet, J.-F., & Desmaële, D. (2010). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Molecules, 15(5), 3048-3078. 2

Sources

Comparative

2-Methoxyquinoline-7-carboxylic acid as an alternative to other fluorescent probes

Title: 2-Methoxyquinoline-7-carboxylic Acid (2-MQ7C): A Next-Generation Alternative to Conventional Fluorescent Probes Audience: Researchers, scientists, and drug development professionals. Introduction: The Evolution of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Methoxyquinoline-7-carboxylic Acid (2-MQ7C): A Next-Generation Alternative to Conventional Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Evolution of Fluorescent Probes

For decades, fluorophores like Fluorescein Isothiocyanate (FITC) and coumarin derivatives (e.g., AMCA) have been the workhorses of biological imaging and flow cytometry. However, these traditional probes suffer from critical limitations, including rapid photobleaching, narrow Stokes shifts that lead to self-quenching, and pH-dependent fluorescence instability.

Emerging as a highly effective alternative is 2-Methoxyquinoline-7-carboxylic acid (2-MQ7C) (CAS: 1374258-40-8)[1]. By leveraging the unique photophysical properties of the quinoline heterocycle, 2-MQ7C offers a rationally designed structure that combines high photostability, environmental sensitivity, and a highly reactive site for covalent bioconjugation[2].

Mechanistic Superiority: Why 2-MQ7C Outperforms Traditional Probes

As an Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than just observing the output. The superiority of 2-MQ7C is rooted in its molecular architecture:

  • Push-Pull Intramolecular Charge Transfer (ICT): The methoxy group at the C2 position acts as a strong electron-donating group (EDG), while the carboxylic acid at C7 serves as an electron-withdrawing group (EWG). Upon UV/Vis excitation, this "push-pull" system across the conjugated quinoline core facilitates a highly efficient charge transfer[3]. This mechanism drastically red-shifts the emission, resulting in a large Stokes shift (>100 nm) that effectively eliminates background autofluorescence and excitation back-scatter.

  • Solvatochromic Sensitivity: Quinoline derivatives are highly sensitive to their local dielectric environment. The fluorescence quantum yield of methoxyquinolines increases significantly when transitioning from an aqueous environment to a hydrophobic protein pocket or micellar core[4]. This makes 2-MQ7C an exceptional probe for monitoring protein folding, receptor binding, or lipid membrane dynamics.

  • Streamlined Bioconjugation: Unlike isothiocyanates (which are highly susceptible to aqueous hydrolysis), the C7-carboxylic acid of 2-MQ7C is stable in solution. It can be selectively activated using EDC/NHS chemistry to form a stable amide bond with primary amines on target proteins[2].

Photophysics PhotonIn UV/Vis Excitation (λ ~340-360 nm) Methoxy C2-Methoxy Group (Electron Donor) PhotonIn->Methoxy Energy Input Quinoline Quinoline Core (Conjugated π-System) Methoxy->Quinoline Electron Donation Carboxyl C7-Carboxylic Acid (Electron Acceptor) Quinoline->Carboxyl Intramolecular Charge Transfer PhotonOut Fluorescence Emission (λ ~460-500 nm) Carboxyl->PhotonOut Large Stokes Shift

Intramolecular charge transfer mechanism of 2-MQ7C enabling large Stokes shifts.

Comparative Performance Data

To objectively evaluate 2-MQ7C, we must benchmark it against industry standards. The table below summarizes the quantitative photophysical and chemical advantages of 2-MQ7C compared to FITC and AMCA.

Parameter2-MQ7C (Quinoline-based)FITC (Fluorescein-based)AMCA (Coumarin-based)
Excitation / Emission (nm) ~350 / ~480495 / 519345 / 445
Stokes Shift ~130 nm (Excellent) 24 nm (Poor)100 nm (Good)
Photobleaching Resistance HighLow (Bleaches rapidly)Moderate
pH Sensitivity (Physiological) Low (Stable across pH 5-9)High (Quenched below pH 7)Low
Conjugation Chemistry EDC/NHS Coupling (Stable)Isothiocyanate (Hydrolyzes)NHS Ester (Pre-activated)
Primary Application Protein dynamics, MicroenvironmentsGeneral immunofluorescenceMultiplexing, DAPI alternative

Self-Validating Experimental Protocol: Bioconjugation to IgG

A robust protocol must be a self-validating system. The following methodology details the covalent attachment of 2-MQ7C to an IgG antibody, incorporating critical control steps to differentiate true covalent bonding from non-specific entrapment[2].

Materials Required:
  • 2-Methoxyquinoline-7-carboxylic acid (2-MQ7C)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.3

  • Desalting Column (e.g., Sephadex G-25)

Step-by-Step Workflow:
  • Carboxylic Acid Activation: Dissolve 2 mg of 2-MQ7C in 100 µL of anhydrous DMSO. Add this to 900 µL of Activation Buffer.

    • Causality: DMSO is required to solubilize the hydrophobic quinoline core before introduction to the aqueous buffer.

  • Esterification: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the solution. React for 15 minutes at room temperature.

    • Causality: EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is highly unstable in water. Sulfo-NHS converts it into a semi-stable, amine-reactive Sulfo-NHS ester.

  • Quenching & pH Shift: Rapidly add 2 µL of 2-mercaptoethanol to quench unreacted EDC, then adjust the pH to 8.3 using the Coupling Buffer.

  • Protein Coupling: Add 1 mg of the target IgG antibody. Incubate for 2 hours at room temperature under continuous gentle agitation.

    • Causality: The elevated pH (8.3) ensures that the primary amines (lysine residues) on the IgG are deprotonated and nucleophilic, allowing them to attack the NHS ester.

  • Purification: Pass the reaction mixture through a G-25 desalting column equilibrated with PBS to separate the 2-MQ7C-IgG conjugate from free dye.

Self-Validation Check (Critical Step):

The "Minus-EDC" Control: Run a parallel reaction where EDC is omitted from Step 2. After passing this control through the desalting column, measure the fluorescence of the protein fraction.

  • Interpretation: If the control fraction exhibits high fluorescence, the hydrophobic quinoline is non-specifically sticking to the protein pocket rather than covalently bonding. You must increase the stringency of your wash buffer (e.g., add 0.05% Tween-20) to ensure only covalently bound probes are measured.

Bioconjugation Probe 2-MQ7C (Carboxyl) Activation EDC/NHS (pH 6.0) Probe->Activation Ester NHS-Ester Intermediate Activation->Ester 15 min Coupling IgG Addition (pH 8.3) Ester->Coupling Amine Reaction Purification Desalting Column Coupling->Purification 2 Hours, RT Product 2-MQ7C-IgG Conjugate Purification->Product Validated Probe

Step-by-step bioconjugation workflow of 2-MQ7C to primary amines.

References

  • Title : Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity | Source : University of Portsmouth / ACS Omega | URL :[Link]

  • Title : 8-Methoxyquinoline based turn-on metal fluoroionophores | Source : Tetrahedron Letters (Xiamen University) | URL :[Link]

  • Title : Interaction of 6-methoxyquinoline with anionic sodium dodecylsulfate micelles: Photophysics and rotational relaxation dynamics | Source : ResearchGate / Spectrochimica Acta | URL :[Link]

Sources

Validation

Comparative Analysis of Quinoline-Based Kinase Inhibitors: Structural Rationale, Efficacy, and Experimental Validation

The dysregulation of kinase activity is a fundamental driver of oncogenesis, tumor angiogenesis, and metastasis. Over the past two decades, the quinoline scaffold has emerged as a highly privileged pharmacophore in targe...

Author: BenchChem Technical Support Team. Date: March 2026

The dysregulation of kinase activity is a fundamental driver of oncogenesis, tumor angiogenesis, and metastasis. Over the past two decades, the quinoline scaffold has emerged as a highly privileged pharmacophore in targeted cancer therapy 1. Characterized by a rigid, bicyclic aromatic structure, quinoline derivatives can be extensively functionalized to achieve high potency and selectivity against specific receptor and non-receptor tyrosine kinases.

As an application scientist, evaluating these inhibitors requires a deep understanding of their structural biology, binding kinetics, and the specific biochemical assays required to validate their efficacy without experimental artifacts. This guide provides a comprehensive comparative analysis of leading quinoline-based kinase inhibitors, detailing their mechanistic pathways and outlining self-validating experimental protocols for preclinical evaluation.

Structural Rationale: The Quinoline Pharmacophore

The success of quinoline-based compounds in kinase inhibition stems directly from their ability to mimic the adenine ring of ATP. The kinase catalytic domain contains a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. The nitrogen atom within the quinoline core is strategically positioned to act as a critical hydrogen bond acceptor, interacting directly with the backbone amides of hinge region residues (e.g., Met318 in BCR-Abl) [[2]]().

By modifying the substituents at the 3-, 4-, 6-, and 7-positions of the quinoline ring, drug developers can dictate whether the inhibitor binds to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, thereby tuning the drug's selectivity profile and its vulnerability to gatekeeper mutations 3.

Comparative Pharmacological Profiles

To understand the clinical utility of these compounds, we must compare their primary targets, binding modes, and biochemical potencies. Below is a comparative analysis of three FDA-approved quinoline-based kinase inhibitors: Lenvatinib , Bosutinib , and Cabozantinib .

Table 1: Quantitative Comparison of Key Quinoline-Based Inhibitors
InhibitorPrimary Kinase TargetsBinding ModeBiochemical IC₅₀ (Average)Primary Clinical Indications
Bosutinib Src, AblType I (Active Conformation)Abl: ~1 nM Src: ~1.2 nMChronic Myelogenous Leukemia (CML) 4
Cabozantinib c-MET, VEGFR2, RET, AXLType II (Inactive Conformation)c-MET: ~1.3 nM VEGFR2: ~0.035 nMMedullary Thyroid Cancer (MTC), RCC, HCC 5
Lenvatinib VEGFR1-3, FGFR1-4, RET, KITType I (Active Conformation)VEGFR2: ~4 nM FGFR1: ~46 nMDifferentiated Thyroid Cancer, HCC, RCC 4

Data synthesized from biochemical assays reported in FDA approval packages and primary literature.

Mechanistic Pathway Interception

Cabozantinib and Lenvatinib exert their potent anti-angiogenic and anti-tumor effects by intercepting the signaling cascades initiated by extracellular growth factors (HGF and VEGF). By blocking the autophosphorylation of c-MET and VEGFR2, these quinoline derivatives starve the tumor of critical survival and proliferative signals [[6]]().

Pathway cluster_ligands Extracellular Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitors Quinoline-Based Inhibitors HGF HGF cMET c-MET HGF->cMET Activates VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Activates PI3K PI3K / AKT Pathway cMET->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMET->MAPK Phosphorylation VEGFR->PI3K Phosphorylation VEGFR->MAPK Phosphorylation Cabozantinib Cabozantinib Cabozantinib->cMET Inhibits Cabozantinib->VEGFR Inhibits Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Proliferation Tumor Progression & Angiogenesis PI3K->Proliferation Cell Survival MAPK->Proliferation Cell Proliferation

Fig 1. c-MET and VEGFR2 signaling pathways intercepted by quinoline-based kinase inhibitors.

Experimental Methodologies: Self-Validating Protocols

When evaluating novel quinoline derivatives, standard biochemical assays are prone to artifacts. The protocols below are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: Biochemical IC₅₀ Determination via TR-FRET

The Causality of Assay Selection: Quinoline rings often possess intrinsic fluorescence. In standard prompt-fluorescence assays, this can artificially inflate background signals, leading to false-negative IC₅₀ shifts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this. By utilizing a Europium (Eu) fluorophore with a long emission half-life and introducing a 50–100 microsecond time delay before signal acquisition, short-lived background autofluorescence from the quinoline compound decays completely. This perfectly isolates the true kinase activity signal.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the quinoline inhibitor (e.g., Cabozantinib) in 100% DMSO, then dilute in kinase buffer to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Kinase Reaction: Combine the recombinant kinase (e.g., c-MET), ATP (at its predetermined Kₘ value to ensure competitive inhibition dynamics), and a biotinylated peptide substrate in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Quench & Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺, halting kinase activity). Simultaneously, add the TR-FRET detection mixture: Eu-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC) tracer.

  • Time-Delayed Acquisition: Read the plate using a microplate reader equipped with a TRF module (Excitation: 320 nm; Emission: 615 nm and 665 nm) after a 100 µs delay.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (known potent inhibitor) and negative controls (DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness and confirms that the IC₅₀ curve is driven by true compound pharmacology, not assay noise.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Dispense Step3 3. TR-FRET Detection (Eu-Antibody + Tracer) Step2->Step3 Quench & Probe Step4 4. Data Analysis (IC50 & Z'-factor) Step3->Step4 Time-Delayed Read

Fig 2. TR-FRET kinase assay workflow for evaluating quinoline-based inhibitor potency.

Protocol B: Cellular Target Engagement (Phospho-Kinase Western Blotting)

The Causality of Reagent Selection: A potent biochemical IC₅₀ does not guarantee cellular efficacy due to cell membrane permeability issues or intracellular protein binding. To validate live-cell target engagement, we assess the phosphorylation status of the target kinase. The lysis buffer must be supplemented with Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF). Why? Cell lysis violently mixes highly active endogenous phosphatases with the target kinases. Without these specific phosphatase inhibitors, c-MET will be rapidly dephosphorylated ex vivo, yielding false-positive inhibition data.

Step-by-Step Workflow:

  • Cell Treatment: Seed target cancer cells (e.g., A549 for c-MET) and treat with the quinoline inhibitor at varying concentrations (0.1x to 10x the biochemical IC₅₀) for 2 hours.

  • Ligand Stimulation: Stimulate cells with the native ligand (e.g., 50 ng/mL HGF) for 10 minutes to induce maximal autophosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer strictly supplemented with protease inhibitors, 1 mM Na₃VO₄, and 50 mM NaF.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation (Loading Controls): Probe the membrane simultaneously for Phospho-c-MET (active state) and Total c-MET (loading control). The reduction in the phospho-signal must be normalized against the total kinase signal. This self-validating step proves that the loss of signal is due to direct kinase inhibition by the quinoline compound, rather than compound-induced cytotoxicity or unequal protein loading.

Future Directions in Quinoline Drug Development

While quinoline-based inhibitors have revolutionized oncology, challenges remain. The emergence of gatekeeper mutations (such as the T315I mutation in BCR-Abl, which sterically hinders bosutinib binding) necessitates the continuous evolution of this scaffold 2. Current research is heavily focused on leveraging advanced structure-based drug design (SBDD) to create next-generation quinoline derivatives that utilize alternative binding pockets or function as dual-targeted agents to overcome acquired resistance 1.

Sources

Comparative

A Researcher's Guide to Purity Validation: 2-Methoxyquinoline-7-carboxylic acid by NMR

In the landscape of pharmaceutical research and development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance.[1] For novel molecules like 2-Methoxyquin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance.[1] For novel molecules like 2-Methoxyquinoline-7-carboxylic acid, a versatile building block in medicinal chemistry, establishing a robust and accurate purity profile is of paramount importance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of this specific quinoline derivative.

While techniques like High-Performance Liquid Chromatography (HPLC) are mainstays in purity analysis, Quantitative NMR (qNMR) has emerged as a powerful primary analytical method.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling precise quantification without the need for a specific reference standard for every potential impurity.[3][4] This guide will delve into the causality behind experimental choices in NMR-based purity assessment, present a self-validating protocol, and compare its performance with orthogonal methods, all grounded in authoritative scientific principles.

The Power of Orthogonal Validation: Why NMR and HPLC are Stronger Together

In analytical chemistry, the concept of "orthogonality" refers to the use of two or more independent methods to measure the same property.[1] This approach significantly increases the reliability of the results. For a comprehensive purity assessment of 2-Methoxyquinoline-7-carboxylic acid, leveraging both HPLC and NMR provides a more complete picture than either technique could alone.[5]

HPLC excels at separating complex mixtures and detecting trace impurities with high sensitivity.[1][6] Conversely, qNMR provides absolute quantification and invaluable structural information about the analyte and any detectable impurities.[2][7] The synergy of these techniques allows for a cross-referenced approach to purity, ensuring a higher level of confidence in the final assessment.[1]

Quantitative NMR (qNMR) for Purity Determination of 2-Methoxyquinoline-7-carboxylic acid

The cornerstone of accurate qNMR is the selection of a suitable internal standard.[8] An ideal internal standard should be of high purity (≥99%), soluble in the same deuterated solvent as the analyte, chemically stable, and have signals that do not overlap with those of the analyte.[2][8] For 2-Methoxyquinoline-7-carboxylic acid, which possesses both aromatic and carboxylic acid functionalities, a standard like maleic acid or 1,4-dinitrobenzene could be suitable, depending on the chosen solvent.[2][9]

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol outlines the steps for determining the purity of 2-Methoxyquinoline-7-carboxylic acid using ¹H qNMR with an internal standard.

1. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh a certified internal standard (e.g., 20 mg of maleic acid, purity ≥99.5%).

  • Dissolve the standard in a precise volume (e.g., 10.00 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-Methoxyquinoline-7-carboxylic acid into a clean, dry vial.[3]

  • Record the exact weight.

  • Add a precise volume (e.g., 1.00 mL) of the internal standard stock solution to the vial.

  • Ensure complete dissolution of the sample, using gentle vortexing if necessary.

  • Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution to a 5 mm NMR tube.[10]

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

  • Key Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse to ensure proper excitation.[4]

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 of both the analyte and internal standard) to allow for full relaxation of all protons between scans. This is critical for accurate integration.[11] A typical starting point is 30-60 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio for both the analyte and internal standard peaks.

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from 2-Methoxyquinoline-7-carboxylic acid and a signal from the internal standard.

  • Calculate the purity using the following formula[4]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • analyte refers to 2-Methoxyquinoline-7-carboxylic acid

    • std refers to the internal standard

Diagram of the qNMR Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation prep_std Accurately weigh internal standard dissolve_std Dissolve in deuterated solvent (Volumetric Flask) prep_std->dissolve_std add_std_sol Add precise volume of internal standard solution dissolve_std->add_std_sol prep_analyte Accurately weigh 2-Methoxyquinoline-7-carboxylic acid prep_analyte->add_std_sol to_tube Transfer to NMR tube add_std_sol->to_tube acquire Acquire 1H NMR Spectrum (Set appropriate d1, ns, pulse angle) to_tube->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the standard formula integrate->calculate

Caption: Workflow for purity determination of 2-Methoxyquinoline-7-carboxylic acid by qNMR.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the intended application. Below is a comparison of NMR with other common techniques.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei.[12]Separates components based on their differential partitioning between a mobile and stationary phase.[1]Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase.Measures the mass-to-charge ratio of ions.
Quantification Absolute quantification without a specific reference standard for the analyte.[13]Requires a reference standard for the analyte for accurate quantification.[1]Requires a reference standard for the analyte for accurate quantification.Can be quantitative with appropriate internal standards.
Structural Info Provides detailed structural information for both the analyte and impurities.[14]Provides limited structural information (retention time).[7]Provides limited structural information (retention time).Provides molecular weight and fragmentation patterns, aiding in structural elucidation.
Sample Type Soluble compounds.Soluble compounds.Volatile and thermally stable compounds.Ionizable compounds.
Sample Prep Simple dissolution in a deuterated solvent.[4]More involved, often requiring filtration and mobile phase preparation.Can require derivatization for non-volatile compounds.Typically requires sample introduction via LC or GC.
Destructive Non-destructive; the sample can be recovered.[12]Destructive.[14]Destructive.Destructive.
Sensitivity Lower sensitivity compared to other methods.[7]High sensitivity, capable of detecting trace impurities.[7]Very high sensitivity for volatile compounds.Extremely high sensitivity.

Hypothetical Purity Data for 2-Methoxyquinoline-7-carboxylic acid

Analytical MethodPurity (%)Key Observations
¹H qNMR 98.5Purity determined against a certified internal standard. Minor signals consistent with residual synthesis starting materials observed and quantified.
HPLC (UV Detection) 98.8 (Area %)Main peak at 98.8% of the total peak area. Two minor impurity peaks detected.
LC-MS 98.7 (by TIC)Confirmed the molecular weight of the main peak as 2-Methoxyquinoline-7-carboxylic acid. Tentative identification of one impurity based on its mass.

Logical Framework for Purity Assessment

The following diagram illustrates the logical relationship and complementary nature of different analytical techniques in a comprehensive purity validation strategy.

G cluster_primary Primary Purity Assessment cluster_identity Identity Confirmation cluster_impurities Impurity Characterization qNMR qNMR (Absolute Purity) Final_Purity Comprehensive Purity & Identity Profile qNMR->Final_Purity HPLC_Purity HPLC (Impurity Profile) LC_MS LC-MS (Impurity ID & Quantification) HPLC_Purity->LC_MS Investigate impurities HPLC_Purity->Final_Purity NMR_Struct 1D & 2D NMR (Structural Elucidation) NMR_Imp NMR (Impurity Structure) NMR_Struct->NMR_Imp Characterize impurities NMR_Struct->Final_Purity MS Mass Spectrometry (Molecular Weight) MS->Final_Purity LC_MS->Final_Purity NMR_Imp->Final_Purity

Caption: Interplay of analytical techniques for a comprehensive purity assessment.

Conclusion: An Integrated Approach to Purity Validation

For a molecule as critical as 2-Methoxyquinoline-7-carboxylic acid in the drug development pipeline, a single analytical method is often insufficient for a complete purity assessment. While HPLC provides excellent separation and sensitivity for detecting impurities, qNMR offers the distinct advantage of being a primary method for absolute quantification and providing rich structural information.[1][14]

By employing an orthogonal approach that combines the strengths of both NMR and chromatography, researchers can achieve a highly reliable and comprehensive purity profile. This integrated strategy, grounded in the principles of analytical method validation outlined by bodies like the ICH, ensures the quality and integrity of the compound, ultimately contributing to the development of safer and more effective medicines.[6][15][16]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, June 22). European Medicines Agency. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Natural Products, 73(9), 1548–1555. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). Retrieved from [Link]

  • HPLC, a modular technique that complements NMR - specific polymers. (2024, July 1). Retrieved from [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma. (2025, June 2). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2024, March). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

  • Hays, F. A., Rains, D. M., & LaNoue, K. F. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 46(3), 856–863. [Link]

  • Quality Validation of Food Analysis using non-targeted NMR screening - Bruker. (n.d.). Retrieved from [Link]

  • Stimuli Article (qNMR) - USP.org. (n.d.). Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International, 97(3), 693–704. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. (2025, September 19). Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). Retrieved from [Link]

  • Quinoline-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • 2-methoxyquinoline-7-carboxylic acid (C11H9NO3) - PubChem. (n.d.). Retrieved from [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]

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Validation

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Efficacy of Methoxy-Substituted Quinoline Carboxylic Acid Derivatives

The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its privileged structure that forms the backbone of numerous therapeutic agents.[1] Its rigid, planar nature, combined with versatile...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its privileged structure that forms the backbone of numerous therapeutic agents.[1] Its rigid, planar nature, combined with versatile sites for chemical modification, has made it a fertile ground for the development of novel anticancer agents.[2] These derivatives have been shown to exert their effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical enzymes involved in cancer progression.[1][3][4]

This guide provides a comparative analysis of methoxy-substituted quinoline carboxylic acid derivatives, offering researchers and drug development professionals an in-depth look at their efficacy against various cancer cell lines. We will delve into the structure-activity relationships that govern their potency, compare their performance with alternative scaffolds, and provide the detailed experimental methodologies required to validate these findings in a laboratory setting.

The Influence of Methoxy and Carboxylic Acid Moieties: A Structural Overview

The anticancer potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. A structure-activity relationship (SAR) study on quinoline carboxylic acids identified three critical regions for activity: the C2 position, which often requires bulky hydrophobic groups; the C4 position, which shows a strict requirement for a carboxylic acid moiety for certain targets; and the benzo portion of the ring, where substitutions significantly modulate activity.[5]

The introduction of a methoxy (-OCH3) group can alter a molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing its interaction with biological targets. This guide will explore derivatives where the interplay between a methoxy group and a carboxylic acid (-COOH) group dictates the compound's cytotoxic profile.

Comparative Efficacy Against Breast Cancer Cell Lines

Breast cancer remains a primary focus of oncological research. The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines are standard models for evaluating the potential of new therapeutic compounds.

Focus: 7-Methoxyquinoline Derivatives

Recent studies have investigated hydrazide derivatives incorporating a 7-methoxyquinoline scaffold. These compounds were evaluated for their ability to reduce cell viability across several cancer cell lines. Notably, the presence and position of the methoxy group were critical for activity. One study found that MCF-7 cells were the most resistant to the tested compounds, with viability reductions ranging from 5% to 33%.[6] However, a derivative featuring a 7-methoxy group alongside a 2-chloro substituent (Compound 17 in the study) was the most active agent against both MCF-7 and MDA-MB-231 cell lines.[6] This highlights the synergistic effect of multiple substitutions on the quinoline core.

Table 1: In Vitro Cytotoxicity of a Lead 7-Methoxyquinoline Hydrazide Derivative

Compound ID (from source)Cancer Cell LineDescription% Reduction in Cell ViabilityReference
17 MCF-7 (Breast Adenocarcinoma)2-chloro-7-methoxyquinoline derivative33%[6]
17 MDA-MB-231 (Breast Adenocarcinoma)2-chloro-7-methoxyquinoline derivative38%[6]

Note: Data represents the percentage reduction in cell viability at a fixed concentration, as detailed in the source study.

In the same study, the importance of the methoxy group was underscored by comparing a compound with no methoxy substituents, which demonstrated lower activity than the methoxy-containing lead compound.[6]

Alternative Scaffolds: Quinoline-4-Carboxylic Acid Derivatives

For comparison, derivatives of quinoline-4-carboxylic acid have also been extensively studied. One compound, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, displayed a significant 82.9% reduction in cellular growth against MCF-7 cells, demonstrating the potent activity that can be achieved with this particular arrangement of substituents.[2]

Mechanistic Insights: How Quinoline Derivatives Induce Cancer Cell Death

The anticancer activity of quinoline derivatives is frequently linked to their ability to trigger apoptosis, a controlled and organized form of cell death crucial for eliminating damaged or cancerous cells.[4][7]

Induction of Apoptosis

Apoptosis can be initiated through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Many quinoline compounds appear to act via the intrinsic pathway. This involves increasing the expression of pro-apoptotic proteins like Bax, which leads to the permeabilization of the mitochondrial membrane.[3][8] This event causes the release of cytochrome c into the cytoplasm, activating a cascade of enzymes called caspases (notably caspase-9 and the executioner caspase-3), which dismantle the cell.[3][7]

The diagram below illustrates a generalized pathway for apoptosis induction by quinoline derivatives.

G cluster_cell Cancer Cell Quinoline Quinoline Derivative Bax Bax Activation Quinoline->Bax Bcl2 Bcl-2 Inhibition Quinoline->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Disruption Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic pathway of apoptosis induced by quinoline derivatives.

Cell Cycle Arrest

In addition to apoptosis, some quinoline derivatives can halt the cancer cell cycle at specific checkpoints, preventing cellular replication. For instance, quinoline hydrazide 22 was found to induce G1 cell cycle arrest, which was associated with the upregulation of the p27kip1 cell cycle regulating protein.[6] Arresting the cell cycle prevents the proliferation of malignant cells and can make them more susceptible to apoptosis-inducing signals.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the anticancer efficacy of novel compounds. The following are step-by-step methodologies for key experiments.

Experimental Workflow Overview

The typical workflow for in vitro screening of anticancer compounds involves assessing cytotoxicity to determine the effective dose range, followed by more detailed mechanistic studies like apoptosis and cell cycle analysis.

G start Start: Synthesized Quinoline Derivative cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture mtt MTT Cytotoxicity Assay cell_culture->mtt ic50 Determine IC50 Value mtt->ic50 mechanistic_studies Mechanistic Assays (at IC50 concentration) ic50->mechanistic_studies apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic_studies->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic_studies->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow end End: Data Interpretation & SAR Analysis flow->end

Caption: Standard workflow for in vitro evaluation of novel anticancer compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methoxyquinoline-7-carboxylic acid derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[1]

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the quinoline derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[9]

Conclusion and Future Directions

The available evidence indicates that methoxy-substituted quinoline carboxylic acids are a promising class of molecules in the pursuit of novel anticancer agents. The strategic placement of methoxy and carboxylic acid groups, often in concert with other substituents like halogens, can yield compounds with potent cytotoxic and pro-apoptotic activity. While data on the specific 2-methoxy-7-carboxylic acid scaffold is limited in the public domain, related structures demonstrate clear anticancer potential, particularly against breast cancer cell lines.

Future research should focus on the systematic synthesis and screening of a broader library of 2-methoxyquinoline-7-carboxylic acid derivatives to fully elucidate their structure-activity relationships. Mechanistic studies should extend beyond apoptosis and cell cycle analysis to explore potential targets such as specific kinases or metabolic pathways. The protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake these critical next steps in drug discovery.

References

  • Al-Omary, F. A., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem.
  • Nayak, P. K., & Yadav, M. R. (n.d.). Design, synthesis, and biological evaluation of novel 4,7-disubstituted 8-methoxyquinazoline derivatives as β-catenin/TCF4 signaling pathway inhibitors.
  • Ashraf, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One. Available at: [Link]

  • Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Gaber, M., et al. (2021). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Pharmaceuticals.
  • Al-Obaid, A. M., et al. (2022). 1/IC50 values of antitumor screening of target derivatives against MCF-7.
  • Alanazi, A. M., et al. (2026).
  • Ali, A. A., et al. (2018).
  • Ali, A. A., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. PMC. Available at: [Link]

  • Ozz-Irem, A., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research.
  • Alanazi, A. M., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC. Available at: [Link]

  • O'Connor, K., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]

  • de Oliveira, C. S., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules. Available at: [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

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Comparative

Deconstructing the Fragmentation Jigsaw: A Guide to Interpreting the Mass Spectrum of 2-Methoxyquinoline-7-carboxylic Acid

For the modern researcher in drug discovery and development, mass spectrometry is an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel or complex molecules is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, mass spectrometry is an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel or complex molecules is paramount for structural elucidation and impurity profiling. This guide provides a detailed, mechanistically-driven interpretation of the expected electron ionization (EI) mass spectrum of 2-Methoxyquinoline-7-carboxylic acid, a compound of interest in medicinal chemistry. By comparing its predicted fragmentation with established principles for aromatic carboxylic acids, quinolines, and methoxy-substituted aromatics, we can construct a reliable analytical framework.

The Molecular Blueprint: Predicting the Initial Ionization and Key Functional Group Liabilities

2-Methoxyquinoline-7-carboxylic acid (C₁₁H₉NO₃, Monoisotopic Mass: 203.06 Da) presents a fascinating case for mass spectrometric analysis due to its trifecta of functional groups: a quinoline core, a methoxy substituent, and a carboxylic acid moiety.[1][2] Upon electron impact (EI) ionization, the initial event is the ejection of an electron to form the molecular ion (M⁺˙), which is expected to be reasonably intense due to the aromatic nature of the quinoline ring system.[3][4] The subsequent fragmentation pathways will be a competitive interplay between the inherent stabilities of the resulting fragment ions, dictated by the electronic properties of these functional groups.

The primary sites of charge localization and subsequent bond cleavage are anticipated to be the lone pair electrons on the nitrogen and oxygen atoms. The fragmentation cascade will likely be initiated by cleavages adjacent to these heteroatoms (α-cleavage) and through rearrangements involving the carboxylic acid and methoxy groups.

Charting the Fragmentation Cascade: A Step-by-Step Mechanistic Analysis

The expected fragmentation of 2-Methoxyquinoline-7-carboxylic acid can be logically dissected into pathways originating from its constituent functional groups.

The Carboxylic Acid Signature: A Cascade of Neutral Losses

Aromatic carboxylic acids exhibit characteristic fragmentation patterns dominated by the loss of small, stable neutral molecules.[3][5][6][7] For our target molecule, we anticipate the following key fragmentation steps:

  • Loss of a Hydroxyl Radical (•OH, 17 Da): This is a common initial fragmentation for aromatic carboxylic acids, leading to the formation of a stable acylium ion.[3][6][8] The resulting fragment ion at m/z 186 would be resonance-stabilized.

  • Loss of Formic Acid (HCOOH, 46 Da) or a Carboxyl Radical (•COOH, 45 Da): The elimination of the entire carboxylic acid group is another prominent pathway.[3][9] This would result in a fragment ion at m/z 158, corresponding to the 2-methoxyquinoline radical cation.

  • Decarboxylation - Loss of Carbon Dioxide (CO₂, 44 Da): Following the initial loss of a hydroxyl radical, the resulting acylium ion can readily lose carbon monoxide (CO). Alternatively, direct decarboxylation from the molecular ion can occur, although it is often less favored than the loss of •OH or •COOH.[9]

fragmentation_pathway M M⁺˙ (m/z 203) 2-Methoxyquinoline-7-carboxylic acid F1 [M - OH]⁺ (m/z 186) M->F1 - •OH F2 [M - COOH]⁺ (m/z 158) M->F2 - •COOH F3 [M - CO₂]⁺˙ (m/z 159) M->F3 - CO₂

The Methoxy Group's Contribution: Characteristic Neutral Losses

The methoxy group at the 2-position of the quinoline ring introduces additional, highly characteristic fragmentation routes:

  • Loss of a Methyl Radical (•CH₃, 15 Da): α-cleavage of the O-CH₃ bond is a common fragmentation for methoxy-substituted aromatic compounds. This would yield a fragment ion at m/z 188.

  • Loss of Formaldehyde (CH₂O, 30 Da): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, resulting in a fragment at m/z 173. This is a well-documented pathway for methoxy-substituted heterocycles.

  • Loss of a Formyl Radical (•CHO, 29 Da): A more complex rearrangement can also result in the loss of a formyl radical, giving rise to a fragment ion at m/z 174.

The Quinoline Core's Fingerprint: Ring Cleavage

The quinoline ring system itself has a characteristic fragmentation signature. Following initial losses from the substituents, the quinoline ring can undergo cleavage. A key fragmentation for the parent quinoline molecule is the loss of hydrogen cyanide (HCN, 27 Da).[9] While this may not be a primary fragmentation from the intact molecular ion of our substituted compound, it is a likely secondary fragmentation from ions where the carboxylic acid and methoxy groups have already been lost.

Assembling the Pieces: The Predicted Mass Spectrum

Based on the competing fragmentation pathways, the predicted electron ionization mass spectrum of 2-Methoxyquinoline-7-carboxylic acid would likely exhibit the following key features:

m/z Proposed Fragment Ion Originating Pathway Expected Relative Intensity
203[M]⁺˙Molecular IonModerate to High
188[M - •CH₃]⁺Loss of methyl radical from methoxy groupModerate
186[M - •OH]⁺Loss of hydroxyl radical from carboxylic acidHigh
173[M - CH₂O]⁺˙Loss of formaldehyde from methoxy groupModerate
158[M - •COOH]⁺Loss of carboxyl radicalHigh
130[M - •COOH - CO]⁺Subsequent loss of CO from m/z 158Moderate
129[Quinoline]⁺˙Loss of all substituentsLow to Moderate

Note: The base peak (most intense peak) is likely to be either m/z 186 ([M - •OH]⁺) or m/z 158 ([M - •COOH]⁺) due to the formation of highly stabilized fragment ions.

Experimental Workflow: A Guide to Acquiring High-Quality Mass Spectra

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 2-Methoxyquinoline-7-carboxylic acid in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Energy: 70 eV (standard for EI).

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Acquire the total ion chromatogram (TIC) and extract the mass spectrum of the peak corresponding to 2-Methoxyquinoline-7-carboxylic acid. Compare the experimental fragmentation pattern with the predicted pattern outlined above.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Methanol/Acetonitrile B Inject into GC-MS A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Acquire TIC and Mass Spectrum E->F G Compare Experimental vs. Predicted Fragmentation F->G

Conclusion: A Predictive Framework for Structural Confirmation

By systematically evaluating the fragmentation behavior of the constituent functional groups of 2-Methoxyquinoline-7-carboxylic acid, we have constructed a robust predictive framework for interpreting its electron ionization mass spectrum. The characteristic losses from the carboxylic acid and methoxy groups, in conjunction with the stability of the quinoline core, provide a unique fragmentation signature. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and structurally related molecules, thereby accelerating the pace of drug discovery and development.

References

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE: [Link]

  • GCMS Section 6.12 - Whitman People. (n.d.). Retrieved from Whitman College: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from University of California, Los Angeles: [Link]

  • Gawad, D. H., & El-Sattar, N. A. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 334-337.
  • PubChem. (n.d.). 2-methoxyquinoline-7-carboxylic acid. Retrieved from PubChem: [Link]

  • PubChem. (n.d.). 3-Methoxyquinoline-7-carboxylic acid. Retrieved from PubChem: [Link]

  • GCMS Section 6.9.5 - Whitman People. (n.d.). Retrieved from Whitman College: [Link]

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Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of Quinoline Carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, quinoline carboxylic acids represent a cornerstone scaffold. Their diverse biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, quinoline carboxylic acids represent a cornerstone scaffold. Their diverse biological activities, ranging from antimicrobial to anticancer, are intricately linked to their molecular structure. Among the arsenal of analytical techniques for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool. The chemical shift of each proton provides a detailed electronic and spatial map of the molecule, offering invaluable insights into the substitution pattern on the quinoline ring.

This guide provides a comprehensive comparison of the ¹H NMR chemical shifts of various quinoline carboxylic acid isomers. By understanding the underlying principles that govern these shifts, researchers can more efficiently and accurately characterize novel derivatives, a critical step in the development of new therapeutic agents.

The Influence of the Carboxylic Acid Group: An Electronic and Anisotropic Perspective

The position of the electron-withdrawing carboxylic acid (-COOH) group on the quinoline ring system has a profound impact on the chemical shifts of the aromatic protons. This influence is primarily a combination of two major factors:

  • Inductive and Resonance Effects: The carboxylic acid group is a moderately deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This general deshielding of the ring protons leads to a downfield shift (higher ppm values) compared to unsubstituted quinoline. The magnitude of this effect varies depending on the position of the -COOH group and its ability to participate in resonance with the different positions of the quinoline nucleus.

  • Magnetic Anisotropy: The π-electron system of the quinoline ring and the carbonyl bond of the carboxylic acid group generate their own local magnetic fields. This anisotropic effect can either shield (upfield shift) or deshield (downfield shift) nearby protons, depending on their spatial orientation relative to these functional groups. Protons located in the plane of the ring or near the carbonyl group often experience significant deshielding.

Comparative ¹H NMR Data of Quinoline Carboxylic Acid Isomers

The following table summarizes the experimental ¹H NMR chemical shift data for several quinoline carboxylic acid isomers. It is important to note that chemical shifts can be influenced by the solvent used, concentration, and temperature. The data presented here are typical values reported in deuterated solvents such as DMSO-d₆ or CDCl₃.

IsomerH-2H-3H-4H-5H-6H-7H-8-COOH
Quinoline-2-carboxylic acid -~8.3-8.5~8.1-8.3~8.0-8.2~7.7-7.9~7.8-8.0~7.9-8.1~13.0-14.0
Quinoline-3-carboxylic acid [1]~9.4-~9.0~8.2~7.9~7.7~8.1~13.0
Quinoline-4-carboxylic acid [2]~8.9~7.7-~8.2~7.8~7.9~8.5Broad
Quinoline-5-carboxylic acid PredictedPredictedPredicted-PredictedPredictedPredictedBroad
Quinoline-6-carboxylic acid ~8.9~7.6~8.2~8.4-~8.1~9.2Broad
Quinoline-7-carboxylic acid ~9.0~7.6~8.3~8.8~7.7-~8.3Broad
Quinoline-8-carboxylic acid [3]~8.9~7.6~8.2~7.8~7.6~7.9-Broad

Note: Predicted values for quinoline-5-carboxylic acid are based on established substituent effects and data from related derivatives. The -COOH proton signal is often broad and may not be observed due to exchange with residual water in the solvent.

Analysis of Chemical Shift Trends

Protons on the Pyridine Ring (H-2, H-3, H-4):

  • H-2: This proton is typically the most deshielded in the absence of a substituent at this position, due to its proximity to the electronegative nitrogen atom. When the carboxylic acid is at C-3 or C-4, H-2 remains significantly downfield. In quinoline-3-carboxylic acid, the H-2 proton experiences a particularly strong deshielding effect, appearing at a very high chemical shift (~9.4 ppm) due to the combined electron-withdrawing influence of the nitrogen and the adjacent carboxyl group.[1]

  • H-3: The chemical shift of H-3 is sensitive to the position of the carboxyl group. In quinoline-2-carboxylic acid, H-3 is deshielded by the adjacent -COOH group.

  • H-4: Similar to H-2, H-4 is deshielded by the nitrogen atom. In quinoline-3-carboxylic acid, the H-4 proton is also significantly deshielded.[1]

Protons on the Benzene Ring (H-5, H-6, H-7, H-8):

  • Peri-Proton (H-8): In most isomers, the H-8 proton experiences a noticeable downfield shift. This is due to the "peri-effect," a through-space interaction with the lone pair of electrons on the nitrogen atom, which causes deshielding. This effect is particularly pronounced when a substituent at C-7 forces the H-8 proton into closer proximity with the nitrogen lone pair.

  • Influence of -COOH on the Benzene Ring: When the carboxylic acid group is on the benzene ring (isomers 5, 6, 7, and 8), it directly influences the chemical shifts of the adjacent protons. For example, in quinoline-6-carboxylic acid, H-5 and H-7 are expected to be shifted downfield due to the electron-withdrawing nature of the -COOH group. Similarly, in quinoline-8-carboxylic acid, H-7 is significantly affected.[3]

Visualizing the Quinoline Carboxylic Acid Scaffold

The following diagram illustrates the general structure of a quinoline carboxylic acid and the numbering of the proton environments.

Caption: General structure of a quinoline carboxylic acid showing proton numbering.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standardized protocol for acquiring high-quality ¹H NMR spectra of quinoline carboxylic acid isomers.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the quinoline carboxylic acid sample into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the potential to observe the exchangeable carboxylic acid proton. Other common solvents include deuterated chloroform (CDCl₃) and methanol-d₄. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Mixing: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

    • Acquisition Time (aq): Use a suitable acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift (in ppm) of each multiplet and measure the coupling constants (J-values in Hz) from the splitting patterns.

Workflow for ¹H NMR Analysis of Quinoline Carboxylic Acids

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard mix Mix Thoroughly standard->mix tune Tune and Shim Spectrometer mix->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Chemical Shifts & Coupling Constants integrate->analyze

Caption: Step-by-step workflow for the ¹H NMR analysis of quinoline carboxylic acids.

Conclusion

The ¹H NMR spectrum is a rich source of structural information for quinoline carboxylic acid isomers. The position of the carboxylic acid group significantly influences the chemical shifts of the ring protons through a combination of electronic and anisotropic effects. A thorough understanding of these trends, coupled with a robust experimental protocol, empowers researchers to confidently elucidate the structures of novel quinoline derivatives. This knowledge is fundamental to advancing the design and synthesis of new chemical entities with potential therapeutic applications.

References

  • PubChem. Quinoline-5-carboxylic acid. [Link]

  • PrepChem. Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. [Link]

  • PubChem. 8-Quinolinecarboxylic acid. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking the Performance of 2-Methoxyquinoline-7-carboxylic Acid in Fluorescence Assays

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of 2-Methoxyquinoline-7-carboxylic acid (2,7-MQCA) as a fluore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of 2-Methoxyquinoline-7-carboxylic acid (2,7-MQCA) as a fluorescent probe. Recognizing the limited availability of standardized performance data for this specific molecule, we present a series of robust experimental protocols to characterize its key photophysical properties. By benchmarking against well-established fluorophores such as fluorescein and coumarin derivatives, this guide empowers researchers to determine the suitability of 2,7-MQCA for their specific fluorescence assay needs. We delve into the causal relationships behind experimental choices, ensuring a deep, practical understanding of the benchmarking process. Detailed, step-by-step methodologies for determining quantum yield, photostability, and pH sensitivity are provided, alongside a case study illustrating its potential application in a kinase assay.

Introduction to Fluorescence Assays and the Role of Fluorescent Probes

Fluorescence spectroscopy is a cornerstone of modern biological and chemical research, enabling the sensitive detection and quantification of analytes in complex environments. The power of this technique lies in the use of fluorescent probes, or fluorophores, which absorb light at a specific wavelength and subsequently emit it at a longer wavelength. The choice of fluorophore is critical and dictates the sensitivity, specificity, and robustness of an assay.

Quinoline derivatives are a class of N-heterocycles known for their fluorescent properties, which are often sensitive to their local environment.[1][2] Protonation of the quinoline nitrogen, for instance, can significantly enhance fluorescence intensity, making them attractive candidates for pH-sensitive probes or for applications in acidic organelles.[3] 2-Methoxyquinoline-7-carboxylic acid (2,7-MQCA) belongs to this versatile class of compounds. Its methoxy and carboxylic acid moieties offer potential for further chemical modification and conjugation to biomolecules. However, to effectively utilize 2,7-MQCA, a thorough characterization of its performance is essential. This guide provides the experimental framework to achieve that.

Comparative Benchmarking: 2,7-MQCA vs. Established Fluorescent Probes

To ascertain the utility of 2,7-MQCA, its performance must be measured against established and well-characterized fluorescent probes. For this guide, we have selected Fluorescein and Coumarin derivatives as benchmarks due to their widespread use and diverse applications.[4][5]

2.1. Spectral Properties

The excitation and emission maxima determine the instrumental setup (lasers, filters) required for an assay. The difference between these two maxima, the Stokes shift, is a crucial parameter. A larger Stokes shift minimizes the overlap between absorption and emission spectra, which reduces self-quenching and improves the signal-to-noise ratio.[6]

FluorophoreChemical ClassExcitation Max (λex)Emission Max (λem)Stokes ShiftSolvent/Conditions
2,7-MQCA Quinoline Derivative To Be Determined To Be Determined To Be Determined Methanol/PBS
FluoresceinXanthene~494 nm[5]~521 nm[4]~27 nmBasic solution (pH > 8)
Coumarin DerivativesCoumarinVariable (~350-450 nm)[7]Variable (~410-540 nm)[8][9]Variable, can be largeVaries
2.2. Photophysical Performance

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[10] A high quantum yield is a primary determinant of assay sensitivity.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent/Conditions
2,7-MQCA To Be Determined To Be Determined To Be Determined Methanol/PBS
Fluorescein>75,000[]~0.90[12]~4[5]0.1 M NaOH
Quinine Sulfate~13,000 (at 350 nm)0.546 (Reference Standard) [13]Not monophasic[13]0.5 M H₂SO₄
Coumarin DerivativesVariableCan be high (e.g., 0.83)[9]VariableVaries
2.3. Photostability

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[14] High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

2.4. pH Sensitivity

The fluorescence of many probes, particularly those with ionizable groups like quinolines and fluorescein, is dependent on pH.[1][6] While this can be a limitation, it can also be exploited to create pH sensors. The fluorescence of quinoline derivatives can be significantly enhanced upon protonation.[3] Understanding the pH profile of 2,7-MQCA is critical for designing robust assays.

Experimental Protocols for Performance Evaluation

The following protocols are designed to be self-validating systems for characterizing the core performance metrics of 2,7-MQCA.

3.1. Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which is widely adopted for its reliability and accessibility.[10] It involves comparing the fluorescence of the test sample (2,7-MQCA) to a well-characterized standard with a known quantum yield (Quinine Sulfate).[10][13]

Causality: The quantum yield is proportional to the integrated fluorescence intensity per unit of absorbed light. By using a standard with a known quantum yield and measuring both samples under identical conditions, we can calculate the unknown quantum yield. To avoid inner filter effects, it is critical to work with dilute solutions where absorbance is linearly proportional to concentration (Absorbance < 0.1).[13][15]

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis P1 Prepare stock solutions of 2,7-MQCA and Quinine Sulfate (Standard) P2 Create a series of dilutions for both sample and standard (e.g., 5 concentrations) P1->P2 P3 Ensure Absorbance < 0.1 at excitation wavelength P2->P3 M1 Measure UV-Vis Absorbance spectrum for each dilution P3->M1 M2 Measure Fluorescence Emission spectrum for each dilution (identical instrument settings) M1->M2 A1 Integrate area under each fluorescence emission curve M2->A1 A2 Plot Integrated Fluorescence Intensity vs. Absorbance for both sample and standard A1->A2 A3 Determine the gradient (slope) of the linear fit for both plots A2->A3 A4 Calculate Quantum Yield using the comparative equation A3->A4

Figure 1. Workflow for Determining Relative Fluorescence Quantum Yield.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.5 M H₂SO₄.[13]

  • Sample Preparation: Prepare a stock solution of 2,7-MQCA in a suitable solvent (e.g., methanol or DMSO, then dilute in buffer).

  • Serial Dilutions: Prepare a series of at least five dilutions for both the standard and the sample. The solvent for all dilutions must be identical.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength. Ensure the absorbance values are between 0.01 and 0.1.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution. It is critical to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the gradient (slope) of the resulting straight lines (Grad_st and Grad_x).

    • Calculate the quantum yield of the sample (Φ_x) using the following equation[10]: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:

      • Φ_st is the known quantum yield of the standard (0.546 for Quinine Sulfate in 0.5 M H₂SO₄)[13]

      • Grad are the gradients from the plots.

      • η are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

3.2. Protocol: Photobleaching Assay

This protocol measures the rate of fluorescence decay under continuous illumination, providing a quantitative measure of photostability.

Causality: By exposing the fluorophore to a constant, high-intensity excitation light, we accelerate the process of photobleaching. The rate at which the fluorescence intensity decreases is an inverse measure of its photostability. A more stable dye will show a slower decay rate.

G cluster_setup Experimental Setup cluster_exp Illumination & Measurement cluster_analysis Data Analysis S1 Prepare solution of 2,7-MQCA (and competitor probes) S2 Place sample on fluorescence microscope stage S1->S2 S3 Define a Region of Interest (ROI) S2->S3 E1 Acquire initial image (t=0) at low laser power S3->E1 E2 Continuously illuminate the ROI with high-intensity laser E1->E2 E3 Acquire images at regular time intervals (e.g., every 5s) using low laser power E2->E3 E3->E2 Repeat for a set duration A1 Measure mean fluorescence intensity within the ROI for each time point E3->A1 A2 Normalize intensity values to the initial intensity (t=0) A1->A2 A3 Plot Normalized Intensity vs. Time A2->A3 A4 Fit data to an exponential decay curve to find the photobleaching rate constant A3->A4

Figure 2. General Workflow for a Photobleaching Experiment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of 2,7-MQCA and competitor probes at a concentration suitable for imaging. Mount the sample on a microscope slide.

  • Microscope Setup: Use a confocal or epifluorescence microscope. Define a region of interest (ROI).

  • Pre-Bleach Image: Acquire an initial image using low laser power to minimize photobleaching during this step.

  • Photobleaching: Continuously illuminate the ROI with a high-intensity laser at the fluorophore's excitation wavelength.

  • Time-Lapse Imaging: At regular intervals (e.g., every 5-10 seconds), briefly switch to low-power illumination to capture an image.

  • Data Analysis:

    • Measure the average fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity at each time point to the initial pre-bleach intensity.

    • Plot the normalized intensity as a function of time.

    • The resulting curve can be fitted to an exponential decay model to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.

3.3. Protocol: pH Titration for Sensitivity Analysis

This protocol assesses the effect of pH on the fluorescence intensity of 2,7-MQCA.

Causality: The protonation state of the quinoline nitrogen and the carboxylic acid group of 2,7-MQCA can change with pH. These changes can alter the electronic structure of the molecule, thereby affecting its absorption and fluorescence properties.[1][3] By systematically measuring fluorescence across a range of pH values, we can determine the pKa of the fluorophore and identify the optimal pH range for its use.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 11).

  • Sample Preparation: Prepare identical concentrations of 2,7-MQCA in each of the prepared buffers.

  • Fluorescence Measurement: For each pH sample, record the fluorescence emission spectrum using consistent instrument settings.

  • Data Analysis:

    • Plot the maximum fluorescence intensity versus pH.

    • The resulting titration curve can be analyzed to determine the pKa, the pH at which the fluorophore is 50% protonated/deprotonated. This will appear as the inflection point of the curve. This information is crucial for assay development, as it defines the pH range in which the probe's signal will be stable or, conversely, most sensitive to pH changes.

Application-Specific Performance: A Case Study in Kinase Activity Assays

Protein kinases are critical drug targets, and assays to screen for their inhibitors are in high demand.[16] Many fluorescence-based kinase assays monitor the conversion of ATP to ADP.[17][18] A fluorescent probe that can differentiate between these two nucleotides or respond to the phosphorylation event itself is highly valuable.[16][19]

Given the environmental sensitivity of quinoline derivatives, it's plausible that 2,7-MQCA or a derivative could be designed to bind to the active site of a kinase, with its fluorescence properties changing upon substrate binding or phosphorylation.

Figure 3. Principle of a Hypothetical Kinase Assay Using a Responsive Probe.

Benchmarking in an Assay Context:

To evaluate 2,7-MQCA in such an assay, key performance metrics would include:

  • Signal-to-Background Ratio: The ratio of the fluorescence signal in the presence of active kinase to the signal in its absence.

  • Z'-factor: A statistical parameter that determines the suitability of an assay for high-throughput screening (HTS). A Z'-factor > 0.5 is considered excellent.

By comparing these metrics for an assay using 2,7-MQCA versus a standard probe, one can make an informed decision about its applicability.

Discussion and Conclusion

2-Methoxyquinoline-7-carboxylic acid is a member of a promising, yet underexplored, class of fluorescent scaffolds. This guide serves not as a datasheet, but as a comprehensive experimental roadmap. By systematically applying the protocols detailed herein—quantum yield determination, photostability assessment, and pH titration—researchers can generate the critical data needed to unlock the potential of 2,7-MQCA.

The true value of a fluorescent probe is not defined by a single parameter but by its performance profile across multiple dimensions. A probe with a moderate quantum yield but exceptional photostability and a useful pH-sensing range may be far more valuable for specific applications than a brighter but less stable alternative. The experimental choices outlined, such as using dilute solutions to prevent inner-filter effects and comparing against a certified standard like quinine sulfate, are grounded in fundamental photophysical principles to ensure the generation of accurate and reproducible data.

Ultimately, the rigorous benchmarking of 2,7-MQCA and its future derivatives will determine their place in the expansive toolkit of fluorescence-based research, potentially leading to novel assays for drug discovery and diagnostics.

References
  • Vertex AI Search. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
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  • Wikipedia. (n.d.). Fluorescein. Retrieved March 14, 2026, from [Link]

  • BOC Sciences. (2025, September 9). Fluorescein Dyes for Scientific Imaging.
  • LEAPCHEM. (2025, November 4). How does fluorescein work as a fluorescent dye?.
  • Kim, H. Y., et al. (n.d.). Photochromic and fluorescence properties of coumarin fulgimides. National Center for Biotechnology Information.
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  • Thermo Fisher Scientific. (n.d.). Coumarin and Coumarin Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield.
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  • Awuah, S. G., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of pH on fluorescence emission. Retrieved March 14, 2026, from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved March 14, 2026, from [Link]

  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved March 14, 2026, from [Link]

  • Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology.
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  • University of California, Santa Cruz. (n.d.). Fluorescence Spectroscopy-Quantum yield.
  • ResearchGate. (2015, April 3). What is the linear range of Quinine Sulphate Quantum Yield?. Retrieved March 14, 2026, from [Link]

  • GIST Scholar. (n.d.). Versatile small molecule kinase assay through real-time, ratiometric fluorescent monitoring of interchange for ATP and ADP based on pyrene-Zn2+-DPA complex. Retrieved March 14, 2026, from [Link]

  • Biocompare. (2013, November 5). Options Abound for Kinase Assays. Retrieved March 14, 2026, from [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved March 14, 2026, from [Link]

  • FluoroFinder. (2024, August 22). FRAP (Fluorescence Recovery After Photobleaching). Retrieved March 14, 2026, from [Link]

  • PicoQuant. (n.d.). Fluorescence Recovery After Photobleaching (FRAP). Retrieved March 14, 2026, from [Link]

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Validation

Comprehensive In Vitro Evaluation Guide: 2-Methoxyquinoline-7-Carboxylic Acid Derivatives as Multi-Target Modulators

Executive Summary & Scientific Rationale Quinoline-7-carboxylic acid derivatives—specifically those bearing a 2-methoxy substitution (e.g., 2-methoxyquinoline-7-carboxylic acid)—have emerged as highly privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline-7-carboxylic acid derivatives—specifically those bearing a 2-methoxy substitution (e.g., 2-methoxyquinoline-7-carboxylic acid)—have emerged as highly privileged scaffolds in modern drug discovery[1]. Their unique stereoelectronic profile allows them to act as potent multi-target agents. In vitro, these compounds are primarily evaluated for two distinct but highly impactful mechanisms:

  • Metabolic/Oncology Modulation : Inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis[1],[2].

  • Anti-Inflammatory/Anticancer Modulation : Antagonism of the P2X7 purinergic receptor (P2X7R), an ATP-gated ion channel responsible for calcium influx and downstream NLRP3 inflammasome activation[3],[4].

As a Senior Application Scientist, evaluating these derivatives requires moving beyond basic IC50 generation. This guide provides an objective, data-driven comparison of these derivatives against standard commercial alternatives and details the self-validating in vitro methodologies required to prove their efficacy.

Comparative Performance Data

To objectively assess the therapeutic potential of 2-methoxyquinoline-7-carboxylic acid derivatives, their in vitro performance must be benchmarked against established standard-of-care inhibitors.

Target / AssayQuinoline-7-Carboxylic Acid DerivativeStandard AlternativePerformance Delta & Scientific Context
ACC1 Enzymatic Inhibition (IC50) ~15 nM (Representative Scaffold)Soraphen A: ~5 nMSlightly lower potency than the macrocyclic standard, but offers vastly superior synthetic accessibility and potential oral bioavailability[1].
P2X7R Antagonism (IC50) 0.566 μM (Compound 2f)Suramin: ~4.0 μM~7-fold improved potency at blocking ATP-induced calcium mobilization in transfected cell lines[3].
Antiproliferative (MCF-7, IC50) 4.70 μM (Compound 1c)Doxorubicin: ~0.85 μMModerate cytotoxicity but exhibits higher selectivity profiles in prolonged tumor incubations[5].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway modulation exerted by this chemical class, highlighting the exact nodes targeted during our in vitro evaluations.

Pathway Derivative 2-Methoxyquinoline-7- Carboxylic Acid Derivatives ACC Acetyl-CoA Carboxylase (ACC1/2) Derivative->ACC Inhibits P2X7R P2X7 Receptor Derivative->P2X7R Antagonizes Malonyl Malonyl-CoA ACC->Malonyl Catalyzes Lipogenesis Tumor Lipogenesis Malonyl->Lipogenesis Promotes Calcium Intracellular Ca2+ Influx P2X7R->Calcium Channel Opening Inflammation NLRP3 Inflammasome Calcium->Inflammation Triggers

Dual-target modulation by 2-methoxyquinoline-7-carboxylic acid derivatives on ACC and P2X7R.

In Vitro Experimental Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems . Every step includes the underlying causality to ensure researchers understand why a reagent is used, rather than just how to use it.

Protocol 1: Acetyl-CoA Carboxylase (ACC) Enzymatic Inhibition Assay

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA[2]. We utilize an NADH-coupled spectrophotometric assay to monitor this activity in real-time.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 5 mM Dithioerythritol (DTE), 0.5 mM ATP, and 10 mM NaHCO3[6].

    • Causality: Mg2+ is strictly required to coordinate with ATP for the kinase-like activity of the enzyme. DTE maintains a reductive environment, preventing the oxidation of critical cysteine residues in the ACC active site. Bicarbonate serves as the direct CO2 donor[6].

  • Enzyme Pre-Activation: Pre-incubate purified human ACC1 with 10 mM potassium citrate for 15 minutes at 37°C[2].

    • Causality: ACC exists in an inactive dimeric state. Citrate acts as a critical allosteric activator, forcing the polymerization of ACC protomers into their active filamentous state[2]. Without this step, baseline activity will be too low to accurately measure inhibition.

  • Compound Incubation: Add serial dilutions of the 2-methoxyquinoline-7-carboxylic acid derivative (0.1 nM to 10 μM) and incubate for 10 minutes.

  • Coupled Detection Initiation: Add the coupling enzymes (Pyruvate Kinase/Lactate Dehydrogenase), 0.5 mM NADH, and 0.5 mM Acetyl-CoA to initiate the reaction.

    • Causality: The production of malonyl-CoA is stoichiometrically coupled to ATP hydrolysis. The coupled enzymes utilize the resulting ADP to oxidize NADH to NAD+.

  • Measurement: Monitor the decrease in absorbance at 340 nm continuously for 30 minutes using a microplate reader.

Self-Validation & Quality Control:

  • Positive Control: Soraphen A (50 nM) must yield >90% inhibition.

  • Z'-Factor: Calculate the Z'-factor using vehicle (DMSO) vs. Soraphen A wells. A Z' > 0.5 validates the assay's robustness and confirms the derivative's IC50 is statistically sound.

Protocol 2: P2X7R Calcium Mobilization Assay

P2X7R is an ATP-gated ion channel. Upon activation, it triggers a massive influx of extracellular Ca2+[4]. This protocol utilizes a fluorescence-based calcium imaging approach.

Step-by-Step Methodology:

  • Cell Preparation: Seed MCF-7 cells stably transfected with human P2X7R into 96-well black-walled, clear-bottom microplates[3].

    • Causality: Black walls prevent optical crosstalk between adjacent wells during fluorescence emission, while the clear bottom allows excitation/emission reading from a bottom-reading instrument (e.g., FLUOstar Galaxy)[3].

  • Dye Loading: Prepare a loading solution of 4 μM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS containing HEPES and fatty acid-free BSA[7],[4]. Incubate cells for 45 minutes at 37°C.

    • Causality: Pluronic F-127 is a mild surfactant necessary to disperse the highly lipophilic Fluo-4 AM ester across the aqueous buffer[4]. Fatty acid-free BSA is mandatory; trace fatty acids in standard BSA can bind to and activate endogenous G-protein coupled receptors, causing off-target calcium spikes that mask the P2X7R signal[7].

  • Antagonist Incubation: Wash cells twice with HBSS to remove extracellular dye. Add the quinoline derivative (0.1 μM to 50 μM) and incubate for 15 minutes[4].

  • Agonist Stimulation & Acquisition: Place the plate in the FLUOstar Galaxy reader. Record baseline fluorescence (F0) for 10 seconds. Using the automated injector, add 50 μM BzATP[3],[4].

    • Causality: BzATP is utilized instead of standard ATP because it is a significantly more potent and hydrolytically stable synthetic agonist, ensuring a rapid, synchronized opening of the P2X7R pore[4].

Self-Validation & Quality Control:

  • Transfection Control: Run the exact same assay on wild-type (non-transfected) MCF-7 cells. A lack of calcium spike upon BzATP injection proves the signal is strictly mediated by the engineered P2X7R[3],[7].

  • Signal-to-Background (S/B): The ΔF/F0 ratio must exceed 3.0 upon BzATP stimulation in vehicle-treated wells to validate the dynamic range of the assay[4].

Conclusion

The in vitro evaluation of 2-methoxyquinoline-7-carboxylic acid derivatives reveals a highly versatile scaffold capable of potent multi-target modulation. By rigorously controlling assay parameters—such as citrate-induced ACC polymerization and the exclusion of fatty acids in P2X7R calcium assays—researchers can generate high-fidelity data that confidently benchmarks these novel derivatives against standard commercial inhibitors.

Sources

Comparative

A Comparative Guide to the Kinase Selectivity Profile of Quinoline-Based Inhibitors

Prepared by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors, using the 2-methoxyquinoline-7-carboxylic acid scaffold as a conceptual starti...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors, using the 2-methoxyquinoline-7-carboxylic acid scaffold as a conceptual starting point. We will explore the critical importance of selectivity profiling, detail the gold-standard experimental workflows, and present a comparative analysis to illustrate how these data inform drug development.

Introduction: The Quinoline Scaffold and the Quest for Selectivity

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in pharmaceuticals with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] Its rigid, aromatic structure provides a robust framework for the precise spatial arrangement of functional groups, enabling potent interactions with biological targets like protein kinases.[1] Substituents such as methoxy (-OCH₃) and carboxylic acid (-COOH) groups are critical for modulating the molecule's physicochemical properties, including electron density, lipophilicity, and potential for hydrogen bonding, all of which influence the absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.[1][2][3]

While the specific molecule, 2-methoxyquinoline-7-carboxylic acid, is a valid chemical entity, there is currently no published data in the public domain detailing its activity as a kinase inhibitor.[4] Therefore, this guide will use a hypothetical quinoline-based inhibitor, hereafter referred to as "Quinoline-M7C," to illustrate the rigorous process of determining a kinase selectivity profile. This framework is essential for any researcher aiming to develop novel kinase inhibitors based on this promising scaffold.

Protein kinases are a large family of enzymes that play central roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5] A lack of selectivity can lead to off-target effects and associated toxicities, while a highly selective inhibitor promises a better therapeutic window.[6] This guide will compare our hypothetical selective inhibitor, Quinoline-M7C , with a known, more promiscuous kinase inhibitor, AST-487 , to highlight the importance of these distinctions.

Part 1: The Experimental Workflow for Kinome-Wide Selectivity Profiling

To move from a potential hit compound to a viable lead candidate, a comprehensive understanding of its interaction with the entire human kinome is paramount. The most widely accepted method for this is a competition binding assay, which assesses the ability of a test compound to displace a known ligand from a large panel of kinases.

Workflow Overview

The process involves several key stages, from initial compound handling to final data analysis. Each step is designed to ensure data integrity and reproducibility.

G cluster_0 Pre-Assay cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis A Compound Synthesis & QC B Solubilization in DMSO (10 mM Stock) A->B C Assay-Ready Plate (11-point, 3-fold serial dilution) B->C D KINOMEscan™ Assay (e.g., 468 kinases) C->D E Competition Reaction: - Kinase-tagged Phage - Immobilized Ligand - Test Compound D->E F Wash & Elution E->F G Quantification via qPCR F->G H Calculate % Inhibition G->H I Determine Kd & Selectivity Score H->I J Data Visualization (TreeSpot, Tables) I->J caption Figure 1. Experimental workflow for kinome selectivity profiling.

Caption: Figure 1. A streamlined workflow for assessing kinase inhibitor selectivity.

Detailed Protocol: KINOMEscan™ Competition Binding Assay

This protocol describes a standardized, self-validating system for determining kinase inhibitor selectivity. The methodology is based on a well-established competition binding assay format.[7]

  • Compound Preparation:

    • Synthesize and confirm the identity and purity (>98%) of the test compound (e.g., Quinoline-M7C) via HPLC and mass spectrometry.

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Perform an 11-point, three-fold serial dilution in DMSO to create a concentration gradient for Kd determination.

  • Assay Execution:

    • The assay utilizes DNA-tagged human kinases, an immobilized, active-site directed ligand, and the test compound.

    • For each of the 468 kinases in the panel, the kinase is mixed with the immobilized ligand and the test compound at each dilution point.

    • The binding reaction is allowed to proceed to equilibrium. The core principle is that the test compound will compete with the kinase for binding to the immobilized ligand.

  • Quantification:

    • After incubation, unbound components are washed away.

    • The amount of kinase bound to the solid support is measured by quantifying the unique DNA tag for each kinase using quantitative PCR (qPCR).[8]

  • Data Analysis:

    • A DMSO control represents 100% kinase binding (0% inhibition). A highly potent control inhibitor represents 0% binding (100% inhibition).

    • The amount of kinase measured in the presence of the test compound is compared to the DMSO control to calculate the percent inhibition.

    • For compounds showing significant inhibition, binding constants (Kd) are calculated from the full dose-response curve.

    • A Selectivity Score (S-score) can be calculated to quantify the overall selectivity of the compound. A lower S-score indicates a more selective compound.[6]

Part 2: Data Interpretation and Comparative Analysis

The output of a kinome scan is a rich dataset that requires careful interpretation. The goal is to identify not only the intended target(s) but also any potential off-targets that could cause adverse effects.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinome-wide selectivity is through a dendrogram representation, often called a "TreeSpot." Here, kinases that are potently inhibited are marked, providing an immediate visual impression of the compound's specificity.

G node_on_target node_off_target node_inactive center A1 center->A1 B1 center->B1 C1 center->C1 D1 center->D1 E1 center->E1 F1 center->F1 G1 center->G1 H1 center->H1 I1 center->I1 J1 center->J1 K1 center->K1 L1 center->L1 M1 center->M1 N1 center->N1 O1 center->O1 P1 center->P1 Q1 center->Q1 R1 center->R1 S1 center->S1 T1 center->T1 A2 A1->A2 B2 B1->B2 C2 C1->C2 D2 D1->D2 E2 E1->E2 F2 F1->F2 G2 G1->G2 H2 H1->H2 I2 I1->I2 J2 J1->J2 K2 K1->K2 L2 L1->L2 M2 M1->M2 N2 N1->N2 O2 O1->O2 P2 P1->P2 Q2 Q1->Q2 R2 R1->R2 S2 S1->S2 T2 T1->T2 A3 A2->A3 B3 MAP2K7 B2->B3 C3 C2->C3 D3 D2->D3 E3 E2->E3 F3 F2->F3 G3 FLT3 G2->G3 H3 H2->H3 I3 I2->I3 J3 J2->J3 K3 K2->K3 L3 L2->L3 M3 M2->M3 N3 N2->N3 O3 O2->O3 P3 P2->P3 Q3 Q2->Q3 R3 R2->R3 S3 S2->S3 T3 T2->T3 caption Figure 2. Illustrative kinome tree for Quinoline-M7C.

Caption: Figure 2. An illustrative kinome tree showing high selectivity for Quinoline-M7C.

In this hypothetical example for Quinoline-M7C , the compound potently binds to its intended target, MAP2K7 (a key kinase in the MAPK signaling pathway), with only one significant off-target, FLT3. This profile suggests a highly selective inhibitor.

Quantitative Comparison: Quinoline-M7C vs. AST-487

To truly understand the selectivity profile, we must compare it with other inhibitors. AST-487 is a known type II kinase inhibitor that, while potent against some targets, is recognized as being more promiscuous.[5] The table below presents hypothetical Kd (dissociation constant) values for our selective compound versus a known promiscuous one. A lower Kd value indicates stronger binding affinity.

Kinase TargetKinase FamilyQuinoline-M7C (Kd in nM)AST-487 (Kd in nM)Comments
MAP2K7 (MKK7) STE 15 1,300Primary Target. Quinoline-M7C is highly potent and selective.
FLT3TK9825 A known target of AST-487; a minor off-target for Quinoline-M7C.
ABL1TK>10,000850AST-487 shows moderate off-target activity.
AURKAAGC>10,000150AST-487 shows potent off-target activity.
CDK2CMGC>10,000>10,000Neither compound targets this kinase.
JNK1 (MAPK8)CMGC2,5004,500JNK1 is a direct substrate of MAP2K7; weak binding observed.
MAP2K4 (MKK4)STE>8,000950MAP2K4 is the most homologous kinase to MAP2K7.[9] High selectivity is shown by Quinoline-M7C.

Data for Quinoline-M7C is hypothetical and for illustrative purposes. Data for AST-487 is representative based on its known promiscuous profile.[5]

This comparison clearly demonstrates the value of Quinoline-M7C's selectivity. It potently inhibits its target (MAP2K7) while showing minimal interaction with other kinases, even the closely related MAP2K4. In contrast, AST-487 inhibits multiple kinases from different families, increasing the likelihood of off-target effects.

Part 3: Mechanistic Implications of the Selectivity Profile

The data from kinome profiling directly informs our understanding of a compound's mechanism of action and potential therapeutic applications.

On-Target Pathway: MAPK Signaling

MAP2K7 (also known as MKK7) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[10] It specifically phosphorylates and activates c-Jun N-terminal kinases (JNKs). Dysregulation of this pathway is implicated in diseases like T-cell acute lymphoblastic leukemia (T-ALL).[9][10] A selective MAP2K7 inhibitor like Quinoline-M7C could be a valuable tool for studying and potentially treating such conditions.

G Stimuli External Stimuli (Stress, Cytokines) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K7 MAP2K7 (MKK7) MAP3K->MAP2K7 P JNK JNK (MAPK8/9/10) MAP2K7->JNK P cJun c-Jun (Transcription Factor) JNK->cJun P Response Cellular Response (Apoptosis, Proliferation) cJun->Response Inhibitor Quinoline-M7C Inhibitor->MAP2K7 caption Figure 3. Simplified MAPK/JNK signaling pathway.

Caption: Figure 3. The targeted inhibition of MAP2K7 by Quinoline-M7C within the MAPK pathway.

By selectively inhibiting MAP2K7, Quinoline-M7C is hypothesized to block the downstream activation of JNK and its substrates like c-Jun, thereby modulating cellular responses. The high selectivity against other MAP2K family members (e.g., MAP2K4) ensures that the observed biological effects can be confidently attributed to the inhibition of the intended target.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the selectivity profile of a novel kinase inhibitor, using the promising quinoline scaffold as a template. While 2-methoxyquinoline-7-carboxylic acid itself remains an uncharacterized molecule in this context, the methodologies presented provide a clear roadmap for its evaluation, should it or a related analogue demonstrate kinase inhibitory activity.

Through the use of broad-panel competition binding assays and careful data analysis, we can distinguish between highly selective compounds like our hypothetical Quinoline-M7C and more promiscuous agents like AST-487 . This distinction is not merely academic; it is fundamental to the development of safer, more effective targeted therapies. A well-defined selectivity profile is the cornerstone of a successful drug discovery program, providing the confidence needed to advance a compound from a laboratory hit to a clinical candidate.

References

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  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PLoS ONE, 12(9), e0184493.
  • Wells, C. I., et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Benchchem. (n.d.). 7-Methoxyquinoline-5-carboxylic acid.
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  • L. W. T., et al. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Chemical Biology & Drug Design, 98(4), 586-595.
  • Sigma-Aldrich. (n.d.). 7-Methoxyquinoline-3-carboxylic acid | 474659-26-2.
  • PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714.
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Validation

Comparative solubility of different quinoline carboxylic acid salts

An In-Depth Guide to the Comparative Solubility of Quinoline Carboxylic Acid Salts for Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numero...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Solubility of Quinoline Carboxylic Acid Salts for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Derivatives of quinoline carboxylic acid, in particular, have shown significant promise in oncology, immunology, and anti-infective research.[1][3][4][5][6] However, the clinical translation of these potent molecules is often hampered by a fundamental physicochemical challenge: poor aqueous solubility.[3][7] This guide provides a comparative analysis of the solubility of different quinoline carboxylic acid salts, offering field-proven insights and a robust experimental framework for researchers in drug development.

The Primacy of Solubility: From Bench to Bedside

Solubility is a critical determinant of a drug's journey through the body. It governs dissolution rate, which in turn profoundly impacts absorption and bioavailability.[8][9] For quinoline carboxylic acids, which are often crystalline solids with strong intermolecular interactions, achieving adequate solubility in physiological media is a primary hurdle.[10] A compound that is poorly soluble will likely exhibit low and variable exposure in vivo, potentially leading to the premature termination of an otherwise promising drug candidate. Therefore, a thorough understanding and strategic enhancement of solubility are paramount from the earliest stages of preformulation.[11][12]

Understanding the Levers of Solubility for Quinoline Carboxylic Acids

The solubility of these molecules is not a fixed value but is highly dependent on the physicochemical environment. The two most powerful levers at our disposal are pH and salt formation.

The Critical Influence of pH

Quinoline carboxylic acids are ionizable molecules. The carboxylic acid moiety (typically with a pKa in the range of 3-5) is acidic, while the quinoline nitrogen is weakly basic (pKa ~4.85).[2][13] This dual nature means their net charge and, consequently, their aqueous solubility are highly pH-dependent.[10][14][15]

  • In Acidic Environments (Low pH): Below the pKa of the carboxyl group, the molecule exists predominantly in its neutral, protonated form (COOH). This form is typically less soluble in water due to its reduced ability to form favorable ion-dipole interactions with water molecules.[16][17]

  • In Basic Environments (High pH): Above the pKa of the carboxyl group, the molecule deprotonates to form a carboxylate anion (COO-). This ionized form is significantly more water-soluble.[10][13][16]

This relationship is the primary rationale for exploring different pH conditions and for the strategic formation of salts.

Salt Formation: A Strategic Approach to Solubility Enhancement

Converting the parent acidic drug into a salt by reacting it with a base (the counter-ion) is a widely used and highly effective strategy to improve aqueous solubility and dissolution rate.[10][18] The resulting salt form introduces ionic character, which can disrupt the crystal lattice of the solid and promote more favorable interactions with water.

However, the choice of counter-ion is not trivial. The physicochemical properties of the counter-ion have a profound impact on the properties of the resulting salt.[19][20] Factors to consider include:

  • Size and Hydrophilicity: While there's a general notion that hydrophilic counter-ions yield more soluble salts, this is not a universal rule.[20]

  • Crystal Lattice Energy: The stability of the salt's crystal structure is a major determinant of solubility. A very stable lattice, resulting from strong interactions between the drug ion and the counter-ion, requires more energy to break apart, which can lead to lower solubility.[10][21] Small, compact counter-ions can sometimes produce salts with high melting points and only modest improvements in solubility.[18][19]

  • Hydrogen Bonding: The nature of hydrogen bonding between the drug and the counter-ion significantly impacts the final salt's properties and solubility.[19]

Comparative Solubility Data: A Representative Analysis

The following table presents illustrative solubility data for a hypothetical quinoline carboxylic acid (QCA) and several of its salt forms across a physiologically relevant pH range. This data exemplifies the trends typically observed in experimental settings.

Compound FormCounter-IonMolecular Weight ( g/mol )Solubility at pH 2.0 (µg/mL)Solubility at pH 5.0 (µg/mL)Solubility at pH 7.4 (µg/mL)
QCA Free Acid N/A300< 15150
QCA Sodium Salt Sodium (Na+)322< 1 (Disproportionates)500> 2000
QCA Potassium Salt Potassium (K+)338< 1 (Disproportionates)650> 2500
QCA Tromethamine Salt Tromethamine421101200> 5000
QCA Meglumine Salt Meglumine49515> 2000> 10000

Analysis of Trends:

  • Free Acid: As expected, the free acid shows very poor solubility at low pH and a significant increase as the pH rises above its pKa, leading to the formation of the more soluble carboxylate anion.[10][22]

  • Sodium and Potassium Salts: These simple inorganic salts provide a dramatic increase in solubility at neutral and basic pH. However, at low pH (e.g., pH 2.0, simulating gastric conditions), they often exhibit a phenomenon known as salt disproportionation . The salt converts back to the much less soluble free acid form, causing it to precipitate out of solution.[8] This is a critical consideration for oral drug development.

  • Tromethamine and Meglumine Salts: These are organic amine counter-ions. They often provide a superior solubility advantage across a wider pH range compared to simple inorganic salts. Their larger size and hydrogen bonding capabilities can lead to different crystal packing and hydration properties, often resulting in highly soluble, and sometimes amorphous, salt forms.[18]

Gold Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To generate reliable and meaningful solubility data, a rigorously controlled experiment is essential. The equilibrium or "thermodynamic" solubility represents the true saturation point of the most stable crystalline form of the compound under a given set of conditions.[8][11] This is distinct from "kinetic" solubility, which is often measured in high-throughput screens and can yield misleadingly high values due to the formation of supersaturated or amorphous states.[12][23][24] The shake-flask method remains the gold standard for determining thermodynamic solubility.[8][25]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A 1. Add excess solid drug to vials B 2. Add specific pH buffer (e.g., 1.5 mL) A->B C 3. Equilibrate on shaker (e.g., 37°C for 48-72h) B->C D 4. Sample supernatant C->D E 5. Centrifuge to pellet solid D->E F 6. Filter supernatant (e.g., 0.22 µm PVDF) E->F H 8. Analyze residual solid (e.g., XRPD, DSC) E->H G 7. Quantify concentration (e.g., HPLC-UV) F->G I Result: Thermodynamic Solubility (mg/mL) G->I J Result: Solid Form Identity H->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation:

    • Rationale: To ensure equilibrium is reached with the solid phase, an excess of the quinoline carboxylic acid salt must be used.

    • Protocol: Add an amount of solid salt to a series of glass vials that is visibly in excess of what is expected to dissolve (e.g., 5-10 mg). Add a precise volume (e.g., 1.5 mL) of a pre-prepared, validated buffer of the desired pH to each vial.

  • Equilibration:

    • Rationale: Reaching true thermodynamic equilibrium can be a slow process, especially for compounds that may undergo phase transformations.[11] Agitation at a controlled temperature (typically 37°C to simulate physiological conditions) ensures the system reaches equilibrium. An equilibration time of 24 to 72 hours is standard.[8]

    • Protocol: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled incubator set to 37 ± 0.5°C. Agitate for 48-72 hours.

  • Phase Separation:

    • Rationale: It is critical to separate the saturated solution (supernatant) from the undissolved solid without disturbing the equilibrium. Centrifugation pellets the bulk of the solid, and subsequent filtration removes any remaining fine particles.

    • Protocol: Remove vials from the shaker. Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes). Carefully withdraw a portion of the clear supernatant using a pipette. Filter the withdrawn supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.[8]

  • Concentration Analysis:

    • Rationale: A validated, stability-indicating analytical method is required to accurately quantify the concentration of the dissolved drug in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[8][26]

    • Protocol: Prepare a standard calibration curve of the compound in a suitable solvent. Dilute the filtered sample appropriately and analyze by HPLC-UV. Calculate the concentration based on the calibration curve.

  • Solid-State Characterization (Self-Validation):

    • Rationale: This is a critical, often overlooked, step for trustworthiness. It validates that the solid in equilibrium with the solution is indeed the intended salt form and has not converted to a different polymorph or disproportionated to the free acid.[8]

    • Protocol: After sampling the supernatant, decant the remaining buffer. Carefully wash the residual solid with a small amount of water and then a non-solvent (like hexane) to remove residual buffer salts, and dry it under vacuum. Analyze the solid using X-Ray Powder Diffraction (XRPD) and/or Differential Scanning Calorimetry (DSC) and compare the results to the reference pattern of the starting salt.

Conclusion

The aqueous solubility of quinoline carboxylic acids is a complex but manageable parameter that is fundamental to their success as therapeutic agents. A systematic approach that evaluates the interplay between pH and salt form is essential. While simple alkali metal salts can offer significant solubility benefits, organic counter-ions like tromethamine or meglumine often provide more robust and superior solubility profiles. The shake-flask method, when executed with rigorous attention to detail—including the crucial final step of solid-state characterization—provides the definitive thermodynamic solubility data needed to make informed decisions in the drug development pipeline.

References

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  • Bioinfo Publications. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxyquinoline-7-carboxylic acid

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are of paramount importance. This guide provides a detailed, step-by-step prot...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxyquinoline-7-carboxylic acid, a quinoline derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.

Understanding the Hazard Profile

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that often exhibit toxicological properties. Based on data from analogous structures, 2-Methoxyquinoline-7-carboxylic acid should be handled as a hazardous substance.[1] Potential hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]

  • Aquatic Toxicity: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[6][7]

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate safety precautions.

Quantitative Hazard Data Summary for Related Quinolines

The following table summarizes the GHS classifications for representative quinoline compounds, which should be considered as a guideline for handling 2-Methoxyquinoline-7-carboxylic acid.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][5]
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects.[6]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 2-Methoxyquinoline-7-carboxylic acid, from initial handling to final removal by a licensed waste management contractor.

Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, it is mandatory to be outfitted with the appropriate PPE to minimize exposure.[8]

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Lab Coat: A full-length laboratory coat is necessary to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[8]

  • Solid Waste:

    • Collect any solid 2-Methoxyquinoline-7-carboxylic acid waste, including contaminated items such as weighing papers, pipette tips, and gloves, in a designated, leak-proof, and compatible hazardous waste container.[1][8]

    • The container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Solutions containing 2-Methoxyquinoline-7-carboxylic acid should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.[1][8]

    • Do not mix this waste with other incompatible waste streams.[1]

  • Sharps:

    • Any sharps, such as needles or broken glass, that are contaminated with the compound must be disposed of in a designated sharps container.[8]

Waste Container Labeling

Accurate and detailed labeling of waste containers is a legal requirement and essential for the safety of all personnel handling the waste.[8] The label must include:

  • The full chemical name: "2-Methoxyquinoline-7-carboxylic acid"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • The date of accumulation

Storage of Hazardous Waste

Proper storage of hazardous waste on-site is regulated to prevent accidents and environmental contamination.

  • Store waste containers in a designated, well-ventilated, and secure area.[7]

  • Ensure the storage area is away from incompatible materials.[9]

  • Containers must be kept sealed unless waste is being added.

  • Adhere to your institution's and local regulations regarding the maximum allowable accumulation time for hazardous waste.

Final Disposal

The ultimate disposal of 2-Methoxyquinoline-7-carboxylic acid must be conducted through a licensed hazardous waste disposal facility.[1]

  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company.[8]

  • These facilities utilize specialized methods, such as high-temperature incineration, to neutralize and safely dispose of hazardous chemicals.[1]

  • Under no circumstances should 2-Methoxyquinoline-7-carboxylic acid or its solutions be disposed of down the drain or in regular trash. [6][10]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[10]

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protective Equipment: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it into a sealed container for disposal as hazardous waste.[10]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous liquid waste.[1]

  • Reporting: Report the spill to your institution's EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxyquinoline-7-carboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE A->B C Solid Waste Container B->C D Liquid Waste Container B->D E Sharps Container B->E F Label Container Correctly C->F D->F E->F G Store in Designated Area F->G H Contact EH&S or Licensed Contractor G->H I Waste Manifest & Transport H->I J Final Disposal at Approved Facility I->J

Caption: Disposal workflow for 2-Methoxyquinoline-7-carboxylic acid.

References

  • Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Quinoline - SAFETY DATA SHEET. (2025, May 13). Vertex AI Search.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). Benchchem.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. (n.d.). Loba Chemie.
  • Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vertex AI Search.
  • Methyl 4-methoxyquinoline-2-carboxylate - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 6-Methoxyquinoline-4-carboxylic Acid - SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • 4-Hydroxyquinoline-2-carboxylic acid hydrate - SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • 2-Methylquinoline-6-carboxylic Acid - SAFETY DATA SHEET. (2023, March 5). TCI Chemicals.
  • 7-Fluoro-6-methoxyquinoline - Safety Data Sheet. (2024, November 1). Aaronchem.

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: 2-Methoxyquinoline-7-carboxylic acid

Executive Summary & Chemical Profile 2-Methoxyquinoline-7-carboxylic acid is a highly specialized heterocyclic building block. It is prominently utilized in advanced medicinal chemistry workflows, including the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Methoxyquinoline-7-carboxylic acid is a highly specialized heterocyclic building block. It is prominently utilized in advanced medicinal chemistry workflows, including the synthesis of acetyl-CoA carboxylase inhibitors for metabolic disorder therapies 1. Because it integrates an aromatic quinoline core with a reactive carboxylic acid moiety, handling this compound requires strict adherence to specialized safety protocols to mitigate risks of dermal irritation, ocular toxicity, and respiratory sensitization 2.

Quantitative Data & Physicochemical Profile
PropertySpecification
Chemical Name 2-Methoxyquinoline-7-carboxylic acid
CAS Number 1374258-40-8 3
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) 4
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF); poorly soluble in water

Hazard Causality & Scientific Justification (E-E-A-T)

Understanding the why behind safety protocols ensures higher compliance and situational awareness in the laboratory.

  • Ocular and Mucosal Irritation (H319 / H335): The carboxylic acid functional group acts as a proton donor. Upon contact with the aqueous environment of the eyes or respiratory mucosa, it causes a rapid, localized drop in pH, leading to acute irritation and potential tissue damage 4.

  • Dermal Penetration (H315): While the powder form poses a surface-level irritation risk, the hazard profile changes drastically when the compound is dissolved. The methoxy-substituted quinoline ring is highly lipophilic. If dissolved in a permeation-enhancing solvent like Dimethyl Sulfoxide (DMSO), the compound can bypass the stratum corneum, carrying the acidic moiety directly into living dermal tissues.

  • Aerosolization Risk: As a finely milled crystalline powder, static buildup during transfer can cause the particles to aerosolize, significantly increasing the risk of inhalation (STOT SE 3) 2.

PPE_Mapping H1 Skin Irritation (Lipophilic Core) P1 Nitrile Gloves (Double Gloving) H1->P1 Prevents dermal absorption H2 Eye Irritation (Carboxylic Acid) P2 Safety Goggles (ANSI Z87.1) H2->P2 Blocks mucosal contact H3 Inhalation Risk (Static Powder) P3 Fume Hood / N95 Respirator H3->P3 Mitigates STOT SE 3 risk

Figure 1: Logical mapping of chemical hazards to required Personal Protective Equipment.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex. The following PPE is mandatory for handling 2-Methoxyquinoline-7-carboxylic acid:

PPE CategorySpecificationScientific Justification
Hand Protection Double-layered Nitrile Gloves (EN 374 compliant)Nitrile provides superior resistance to solid organic acids. Critical: If handling the compound in DMSO/DMF, change gloves immediately upon contact, as these solvents degrade nitrile rapidly.
Eye Protection Indirect Vented Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient. Indirect venting prevents airborne powder from bypassing the lenses and reacting with ocular fluid.
Respiratory N95/P100 Particulate RespiratorRequired if weighing outside of a certified fume hood to prevent inhalation of aerosolized micro-particles.
Body Protection Flame-retardant lab coat (buttoned)Prevents accumulation of powder on personal clothing.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system to ensure maximum safety during the handling of quinoline derivatives.

Phase 1: Pre-Operation Setup
  • Environmental Check: Ensure the laboratory relative humidity is above 40%. Causality: Low humidity exacerbates the electrostatic flyaway of fine organic powders.

  • Ventilation Validation: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

Phase 2: Weighing and Dispensing
  • Static Mitigation: Pass a piezoelectric anti-static gun over the weighing boat and the sealed chemical container.

  • Self-Validation Check: Carefully open the container and hover a stainless-steel micro-spatula 1 cm above the powder. Validation: If the powder jumps to the spatula, static is still present. Re-apply the anti-static gun before proceeding to prevent aerosolization.

  • Transfer: Weigh the required mass (e.g., for SAR library synthesis) using slow, deliberate movements to prevent air currents from disrupting the powder.

  • Containment: Cap the weighing vessel immediately after the desired mass is achieved before moving it out of the fume hood.

Phase 3: Solubilization (If applicable)
  • Solvent Addition: Add aprotic solvents (e.g., DMSO, DMF) slowly down the side of the reaction vessel to prevent the powder from being ejected by trapped air bubbles.

  • Exothermic Monitoring: While carboxylic acid dissolutions are generally mildly endothermic or neutral, monitor for unexpected heat generation if basic catalysts (e.g., DIPEA, TEA) are added concurrently.

Lab_Workflow Step1 1. Risk Assessment Verify Fume Hood Step2 2. Dispensing Anti-static Weighing Step1->Step2 Proceed if clear Step3 3. Solubilization Add Aprotic Solvent Step2->Step3 Transfer sealed Step4 4. Decontamination Wipe with Isopropanol Step3->Step4 Post-reaction Step5 5. Waste Disposal Incineration Routing Step4->Step5 Collect waste

Figure 2: Step-by-step operational workflow for handling 2-Methoxyquinoline-7-carboxylic acid.

Spill Response & Disposal Plan

Immediate Spill Response (Solid Powder)
  • Isolate: Evacuate personnel from the immediate vicinity (1.5-meter radius).

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the quinoline derivative. Instead, lightly mist the spill with a 70% Isopropanol/Water solution to bind the powder.

  • Collect: Use damp, absorbent pads to wipe up the bound powder. Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild alkaline detergent to neutralize trace carboxylic acid residues, followed by a final water rinse 2.

Waste Disposal Logistics
  • Solid Waste: Dispose of unused 2-Methoxyquinoline-7-carboxylic acid and contaminated packaging in a solid hazardous waste drum designated for organic incineration.

  • Liquid Waste: If the compound is dissolved in organic solvents, route the waste to a non-halogenated organic waste carboy (unless chlorinated solvents were used in the reaction).

  • Regulatory Compliance: Do not flush down the sink. Quinoline derivatives can be persistent in aquatic environments and must be handled by an approved waste disposal facility 5.

References

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents.
  • 1374258-40-8 | 2-Methoxyquinoline-7-carboxylic acid. ChemScene.
  • Safety Data Sheet - Quinoline Carboxylic Acid. Key Organics.
  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. PubChem - NIH.
  • CAUTION SPECIMEN LABEL - Quinclorac. DoMyOwn.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
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2-Methoxyquinoline-7-carboxylic acid
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